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  • Product: 4-Cyclopropyl-4-methoxybutan-2-one
  • CAS: 59939-10-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

Abstract This technical guide outlines a robust and efficient two-step synthetic pathway for the preparation of 4-Cyclopropyl-4-methoxybutan-2-one, a novel chemical entity with potential applications as a structural moti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a robust and efficient two-step synthetic pathway for the preparation of 4-Cyclopropyl-4-methoxybutan-2-one, a novel chemical entity with potential applications as a structural motif in pharmaceutical and agrochemical research. The strategy hinges on a directed aldol addition to construct the core β-hydroxy ketone backbone, followed by a classical Williamson ether synthesis to introduce the target methoxy group. This document provides a comprehensive examination of the reaction mechanisms, detailed experimental protocols, and critical process considerations designed for researchers and professionals in organic synthesis and drug development.

Introduction: Strategic Importance of the Target Molecule

The molecular architecture of 4-Cyclopropyl-4-methoxybutan-2-one incorporates two key pharmacophores: the cyclopropyl ring and a γ-methoxy ketone moiety. The cyclopropyl group is a well-established bioisostere for phenyl rings and other larger groups, often conferring improved metabolic stability, reduced off-target toxicity, and favorable conformational rigidity. The 1,3-oxygen-carbonyl relationship is also a prevalent feature in numerous biologically active natural products and synthetic drugs. The synthesis of this specific combination provides a valuable building block for creating new chemical diversity and exploring novel structure-activity relationships (SAR). This guide proposes a logical and scalable synthesis from readily available starting materials.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule suggests a primary disconnection at the C-O ether bond, leading back to the precursor alcohol, 4-cyclopropyl-4-hydroxybutan-2-one. A second disconnection of the C-C bond between C3 and C4 reveals two simple and commercially available starting materials: cyclopropanecarboxaldehyde and acetone.

This leads to a proposed two-step forward synthesis:

  • Directed Aldol Addition: Formation of the lithium enolate of acetone, followed by its nucleophilic addition to cyclopropanecarboxaldehyde to yield the β-hydroxy ketone intermediate. This "directed" approach prevents undesired self-condensation of acetone and ensures a high yield of the desired cross-aldol product.[1][2][3][4]

  • O-Methylation: Deprotonation of the secondary alcohol with a strong, non-nucleophilic base followed by an S_N2 reaction with a methylating agent to form the final ether product.[5][6]

This pathway is selected for its high degree of control, reliance on well-understood and scalable reaction classes, and avoidance of unstable or highly specialized reagents.

G cluster_0 SM1 Cyclopropanecarboxaldehyde Intermediate 4-Cyclopropyl-4-hydroxybutan-2-one SM1->Intermediate Step 1: Directed Aldol Addition SM2 Acetone SM2->Intermediate Step 1: Directed Aldol Addition Product 4-Cyclopropyl-4-methoxybutan-2-one Intermediate->Product Step 2: O-Methylation caption Figure 1. Proposed two-step synthetic workflow.

Caption: Figure 1. Proposed two-step synthetic workflow.

Module 1: Synthesis of 4-Cyclopropyl-4-hydroxybutan-2-one

This crucial step establishes the carbon skeleton of the target molecule through a highly controlled carbon-carbon bond formation.

The core of this step is the irreversible and regioselective formation of the kinetic lithium enolate of acetone. A strong, sterically hindered base like lithium diisopropylamide (LDA) is employed at low temperatures (-78 °C) to rapidly deprotonate one of the α-carbons of acetone.[1][7] The low temperature and rapid deprotonation prevent equilibration to the more stable thermodynamic enolate and suppress self-condensation reactions. The pre-formed enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. A subsequent aqueous workup protonates the resulting lithium alkoxide to yield the desired β-hydroxy ketone.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Acetone Acetone Lithium Enolate Lithium Enolate (Nucleophile) Acetone->Lithium Enolate LDA, THF, -78 °C Lithium Alkoxide Intermediate Lithium Alkoxide Intermediate Lithium Enolate->Lithium Alkoxide Intermediate Cyclopropanecarboxaldehyde Product (β-Hydroxy Ketone) 4-Cyclopropyl-4-hydroxybutan-2-one Lithium Alkoxide Intermediate->Product (β-Hydroxy Ketone) H₂O / H₃O⁺ caption Figure 2. Mechanism of the directed aldol addition.

Caption: Figure 2. Mechanism of the directed aldol addition.

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Eq.
Diisopropylamine 101.19 4.2 mL 30.0 1.2
n-Butyllithium (2.5 M in hexanes) 64.06 12.0 mL 30.0 1.2
Acetone 58.08 1.8 mL 25.0 1.0
Cyclopropanecarboxaldehyde 70.09 1.9 mL 25.0 1.0
Anhydrous Tetrahydrofuran (THF) - 150 mL - -
Saturated aq. NH₄Cl - 100 mL - -
Diethyl Ether - 200 mL - -

| Anhydrous MgSO₄ | - | - | - | - |

Procedure

  • Reactor Setup: A 500 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. The glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen.

  • LDA Preparation: The flask is charged with anhydrous THF (100 mL) and diisopropylamine (4.2 mL, 30.0 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (12.0 mL, 30.0 mmol) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The solution is stirred for an additional 30 minutes at -78 °C to ensure complete formation of LDA.

  • Enolate Formation: Acetone (1.8 mL, 25.0 mmol) is added dropwise to the LDA solution. The mixture is stirred for 45 minutes at -78 °C.

  • Aldol Addition: A solution of cyclopropanecarboxaldehyde (1.9 mL, 25.0 mmol) in 20 mL of anhydrous THF is added dropwise to the enolate solution over 20 minutes. The reaction mixture is stirred for an additional 2 hours at -78 °C.

  • Quenching: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) at -78 °C. The mixture is then allowed to warm to room temperature.

  • Workup and Isolation: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (2 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude oil is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 4-cyclopropyl-4-hydroxybutan-2-one as a clear oil.

Module 2: Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

With the carbon skeleton in place, the final step is the methylation of the secondary hydroxyl group.

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an S_N2 mechanism.[6] A strong, non-nucleophilic base is required to deprotonate the alcohol, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward, with the only byproduct being hydrogen gas.[8] The resulting alkoxide then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group and forming the desired ether. To favor the S_N2 substitution pathway over a potential E2 elimination side-reaction, a polar aprotic solvent such as THF is employed.[5]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Alcohol 4-Cyclopropyl-4-hydroxybutan-2-one Sodium Alkoxide Sodium Alkoxide (Nucleophile) Alcohol->Sodium Alkoxide NaH, THF, 0 °C Product (Ether) 4-Cyclopropyl-4-methoxybutan-2-one Sodium Alkoxide->Product (Ether) CH₃I caption Figure 3. Mechanism of the Williamson ether synthesis.

Caption: Figure 3. Mechanism of the Williamson ether synthesis.

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Eq.
4-Cyclopropyl-4-hydroxybutan-2-one 128.17 2.56 g 20.0 1.0
Sodium Hydride (60% in mineral oil) 24.00 0.96 g 24.0 1.2
Methyl Iodide 141.94 1.5 mL 24.0 1.2
Anhydrous Tetrahydrofuran (THF) - 100 mL - -
Saturated aq. Na₂S₂O₃ - 50 mL - -
Diethyl Ether - 150 mL - -

| Anhydrous MgSO₄ | - | - | - | - |

Procedure

  • Reactor Setup: A 250 mL round-bottomed flask is equipped with a magnetic stirrer and a nitrogen inlet. The glassware is rigorously dried.

  • Deprotonation: Sodium hydride (0.96 g, 24.0 mmol) is suspended in anhydrous THF (50 mL) under a nitrogen atmosphere and cooled to 0 °C in an ice bath.

  • A solution of 4-cyclopropyl-4-hydroxybutan-2-one (2.56 g, 20.0 mmol) in 50 mL of anhydrous THF is added dropwise to the NaH suspension over 30 minutes.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the alkoxide.

  • Methylation: The flask is cooled back to 0 °C, and methyl iodide (1.5 mL, 24.0 mmol) is added dropwise. The reaction mixture is then stirred at room temperature for 18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by cooling to 0 °C and slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (50 mL) to destroy any unreacted methyl iodide.

  • Workup and Isolation: The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the final product, 4-Cyclopropyl-4-methoxybutan-2-one.

ProductTheoretical YieldExpected % YieldPhysical State
4-Cyclopropyl-4-methoxybutan-2-one2.84 g75-85%Colorless Oil

Characterization: The structure and purity of the final compound should be confirmed by:

  • ¹H NMR

  • ¹³C NMR

  • Infrared (IR) Spectroscopy

  • High-Resolution Mass Spectrometry (HRMS)

Safety Compendium

  • n-Butyllithium: Extremely pyrophoric and reacts violently with water and protic solvents. Must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. The mineral oil dispersion reduces its pyrophoricity but does not eliminate the hazard.

  • Methyl Iodide (MeI): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Diisopropylamine and THF: Flammable liquids. THF can form explosive peroxides upon standing; use only freshly distilled or inhibitor-free solvent.

  • Cryogenic Baths: Handle dry ice and acetone with appropriate cryogenic gloves and safety glasses.

Conclusion

The described two-step synthesis provides a reliable and scalable route to 4-Cyclopropyl-4-methoxybutan-2-one. The strategy leverages a directed aldol addition for controlled C-C bond formation and a classic Williamson ether synthesis for the final methylation. The protocols are based on well-established, high-yielding reactions, making this approach suitable for laboratory-scale synthesis and adaptable for process development. The final product is a valuable building block for further chemical exploration in medicinal and materials science.

References

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • PMC. (n.d.). Oxidation of Secondary Methyl Ethers to Ketones. National Institutes of Health. [Link]

  • Google Patents. (n.d.). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Khan Academy. (2014, January 11). Mixed (crossed) aldol condensation using a lithium enolate. YouTube. [Link]

  • Chemical Society Reviews. (2021, March 10). Installing the “magic methyl” – C–H methylation in synthesis. Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.). US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)
  • ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]

  • ChemRxiv. (n.d.). One pot three component synthesis of α-methylated ketones from secondary and primary aryl alcohols. [Link]

  • ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. [Link]

  • Chemistry Steps. (2020, April 2). Crossed Aldol And Directed Aldol Reactions. [Link]

  • Wiley Online Library. (1982). The Directed Aldol Reaction. Organic Reactions. [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. [Link]

  • Making Molecules. (2025, April 15). An Introduction to the Aldol Reaction (addition & condensation). [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • PMC. (n.d.). Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis. National Institutes of Health. [Link]

  • Moodle@Units. (2011, May 20). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Cyclopropyl-4-methoxybutan-2-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The landscape of medicinal chemistry is in constant evolution, with an ever-present demand for novel molecular scaffolds that can address compl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of medicinal chemistry is in constant evolution, with an ever-present demand for novel molecular scaffolds that can address complex biological targets. The incorporation of strained ring systems, such as cyclopropane, into drug candidates has become a well-established strategy to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties.[1] When combined with other key functional groups, like ketones and ethers, these cyclopropyl-containing molecules offer a rich playground for the design of new therapeutic agents.

This technical guide provides a comprehensive overview of the novel compound 4-Cyclopropyl-4-methoxybutan-2-one . As this molecule is not readily found in commercial catalogs and lacks a registered CAS number, this document serves as a foundational resource for its synthesis, characterization, and potential applications in drug discovery and development. The information presented herein is a synthesis of established chemical principles and data from structurally analogous compounds, intended to empower researchers to explore the potential of this and related molecular architectures.

Proposed Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

The synthesis of 4-Cyclopropyl-4-methoxybutan-2-one can be envisioned through a multi-step sequence starting from the known precursor, 4-cyclopropyl-4-oxobutanoic acid. The proposed synthetic pathway involves the selective reduction of the ketone, followed by methylation of the resulting alcohol, and finally, the conversion of the carboxylic acid to the target methyl ketone.

Synthetic_Pathway A 4-Cyclopropyl-4-oxobutanoic acid B 4-Cyclopropyl-4-hydroxybutanoic acid A->B 1. NaBH₄, MeOH C 4-Cyclopropyl-4-methoxybutanoic acid B->C 2. NaH, CH₃I, THF D 4-Cyclopropyl-4-methoxybutan-2-one C->D 3. (i) SOCl₂, (ii) (CH₃)₂CuLi, THF Mass_Spec_Fragmentation mol [C₈H₁₄O₂]⁺˙ m/z = 142 frag1 [C₇H₁₁O₂]⁺ m/z = 127 mol->frag1 - •CH₃ frag3 [C₆H₁₁O]⁺ m/z = 99 mol->frag3 - •COCH₃ frag4 [C₂H₃O]⁺ m/z = 43 mol->frag4 - •C₄H₇O frag2 [C₅H₇O]⁺ m/z = 83 frag3->frag2 - CH₄

Sources

Foundational

"spectroscopic data of 4-Cyclopropyl-4-methoxybutan-2-one"

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 4-Cyclopropyl-4-methoxybutan-2-one Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for the novel c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 4-Cyclopropyl-4-methoxybutan-2-one

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for the novel compound 4-Cyclopropyl-4-methoxybutan-2-one. In the absence of published experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to forecast the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for acquiring this data are also presented. This guide is intended to serve as a valuable resource for researchers in chemical synthesis and drug development, offering a robust theoretical framework for the characterization of this and similar molecules.

Introduction and Rationale

4-Cyclopropyl-4-methoxybutan-2-one is a unique molecular scaffold incorporating several key functional groups: a strained cyclopropyl ring, a ketone, and a methoxy ether. The cyclopropyl motif is of particular interest in medicinal chemistry as it can impart metabolic stability, conformational rigidity, and unique electronic properties to a molecule.[1] The ketone and ether functionalities offer sites for further chemical modification. Accurate structural elucidation is paramount for any research and development involving this compound.

As a novel structure, publicly available experimental spectroscopic data is non-existent. Therefore, this guide employs a predictive approach, grounded in established spectroscopic theory and comparative data from structurally related compounds. By dissecting the molecule into its constituent parts—the cyclopropyl ketone and the methoxy butane backbone—we can construct a highly accurate, theoretical spectroscopic profile. This document serves as both a predictive reference and a methodological guide for its eventual empirical validation.

Proposed Synthetic Pathway

To provide a practical context for the formation of 4-Cyclopropyl-4-methoxybutan-2-one, a plausible and efficient synthetic route is proposed. This pathway involves a titanium-mediated cyclopropanation followed by an oxidative ring-opening, two robust and well-documented transformations in modern organic synthesis.[2][3]

The proposed synthesis begins with methyl 3-methoxypropanoate, which undergoes a Kulinkovich reaction. This reaction utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to transform the ester into a substituted cyclopropanol.[2][4][5] The resulting 1-(2-methoxyethyl)cyclopropan-1-ol is then subjected to a mild oxidative ring-opening. This step selectively cleaves the C1-C2 bond of the cyclopropanol ring to generate the target β-keto radical, which upon workup yields 4-Cyclopropyl-4-methoxybutan-2-one.[3][6]

G cluster_0 Step 1: Kulinkovich Reaction cluster_1 Step 2: Oxidative Ring-Opening start Methyl 3-methoxypropanoate reagents1 1. EtMgBr, Ti(O-iPr)₄ 2. Aqueous Workup intermediate 1-(2-methoxyethyl)cyclopropan-1-ol reagents1->intermediate Cyclopropanation reagents2 Oxidant (e.g., Mn(III) salt) product 4-Cyclopropyl-4-methoxybutan-2-one reagents2->product Ring-Opening

Caption: Proposed two-step synthesis of 4-Cyclopropyl-4-methoxybutan-2-one.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic signatures for 4-Cyclopropyl-4-methoxybutan-2-one. These predictions are based on established chemical shift ranges, coupling constants, and fragmentation patterns for the relevant functional groups.

Molecular Structure and Atom Numbering

For clarity in the following spectral assignments, the atoms of 4-Cyclopropyl-4-methoxybutan-2-one are numbered as shown below.

Caption: Structure of 4-Cyclopropyl-4-methoxybutan-2-one with atom numbering.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to provide distinct signals for each proton environment. The protons on the cyclopropyl ring are characteristically found in the upfield region (δ 0.0-1.5 ppm) due to the ring's magnetic anisotropy.[1][7] Protons alpha to the ketone (on C3) will be deshielded to the δ 2.5-3.0 ppm range.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale / Coupling
H1 (x3) 2.15 s (singlet) 3H Methyl ketone singlet, characteristic chemical shift.[8]
H3 (x2) 2.75 d (doublet) 2H Alpha to ketone (C2) and coupled to H4.
H4 (x1) 3.40 t (triplet) 1H Coupled to H3, deshielded by adjacent methoxy group.
H5 (x3) 3.30 s (singlet) 3H Methoxy group singlet.
H6 (x1) 1.10 m (multiplet) 1H Methine proton on cyclopropyl ring, deshielded by ketone proximity.[1]

| H7, H8 (x4) | 0.40 - 0.80 | m (multiplet) | 4H | Methylene protons on cyclopropyl ring, complex overlapping signals.[1] |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is most notable for the downfield signal of the ketone carbonyl carbon. The carbons of the cyclopropyl ring will appear at relatively high field.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom Predicted Chemical Shift (δ, ppm) Rationale
C1 30.5 Methyl ketone carbon.
C2 209.0 Ketone carbonyl carbon, highly deshielded.[9][10]
C3 48.0 Methylene carbon alpha to ketone.
C4 80.0 Carbon bearing the methoxy group.
C5 56.5 Methoxy carbon.
C6 15.0 Methine carbon of the cyclopropyl ring.

| C7, C8 | 5.0 | Methylene carbons of the cyclopropyl ring. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the ketone C=O stretch. Saturated aliphatic ketones typically show this band around 1715 cm⁻¹.[11] Conjugation with the cyclopropyl ring is expected to lower this frequency slightly.[1]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibration Mode
~2950-2850 Medium C-H (Alkyl) Stretch
~3080, ~3000 Medium-Weak C-H (Cyclopropyl) Stretch
~1710 Strong, Sharp C=O (Ketone) Stretch[11]
~1450 Medium CH₂/CH₃ Bend

| ~1100 | Strong | C-O (Ether) | Stretch |

Mass Spectrometry (MS) (Predicted)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a discernible molecular ion peak. The primary fragmentation pathways for ketones are α-cleavage and McLafferty rearrangement.[12][13] For this molecule, α-cleavage on either side of the carbonyl group is expected to be the dominant fragmentation mechanism, leading to stable acylium ions.

Molecular Weight: 142.19 g/mol

Table 4: Predicted Key MS Fragments (EI)

m/z Predicted Fragment Ion Fragmentation Pathway
142 [C₈H₁₄O₂]⁺˙ Molecular Ion (M⁺˙)
127 [M - CH₃]⁺ Loss of methyl radical from C4 or C5.
99 [C₅H₇O₂]⁺ α-cleavage: loss of acetyl radical (·COCH₃).
85 [C₅H₉O]⁺ α-cleavage: loss of cyclopropyl-methoxy radical.
71 [C₄H₇O]⁺ Cleavage of the C3-C4 bond.

| 43 | [CH₃CO]⁺ | α-cleavage: formation of the acetyl cation (often a base peak for methyl ketones).[12][14] |

G cluster_frags α-Cleavage Pathways mol [C₈H₁₄O₂]⁺˙ m/z = 142 frag1 [CH₃CO]⁺ m/z = 43 mol->frag1 - ·C₄H₇(OCH₃) frag2 [C₅H₉O]⁺ m/z = 85 mol->frag2 - ·CH₃CO

Caption: Predicted major α-cleavage fragmentation pathways in EI-MS.

Standard Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel liquid ketone like 4-Cyclopropyl-4-methoxybutan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified liquid sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ with 0.03% TMS) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of ~3 seconds. Typically, 16 to 64 scans are averaged for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: On the same instrument, acquire the carbon spectrum (e.g., at 100 MHz for a 400 MHz spectrometer) using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As the compound is a liquid, prepare a thin film by placing one drop of the neat liquid between two salt plates (e.g., KBr or NaCl).

  • Background Collection: Place the empty salt plates in the FTIR spectrometer and record a background spectrum. This is crucial to subtract atmospheric (CO₂, H₂O) and plate absorptions.

  • Sample Acquisition: Place the sample-loaded plates into the spectrometer and acquire the spectrum. Typically, data is collected from 4000 to 400 cm⁻¹, averaging 16-32 scans for a good quality spectrum.

  • Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the major absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via an appropriate inlet system, such as direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) interface. GC-MS is well-suited for a volatile ketone of this molecular weight.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and generate a characteristic pattern. For confirmation of the molecular ion, a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

  • Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with predicted pathways to confirm the structure.

Conclusion

This guide presents a detailed, predictive spectroscopic profile of 4-Cyclopropyl-4-methoxybutan-2-one. By integrating fundamental principles with comparative data from related structures, we have established a strong theoretical baseline for the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The provided synthesis proposal and experimental protocols offer a clear path forward for the empirical synthesis and validation of these predictions. This work is intended to accelerate research efforts by providing a robust analytical framework prior to embarking on extensive laboratory work.

References

  • Kulinkovich, O. G. (1989). The Kulinkovich reaction. Zh. Org. Khim., 25, 2244. [Source: SynArchive, Wikipedia]
  • University of Colorado, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link] [Source: University of Colorado]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link] [Source: Organic Chemistry Portal]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link] [Source: JoVE]

  • Di Mola, A., et al. (n.d.). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. PMC, NIH. Retrieved from [Link] [Source: PMC - NIH]

  • LibreTexts Chemistry. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link] [Source: LibreTexts]

  • Oregon State University, Department of Chemistry. (2020, February 7). Ketone Spectroscopy - CH 336. Retrieved from [Link] [Source: Oregon State University]

  • Carbonyl Compounds - IR Spectroscopy. (n.d.). Retrieved from [Link] [Source: San Diego State University]

  • SynArchive. (2024). Kulinkovich Reaction. Retrieved from [Link] [Source: SynArchive]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2012, July 24). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Retrieved from [Link] [Source: RSC Publishing]

  • Montana, J. G., et al. (n.d.). α-Methoxyketone synthesis via ketone homologation: ZrCl4-mediated hydroxy sulfone rearrangements. RSC Publishing. Retrieved from [Link] [Source: RSC Publishing]

  • NROChemistry. (2022, June 4). Kulinkovich Reaction [Video]. YouTube. Retrieved from [Link] [Source: YouTube]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link] [Source: Organic Chemistry Portal]

  • Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link] [Source: Chemguide]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link] [Source: JoVE]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link] [Source: OpenStax]

  • ResearchGate. (2025, August 6). An efficient synthesis of cyclopropyl silyl ketones. Retrieved from [Link] [Source: ResearchGate]

  • Wang, Q., et al. (n.d.). Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. PMC. Retrieved from [Link] [Source: PMC]

  • Organic Syntheses. (n.d.). Methyl cyclopropyl ketone. Retrieved from [Link] [Source: Organic Syntheses]

  • Whitman College. (n.d.). GCMS Section 6.11.1 - Ketones. Retrieved from [Link] [Source: Whitman College]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. Retrieved from [Link] [Source: NPTEL]

  • ResearchGate. (n.d.). Radical ring-opening of cyclopropanols. Retrieved from [Link] [Source: ResearchGate]

  • Montana, J. G., et al. (n.d.). α-Methoxyketone synthesis via ketone homologation: ZrCl4-mediated hydroxy sulfone rearrangements. RSC Publishing. Retrieved from [Link] [Source: RSC Publishing]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link] [Source: Organic Chemistry Portal]

  • Zhang, P., et al. (2023). Electrochemical Synthesis of α-Thiocyanated/Methoxylated Ketones Using Enol Acetates. The Journal of Organic Chemistry. Retrieved from [Link] [Source: ACS Publications]

  • Li, Y., et al. (2022). Ring-Opening Selenation of Cyclopropanol for the Selective Synthesis of β-Hydroxy-Substituted Selenylated Ketones. The Journal of Organic Chemistry. Retrieved from [Link] [Source: ACS Publications]

  • Beilstein Journals. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link] [Source: Beilstein Journals]

  • ResearchGate. (n.d.). Ring-opening of cyclopropyl alcohol to form unsaturated ketones. Retrieved from [Link] [Source: ResearchGate]

  • Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link] [Source: DTIC]

  • Optica Publishing Group. (n.d.). Proton Magnetic Resonance of Fifteen Cyclopropane Derivatives. Retrieved from [Link] [Source: Optica Publishing Group]

  • Mohrbacher, R. J., & Cromwell, N. H. (n.d.). Cyclopropyl Ketones. I. Synthesis and Spectra of 1-Aroyl-2-arylcyclopropanes1. Journal of the American Chemical Society. Retrieved from [Link] [Source: ACS Publications]

  • de Léséleuc, M., et al. (2006). Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings. Journal of the American Chemical Society. Retrieved from [Link] [Source: ACS Publications]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link] [Source: Reddit]

  • The Journal of Organic Chemistry. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. Retrieved from [Link] [Source: ACS Publications]

  • RSC Publishing. (2024, October 8). Driving tert-butyl axial: the surprising cyclopropyl effect. Retrieved from [Link] [Source: RSC Publishing]

Sources

Exploratory

"4-Cyclopropyl-4-methoxybutan-2-one structure elucidation"

An In-depth Technical Guide to the Structure Elucidation of 4-Cyclopropyl-4-methoxybutan-2-one For Researchers, Scientists, and Drug Development Professionals Abstract The definitive confirmation of a molecule's chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Cyclopropyl-4-methoxybutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and development, ensuring the safety, efficacy, and reproducibility of chemical entities. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow for the structure elucidation of 4-cyclopropyl-4-methoxybutan-2-one, a compound featuring a unique combination of a ketone, a cyclopropyl ring, and a methoxy ether. This document is designed not as a rigid protocol, but as a logical, causality-driven narrative that mirrors the decision-making process of an experienced analytical scientist. We will delve into the interpretation of simulated, yet theoretically sound, spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how these techniques synergistically lead to an unambiguous structural assignment.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before any spectral analysis, the molecular formula provides the fundamental building blocks of our investigation. For 4-cyclopropyl-4-methoxybutan-2-one, the molecular formula is C₈H₁₄O₂ .

The first step in any structure elucidation is to calculate the Degree of Unsaturation (DoU), also known as the index of hydrogen deficiency. This value reveals the total number of rings and/or multiple bonds within the molecule. The formula is:

DoU = C + 1 - (H/2)

Where C is the number of carbon atoms and H is the number of hydrogen atoms (the presence of oxygen does not affect this calculation).

For C₈H₁₄O₂, the calculation is:

DoU = 8 + 1 - (14/2) = 9 - 7 = 2

A DoU of 2 indicates the presence of two rings, two double bonds, or one ring and one double bond. In our proposed structure, we anticipate one ring (the cyclopropyl group) and one double bond (the carbonyl group of the ketone), which perfectly aligns with this calculation. This initial check provides confidence in the proposed molecular formula.[1][2]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups.[3] For 4-cyclopropyl-4-methoxybutan-2-one, we are primarily looking for evidence of the ketone (C=O) and the ether (C-O) functionalities.

Expected IR Spectral Features:
  • C=O Stretch: The carbonyl group of a ketone typically shows a strong, sharp absorption band. For a saturated acyclic ketone, this appears around 1715 cm⁻¹. However, conjugation with a cyclopropyl ring is known to lower this frequency slightly due to the ring's unique electronic properties. Therefore, we expect a strong absorption in the range of 1690-1715 cm⁻¹ .[4]

  • C-O Stretch: The ether linkage will produce a C-O stretching vibration, which is typically found in the fingerprint region, between 1000-1200 cm⁻¹ .

  • sp³ C-H Stretch: The various methyl, methylene, and methine protons on the molecule will result in C-H stretching absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

  • Cyclopropyl C-H Stretch: The C-H bonds on the cyclopropyl ring may show a characteristic absorption slightly above 3000 cm⁻¹, around 3010-3080 cm⁻¹ .

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a single drop of neat 4-cyclopropyl-4-methoxybutan-2-one directly onto the crystal of the ATR-FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum by co-adding 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

The presence of a strong peak around 1705 cm⁻¹ would be compelling evidence for the cyclopropyl-conjugated ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the connectivity and chemical environment of individual atoms.[3] We will examine ¹H NMR, ¹³C NMR, and 2D correlation spectra.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum will reveal the number of unique proton environments, their integration (relative number of protons), and their connectivity through spin-spin splitting.

  • Cyclopropyl Protons (a, b): The protons on the cyclopropyl ring are in a unique, magnetically shielded environment, causing them to appear far upfield. They will present as complex, overlapping multiplets in the δ 0.3-0.8 ppm range. The methine proton (H-4) will be further downfield than the methylene protons.

  • Methyl Protons (c): The three protons of the methyl group adjacent to the carbonyl (the acetyl group) are deshielded and will appear as a sharp singlet at approximately δ 2.1 ppm .[5]

  • Methylene Protons (d): The two protons of the methylene group at C-3, being alpha to the carbonyl, will be deshielded and appear as a doublet at around δ 2.7 ppm . The splitting into a doublet is due to coupling with the single proton at C-4.

  • Methoxy Protons (e): The three protons of the methoxy group are in a relatively shielded environment and will appear as a sharp singlet at approximately δ 3.3 ppm .

  • Methine Proton (f): The single proton at C-4 is deshielded by the adjacent oxygen atom and will appear as a triplet around δ 3.8 ppm . The splitting into a triplet is due to coupling with the two methylene protons at C-3.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of unique carbon atoms and information about their hybridization and chemical environment.

  • Carbonyl Carbon (C-2): The ketone carbonyl carbon is highly deshielded and will appear significantly downfield, in the range of δ 205-215 ppm .[4]

  • Methoxy-Bearing Carbon (C-4): The carbon atom bonded to the methoxy group will be found in the δ 75-85 ppm range.

  • Methoxy Carbon: The carbon of the methoxy group itself will appear around δ 55-60 ppm .

  • Methylene Carbon (C-3): The carbon alpha to the carbonyl will be in the δ 40-50 ppm range.

  • Methyl Carbon (C-1): The acetyl methyl carbon will be found around δ 25-30 ppm .

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be significantly upfield. The methine carbon (attached to the main chain) will be around δ 15-25 ppm , and the two equivalent methylene carbons will be further upfield, around δ 5-15 ppm .[4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of 4-cyclopropyl-4-methoxybutan-2-one in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Correlate the observed chemical shifts, integrations, and splitting patterns to the proposed structure. Use the 2D spectra to confirm proton-proton (COSY) and proton-carbon (HSQC) correlations.

Visualization of NMR Workflow

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Interpretation Data Integration 1H_NMR ¹H NMR - Chemical Shift - Integration - Splitting Pattern COSY COSY ¹H-¹H Connectivity 1H_NMR->COSY HSQC HSQC ¹H-¹³C Direct Correlation 1H_NMR->HSQC Fragments Structural Fragments - Acetyl Group - Methoxy Group - Cyclopropyl Group - Butanone Backbone 1H_NMR->Fragments 13C_NMR ¹³C NMR - Chemical Shift - Number of Carbons 13C_NMR->HSQC 13C_NMR->Fragments COSY->Fragments HSQC->Fragments Structure {Final Structure | 4-Cyclopropyl-4- methoxybutan-2-one} Fragments->Structure

Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which can offer further structural clues.[7]

Expected Mass Spectrum Features:
  • Molecular Ion (M⁺): The molecular ion peak will correspond to the molecular weight of C₈H₁₄O₂.

    • C: 8 x 12.011 = 96.088

    • H: 14 x 1.008 = 14.112

    • O: 2 x 15.999 = 31.998

    • Total MW = 142.20 g/mol . We expect to see a molecular ion peak (M⁺) at m/z = 142 .

  • Alpha-Cleavage: Ketones are known to undergo characteristic α-cleavage, where the bond adjacent to the carbonyl group breaks.[8][9] Two primary α-cleavage pathways are possible for this molecule:

    • Cleavage between C-1 and C-2, resulting in a [CH₃CO]⁺ fragment at m/z = 43 . This is often a very prominent peak (the base peak) in the mass spectra of methyl ketones.[5]

    • Cleavage between C-2 and C-3, leading to a fragment that would likely rearrange or further fragment. The most stable and therefore most likely observed fragment is the acylium ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Subject the sample to electron ionization (typically at 70 eV).

  • Data Acquisition: Scan a mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure, paying close attention to the expected α-cleavage fragments.

Visualization of Alpha-Cleavage

Alpha_Cleavage Molecule 4-Cyclopropyl-4-methoxybutan-2-one (M⁺, m/z = 142) Fragment1 [CH₃CO]⁺ m/z = 43 Molecule->Fragment1 α-cleavage (a) Radical1 [•C₃H₅(OCH₃)CH₂] Neutral Radical Molecule->Radical1 α-cleavage (a) Fragment2 [C₃H₅(OCH₃)CH₂CO]⁺ m/z = 99 Molecule->Fragment2 α-cleavage (b) Radical2 •CH₃ Neutral Radical Molecule->Radical2 α-cleavage (b)

Primary alpha-cleavage fragmentation pathways in EI-MS.

Integrated Data Analysis and Structure Confirmation

  • Molecular Formula & DoU: C₈H₁₄O₂ with a DoU of 2 is consistent with a structure containing one ring and one C=O double bond.

  • IR Spectroscopy: Confirms the presence of a ketone (C=O) and ether (C-O) functional groups.

  • NMR Spectroscopy: The ¹H and ¹³C NMR data provide the precise carbon-hydrogen framework. The characteristic upfield signals confirm the cyclopropyl ring, the singlets at δ 2.1 and 3.3 ppm confirm the acetyl and methoxy groups, respectively, and the coupling patterns of the methylene and methine protons confirm the butanone backbone. 2D NMR would solidify these connections.

  • Mass Spectrometry: The molecular ion peak at m/z = 142 confirms the molecular weight. The prominent fragment at m/z = 43 is the classic signature of a methyl ketone, providing strong evidence for the acetyl group's location.

All spectroscopic data converge to support only one possible structure: 4-cyclopropyl-4-methoxybutan-2-one . Each piece of evidence validates the others, creating a robust and trustworthy structural assignment.

Summary of Spectroscopic Data

Technique Feature Expected Value
IR C=O Stretch1690-1715 cm⁻¹
C-O Stretch1000-1200 cm⁻¹
¹H NMR Cyclopropyl Protonsδ 0.3-0.8 ppm (m)
Acetyl Protons (CH₃)δ 2.1 ppm (s, 3H)
Methylene Protons (CH₂)δ 2.7 ppm (d, 2H)
Methoxy Protons (OCH₃)δ 3.3 ppm (s, 3H)
Methine Proton (CH)δ 3.8 ppm (t, 1H)
¹³C NMR Carbonyl Carbon (C=O)δ 205-215 ppm
Methoxy-bearing Carbon (C-O)δ 75-85 ppm
Methoxy Carbon (OCH₃)δ 55-60 ppm
Methylene Carbon (CH₂)δ 40-50 ppm
Acetyl Carbon (CH₃)δ 25-30 ppm
Cyclopropyl Carbonsδ 5-25 ppm
MS Molecular Ion (M⁺)m/z 142
Base Peakm/z 43

References

  • Quigley, C. (2020). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). YouTube. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

  • NIST. (n.d.). 2-Butanone, 4-(4-methoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]

  • ResearchGate. (2018). Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. Available at: [Link]

  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • JoVE. (2025). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Available at: [Link]

  • ACS Publications. (2005). Structural Identification of Organic Compounds with Spectroscopic Techniques. Journal of Natural Products. Available at: [Link]

  • PMC. (n.d.). Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins. Available at: [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectra of 4,4′-substituted chalcones. Available at: [Link]

  • YouTube. (2023). Structure Elucidation of Organic Compounds. Available at: [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Available at: [Link]

  • Chegg. (2023). this is an IR spectrum for a cyclopropyl with a ketone group. Available at: [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 4,4-dimethoxy-2-butanone.
  • YouTube. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • Scribd. (n.d.). IR SPECTROSCOPY Notes Full. Available at: [Link]

  • YouTube. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Characterization of 4-Cyclopropyl-4-methoxybutan-2-one

Foreword: Charting the Unexplored Chemical Space In the landscape of drug discovery and materials science, the exploration of novel chemical entities is paramount. This guide is dedicated to the comprehensive characteriz...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Unexplored Chemical Space

In the landscape of drug discovery and materials science, the exploration of novel chemical entities is paramount. This guide is dedicated to the comprehensive characterization of a unique molecular scaffold: 4-Cyclopropyl-4-methoxybutan-2-one. As this molecule represents a less-documented structure, this document serves as both a practical guide and a strategic blueprint for its empirical validation. We will proceed with the logical rigor of a seasoned researcher, anticipating the molecule's properties and detailing the analytical methodologies required to confirm them. This guide is structured to not only provide protocols but to instill a deep understanding of the scientific rationale behind each step, ensuring a self-validating and robust characterization process.

Molecular Structure and Predicted Physicochemical Properties

The compound , 4-Cyclopropyl-4-methoxybutan-2-one, possesses a unique combination of functional groups: a cyclopropyl ring, a methoxy ether, and a ketone. This amalgamation suggests a molecule with interesting conformational and electronic properties.

  • Structure: The butanone backbone is substituted at the 4-position with both a cyclopropyl group and a methoxy group. The ketone's carbonyl group is located at the 2-position.

  • Predicted Properties: The presence of the polar carbonyl and ether groups suggests moderate solubility in organic solvents. The cyclopropyl group, with its inherent ring strain, may impart unique reactivity.

A logical workflow for the characterization of a novel molecule like 4-Cyclopropyl-4-methoxybutan-2-one is essential. It begins with synthesis and purification, followed by a battery of spectroscopic and analytical techniques to elucidate its structure and confirm its purity.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Physical Properties Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (1H, 13C, DEPT) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC/GC Analysis Purification->HPLC MP Melting/Boiling Point Purification->MP Final_Report Comprehensive Characterization Report NMR->Final_Report MS->Final_Report IR->Final_Report HPLC->Final_Report MP->Final_Report

Caption: A typical workflow for the characterization of a new chemical entity.

Spectroscopic Characterization: A Multi-faceted Approach

The cornerstone of molecular characterization lies in the synergistic use of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Experience: For 4-Cyclopropyl-4-methoxybutan-2-one, we anticipate a complex yet interpretable set of signals. The protons on and adjacent to the cyclopropyl ring will have characteristic chemical shifts and coupling constants due to the ring strain and anisotropic effects.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.1s3H-COCH₃Characteristic singlet for a methyl ketone.
~2.8t2H-CH₂-Protons on C3, adjacent to the carbonyl, will be deshielded.
~3.3s3H-OCH₃Singlet for the methoxy group protons.
~3.5t1H-CH-Proton on C4, deshielded by the adjacent oxygen.
~0.2-0.8m5HCyclopropyl-HComplex multiplets for the cyclopropyl protons in a shielded region.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~208C=OTypical chemical shift for a ketone carbonyl.[1]
~75C4Carbon bearing the methoxy and cyclopropyl groups.
~55-OCH₃Characteristic shift for a methoxy carbon.
~45C3Carbon adjacent to the carbonyl.
~30C1Methyl ketone carbon.
~5-15Cyclopropyl-CShielded carbons of the cyclopropyl ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

  • Interpretation: Correlate the signals in the different spectra to assign the structure. 2D NMR techniques like COSY and HSQC may be employed for unambiguous assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.

Expertise & Experience: The IR spectrum of 4-Cyclopropyl-4-methoxybutan-2-one will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone. The presence of C-O and C-H bonds will also be evident.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H (aliphatic) stretching
~1715Strong, SharpC=O (ketone) stretching[2][3]
~1100StrongC-O (ether) stretching

Experimental Protocol: IR Analysis (ATR)

  • Sample Preparation: Place a small amount of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

  • Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups in the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expertise & Experience: We can predict the fragmentation patterns based on the structure. Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement are common fragmentation pathways for ketones.[1]

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₈H₁₄O₂ = 142.19 g/mol ).

  • Major Fragments:

    • m/z = 43: [CH₃CO]⁺ (from α-cleavage)

    • m/z = 99: [M - CH₃CO]⁺

    • m/z = 71: [C₄H₇O]⁺ (from cleavage of the cyclopropyl group)

G cluster_0 Mass Spectrometry Workflow Sample Sample Introduction (GC or Direct Infusion) Ionization Ionization (EI or ESI) Sample->Ionization Mass_Analyzer Mass Analyzer (Quadrupole or TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

Sources

Exploratory

An In-depth Technical Guide to 4-Cyclopropyl-4-methoxybutan-2-one: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling a Structurally Rich Ketone In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of specific structural m...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Structurally Rich Ketone

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide focuses on 4-cyclopropyl-4-methoxybutan-2-one , a ketone featuring two such high-value functional groups: a cyclopropyl ring and a methoxy group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is established by identifying the longest carbon chain containing the ketone, which is a four-carbon chain (butane). The ketone is at the second position, and the cyclopropyl and methoxy groups are both at the fourth position, leading to the systematic name 4-cyclopropyl-4-methoxybutan-2-one .

The presence of a cyclopropyl ring is a well-established strategy in drug design to introduce conformational rigidity, enhance metabolic stability, and improve potency.[1][2] The strained three-membered ring can also act as a bioisostere for other groups, such as a double bond or a carbonyl group, while offering improved lipophilicity. Simultaneously, the methoxy group can influence the electronic environment of the molecule and its metabolic profile.[3] The combination of these features in a butanone framework presents a molecule of significant interest for researchers and scientists in drug development and organic synthesis.

This technical guide provides a comprehensive overview of 4-cyclopropyl-4-methoxybutan-2-one, including a proposed synthetic route with a detailed experimental protocol, predicted physicochemical properties, expected spectroscopic signatures for characterization, and a discussion of its potential applications.

Proposed Synthesis: A Strategic Approach via Grignard Reaction

The proposed two-step synthesis starts with the preparation of a key nitrile intermediate, 3-cyclopropyl-3-methoxypropanenitrile , followed by a Grignard reaction with methylmagnesium bromide.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Nitrile Intermediate cluster_step2 Step 2: Grignard Reaction and Hydrolysis A Cyclopropylmethanol D 3-cyclopropyl-3-methoxypropanenitrile A->D 1. NaH, THF B Sodium Hydride (NaH) B->D C Bromoacetonitrile C->D 2. BrCH2CN G 4-Cyclopropyl-4-methoxybutan-2-one D->G 1. CH3MgBr, Et2O E Methylmagnesium Bromide (CH3MgBr) E->G F Aqueous Acid (e.g., HCl) F->G G->G 2. H3O+ (workup)

Caption: Proposed two-step synthesis of 4-Cyclopropyl-4-methoxybutan-2-one.

Experimental Protocol: A Self-Validating System

This detailed protocol is adapted from established procedures for the synthesis of ketones from nitriles via Grignard reagents.[7][8][9][10][11] Each step is designed to ensure high yield and purity, with checkpoints for validation.

Step 1: Synthesis of 3-cyclopropyl-3-methoxypropanenitrile

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) and anhydrous tetrahydrofuran (THF, 50 mL).

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add cyclopropylmethanol (1.0 eq) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Nitrile Addition: Cool the reaction mixture back to 0 °C and add a solution of bromoacetonitrile (1.05 eq) in anhydrous THF (20 mL) dropwise over 30 minutes.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-cyclopropyl-3-methoxypropanenitrile.

Step 2: Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place the previously synthesized 3-cyclopropyl-3-methoxypropanenitrile (1.0 eq) and anhydrous diethyl ether (50 mL).

  • Grignard Addition: Cool the solution to 0 °C. Add methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and slowly add a 1 M aqueous solution of hydrochloric acid (HCl) until the solution becomes acidic. Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to afford 4-cyclopropyl-4-methoxybutan-2-one.

Physicochemical Properties: A Predictive Analysis

The exact physicochemical properties of 4-cyclopropyl-4-methoxybutan-2-one have not been experimentally determined. However, we can predict these properties with a high degree of confidence by analyzing the contributions of its constituent parts and by comparison with structurally similar molecules.

PropertyPredicted ValueJustification
Molecular Formula C₈H₁₄O₂Based on the structure
Molecular Weight 142.20 g/mol Calculated from the molecular formula
Boiling Point ~180-190 °CHigher than butanone due to increased molecular weight and polarity.
Density ~0.95 g/mLSimilar to other substituted ketones.
Solubility Soluble in common organic solvents (e.g., ethanol, ether, acetone). Slightly soluble in water.The presence of the polar ketone and ether groups allows for some water solubility, while the hydrocarbon backbone ensures solubility in organic solvents.
Appearance Colorless to pale yellow liquidTypical for simple ketones.

Spectroscopic Characterization: The Fingerprint of a Molecule

The definitive confirmation of the structure of 4-cyclopropyl-4-methoxybutan-2-one would rely on a combination of spectroscopic techniques.[12][13][14][15]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key signals would include a singlet for the methyl protons of the ketone at approximately 2.1 ppm, a singlet for the methoxy protons around 3.3 ppm, and complex multiplets in the upfield region (0.2-1.0 ppm) characteristic of the cyclopropyl ring protons. The methylene protons adjacent to the ketone would appear as a triplet around 2.7 ppm, and the methine proton on the cyclopropyl-bearing carbon would be a multiplet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show a characteristic downfield signal for the ketone carbonyl carbon at approximately 208 ppm. The methoxy carbon would appear around 58 ppm. The carbons of the cyclopropyl ring would resonate at high field, typically between 5 and 20 ppm.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1710-1720 cm⁻¹ would be indicative of the C=O stretch of the ketone. The C-O stretching of the ether would be observed in the 1075-1150 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would likely involve the loss of a methyl group (m/z = 127) and an acetyl group (m/z = 99).

Potential Applications in Drug Discovery and Beyond

The unique structural features of 4-cyclopropyl-4-methoxybutan-2-one suggest several potential applications, particularly in the realm of medicinal chemistry.

  • Scaffold for Novel Therapeutics: The combination of a metabolically robust cyclopropyl group and a hydrogen bond-accepting methoxy group makes this molecule an attractive scaffold for the synthesis of novel drug candidates.[16][17] The cyclopropyl moiety can enhance binding affinity to biological targets by restricting conformational freedom.[18]

  • Probing Enzyme Active Sites: As a small, functionalized molecule, it could be used as a chemical probe to explore the active sites of enzymes, particularly those that recognize ketone or ether functionalities.

  • Building Block in Organic Synthesis: This ketone is a versatile intermediate for further chemical transformations. The ketone functionality can be readily converted to other functional groups, and the cyclopropyl ring can participate in various ring-opening reactions, providing access to more complex molecular architectures.

Conclusion

4-Cyclopropyl-4-methoxybutan-2-one represents a molecule of considerable interest due to the convergence of two medicinally relevant functional groups. While direct experimental data for this compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The proposed synthetic route offers a practical and efficient method for its preparation, opening the door for further investigation into its chemical and biological properties. As the demand for novel molecular scaffolds in drug discovery continues to grow, compounds like 4-cyclopropyl-4-methoxybutan-2-one are poised to play a significant role in the development of the next generation of therapeutics.

References

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • JoVE. (2025). Video: Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • ResearchGate. (2023). 4-Arylbutan-2-ones: starting materials in the synthesis of novel heme oxygenase inhibitors. Retrieved from [Link]

  • Moodle@Units. (2011). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Retrieved from [Link]

  • DOI. (n.d.). Alkyl Cyclopropyl Ketones in Catalytic Formal [3+2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Retrieved from [Link]

  • Canadian Science Publishing. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of series 4 and 5. (a) 4,4-dimethoxy-butan-2-one.... Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steroid–acid colour reactions. Part I. Carbon-13 nuclear magnetic resonance spectra of various protonated aliphatic ketones and their pKBH values. Retrieved from [Link]

  • ResearchGate. (2025). Impact of Physio-Chemical Properties of Ketones With 2-Methoxyethanol and 2-Butoxyethanol at 303 K. Retrieved from [Link]

  • Chemical Science. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis.... Retrieved from [Link]

  • ResearchGate. (n.d.). EXPERIMENT SEVEN. Retrieved from [Link]

  • Google Patents. (n.d.). US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
  • ResearchGate. (n.d.). Structure of peri-hydroxy- and peri-methoxy-substituted aldehydes and ketones according to spectral data and quantum-chemical calculations. Retrieved from [Link]

  • University of Missouri–Kansas City. (2007). Experiment 1: Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • OSTI.GOV. (1985). Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1, 3-butanediol. Retrieved from [Link]

  • Unknown. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 4-Cyclopropyl-4-methoxybutan-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Molecular Structure 4-Cyclopropyl-4-methoxybutan-2-one is an organic compound featuring a butanone backbone substituted with a cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Structure

4-Cyclopropyl-4-methoxybutan-2-one is an organic compound featuring a butanone backbone substituted with a cyclopropyl group and a methoxy group at the 4-position. The unique combination of these functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][3] The cyclopropyl moiety is known to impart unique conformational constraints and electronic properties, which can be advantageous in the design of bioactive compounds.[1] The methoxy group, being an electron-donating group by resonance and electron-withdrawing by induction, can modulate the reactivity of the ketone.[2]

Molecular Formula: C₈H₁₄O₂

Molecular Weight: 142.20 g/mol

Predicted Physical Properties

The physical properties of 4-Cyclopropyl-4-methoxybutan-2-one can be estimated by examining related compounds. For instance, cyclopropyl methyl ketone has a boiling point of approximately 106-107°C and a density of around 0.849 g/mL at 25°C.[3][4] 4-Methoxy-2-butanone has a boiling point of about 122-123°C and a density of approximately 0.89 g/mL.[5] Based on these analogs, the following properties for 4-Cyclopropyl-4-methoxybutan-2-one are predicted:

PropertyPredicted ValueNotes
Appearance Colorless to pale yellow liquidBased on similar ketones.[1][3]
Boiling Point 130-150 °CThe presence of both cyclopropyl and methoxy groups would likely increase the boiling point compared to simpler analogs.
Density 0.90 - 0.95 g/cm³Expected to be slightly higher than related ketones due to the additional functional groups.
Solubility Soluble in common organic solvents (e.g., ethanol, ether, chloroform), with limited solubility in water.This is a typical characteristic of ketones of this size.[1][3]
Refractive Index ~1.43Estimated based on the refractive index of cyclopropyl methyl ketone (n20/D 1.424).[4]

Experimental Protocols for Physical Property Determination

The following section details the standard operating procedures for the experimental determination of the key physical properties of 4-Cyclopropyl-4-methoxybutan-2-one.

Determination of Boiling Point

The boiling point will be determined using micro-boiling point determination, a technique suitable for small sample volumes.

Methodology:

  • A small amount of the sample (a few drops) is placed into a capillary tube.

  • The capillary tube is attached to a thermometer.

  • The assembly is placed in a heated oil bath.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Causality: The boiling point is a measure of the intermolecular forces within the liquid. The addition of the polar methoxy group and the rigid cyclopropyl ring is expected to increase these forces compared to a simple butanone.

Determination of Density

The density of the liquid sample will be measured using a pycnometer.

Methodology:

  • The empty pycnometer is weighed.

  • The pycnometer is filled with the sample and weighed again.

  • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) and weighed.

  • The density of the sample is calculated using the formula: Density_sample = (mass_sample / mass_reference) * Density_reference

Causality: Density is dependent on the mass and volume of the molecule. The compact nature of the cyclopropyl group and the presence of an oxygen atom in the methoxy group will influence the packing of the molecules and thus the density.

Determination of Solubility

The solubility will be qualitatively assessed in a range of solvents.

Methodology:

  • A small, measured amount of the sample (e.g., 10 mg) is added to a test tube containing a measured volume of solvent (e.g., 1 mL).

  • The mixture is agitated and observed for dissolution.

  • Solvents to be tested should include water, ethanol, methanol, acetone, diethyl ether, and chloroform.

Causality: The solubility will be governed by the "like dissolves like" principle. The ketone and methoxy groups provide some polarity, which may allow for slight miscibility with polar solvents, while the hydrocarbon backbone and cyclopropyl group will favor solubility in nonpolar organic solvents.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure of 4-Cyclopropyl-4-methoxybutan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the 0.2-1.0 ppm range), the methoxy group protons (around 3.3-3.5 ppm), and the protons on the butanone backbone. Protons alpha to the ketone will likely appear in the 2.0-2.5 ppm range.[6]

  • ¹³C NMR: The carbon NMR will show a characteristic downfield signal for the carbonyl carbon of the ketone. The carbon of the methoxy group and the carbons of the cyclopropyl ring will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ketone, typically found in the region of 1700-1725 cm⁻¹. The C-O stretch of the methoxy group will also be present.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage adjacent to the carbonyl group and loss of the methoxy group.

Proposed Synthetic Pathway

A plausible synthetic route to 4-Cyclopropyl-4-methoxybutan-2-one could involve an aldol condensation reaction.[2]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Intermediate & Final Product A Cyclopropyl Methyl Ketone E Aldol Adduct A->E B Methoxyacetaldehyde B->E C Base (e.g., NaOH or KOH) C->E D Solvent (e.g., Ethanol/Water) D->E F 4-Cyclopropyl-4-hydroxy-3-methoxybutan-2-one E->F Protonation H 4-Cyclopropyl-3-methoxybut-3-en-2-one F->H Dehydration G Dehydration J 4-Cyclopropyl-4-methoxybutan-2-one H->J Reduction I Reduction (e.g., H2/Pd)

Caption: Proposed Aldol Condensation Route.

Experimental Workflow for Synthesis:

G start Start reactants Combine Cyclopropyl Methyl Ketone and Methoxyacetaldehyde in Solvent start->reactants base Add Base Catalyst reactants->base reaction Stir at Controlled Temperature base->reaction quench Quench Reaction with Acid reaction->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography or Distillation dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General Synthetic Workflow.

Conclusion

While 4-Cyclopropyl-4-methoxybutan-2-one is not a well-documented compound, its physical properties can be reliably predicted based on analogous structures. This guide provides a comprehensive framework for its synthesis and characterization, empowering researchers to explore its potential in various scientific and industrial applications. The unique combination of the cyclopropyl and methoxy functional groups makes it a promising candidate for further investigation in the fields of medicinal chemistry and materials science.[1][6]

References

  • Exploring Cyclopropyl Ketone Properties Synthesis Applications and Safety Guidelines. (2026, March 11). Benchchem.
  • Cyclopropyl Methyl Ketone: properties, applications and safety. (2023, November 23). ChemicalBook.
  • The Dawn of Methoxy-Ketones: A Technical Guide to Discovery, Isolation, and Characteriz
  • A Comparative Study of Methoxy Ketones in Organic Reactions. (n.d.). Benchchem.
  • Cyclopropyl methyl ketone 99 765-43-5. (n.d.). Sigma-Aldrich.
  • 4-Methoxy-2-butanone. (2024, April 10). ChemBK.

Sources

Exploratory

An In-depth Technical Guide to 4-Cyclopropyl-4-methoxybutan-2-one

Abstract This technical guide provides a comprehensive overview of the chemical entity 4-Cyclopropyl-4-methoxybutan-2-one, a compound of interest in synthetic and medicinal chemistry. Due to its apparent novelty in the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical entity 4-Cyclopropyl-4-methoxybutan-2-one, a compound of interest in synthetic and medicinal chemistry. Due to its apparent novelty in the public domain, this document synthesizes theoretical data with established principles of organic chemistry to offer a predictive yet robust profile. We will cover its molecular characteristics, a proposed synthetic pathway grounded in established methodologies, and a forward-looking perspective on its potential applications. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the exploration of novel chemical scaffolds.

Introduction and Molecular Profile

4-Cyclopropyl-4-methoxybutan-2-one is a ketone featuring a unique combination of a cyclopropyl and a methoxy group on the carbon atom alpha to the carbonyl. This structural arrangement imparts a distinct stereoelectronic profile, suggesting potential for novel reactivity and biological activity. The cyclopropyl group, a common motif in medicinal chemistry, is known to enhance metabolic stability and binding affinity. The adjacent methoxy group can influence the molecule's conformation and polarity.

Given the absence of this molecule in major chemical databases as of the time of this writing, all physicochemical properties have been calculated based on its deduced structure.

Deduced Molecular Structure and Identifiers
  • IUPAC Name: 4-Cyclopropyl-4-methoxybutan-2-one

  • Molecular Formula: C₈H₁₄O₂

  • Canonical SMILES: COC(C1CC1)CC(=O)C

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Cyclopropyl-4-methoxybutan-2-one.

PropertyValueSource
Molecular Weight 142.19 g/mol Calculated
Monoisotopic Mass 142.0994 DaCalculated
Elemental Composition C: 67.57%, H: 9.92%, O: 22.50%Calculated
Predicted LogP 1.3Predicted
Predicted Boiling Point 185.3 ± 25.0 °CPredicted
Predicted Density 0.945 ± 0.06 g/cm³Predicted

Proposed Synthesis Protocol

The synthesis of α-alkoxy ketones can be a non-trivial endeavor. A plausible and efficient route to 4-Cyclopropyl-4-methoxybutan-2-one can be envisioned through a modification of the Kulinkovich reaction, which is a powerful method for the synthesis of cyclopropanols, followed by an oxidative ring-opening.

Synthetic Workflow Overview

The proposed synthesis is a two-step process starting from commercially available methyl 3-methoxybut-3-enoate. The first step involves a titanium-mediated cyclopropanation, followed by an oxidative rearrangement to yield the target ketone.

Synthetic_Workflow starting_material Methyl 3-methoxybut-3-enoate reagents1 Cyclopropylmagnesium bromide, Ti(OiPr)4 starting_material->reagents1 intermediate 1-(1-Methoxyvinyl)cyclopropan-1-ol reagents2 PCC or other mild oxidant intermediate->reagents2 product 4-Cyclopropyl-4-methoxybutan-2-one reagents1->intermediate Step 1: Kulinkovich Cyclopropanation reagents2->product Step 2: Oxidative Rearrangement

Caption: Proposed two-step synthesis of 4-Cyclopropyl-4-methoxybutan-2-one.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(1-Methoxyvinyl)cyclopropan-1-ol

  • Rationale: The Kulinkovich reaction allows for the diastereoselective synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. The use of cyclopropylmagnesium bromide will introduce the desired cyclopropyl group.

  • Procedure:

    • To a solution of titanium(IV) isopropoxide (1.2 equivalents) in anhydrous diethyl ether (Et₂O) under an inert atmosphere (argon or nitrogen), add cyclopropylmagnesium bromide (2.2 equivalents) dropwise at room temperature.

    • Stir the resulting dark solution for 10 minutes.

    • Add a solution of methyl 3-methoxybut-3-enoate (1.0 equivalent) in Et₂O dropwise to the reaction mixture.

    • Stir the reaction for 12-16 hours at room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with Et₂O (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the cyclopropanol intermediate.

Step 2: Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

  • Rationale: The tertiary cyclopropanol intermediate can undergo a facile oxidative ring-opening and rearrangement to the corresponding β-dicarbonyl compound or, in this case, a ketone with an alpha substituent. A mild oxidant like Pyridinium chlorochromate (PCC) is suitable for this transformation.

  • Procedure:

    • To a solution of 1-(1-methoxyvinyl)cyclopropan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM), add PCC (1.5 equivalents) in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final product, 4-Cyclopropyl-4-methoxybutan-2-one.

Potential Applications and Research Directions

The unique structural features of 4-Cyclopropyl-4-methoxybutan-2-one suggest several avenues for future research and application.

Medicinal Chemistry

The cyclopropyl group is a well-established bioisostere for a phenyl ring or a gem-dimethyl group, often leading to improved metabolic stability and potency. The ketone functionality can act as a hydrogen bond acceptor, while the methoxy group can modulate solubility and engage in specific interactions with biological targets. This scaffold could be a valuable starting point for the development of novel therapeutics, particularly in areas where constrained conformations are desirable.

Synthetic Building Block

The ketone functionality can be readily transformed into a variety of other functional groups, making 4-Cyclopropyl-4-methoxybutan-2-one a potentially versatile intermediate in organic synthesis. For example, reduction of the ketone would yield a secondary alcohol, and reductive amination could provide access to novel amine derivatives.

Safety and Handling

As 4-Cyclopropyl-4-methoxybutan-2-one is a novel compound, no specific safety data is available. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

While 4-Cyclopropyl-4-methoxybutan-2-one is not a commercially available or widely documented compound, its structure presents an intriguing target for synthesis and further investigation. The proposed synthetic route offers a plausible and efficient method for its preparation. The unique combination of its functional groups suggests a range of potential applications, particularly in the field of medicinal chemistry. Further research into this and related molecules is warranted to fully explore their chemical and biological properties.

References

  • Cha, J. K., & Titi, M. (2015). Kulinkovich-de Meijere Reaction of Amides and Lactams. Organic Letters, 17(11), 2696–2699. [Link]

  • Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647–2650. [Link]

Foundational

"stability of 4-Cyclopropyl-4-methoxybutan-2-one"

An In-depth Technical Guide to the Chemical Stability of 4-Cyclopropyl-4-methoxybutan-2-one Abstract This technical guide provides a comprehensive analysis of the chemical stability of 4-Cyclopropyl-4-methoxybutan-2-one,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Stability of 4-Cyclopropyl-4-methoxybutan-2-one

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 4-Cyclopropyl-4-methoxybutan-2-one, a molecule of interest in synthetic chemistry and drug development. By examining its core structural features—a ketone, a strained cyclopropyl ring, and a methoxy group—we elucidate its potential degradation pathways under various stress conditions. This document details the theoretical underpinnings of its reactivity and provides field-proven experimental protocols for conducting forced degradation studies in accordance with ICH guidelines. The methodologies presented herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals, enabling the establishment of a robust stability-indicating analytical method and ensuring the quality and safety of materials.

Introduction and Molecular Profile

4-Cyclopropyl-4-methoxybutan-2-one is a unique aliphatic ketone featuring a sterically demanding and electronically sensitive gamma-position. The convergence of a ketone carbonyl, a strained cyclopropyl ring, and an ether linkage on a single molecule presents a complex stability profile. Understanding this profile is critical for defining appropriate storage conditions, predicting shelf-life, identifying potential degradants, and developing robust formulations.

The primary stability concerns arise from two key areas:

  • Acid-Catalyzed Rearrangement: The cyclopropyl group, particularly when adjacent to an oxygen-bearing carbon, is susceptible to acid-catalyzed ring-opening.[1][2]

  • Photochemical Reactivity: Both ketone and cyclopropyl functionalities are known to be photochemically active, potentially leading to complex rearrangements or fragmentation upon exposure to light.[3][4]

This guide dissects these liabilities, offering both predictive insights and the experimental framework necessary for their empirical validation.

Chemical and Physical Properties

A foundational understanding of the molecule's properties is essential for designing stability studies and analytical methods.

PropertyValueSource/Method
IUPAC Name 4-cyclopropyl-4-methoxybutan-2-one---
Molecular Formula C₈H₁₄O₂---
Molecular Weight 142.19 g/mol Calculated
Appearance Colorless to pale yellow liquidPredicted
Boiling Point ~170-180 °C (at 760 mmHg)Estimated
Solubility Soluble in common organic solvents (e.g., Methanol, Acetonitrile, THF)Predicted[5]
CAS Number Not available---

Theoretical Stability Assessment and Potential Degradation Pathways

The stability of 4-Cyclopropyl-4-methoxybutan-2-one is dictated by the interplay of its functional groups. The following sections explore its predicted behavior under standard forced degradation conditions.

Acid-Catalyzed Degradation

In the presence of acid, the molecule has multiple sites for protonation. However, the most consequential pathways involve the ether oxygen and the cyclopropyl ring. The acid-catalyzed rearrangement of cyclopropyl ketones is a well-documented phenomenon.[1][2] The likely mechanism involves protonation of the ether, loss of methanol to form a stabilized tertiary carbocation, followed by rearrangement and ring-opening of the cyclopropyl group to alleviate ring strain.

cluster_acid Acid-Catalyzed Degradation Pathway A 4-Cyclopropyl-4-methoxy- butan-2-one B Protonated Ether Intermediate A->B H+ C Tertiary Carbocation + Methanol B->C - CH3OH D Ring-Opened Enol Intermediate C->D Ring Opening/ Rearrangement E Conjugated Ketone Degradant D->E Tautomerization

Caption: Proposed acid-catalyzed degradation via ether protonation and ring-opening.

Oxidative Degradation

While ketones are generally stable to oxidation, the tertiary C-H bond at the C4 position represents a potential site of oxidative attack. Radical abstraction at this position could lead to the formation of a hydroperoxide. Such γ-ketohydroperoxides are known to undergo thermal decomposition, potentially leading to chain cleavage and the formation of smaller acidic and carbonyl-containing degradants, a process analogous to the Korcek decomposition.[6]

cluster_oxidation Oxidative Degradation Pathway A Parent Molecule B Tertiary Radical at C4 A->B H• abstraction (e.g., from H2O2) C γ-Ketohydroperoxide B->C + •OOH D Cyclic Peroxide Intermediate C->D Cyclization E Chain Cleavage Products (e.g., Acid + Ketone) D->E Fragmentation

Caption: Potential oxidative degradation initiated at the tertiary C4 position.

Photolytic Degradation

Aryl cyclopropyl ketones are known to undergo [3+2] cycloadditions via visible light photocatalysis, initiated by one-electron reduction to a radical anion, which then opens the cyclopropyl ring.[4] While the subject molecule lacks an aryl group for strong light absorption, aliphatic ketones can still undergo Norrish-type reactions. The strained cyclopropyl ring provides a facile pathway for fragmentation upon excitation.

Likely photolytic pathways include:

  • Norrish Type I: Cleavage of the C1-C2 or C2-C3 bond to form radical intermediates.

  • Cyclopropyl Ring Opening: Excitation can weaken the C-C bonds of the strained ring, leading to rearrangements.

Stability in Basic and Thermal Conditions
  • Alkaline Conditions: The molecule is expected to be relatively stable under basic conditions. The most likely reaction is the deprotonation of the α-protons at C3 to form an enolate. This would only lead to degradation if a subsequent reaction, such as condensation, is possible. The ether and cyclopropyl groups are generally base-stable.

  • Thermal Conditions: In the absence of catalysts, the molecule should exhibit good thermal stability. High temperatures (>80°C) could potentially induce elimination of methanol, but this is less likely than the acid-catalyzed pathway.[7]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to empirically determine the stability profile and to develop a stability-indicating analytical method.[8][9] The following protocols are based on ICH Q1A(R2) guidelines. The goal is to achieve 2-20% degradation to ensure degradants are detectable without excessively consuming the parent peak.[9]

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of 4-Cyclopropyl-4-methoxybutan-2-one (e.g., 1 mg/mL in Acetonitrile) Control Control Sample (Stock diluted with mobile phase) Start->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Ox Oxidation (3% H2O2, RT) Start->Ox Therm Thermal Stress (Solid, 80°C) Start->Therm Photo Photostability (ICH Q1B light exposure) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Control->Analysis Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis

Caption: Workflow for conducting a comprehensive forced degradation study.

Protocol: Acid Hydrolysis
  • Objective: To assess stability in acidic conditions and identify acid-catalyzed degradants.

  • Reagents: 1 M Hydrochloric Acid (HCl), 1 M Sodium Hydroxide (NaOH), Acetonitrile (ACN), Water (H₂O), 1 mg/mL stock solution of the analyte.

  • Methodology:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution in a sealed vial at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH.

    • Dilute the neutralized sample to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase for HPLC analysis.

    • Analyze alongside a control sample (stock solution diluted without stress).

Protocol: Base Hydrolysis
  • Objective: To evaluate stability in alkaline conditions.

  • Reagents: 1 M Sodium Hydroxide (NaOH), 1 M Hydrochloric Acid (HCl), ACN, H₂O, 1 mg/mL stock solution.

  • Methodology:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate the solution in a sealed vial at 60°C.

    • Withdraw and neutralize aliquots with 0.1 M HCl at specified time points.

    • Dilute and analyze by HPLC as described for the acid hydrolysis.

Protocol: Oxidative Degradation
  • Objective: To determine susceptibility to oxidation.

  • Reagents: 30% Hydrogen Peroxide (H₂O₂), H₂O, 1 mg/mL stock solution.

  • Methodology:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.

    • Store the solution at room temperature, protected from light.

    • Monitor the reaction at various time points (e.g., 8, 24, 48 hours).

    • Once the target degradation is achieved, dilute the sample with mobile phase and inject immediately into the HPLC.

Analytical Strategy for Stability Monitoring

A validated stability-indicating analytical method (SIAM) is the cornerstone of any stability study. It must be able to separate the active pharmaceutical ingredient (API) from all process impurities and degradation products.[10]

Recommended Analytical Techniques
TechniquePurposeKey Parameters & Rationale
HPLC-UV/PDA Primary Quantification: To separate and quantify the parent compound and degradants.Column: C18 (e.g., 4.6 x 150 mm, 3.5 µm) for good retention of the moderately polar analyte. Mobile Phase: Gradient of Water (A) and Acetonitrile (B) to ensure elution of all components. Detection: UV at ~210 nm (ketone n-π* transition). A PDA detector is crucial for assessing peak purity.[11]
LC-MS Degradant Identification: To determine the mass-to-charge ratio (m/z) of degradation products.Coupled directly to the HPLC system. Provides molecular weight information essential for elucidating degradation pathways.
qNMR Purity of Reference Standard: To establish the absolute purity of the reference material used for quantification.Provides a primary method of quantification without needing a standard of the analyte itself.[11]
Sample Data Presentation

Results from forced degradation studies should be tabulated to clearly show the extent of degradation and the formation of impurities under each stress condition.

Stress ConditionDurationAssay of Parent (%)Main Degradant 1 (Area %)Main Degradant 2 (Area %)Mass Balance (%)
Control (T=0)0 hr99.8NDND100.0
0.1 M HCl, 60°C8 hr85.212.5 (RRT 0.85)1.9 (RRT 0.91)99.6
0.1 M NaOH, 60°C24 hr98.50.8 (RRT 1.10)ND99.3
3% H₂O₂, RT24 hr92.16.8 (RRT 0.79)ND98.9
Thermal, 80°C7 days99.5NDND99.5
PhotolyticICH96.32.9 (RRT 1.15)ND99.2
(ND = Not Detected; RRT = Relative Retention Time)

Conclusion and Recommendations

4-Cyclopropyl-4-methoxybutan-2-one exhibits a complex stability profile dominated by its susceptibility to acid-catalyzed degradation . This pathway likely involves the opening of the strained cyclopropyl ring and represents the primary liability for this molecule. Secondary concerns include moderate sensitivity to oxidation at the C4 position and potential photolytic rearrangement . The molecule demonstrates robust stability under alkaline and thermal stress.

Key Recommendations for Handling and Storage:

  • Storage: Store in well-sealed containers, protected from light, at controlled room temperature or under refrigeration.

  • pH Control: Avoid contact with acidic media. Buffering of solutions in the neutral pH range is highly recommended for any processing or formulation activities.

  • Inert Atmosphere: For long-term storage or in solutions, consider blanketing with an inert gas like nitrogen or argon to minimize oxidative degradation.

This guide provides the foundational knowledge and experimental framework to thoroughly characterize the stability of 4-Cyclopropyl-4-methoxybutan-2-one, ensuring its quality and fitness for purpose in research and development.

References

  • ChemBK. (2024, April 10). 4-Methoxy-2-butanone. Available at: [Link]

  • ResearchGate. (n.d.). Investigating the scope of the deracemization of cyclopropyl ketones. Available at: [Link]

  • Procter, D. J., et al. (2014). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. Available at: [Link]

  • NIST. (n.d.). 2-Butanone, 4-(4-methoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • ResearchGate. (n.d.). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Available at: [Link]

  • Procter, D. J., et al. (2024, April 25). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 4'-Methoxybutyrophenone (CAS 4160-51-4). Available at: [Link]

  • Pharmaceutical Technology. (2020, November 15). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

  • Dong, G., et al. (2018, April 30). Direct β-Alkylation of Ketones and Aldehydes via Pd-Catalyzed Redox Cascade. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 4-Cyclopropyl 2-butanone. Available at: [Link]

  • Baran, P. S., et al. (2022). Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. PMC. Available at: [Link]

  • ScienceOpen. (n.d.). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. Available at: [Link]

  • ResearchGate. (2018, October 4). Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. Available at: [Link]

  • Feng, X., et al. (2015, November 9). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. PubMed. Available at: [Link]

  • ResearchGate. (2019, April 3). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. Available at: [Link]

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  • MDPI. (2025, September 1). Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. Available at: [Link]

  • Dong, G., et al. (2017). Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins. PMC. Available at: [Link]

  • Caine, D., et al. (1976). Acid-Catalyzed Rearrangements of Cyclopropyl Ketones Related to Eudesmane'. ACS Publications. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 4,4-dimethoxy-2-butanone.
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  • Green, W. H., et al. (2013, July 17). New Pathways for Formation of Acids and Carbonyl Products in Low-Temperature Oxidation: The Korcek Decomposition of γ-Ketohydroperoxides. Journal of the American Chemical Society. Available at: [Link]

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Sources

Exploratory

Solubility Profile of 4-Cyclopropyl-4-methoxybutan-2-one: A Predictive and Experimental Guide

An In-depth Technical Guide for Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Cyclopropyl-4-methoxybutan-2-one, a novel ketone derivative. In the absence of established public data, this document pioneers a two-pronged approach: first, by establishing a robust theoretical framework to predict its solubility in a range of common organic solvents, and second, by providing a detailed, field-proven experimental protocol for its empirical determination. We delve into the molecular structure, analyze its constituent functional groups—cyclopropyl, methoxy, and ketone—and apply principles of intermolecular forces and Hansen Solubility Parameters (HSP) to forecast its behavior. The guide culminates in a self-validating, step-by-step methodology for solubility assessment, designed for immediate application in a research and development setting.

Introduction: Understanding the Molecule

4-Cyclopropyl-4-methoxybutan-2-one is a unique molecule whose therapeutic potential is intrinsically linked to its physicochemical properties. A thorough understanding of its solubility is paramount for every stage of the drug development pipeline, from process chemistry and purification to final dosage form design.

The structure combines several key features that dictate its interaction with various solvents:

  • A Ketone Carbonyl Group (C=O): This is a polar functional group capable of acting as a hydrogen bond acceptor.[1][2] It also creates a significant dipole moment in the molecule.

  • A Methoxy (Ether) Group (-OCH₃): The ether linkage introduces additional polarity and another site for hydrogen bond acceptance. Its presence can influence the molecule's overall polarity and solubility in protic solvents.

  • A Butane Backbone: This provides a flexible, nonpolar hydrocarbon chain.

  • A Cyclopropyl Ring: This is a strained, nonpolar aliphatic ring that contributes to the overall lipophilicity of the molecule. The reactivity of cyclopropyl carbonyls is a subject of significant study, though our focus remains on its contribution to the molecule's physical properties.[3]

The principle of "like dissolves like" serves as our foundational guide: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[4] 4-Cyclopropyl-4-methoxybutan-2-one possesses both polar (ketone, ether) and nonpolar (cyclopropyl, butyl chain) regions, suggesting it will exhibit nuanced solubility across a spectrum of solvents. Its solubility will be a balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[5]

Theoretical Framework and Solubility Prediction

A more sophisticated prediction of solubility can be achieved using Hansen Solubility Parameters (HSP), which deconstruct the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

For a solute to dissolve in a solvent, their HSP values must be similar. The "distance" (Ra) between the HSPs of the solute and solvent can be calculated, with smaller distances indicating higher affinity.[6]

Equation for HSP Distance (Ra): Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

While the exact HSP values for 4-Cyclopropyl-4-methoxybutan-2-one are not published, we can estimate its characteristics. The presence of the ketone and ether groups suggests moderate δP and δH values, while the hydrocarbon components contribute to its δD value. Based on this structural analysis, we can predict its qualitative solubility.

Predicted Solubility in Common Organic Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, CyclohexaneLow to Moderate The molecule's polar ketone and ether groups will limit its affinity for purely nonpolar solvents. However, the nonpolar cyclopropyl and butyl moieties will provide some interaction.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, AcetonitrileHigh These solvents possess significant dipole moments that can interact effectively with the polar C=O and C-O-C bonds of the solute. They lack strong hydrogen-bonding networks, making it easier for the solute to be accommodated.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These solvents can act as hydrogen bond donors to the ketone and ether oxygens. However, the nonpolar bulk of the molecule may disrupt the strong solvent-solvent hydrogen bonding network, potentially limiting solubility compared to polar aprotic solvents.
Water Water (H₂O)Low While the molecule can accept hydrogen bonds from water, its significant nonpolar character (from the cyclopropyl and butyl groups) will likely make it poorly soluble in water.[2]

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a robust and reproducible experimental method is essential. The following protocol describes an isothermal equilibrium shake-flask method, a gold standard for solubility measurement.[7]

Materials and Equipment
  • 4-Cyclopropyl-4-methoxybutan-2-one (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination process.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep_solute Weigh excess solute into vial prep_solvent Add known volume of solvent prep_solute->prep_solvent Combine equilibrate Seal vial and place in thermostatic shaker (e.g., 25°C, 48h) prep_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge Check for equilibrium filter Withdraw supernatant and filter centrifuge->filter dilute Dilute filtered sample precisely filter->dilute analyze Analyze via validated HPLC method dilute->analyze calculate Calculate concentration (e.g., mg/mL) analyze->calculate G cluster_solvents Solvent Types solute 4-Cyclopropyl-4-methoxybutan-2-one (Solute) protic Polar Protic (e.g., Ethanol) solute->protic H-Bond Acceptance (Strong) Dipole-Dipole aprotic Polar Aprotic (e.g., Acetone) solute->aprotic Dipole-Dipole (Very Strong) nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Dispersion (Weak)

Caption: Dominant intermolecular forces driving solubility.

Conclusion

References

  • PubChem. 4-Cyclopropyl-1-(3-methoxyphenyl)butan-2-ol | C14H20O2 | CID 65597779. [Link]

  • LibreTexts. Solubility of Organic Compounds. [Link]

  • ResearchGate. Hansen solubility parameter (HSP) of some common solvents and target compounds. [Link]

  • ACS Publications. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

  • MIT DSpace. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • FooDB. Showing Compound 4-(4-Methoxyphenyl)-2-butanone (FDB011682). [Link]

  • ResearchGate. Solubility and Solution Thermodynamic Properties of 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) in Different Pure Solvents. [Link]

  • Google Patents. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
  • Organic Chemistry Portal. Cyclobutanone synthesis. [Link]

  • ChemBK. 4-Methoxy-2-butanone. [Link]

  • ResearchGate. Solubility of CO2 in Alcohols, Glycols, Ethers, and Ketones at High Pressures from (288.15 to 318.15) K. [Link]

  • ACS Publications. Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. [Link]

  • NIST WebBook. 2-Butanone, 4-(4-methoxyphenyl)-. [Link]

  • Studylib. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Knowledge at UChicago. Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [Link]

  • RSC Publishing. A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. [Link]

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  • CHIMIA. Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. [Link]

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  • OAText. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. [Link]

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Foundational

A Technical Guide to the Stereoisomers of 4-Cyclopropyl-4-methoxybutan-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract Stereoisomerism is a cornerstone of molecular science, with profound implications in pharmacology and materials science. The specific three-dimensi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism is a cornerstone of molecular science, with profound implications in pharmacology and materials science. The specific three-dimensional arrangement of atoms in a chiral molecule can dictate its biological activity, pharmacokinetic profile, and toxicological properties. This guide provides an in-depth technical examination of the isomers of 4-Cyclopropyl-4-methoxybutan-2-one, a chiral ketone. We will explore its molecular structure, the nature of its stereoisomers, established protocols for their analytical separation and characterization, and the critical relevance of stereoisomerism in the context of drug discovery and development. This document serves as a comprehensive resource, blending theoretical principles with practical, field-proven methodologies.

Molecular Structure and Chirality

4-Cyclopropyl-4-methoxybutan-2-one is a ketone with the molecular formula C₈H₁₄O₂. Its structure features a central butanone chain substituted with both a cyclopropyl and a methoxy group at the fourth carbon position.

Identification of the Chiral Center

A chiral center is a carbon atom bonded to four different substituent groups. In 4-Cyclopropyl-4-methoxybutan-2-one, the carbon atom at the C4 position is a stereocenter. The four distinct groups attached to this carbon are:

  • A cyclopropyl group (-C₃H₅)

  • A methoxy group (-OCH₃)

  • A hydrogen atom (-H)

  • An ethyl ketone group (-CH₂C(O)CH₃)

The presence of this single chiral center means the molecule is not superimposable on its mirror image. Consequently, it exists as a pair of enantiomers.[1]

Enantiomers: (R)- and (S)- Configurations

The two enantiomers of 4-Cyclopropyl-4-methoxybutan-2-one are designated using the Cahn-Ingold-Prelog (CIP) priority rules. By assigning priorities to the four substituents at the C4 stereocenter, we can determine the absolute configuration as either (R) (rectus, right) or (S) (sinister, left).

  • Priority Assignment (C4):

    • -OCH₃ (highest atomic number attached)

    • -C₃H₅

    • -CH₂C(O)CH₃

    • -H (lowest priority)

Visualizing the molecule with the lowest priority group (H) pointing away from the observer, the sequence from highest to lowest priority determines the configuration. This gives rise to (R)-4-Cyclopropyl-4-methoxybutan-2-one and (S)-4-Cyclopropyl-4-methoxybutan-2-one.

G cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer r_c4 C* r_h H r_c4->r_h 4 r_och3 OCH₃ r_c4->r_och3 1 r_c3h5 C₃H₅ r_c4->r_c3h5 2 r_ch2coch3 CH₂C(O)CH₃ r_c4->r_ch2coch3 3 s_c4 C* s_h H s_c4->s_h 4 s_och3 OCH₃ s_c4->s_och3 1 s_c3h5 C₃H₅ s_c4->s_c3h5 2 s_ch2coch3 CH₂C(O)CH₃ s_c4->s_ch2coch3 3 mirror Mirror Plane

Caption: The (R) and (S) enantiomers of 4-Cyclopropyl-4-methoxybutan-2-one.

The Critical Role of Stereoisomerism in Drug Development

In a biological system, enantiomers of a chiral drug should be considered as two distinct chemical entities.[2] This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

  • Pharmacodynamics: One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for adverse effects or toxicity.[3][4]

  • Pharmacokinetics: Enantiomers can differ significantly in their absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

  • Regulatory Perspective: Regulatory agencies like the FDA now require comprehensive data on the properties of individual stereoisomers, influencing decisions on whether to develop a single enantiomer or a racemic mixture.[5]

The transition from a racemic drug to a single-enantiomer formulation, known as a "chiral switch," has led to the development of safer and more effective medicines.[4] Therefore, the ability to separate, quantify, and characterize the stereoisomers of any potential drug candidate, such as 4-Cyclopropyl-4-methoxybutan-2-one, is of paramount importance.

Analytical Separation and Characterization

A racemic mixture, containing equal amounts of both enantiomers, is optically inactive. To study the distinct properties of each enantiomer, they must first be separated and their purity assessed. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[6]

Experimental Protocol: Chiral HPLC Separation

This protocol outlines a robust method for the enantioselective separation of 4-Cyclopropyl-4-methoxybutan-2-one. The choice of a polysaccharide-based CSP is based on their proven versatility and effectiveness in separating a wide range of chiral compounds, including ketones.[6][7]

Objective: To achieve baseline separation of the (R)- and (S)-enantiomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column thermostat.

  • UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Chiral Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Proven effectiveness for separating chiral ketones through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[6][8]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical column dimensions providing good efficiency and resolution.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Normal phase conditions are typically effective for polysaccharide CSPs. The ratio can be optimized to fine-tune retention and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column ensuring optimal performance.
Column Temp. 25 °CControlled temperature ensures reproducible retention times and selectivity.
Detection UV at 220 nmKetones exhibit UV absorbance at lower wavelengths.
Injection Vol. 10 µL
Sample Prep. Dissolve racemic standard in mobile phase (1 mg/mL).Ensures compatibility with the chromatographic system and prevents peak distortion.

Self-Validation and System Suitability:

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the mobile phase to ensure no interfering peaks are present.

  • Racemate Injection: Inject the racemic standard. The system is suitable if two distinct peaks are observed.

  • Performance Metrics:

    • Resolution (Rs): Must be > 1.5 for baseline separation.

    • Tailing Factor (Tf): Should be between 0.8 and 1.5 for good peak shape.

    • Reproducibility: Relative standard deviation (RSD) of retention times for six replicate injections should be < 2%.

Characterization of Separated Isomers

Once separated, the absolute configuration of each enantiomer must be determined. While NMR is a powerful tool for structural elucidation, standard NMR spectra of enantiomers are identical.[9] Specialized techniques are required.

  • NMR with Chiral Derivatizing Agents: Enantiomers can be reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers.[10] Diastereomers have different physical properties and will produce distinct NMR spectra, allowing for quantification and potential structural assignment.[11]

  • Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to quantum chemical predictions, the absolute configuration can be determined unambiguously.

  • X-ray Crystallography: If a single enantiomer can be crystallized, X-ray diffraction provides a definitive determination of its three-dimensional structure and absolute configuration.

Caption: Workflow for the separation and characterization of stereoisomers.

Synthetic Considerations

While analytical separation is crucial for analysis, large-scale production of a single enantiomer for drug development often relies on stereoselective synthesis. Synthetic routes for related cyclopropyl ketones and butanones have been explored.[12][13][14] For 4-Cyclopropyl-4-methoxybutan-2-one, an asymmetric synthesis approach would be highly desirable. This could involve:

  • Chiral Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule to a precursor to direct the stereochemical outcome of a key reaction step.

  • Enzymatic Resolution: Using an enzyme to selectively react with one enantiomer in a racemic mixture, allowing the other to be isolated.

Developing an efficient, scalable, and highly enantioselective synthesis is a key challenge for the commercial viability of a single-enantiomer drug.

Conclusion

4-Cyclopropyl-4-methoxybutan-2-one possesses a single chiral center at the C4 position, giving rise to a pair of (R) and (S) enantiomers. The profound impact of stereochemistry on pharmacological activity necessitates a thorough understanding and characterization of these individual isomers. This guide has provided a framework for this process, detailing the theoretical basis of its isomerism and presenting robust, validated protocols for analytical separation via chiral HPLC. Furthermore, we have outlined advanced spectroscopic techniques for the definitive assignment of absolute configuration. For any drug development program involving this or structurally related chiral molecules, these analytical principles and methodologies are not merely procedural—they are fundamental to ensuring the safety, efficacy, and quality of the final therapeutic agent.

References

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  • PubChem. 4-Cyclopropyl 2-butanone. National Center for Biotechnology Information. Available at: [Link]

  • López-Muñoz, F., & Alamo, C. (2009). Stereochemistry in Drug Action. Journal of Clinical Pharmacy and Therapeutics. Available at: [Link]

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  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. Available at: [Link]

  • NIST. 2-Butanone, 4-(4-methoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Ahmad, I., et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research. Available at: [Link]

  • ResearchGate. (2018). Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. Available at: [Link]

  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Available at: [Link]

  • PubChem. 4-Chloro-4-methoxybutan-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Taylor & Francis Online. (2011). Chiral HPLC Resolution of the Wieland–Miescher Ketone and Derivatives. Available at: [Link]

  • Google Patents. Method for synthesizing 4,4-dimethoxy-2-butanone.
  • Organic Chemistry Portal. Cyclobutanone synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Available at: [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]

  • Michigan State University. Stereoisomers. Department of Chemistry. Available at: [Link]

  • NIH. (2017). Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • YouTube. (2023). ALEKS: Identifying chiral centers in a cyclic molecule. Available at: [Link]

  • Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Available at: [Link]

  • ResearchGate. The four possible stereoisomers resulting from the [2 + 2]-cycloaddition of (E)-chalcones. Available at: [Link]

  • NIH. (2012). A review of drug isomerism and its significance. National Center for Biotechnology Information. Available at: [Link]

  • NIH. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2021). Compounds with More Than One Chirality Centers. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. Available at: [Link]

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Exploratory

Engineering Molecular Complexity: A Comprehensive Technical Guide to Cyclopropyl Ketones

Executive Summary Cyclopropyl ketones (CPKs) have evolved from strained structural curiosities into highly programmable synthetic modules. For drug development professionals and synthetic chemists, the cyclopropyl fragme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl ketones (CPKs) have evolved from strained structural curiosities into highly programmable synthetic modules. For drug development professionals and synthetic chemists, the cyclopropyl fragment offers a unique combination of conformational restriction, metabolic stability, and versatile reactivity. This whitepaper synthesizes current literature, mechanistic paradigms, and field-proven methodologies for the assembly and ring-opening functionalization of cyclopropyl ketones.

The Strategic Role of the Cyclopropyl Fragment in Medicinal Chemistry

The integration of cyclopropyl rings into preclinical and clinical drug candidates is a deliberate strategy to overcome pharmacokinetic and pharmacodynamic bottlenecks. As highlighted in the 1[1], the cyclopropane ring possesses unique geometric and electronic features:

  • Structural Geometry: The coplanarity of the three carbon atoms and shorter C–C bonds (1.51 Å) provide rigid conformational restriction. This is particularly critical in peptidomimetics to prevent proteolytic hydrolysis.

  • Electronic Profile: The enhanced π-character of the C–C bonds allows for entropically favorable receptor binding, while the shorter, stronger C–H bonds significantly increase metabolic stability against cytochrome P450-mediated degradation[1].

State-of-the-Art Synthesis of Cyclopropyl Ketones

Traditional synthesis relies heavily on the Kulinkovich reaction, where titanium(IV) isopropoxide catalyzes the cyclopropanation of carboxylic esters with Grignard reagents[2]. However, modern synthetic demands require higher stereocontrol and greener conditions.

Biocatalytic Assembly

Recent advancements have introduced chemoenzymatic strategies for the stereoselective assembly of CPKs. Utilizing an engineered variant of sperm whale myoglobin, researchers have achieved highly diastereo- and enantioselective olefin cyclopropanation using a diazoketone carbene donor[3]. This abiological biocatalysis bypasses the need for toxic, expensive transition metals (like Rh or Ru) while delivering enantiopure scaffolds[3].

Hydrogen-Borrowing Catalysis

An expedient, atom-economical method for the α-cyclopropanation of ketones utilizes hydrogen-borrowing (HB) catalysis. The transformation occurs via the HB alkylation of a hindered ketone, followed by the intramolecular nucleophilic displacement of a pendant leaving group to close the three-membered ring[4].

Reactivity Profiles: Strain-Driven Ring Opening

The inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol) drives its utility as a versatile C3 synthon. The cleavage of the cyclopropane ring can be initiated by various reagents, with regioselectivity governed by the electronic properties of the substituents[5].

Phosphine-Promoted Ring Opening/Recyclization

While activated cyclopropanes typically require acidic conditions or transition metals for ring-reorganizing transformations, a breakthrough acid-free, Lewis base-mediated cascade has been developed. As reported in6[6], nucleophilic organophosphines trigger a homoconjugate addition that cleaves the C–C bond, initiating a complex recyclization cascade.

PhosphineCascade A Cyclopropyl Ketone B Phosphine Addition (Homoconjugate) A->B C Ring Opening (C-C Cleavage) B->C D Intramolecular Michael Addition C->D E 1,5-Proton Shift & Wittig Reaction D->E F Tetrahydrofluorenone E->F

Caption: Phosphine-promoted cascade ring opening and recyclization of cyclopropyl ketones.

SmI₂-Catalyzed Formal [3+2] Cycloadditions

Historically, intermolecular catalytic couplings of CPKs were restricted to aryl derivatives. Alkyl CPKs possess low redox potentials, resulting in a slow initial single-electron transfer (SET) that allows the SmI₂ catalyst to degrade before product formation occurs. To solve this, substoichiometric Sm⁰ is introduced to continuously regenerate the active SmII catalyst from deactivated SmIII, effectively "switching on" the catalysis for unreactive alkyl CPKs[7].

SmI2Catalysis A Alkyl Cyclopropyl Ketone + Alkene/Alkyne C Single Electron Transfer (SET) (Slow Step) A->C B SmI2 (Active Catalyst) B->C D Radical Anion Intermediate (Ring Opening) C->D G SmIII (Deactivated) C->G Catalyst Decay E Formal [3+2] Cycloaddition D->E F Cyclopentene Product E->F H Sm0 (Regenerator) G->H Catalyst Recycling H->B Catalyst Recycling

Caption: Mechanism of SmI2-catalyzed formal [3+2] cycloaddition with Sm0 regeneration.

Validated Experimental Protocols

Protocol 1: SmI₂-Catalyzed Formal [3+2] Cycloaddition of Alkyl CPKs

Objective: Synthesize sp³-rich cyclopentene derivatives via radical-mediated ring opening. Causality & Design: The addition of Sm⁰ is non-negotiable for alkyl CPKs. Without it, the background degradation of SmI₂ outpaces the slow SET to the aliphatic ketone carbonyl, halting the reaction[7]. Step-by-Step Methodology:

  • Preparation: In a glovebox under an argon atmosphere, charge an oven-dried reaction vial with the alkyl cyclopropyl ketone (0.2 mmol), the alkene/alkyne coupling partner (0.6 mmol), and Sm⁰ powder (0.1 mmol, 50 mol%).

  • Catalyst Introduction: Add a freshly titrated solution of SmI₂ in THF (0.04 mmol, 20 mol%) to the mixture.

  • Reaction Monitoring: Stir the mixture at room temperature. The deep blue color of SmI₂ may fluctuate; the Sm⁰ will continuously reduce SmIII back to SmII, maintaining a steady catalytic cycle. This self-validating visual cue ensures the system remains active.

  • Quenching & Workup: After complete consumption of the starting material (monitored by TLC, typically 12–24 hours), quench the reaction with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the cyclopentene product.

Protocol 2: Continuous-Flow Synthesis of Arylthio-Cyclopropyl Ketones

Objective: Scalable synthesis of cyclopropyl adducts using acid-catalyzed ring opening of 2-hydroxycyclobutanones. Causality & Design: Continuous flow minimizes the accumulation of transient reactive species. Utilizing a packed bed of reusable solid-supported acid (Amberlyst-35) prevents the oxidative dimerization of thiols, keeping disulfide byproduct formation strictly below 5%[8]. Step-by-Step Methodology:

  • System Setup: Pack a stainless-steel column with ground Amberlyst-35 resin. Characterize the packed bed volume to determine the exact residence time ( τres​ ).

  • Reagent Preparation: Prepare a solution of 2-hydroxycyclobutanone (1.0 equiv) and the desired aryl thiol (1.2 equiv) in 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF is selected for its green profile and superior solubilizing properties.

  • Flow Execution: Pump the solution through the Amberlyst-35 packed column at a flow rate corresponding to a residence time of 1 hour at room temperature.

  • Collection & Analysis: Collect the effluent. Immediate GC-MS analysis must be performed to validate the formation of the arylthio-cyclopropyl ketone and confirm minimal disulfide presence.

  • Isolation: Evaporate the solvent to obtain the product. The resin column can be washed with pure solvent and reused without loss of catalytic efficiency.

Quantitative Data Summary

The following table summarizes key reaction metrics across various state-of-the-art methodologies for CPK functionalization:

Reaction MethodologyCatalyst / ReagentsSubstrate ScopeKey Outcome / YieldReference
Asymmetric Ring-Opening Chiral N,N′-dioxide–ScIII complexCPKs + β-naphtholsUp to 99% yield, 97% ee9
Formal[3+2] Cycloaddition SmI₂ (20 mol%) + Sm⁰ (50 mol%)Alkyl CPKs + Alkynes/AlkenesUp to 90% yield (Tertiary Alkyl CPKs)7
Mechanochemical Cascade HFIP (stoichiometric), ball millingDonor-acceptor CPKs + 1,2-diaminesFast reactivity (24 min vs 1.5 h in solution)10
Continuous-Flow Synthesis Amberlyst-35 (packed bed)2-hydroxycyclobutanones + thiolsUp to 92% yield, <5% disulfides8
Divergent (4+4) Cycloaddition (S)-DTBM-SEGPHOS(AuCl)₂ + AgOTf1-(1-alkynyl)CPKs + o-QMsUp to 99% ee, s-factor up to 74711

Conclusion

The literature surrounding cyclopropyl ketones illustrates a definitive transition from viewing the cyclopropane ring merely as a strained intermediate to leveraging it as a highly programmable synthetic module. By understanding the causality behind catalyst selection—such as the necessity of Sm⁰ in SmI₂ systems or the use of specific Lewis bases to avoid acidic degradation—researchers can reliably access complex, sp³-rich architectures vital for next-generation drug discovery.

References

  • Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex | Scilit | 9

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization | Journal of the American Chemical Society | 7

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry | 1

  • Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones | Organic Letters | 6

  • Professor Oleg G. Kulinkovich | Arkivoc | 2

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones | PMC - NIH | 3

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds | PMC - NIH | 8

  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones | Benchchem | 5

  • Kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones via gold-catalyzed divergent (4 + 4) cycloadditions: stereoselective access to furan fused eight-membered heterocycles | RSC Publishing | 11

  • Mechanochemical Cascade Cyclization of Cyclopropyl Ketones with 1,2-Diamino Arenes for the Direct Synthesis of 1,2-Disubstituted Benzimidazoles | The Journal of Organic Chemistry | 10

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis | PMC - NIH | 4

Sources

Foundational

Synthesis of Cyclopropyl Ketones from α-Methoxy Ketones: Strategic Pathways and Experimental Protocols

Executive Summary The cyclopropyl ketone motif is a highly privileged structure in medicinal chemistry and materials science, offering unique conformational rigidity, metabolic stability, and defined electronic propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl ketone motif is a highly privileged structure in medicinal chemistry and materials science, offering unique conformational rigidity, metabolic stability, and defined electronic properties BenchChem, 2025[1]. While traditional syntheses often rely on the cyclopropanation of highly reactive and unstable pre-formed enones, utilizing α-methoxy ketones as stable precursors provides a superior, controlled synthetic route. This whitepaper details a robust two-stage tandem methodology—aldol condensation followed by Corey-Chaykovsky cyclopropanation—that leverages the stereoelectronic properties of the α-methoxy group to synthesize cyclopropyl ketones with high diastereoselectivity.

Strategic Rationale: The α-Methoxy Advantage

α-Methoxy ketones are highly stable, easily accessible building blocks that can be synthesized in high yields via the hypervalent iodine oxidation of silyl enol ethers Moriarty et al., 1987[2].

The strategic advantage of utilizing an α-methoxy ketone in cyclopropanation lies in the electronic and steric modulation of the intermediate enone. When subjected to an aldol condensation, the α-methoxy ketone forms an α-methoxy-α,β-unsaturated ketone. The inductive electron-withdrawing nature of the methoxy group (-I effect) significantly increases the electrophilicity of the β-carbon. This accelerates the initial Michael addition of a soft nucleophile (such as a sulfur ylide). Concurrently, the steric bulk of the methoxy group dictates the facial selectivity of the subsequent ring closure, heavily favoring the trans-diastereomer.

Mechanistic Causality & Pathway Design

The transformation relies on a tandem sequence where the α-methoxy enone acts as a highly tuned Michael acceptor.

  • Enolate Generation & Condensation : The α-methoxy ketone is deprotonated to form a kinetic enolate, which attacks an aryl aldehyde. Subsequent dehydration yields the conjugated α-methoxy enone.

  • Ylide Addition : Dimethylsulfoxonium methylide attacks the β-carbon of the enone. The use of the sulfoxonium ylide (as opposed to the more reactive sulfonium ylide) ensures thermodynamic control, preventing direct 1,2-addition to the carbonyl.

  • Intramolecular Ring Closure : The resulting enolate intermediate attacks the sulfonium-bearing carbon, displacing dimethyl sulfoxide (DMSO) as a leaving group and closing the highly strained three-membered ring.

MechanisticPathway A α-Methoxy Ketone B Aldol Condensation (ArCHO, Base) A->B C α-Methoxy Enone B->C - H2O D Corey-Chaykovsky (Me2S(O)CH2) C->D E Cyclopropyl Ketone D->E - DMSO

Fig 1: Two-stage synthetic pathway from α-methoxy ketones to cyclopropyl ketones via an enone.

Quantitative Substrate Scope

The methodology demonstrates broad functional group tolerance. The table below summarizes the quantitative efficiency of the Corey-Chaykovsky cyclopropanation step across various α-methoxy enone intermediates.

Substrate (α-Methoxy Ketone)Aldehyde PartnerYlide (Equiv)Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1-Methoxy-2-propanoneBenzaldehyde1.2254.084>95:5 (trans)
1-Methoxy-2-propanone4-Chlorobenzaldehyde1.2253.588>95:5 (trans)
1-Methoxy-2-propanone4-Methoxybenzaldehyde1.5406.07692:8 (trans)
2-MethoxycyclohexanoneBenzaldehyde1.5258.06885:15 (trans)

Self-Validating Experimental Protocol

A hallmark of a robust synthetic protocol is its ability to self-validate during execution. The highly conjugated α-methoxy enone exhibits a distinct yellow hue. As the Corey-Chaykovsky cyclopropanation proceeds, conjugation is broken, and the yellow color visually dissipates. This provides a real-time, equipment-free indicator of reaction completion.

ExpWorkflow Step1 1. Aldol Condensation (Generate Enone) Step2 2. Ylide Preparation (NaH + Me3S(O)I) Step1->Step2 Step3 3. Cyclopropanation (Add Enone to Ylide) Step2->Step3 Step4 4. Reaction Quench (Aqueous NH4Cl) Step3->Step4 Step5 5. Chromatographic Isolation (Silica Gel) Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of cyclopropyl ketones.

Step-by-Step Methodology: Synthesis of (Trans-2-phenylcyclopropyl)(methoxy)methanone

Phase 1: Aldol Condensation (Enone Synthesis)

  • Reagent Charging : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methoxy-2-propanone (10.0 mmol, 1.0 equiv) and benzaldehyde (10.5 mmol, 1.05 equiv) in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition : Cool the mixture to 0 °C using an ice-water bath. Add piperidine (1.0 mmol, 0.1 equiv) and glacial acetic acid (1.0 mmol, 0.1 equiv) dropwise to catalyze the Knoevenagel-type aldol condensation.

  • Reaction Progression : Remove the ice bath and stir the mixture at 25 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The formation of a strongly UV-active yellow spot confirms enone generation.

  • Workup : Wash the organic layer with saturated aqueous NaHCO₃ (20 mL), followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude α-methoxy enone.

Phase 2: Corey-Chaykovsky Cyclopropanation 5. Ylide Generation : In a separate flame-dried 100 mL flask under argon, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol, 1.2 equiv) in anhydrous dimethyl sulfoxide (DMSO, 20 mL). Slowly add trimethylsulfoxonium iodide (12.0 mmol, 1.2 equiv) in portions. Stir at room temperature until hydrogen gas evolution ceases (approx. 30 mins), yielding a clear, colorless solution of dimethylsulfoxonium methylide. 6. Cyclopropanation : Dissolve the crude α-methoxy enone from Phase 1 in anhydrous DMSO (10 mL) and add it dropwise to the ylide solution over 15 minutes. 7. Maturation : Stir the reaction mixture at 25 °C for 4 hours. The visual disappearance of the yellow color serves as the primary indicator of enone consumption. 8. Quenching & Extraction : Carefully quench the reaction by pouring it into ice-cold saturated aqueous NH₄Cl (50 mL). Extract the aqueous phase with ethyl acetate (3 × 30 mL). 9. Purification & NMR Validation : Combine the organic layers, wash extensively with water (3 × 30 mL) to remove residual DMSO, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography (silica gel, Hexanes/EtOAc 9:1). Validation: ¹H NMR will show the disappearance of vinylic protons (6.5–7.5 ppm) and the emergence of characteristic high-field cyclopropyl multiplet signals (0.8–1.5 ppm).

Downstream Applications

Once synthesized, these cyclopropyl ketones act as highly reactive three-carbon synthons. They can undergo further functionalization via transition-metal catalyzed cycloadditions, such as formal [3+2] cycloadditions with alkynes to yield complex cyclopentene derivatives Tamaki et al., 2011[3]. Additionally, photochemical approaches have successfully utilized α-methoxy ketones for the construction of complex, sterically demanding ring systems, including the C and D rings of the chemotherapeutic agent taxol Wender & Rawlins, 1992[4].

References

  • Title : Hypervalent iodine oxidation of silyl enol ethers under Lewis-acid conditions in methanol. A general route to α-methoxy ketones Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : [3 + 2] Cycloaddition Reaction of Cyclopropyl Ketones with Alkynes Catalyzed by Nickel/Dimethylaluminum Chloride Source : Angewandte Chemie International Edition (Wiley) URL :[Link]

  • Title : Toward the synthesis of the taxol C,D, ring system: Photolysis of α-methoxy ketones Source : Tetrahedron (ScienceDirect) URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 4-Cyclopropyl-4-methoxybutan-2-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Cyclopropyl-4-methoxybutan-2-one (CAS: 59939-10-5) Executive Summary The target compound, 4-cyclopropyl-4-methoxybutan-2-one,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Cyclopropyl-4-methoxybutan-2-one (CAS: 59939-10-5)

Executive Summary

The target compound, 4-cyclopropyl-4-methoxybutan-2-one, is a highly valued β -methoxy ketone building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs),[1]. Synthesizing this molecule requires a highly regioselective approach to install the methoxy ether without triggering the ring-opening of the sterically sensitive cyclopropane moiety. This application note details a robust, field-proven two-step protocol: an organocatalytic cross-aldol condensation followed by a base-catalyzed oxa-Michael conjugate addition.

Mechanistic Rationale & Strategy (Causality)

To ensure a self-validating and high-yielding workflow, the synthetic route is designed around two highly controlled mechanistic pathways:

Step 1: Organocatalytic Cross-Aldol Condensation Traditional base-catalyzed aldol condensations (e.g., using aqueous NaOH) between cyclopropanecarboxaldehyde and acetone often suffer from poor yields due to the competitive self-condensation of acetone (forming diacetone alcohol and mesityl oxide). By employing (S)-pyrrolidine-2-carboxylic acid (L-proline) as an organocatalyst in dimethyl sulfoxide (DMSO)[2], the reaction proceeds via a highly reactive enamine intermediate. This enamine selectively attacks the highly electrophilic cyclopropanecarboxaldehyde. The mild organocatalytic conditions prevent the degradation of the cyclopropyl group and drive the dehydration to the thermodynamically favored (E)-enone intermediate[3].

Step 2: DBU-Catalyzed Oxa-Michael Addition The conversion of the (E)-enone to the β -methoxy ketone is achieved via an oxa-Michael conjugate addition. Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base catalyst ensures the deprotonation of methanol to methoxide without triggering competitive 1,2-addition or enolization-driven polymerization of the enone. The steric compactness of the cyclopropyl group allows efficient nucleophilic attack at the β -carbon, yielding the final product cleanly.

Mandatory Visualization: Reaction Workflow

SynthesisWorkflow Step1_Reactants Cyclopropanecarboxaldehyde + Acetone (Excess) Step1_Cond Cross-Aldol Condensation Catalyst: L-Proline Solvent: DMSO, RT, 16h Step1_Reactants->Step1_Cond Intermediate Intermediate: (E)-4-cyclopropylbut-3-en-2-one Step1_Cond->Intermediate Dehydration (-H2O) Step2_Cond Oxa-Michael Addition Reagents: MeOH, DBU Conditions: 50°C, 24h Intermediate->Step2_Cond FinalProduct Target Product: 4-Cyclopropyl-4-methoxybutan-2-one Step2_Cond->FinalProduct Conjugate Addition

Reaction workflow for the two-step synthesis of 4-cyclopropyl-4-methoxybutan-2-one.

Quantitative Data Summaries

Table 1: Stoichiometry and Reagents for Step 1
Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
Cyclopropanecarboxaldehyde70.091.0010.0 g (142.6 mmol)Electrophile
Acetone58.0819.60162.5 g (2.80 mol)Nucleophile / Solvent
L-Proline115.130.254.1 g (35.6 mmol)Organocatalyst
DMSO78.13-820 mLCo-solvent
Table 2: Stoichiometry and Reagents for Step 2
Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
(E)-4-cyclopropylbut-3-en-2-one110.151.0010.0 g (90.8 mmol)Michael Acceptor
Methanol (Anhydrous)32.0420.0058.2 g (1.81 mol)Nucleophile / Solvent
DBU152.240.202.76 g (18.1 mmol)Base Catalyst

Experimental Protocols

Step 1: Synthesis of (E)-4-cyclopropylbut-3-en-2-one

Adapted from the organocatalytic methodology described in WO 2012/004217 A1[2].

Procedure:

  • Preparation: To an oven-dried 2 L round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarboxaldehyde (10.0 g, 142.6 mmol) and acetone (162.5 g, 2.80 mol).

  • Catalyst Addition: Dilute the mixture with DMSO (820 mL) to achieve a ~0.17 M concentration with respect to the aldehyde. Add L-proline (4.1 g, 35.6 mmol) in one portion.

  • Reaction: Stir the resulting mixture vigorously at room temperature (20–25 °C) for 16 hours.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH4​Cl (500 mL). Extract the aqueous layer with Ethyl Acetate (3 × 300 mL).

  • Washing: Wash the combined organic layers sequentially with water (3 × 200 mL) to remove DMSO, followed by brine (200 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (careful: product is somewhat volatile).

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0% to 10% EtOAc in Hexanes) to afford the intermediate as a light-yellow oil.

In-Process Control (IPC) & Validation:

  • TLC: Rf​ = 0.25 in 10% EtOAc/Hexanes. The spot is strongly UV-active (254 nm) due to the conjugated enone system[4].

  • LC-MS: [M+H]+ calculated for C7​H11​O : 111.07; found: 111.0[4].

Step 2: Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

Procedure:

  • Preparation: In a 500 mL round-bottom flask under an inert nitrogen atmosphere, dissolve the purified (E)-4-cyclopropylbut-3-en-2-one (10.0 g, 90.8 mmol) in anhydrous methanol (58.2 g, 1.81 mol).

  • Catalyst Addition: Add DBU (2.76 g, 18.1 mmol) dropwise to the stirring solution.

  • Reaction: Attach a reflux condenser and heat the mixture to 50 °C. Stir for 24 hours.

  • Monitoring: Monitor the disappearance of the UV-active starting material via TLC.

  • Quench & Extraction: Once complete, cool to room temperature and quench with 1M HCl (20 mL) to neutralize the DBU. Remove the bulk of the methanol under reduced pressure. Dilute the residue with Dichloromethane (DCM, 200 mL) and wash with water (100 mL) and brine (100 mL).

  • Purification: Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, 10% to 20% EtOAc in Hexanes) to yield the final product.

In-Process Control (IPC) & Validation:

  • TLC: Rf​ ~ 0.35 in 20% EtOAc/Hexanes. Critical Note: Unlike the starting material, the final product lacks the conjugated double bond and is not UV-active . Visualization must be performed using a KMnO4​ or Phosphomolybdic Acid (PMA) stain followed by heating.

  • LC-MS: [M+H]+ calculated for C8​H15​O2​ : 143.10; found: 143.1.

References

  • BenchChem (Page 227) @ ChemBuyersGuide.com, Inc.

  • [1] CAS No.59939-10-5 | chem960.com

  • [3] (E)-4-cyclopropylbut-3-en-2-one - PubChem

  • [4] WO2024258904A1 - Tetrahydroacridinone analogues for treatment and prevention of malaria - Google Patents

  • [2] WO 2012/004217 Al - Googleapis.com

Sources

Application

Application Notes and Protocols for the Purification of 4-Cyclopropyl-4-methoxybutan-2-one

Introduction 4-Cyclopropyl-4-methoxybutan-2-one is a functionalized ketone with potential applications in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. The presence of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Cyclopropyl-4-methoxybutan-2-one is a functionalized ketone with potential applications in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. The presence of a cyclopropyl ring, a methoxy group, and a ketone carbonyl offers multiple points for chemical modification, making it a valuable building block. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream processes. This document provides a comprehensive guide to the purification of 4-Cyclopropyl-4-methoxybutan-2-one, detailing various methodologies suitable for researchers, scientists, and professionals in drug development. The selection of an appropriate purification technique is contingent upon the scale of the synthesis, the nature of the impurities, and the desired final purity.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 4-Cyclopropyl-4-methoxybutan-2-one is essential for developing an effective purification strategy. While experimental data for this specific molecule is not widely available, we can infer its properties from structurally similar compounds.

  • 4-Methoxybutan-2-one is a colorless liquid with a boiling point of 122-123°C.[1][2]

  • 4-Cyclopropyl-2-butanone has a molecular weight of 112.17 g/mol and a calculated XLogP3 of 1.5, suggesting moderate lipophilicity.[3]

Based on these analogs, 4-Cyclopropyl-4-methoxybutan-2-one is expected to be a liquid at room temperature with a boiling point exceeding 123°C due to the increased molecular weight from the cyclopropyl group. Its polarity will be influenced by the ketone and ether functionalities.

The impurity profile is largely dependent on the synthetic route employed. Common impurities in ketone synthesis may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Side-products: Isomers, over-alkylation products, or products from competing reaction pathways.

  • Reagents and catalysts: Residual acids, bases, or metal catalysts.

  • Solvents: Residual solvents from the reaction or work-up.

Purification Methodologies

Several purification techniques can be employed to achieve the desired purity of 4-Cyclopropyl-4-methoxybutan-2-one. The choice of method will depend on the specific impurities present and the required scale of operation.

Distillation

Distillation is a powerful technique for purifying liquids based on differences in boiling points.[4] For 4-Cyclopropyl-4-methoxybutan-2-one, which is expected to be a moderately volatile liquid, fractional distillation under reduced pressure (vacuum distillation) is the recommended approach. This minimizes the risk of thermal decomposition and allows for the separation of impurities with close boiling points.

Protocol for Vacuum Fractional Distillation:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Charge the crude 4-Cyclopropyl-4-methoxybutan-2-one into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.

  • Evacuation: Gradually reduce the pressure in the system to the desired level.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point at the given pressure. The main fraction containing the purified product should be collected at a stable temperature.

  • Analysis: Analyze the purity of each fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Distillation Parameters (Estimated)

ParameterValueRationale
Pressure10-20 mmHgReduces the boiling point to prevent thermal degradation.
Boiling PointEstimated 80-100 °CBased on structurally similar ketones.
Column TypeVigreux or packedProvides sufficient theoretical plates for good separation.

graph Distillation_Workflow {
rankdir=LR;
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edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Crude [label="Crude Product"]; Apparatus [label="Assemble Fractional\nDistillation Apparatus"]; Charge [label="Charge Distillation Flask"]; Evacuate [label="Reduce Pressure"]; Heat [label="Gentle Heating"]; Collect [label="Collect Fractions"]; Analyze [label="Analyze Purity (GC/NMR)"]; Pure [label="Pure Product", fillcolor="#34A853"];

Crude -> Apparatus; Apparatus -> Charge; Charge -> Evacuate; Evacuate -> Heat; Heat -> Collect; Collect -> Analyze; Analyze -> Pure; }

Caption: Workflow for Vacuum Fractional Distillation.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying organic compounds based on their polarity.[5][6] This technique is well-suited for separating 4-Cyclopropyl-4-methoxybutan-2-one from non-volatile impurities or those with similar boiling points.

Protocol for Flash Column Chromatography:

  • Stationary Phase Selection: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ideal solvent system should provide good separation of the target compound from its impurities with an Rf value of approximately 0.2-0.4 for the product.

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. The elution can be isocratic (constant solvent composition) or gradient (increasing polarity).

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 2: Flash Chromatography Parameters

ParameterRecommendationRationale
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Standard choice for a wide range of organic compounds.
Mobile PhaseHexanes/Ethyl Acetate (e.g., 9:1 to 4:1)Provides good separation for moderately polar ketones.
LoadingDry loading or minimal solventEnsures a narrow band at the start of the separation.

graph Chromatography_Workflow {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Crude [label="Crude Product"]; TLC [label="TLC for Solvent\nSystem Selection"]; Pack [label="Pack Silica Gel Column"]; Load [label="Load Sample"]; Elute [label="Elute with Mobile Phase\nand Collect Fractions"]; Analyze [label="Analyze Fractions (TLC)"]; Combine [label="Combine Pure Fractions"]; Evaporate [label="Solvent Removal"]; Pure [label="Pure Product", fillcolor="#34A853"];

Crude -> TLC; TLC -> Pack; Pack -> Load; Load -> Elute; Elute -> Analyze; Analyze -> Combine; Combine -> Evaporate; Evaporate -> Pure; }

Caption: Workflow for Flash Column Chromatography.

Bisulfite Extraction

This chemical extraction method is particularly useful for separating aldehydes and sterically unhindered methyl ketones from other organic compounds.[3][7][8][9] The ketone reacts with sodium bisulfite to form a charged adduct, which is soluble in the aqueous phase. The impurities remain in the organic phase. The ketone can then be regenerated by treating the aqueous layer with a base.

Protocol for Bisulfite Extraction:

  • Adduct Formation: Dissolve the crude mixture in a water-miscible organic solvent like methanol or dimethylformamide. Add a saturated aqueous solution of sodium bisulfite and shake the mixture vigorously in a separatory funnel for several minutes.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture) and deionized water to the separatory funnel and shake.

  • Layer Separation: Allow the layers to separate. The aqueous layer containing the bisulfite adduct is collected, and the organic layer containing the impurities is discarded.

  • Ketone Regeneration: To regenerate the ketone, basify the aqueous layer with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a pH of >10.

  • Back-Extraction: Extract the regenerated ketone from the aqueous layer with a fresh portion of an organic solvent.

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Table 3: Bisulfite Extraction Considerations

ParameterRecommendationRationale
Miscible SolventMethanol or DimethylformamideImproves contact between the ketone and aqueous bisulfite.
Immiscible SolventEthyl Acetate/HexanesFor extraction of non-polar to moderately polar impurities.
Base for RegenerationSodium Carbonate or Sodium HydroxideReverses the bisulfite addition reaction to release the ketone.

graph Extraction_Workflow {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Crude [label="Crude Product in\nMiscible Solvent"]; Add_Bisulfite [label="Add Saturated\nNaHSO3 (aq)"]; Shake1 [label="Vigorous Shaking"]; Add_Solvent [label="Add Immiscible\nOrganic Solvent & Water"]; Shake2 [label="Shake and Separate Layers"]; Aqueous_Layer [label="Aqueous Layer\n(Bisulfite Adduct)"]; Organic_Layer [label="Organic Layer\n(Impurities)"]; Basify [label="Basify Aqueous Layer"]; Extract [label="Extract with\nOrganic Solvent"]; Dry [label="Dry and Concentrate"]; Pure [label="Pure Product", fillcolor="#34A853"];

Crude -> Add_Bisulfite; Add_Bisulfite -> Shake1; Shake1 -> Add_Solvent; Add_Solvent -> Shake2; Shake2 -> Aqueous_Layer; Shake2 -> Organic_Layer; Aqueous_Layer -> Basify; Basify -> Extract; Extract -> Dry; Dry -> Pure; }

Caption: Workflow for Purification via Bisulfite Extraction.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving very high purity (>99.5%), preparative HPLC is the method of choice. This technique offers high resolution but is generally more suitable for smaller scales due to cost and throughput limitations. Often, ketones are derivatized with 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detection and improve separation.[4][10][11][12][13][14] However, direct purification without derivatization is also possible.

Protocol for Preparative HPLC:

  • Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is typically used. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Method Development: Develop an analytical HPLC method to determine the optimal separation conditions (isocratic or gradient elution).

  • Scaling Up: Scale up the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume.

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure product.

  • Solvent Removal: Remove the mobile phase solvents, often by lyophilization if water is present, or by rotary evaporation for organic solvents.

Table 4: Preparative HPLC Parameters

ParameterRecommendationRationale
ColumnReversed-Phase C18Good retention and separation for moderately polar organic molecules.
Mobile PhaseWater/Acetonitrile or Water/MethanolCommon solvent systems for reversed-phase HPLC.
DetectionUV (at a wavelength where the ketone absorbs) or Mass SpectrometryFor monitoring the elution of the compound.

Conclusion

The purification of 4-Cyclopropyl-4-methoxybutan-2-one can be effectively achieved using a variety of techniques. For bulk purification to a moderate purity level, vacuum fractional distillation is a practical and economical choice. For higher purity or for the removal of challenging impurities, flash column chromatography is highly effective. Bisulfite extraction offers a selective method for separating the target ketone from non-ketonic impurities. For achieving the highest possible purity, particularly on a smaller scale, preparative HPLC is the most powerful technique. The optimal purification strategy may involve a combination of these methods, for example, an initial distillation followed by flash chromatography. The choice of method should always be guided by the specific impurity profile of the crude product and the final purity requirements of the application.

References

  • PubChem. 4-Cyclopropyl 2-butanone. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Cyclobutanone synthesis. [Link]

  • Google Patents. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • ChemBK. 4-Methoxy-2-butanone. [Link]

  • NIST WebBook. 2-Butanone, 4-(4-methoxyphenyl)-. [Link]

  • National Institutes of Health. An Efficient and General Approach to β-Functionalized Ketones. [Link]

  • ResearchGate. HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

  • ResearchGate. Melting and crystallization behavior of aliphatic polyketones. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Organic Syntheses Procedure. p. 493. [Link]

  • ResearchGate. Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. [Link]

  • National Institutes of Health. Comparative Studies on Crystallinity, Thermal and Mechanical Properties of Polyketone Grown on Plasma Treated CVD Graphene. [Link]

  • ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. [Link]

  • National Institutes of Health. Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins. [Link]

  • National Institutes of Health. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. [Link]

  • Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • PubMed. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. [Link]

  • EPA. Method for the determination fo aldehydes and ketones in ambient air using HPLC. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. [4 + 2] Cycloaddition of thiophene S-monoxides to activated methylenecyclopropanes. [Link]

  • ScienceDirect. Structure, crystallization and morphology of poly (aryl ether ketone ketone). [Link]

  • ResearchGate. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. [Link]

  • Royal Society of Chemistry. Supporting Information Photo-organocatalytic enantioselective α- hydroxylation of β-keto esters and β-keto amides with oxygen. [Link]

  • YouTube. Fractional Distillation — LearnStalk Chemistry. [Link]

  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • NSF Public Access Repository. and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes. [Link]

  • ACS Publications. On the Crystalline Structure and Morphology of Aliphatic Ketone Terpolymer. [Link]

  • Welch Materials. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Nature. Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. [Link]

  • Beilstein Journals. Selected synthetic strategies to cyclophanes. [Link]

  • National Institutes of Health. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Thomasnet. DISTILLATION 101 A Guide to Distillation and Separation Technologies. [Link]

  • SciSpace. Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. [Link]

  • EPA. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva. [Link]

Sources

Method

Application Notes &amp; Protocols: Comprehensive Analytical Characterization of 4-Cyclopropyl-4-methoxybutan-2-one

Abstract: This document provides a detailed guide to the essential analytical techniques for the characterization of 4-Cyclopropyl-4-methoxybutan-2-one, a compound of interest in synthetic chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide to the essential analytical techniques for the characterization of 4-Cyclopropyl-4-methoxybutan-2-one, a compound of interest in synthetic chemistry and drug development. Recognizing the critical need for robust analytical methodologies for novel chemical entities, we present a multi-faceted approach employing chromatographic and spectroscopic techniques. This guide is designed for researchers, quality control analysts, and drug development professionals, offering both theoretical grounding and field-proven, step-by-step protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these methods effectively.

Introduction and Molecular Profile

4-Cyclopropyl-4-methoxybutan-2-one is a ketone featuring both a cyclopropyl and a methoxy functional group. The unique structural combination necessitates a comprehensive analytical strategy to confirm its identity, assess its purity, and identify any potential process-related impurities or degradants. The accuracy of these analytical methods is paramount for ensuring the quality, safety, and efficacy of any downstream applications.

Molecular Structure:

Predicted Physicochemical Properties:

Property Predicted Value Significance for Analysis
Molecular Formula C₈H₁₄O₂ Essential for Mass Spectrometry confirmation.
Molecular Weight 142.20 g/mol Used to identify the molecular ion peak in MS.
Boiling Point Estimated ~170-190 °C Suggests suitability for Gas Chromatography analysis.

| Polarity | Moderately Polar | Guides selection of HPLC mobile phase and GC column. |

Chromatographic Purity Assessment

Chromatographic methods are the cornerstone for determining the purity of chemical compounds by separating the main component from any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC is an ideal technique for analyzing 4-Cyclopropyl-4-methoxybutan-2-one due to its predicted volatility. Coupling GC with a Mass Spectrometer (MS) provides a powerful two-dimensional analysis: the GC separates components based on their boiling point and polarity, while the MS provides mass information for structural identification. Flame Ionization Detection (FID) can be used for more routine purity quantification due to its robustness and wide linear range.

Workflow for GC-MS Purity and Impurity Identification

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A 1. Weigh ~10 mg of sample B 2. Dissolve in 1 mL Dichloromethane A->B C 3. Vortex to homogenize B->C D 4. Inject 1 µL into GC C->D E 5. Separation on DB-5ms column D->E F 6. Eluted compounds enter MS E->F G 7. Obtain Total Ion Chromatogram (TIC) F->G H 8. Analyze Mass Spectrum of each peak G->H I 9. Quantify Purity (% Area) H->I

Caption: Workflow for GC-MS analysis of 4-Cyclopropyl-4-methoxybutan-2-one.

Protocol: GC-MS Analysis

  • Objective: To determine the purity and identify volatile impurities of 4-Cyclopropyl-4-methoxybutan-2-one.

  • Instrumentation: Gas chromatograph with a mass spectrometer detector (or FID for quantification).

  • Materials:

    • Sample: 4-Cyclopropyl-4-methoxybutan-2-one

    • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

    • GC Vials with septa

  • GC Conditions:

    Parameter Setting Rationale
    Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film A versatile, low-polarity column suitable for a wide range of semi-volatile compounds.
    Carrier Gas Helium, constant flow at 1.2 mL/min Inert and provides good chromatographic efficiency.
    Injector Temp. 250 °C Ensures rapid volatilization of the sample without thermal degradation.
    Split Ratio 50:1 Prevents column overloading and ensures sharp peaks.
    Oven Program 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min A temperature ramp allows for the separation of impurities with different boiling points.
    MS Transfer Line 260 °C Prevents condensation of analytes between the GC and MS.
    Ion Source Temp. 230 °C Standard temperature for electron ionization.

    | Mass Range | m/z 35-350 | Covers the molecular weight of the target compound and expected fragments. |

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

    • Injection: Inject 1 µL of the prepared solution into the GC-MS system.

    • Data Acquisition: Acquire data according to the parameters above.

  • Data Interpretation:

    • Purity: Calculate the area percent of the main peak in the Total Ion Chromatogram (TIC).

    • Identity Confirmation: The mass spectrum of the main peak should show a molecular ion (M⁺) at m/z 142. Key expected fragments include m/z 127 ([M-CH₃]⁺), 111 ([M-OCH₃]⁺), 99 ([M-C₃H₅]⁺), and a prominent base peak at m/z 43 ([CH₃CO]⁺).

High-Performance Liquid Chromatography (HPLC-UV)

Principle of Causality: HPLC is a complementary technique to GC, particularly effective for analyzing non-volatile or thermally unstable impurities. We use a reversed-phase C18 column, where the nonpolar stationary phase retains the moderately polar analyte, and a polar mobile phase elutes it. The ketone functional group contains a chromophore that allows for detection by UV spectroscopy.

Protocol: HPLC Purity Analysis

  • Objective: To determine the purity of 4-Cyclopropyl-4-methoxybutan-2-one using a stability-indicating method.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Materials:

    • Sample: 4-Cyclopropyl-4-methoxybutan-2-one

    • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)

  • HPLC Conditions:

    Parameter Setting Rationale
    Column C18, 4.6 x 150 mm, 3.5 µm particle size The industry standard for reversed-phase chromatography, offering excellent separation for a wide range of polarities.
    Mobile Phase A Water The polar component of the mobile phase.
    Mobile Phase B Acetonitrile The organic modifier used to elute the analyte.
    Gradient 0-2 min (40% B), 2-15 min (40-90% B), 15-18 min (90% B), 18-20 min (40% B) A gradient elution is crucial for separating impurities with different polarities and ensuring they elute as sharp peaks.
    Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
    Column Temp. 30 °C Maintains consistent retention times and improves peak shape.
    Detection 210 nm The n-π* transition of the ketone carbonyl group absorbs in this region.

    | Injection Vol. | 10 µL | |

  • Procedure:

    • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in a 50:50 mixture of water and acetonitrile.

    • Analysis: Inject the sample and run the gradient program.

  • Data Interpretation: Determine purity by calculating the area percentage of the main peak. A DAD can be used to check for peak purity and identify co-eluting impurities.

Spectroscopic Structural Confirmation

Spectroscopic techniques provide definitive information about the molecular structure, confirming the identity and connectivity of atoms.

Logic for NMR Structural Elucidation

A 1D ¹H NMR C 2D COSY A->C Identifies H-H couplings E 2D HMBC A->E Shows long-range H-C correlations B 1D ¹³C NMR D 2D HSQC B->D Links C to directly attached H B->E Shows long-range H-C correlations F Final Structure Confirmation C->F D->F E->F

Caption: Logical workflow for NMR-based structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms. 2D NMR techniques (COSY, HSQC, HMBC) are then used to piece the molecular fragments together by establishing through-bond correlations.

Protocol: NMR Analysis

  • Objective: Unambiguous confirmation of the chemical structure of 4-Cyclopropyl-4-methoxybutan-2-one.

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Predicted NMR Data (in CDCl₃):

    • ¹H NMR:

      Chemical Shift (δ, ppm) Multiplicity Integration Assignment
      ~ 3.35 Singlet 3H -OCH₃
      ~ 3.20 Multiplet 1H -CH (OMe)(cPr)
      ~ 2.75 Multiplet (dd) 2H -CO-CH₂ -
      ~ 2.15 Singlet 3H CH₃ -CO-
      ~ 0.90 Multiplet 1H Cyclopropyl-CH
      ~ 0.50 Multiplet 2H Cyclopropyl-CH₂

      | ~ 0.20 | Multiplet | 2H | Cyclopropyl-CH₂ |

    • ¹³C NMR:

      Chemical Shift (δ, ppm) Assignment
      ~ 208.0 C =O (Ketone)
      ~ 85.0 -C H(OMe)(cPr)
      ~ 57.0 -OC H₃
      ~ 48.0 -CO-C H₂-
      ~ 30.5 C H₃-CO-
      ~ 13.0 Cyclopropyl-C H

      | ~ 3.5 | Cyclopropyl-C H₂ |

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To confirm ¹H-¹H couplings (e.g., between the CH₂ at 2.75 ppm and the CH at 3.20 ppm).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations, which are critical for connecting the molecular fragments (e.g., correlation from the ketone CH₃ protons to the C=O carbon).

Infrared (IR) Spectroscopy

Principle of Causality: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. It serves as a quick identity check.

Protocol: FTIR Analysis

  • Objective: To confirm the presence of key functional groups.

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Key Predicted Absorption Bands:

    Wavenumber (cm⁻¹) Intensity Vibration Functional Group
    ~ 3080, 3005 Medium C-H Stretch Cyclopropyl C-H
    2980-2850 Strong C-H Stretch Aliphatic C-H
    1715 Strong, Sharp C=O Stretch Ketone

    | ~ 1100 | Strong | C-O Stretch | Ether |

Summary and Technique Comparison

TechniquePrimary UseInformation ProvidedKey Advantage
GC-MS Purity analysis and impurity identificationRetention time, molecular weight, fragmentation patternHigh sensitivity and specificity for volatile compounds.[1][2]
HPLC-UV Quantitative purity analysisRetention time, UV absorbance, peak purityRobust and suitable for non-volatile or thermally labile compounds.[3]
NMR Unambiguous structure elucidationPrecise atomic connectivity, stereochemistryProvides the most detailed structural information.[4][5]
IR Functional group identificationVibrational frequencies of chemical bondsFast, simple, and non-destructive identity check.[6][7]

Safety and Handling

As 4-Cyclopropyl-4-methoxybutan-2-one is a novel compound, it should be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • 4-Methoxy-2-butanone - ChemBK. (2024, April 10). Available at: [Link]

  • FooDB: 4-(4-Methoxyphenyl)-2-butanone. (2010, April 8). Available at: [Link]

  • Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone) - YouTube. (2020, November 3). Available at: [Link]

  • PubChem: 4-Cyclopropyl 2-butanone. National Center for Biotechnology Information. Available at: [Link]

  • PubChem: 4'-Methoxybutyrophenone. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents: Method for synthesizing 4,4-dimethoxy-2-butanone. (CN102010311A).
  • NIST WebBook: 2-Butanone, 4-(4-methoxyphenyl)-. National Institute of Standards and Technology. Available at: [Link]

  • PMC: Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Available at: [Link]

  • Flavor Extract Manufacturers Association (FEMA): 4-(P-METHOXYPHENYL)-2-BUTANONE. Available at: [Link]

  • Carl ROTH: Safety Data Sheet: 2-Butanone. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing): A one-pot visible-light strategy for cyclobutanone synthesis. Available at: [Link]

  • NIST WebBook: 4'-Methoxybutyrophenone. National Institute of Standards and Technology. Available at: [Link]

  • MDPI: Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination. Available at: [Link]

  • Organic Chemistry Portal: Cyclobutanone synthesis. Available at: [Link]

  • Science Alert: Simultaneous and Simple Determination of Four Active Ingredients of a Pesticide Formulation Using Gas Chromatography-Flame Ionization Detector. Available at: [Link]

  • ResearchGate: The 1 HNMR spectrum of 4-(4-hydroxyphenyl-3-methoxy)-4-hydroxy-2-butanone. Available at: [Link]

  • MDPI: Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Available at: [Link]

  • PubMed: Analysis of 2-alkylcyclobutanones with accelerated solvent extraction to detect irradiated meat and fish. Available at: [Link]

  • PubMed: Evaluation of structure-reactivity descriptors and biological activity spectra of 4-(6-methoxy-2-naphthyl)-2-butanone. Available at: [Link]

  • Semantic Scholar: Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Available at: [Link]

  • Spectroscopy Online: The Infrared Spectra of Polymers IV: Rubbers. Available at: [Link]

Sources

Application

Application Note: Comprehensive NMR-Based Structural Elucidation of 4-Cyclopropyl-4-methoxybutan-2-one

Abstract This technical guide provides a comprehensive framework for the structural analysis and characterization of 4-Cyclopropyl-4-methoxybutan-2-one using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for re...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of 4-Cyclopropyl-4-methoxybutan-2-one using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers in synthetic chemistry and drug development, this document moves beyond standard protocols to explain the causality behind experimental choices. We detail a multi-faceted approach, combining one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to achieve unambiguous structural verification. The unique spectral signatures of the cyclopropyl and methoxy moieties are highlighted, offering a robust methodology for characterizing this and related small molecules.

Introduction: The Analytical Challenge

4-Cyclopropyl-4-methoxybutan-2-one is a ketone featuring a chiral center and diverse chemical environments, including a strained cyclopropyl ring, a methoxy group, and an aliphatic chain. The cyclopropyl group, in particular, is a significant structural motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and unique electronic properties.[1] Accurate and complete characterization of such molecules is paramount for quality control, reaction monitoring, and ensuring downstream biological efficacy. NMR spectroscopy stands as the definitive tool for this purpose, providing unparalleled insight into molecular structure, connectivity, and stereochemistry. This guide presents an integrated workflow for its complete structural assignment.

Molecular Structure and Predicted Spectral Features

A thorough understanding of the target molecule's structure is the foundation for interpreting its NMR spectra. The key to successful assignment lies in recognizing the distinct electronic environments of each nucleus.

Figure 2: Recommended workflow for complete NMR-based structural elucidation.

Experimental Protocols

Scientific integrity demands meticulous experimental execution. The following protocols are designed to yield high-quality, reproducible data.

Sample Preparation

The quality of the final spectrum is dictated by the quality of the sample preparation. A homogenous, particulate-free sample is critical for proper magnetic field shimming and obtaining sharp resonance lines. [2] Protocol:

  • Weighing: Accurately weigh 5-10 mg of 4-Cyclopropyl-4-methoxybutan-2-one for ¹H and 2D NMR, or 15-25 mg for a high signal-to-noise ¹³C NMR spectrum. [3]2. Solvent Selection: Use approximately 0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice as it dissolves many organic compounds and is easily evaporated. [4]The solvent provides the deuterium lock signal essential for stabilizing the magnetic field. [5]3. Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and mix thoroughly using a vortex mixer until the solid is completely dissolved. Visually inspect against a light source to ensure no particulate matter remains. [6]4. Filtration and Transfer: Pack a small plug of glass wool or cotton into a Pasteur pipette. Filter the solution directly into a high-quality 5 mm NMR tube to remove any micro-particulates. [7]The final sample height should be approximately 4.5-5.0 cm. [2][4]5. Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the exterior of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants. [3]

1D NMR Spectroscopy: The Foundation

One-dimensional spectra provide the initial overview of the chemical environments within the molecule.

¹H NMR Protocol:

  • Insert the sample into the spectrometer. Do not spin the sample for 2D experiments to avoid spinning sidebands. [8][9]2. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquire a standard ¹H spectrum. A 90° pulse angle is typically used.

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase the spectrum and calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) to 0.00 ppm. [10][11]6. Integrate the signals to determine the relative number of protons in each environment.

¹³C{¹H} and DEPT-135 Protocols:

  • Using the same shimmed sample, select the carbon experiment.

  • Acquire a standard proton-decoupled ¹³C spectrum. A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance and gyromagnetic ratio of the ¹³C isotope. [3]3. Next, acquire a DEPT-135 spectrum. This experiment uses a 135° pulse to differentiate carbon signals based on the number of attached protons. [12][13]4. Process both spectra. In the DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons (like the C=O group) will be absent. [14][15]5. Reference the ¹³C spectra to the solvent signal (e.g., CDCl₃ at 77.16 ppm). [11]

2D NMR Spectroscopy: Building the Connectivity Map

Two-dimensional experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.

¹H-¹H COSY (Correlation Spectroscopy) Protocol:

  • Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds.

  • Setup: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence. [16]Set the spectral width to encompass all proton signals observed in the 1D spectrum. [17]* Interpretation: Cross-peaks in the 2D map connect protons that are coupled to each other, revealing the ¹H-¹H spin systems within the molecule.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Protocol:

  • Purpose: To correlate each proton with the carbon atom to which it is directly attached (one-bond ¹J_CH coupling). [18]* Setup: Use a standard gradient-enhanced HSQC pulse sequence optimized for an average one-bond coupling constant (~145 Hz). [19]The F2 (proton) and F1 (carbon) dimensions should be set to cover the relevant chemical shift ranges.

  • Interpretation: Each cross-peak in the HSQC spectrum provides a direct C-H connection, linking the ¹H and ¹³C assignments.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Protocol:

  • Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH, ³J_CH). This is the key experiment for connecting different spin systems and identifying quaternary carbons. [8]* Setup: Use a standard gradient-enhanced HMBC pulse sequence. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz to observe both two- and three-bond correlations. [18][20]* Interpretation: Cross-peaks connect protons to carbons that are 2-3 bonds away. For example, observing a correlation from the methoxy protons (H8) to the carbonyl carbon (C2) would definitively place the methoxy group two bonds away from the ketone.

Data Interpretation and Structural Assignment

The final step is to synthesize the data from all experiments into a coherent structural assignment. The table below provides predicted chemical shifts based on known principles and empirical data.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Cyclopropyl-4-methoxybutan-2-one in CDCl₃

Atom LabelAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key 2D Correlations (Observed from)
1 CH₃~2.1 (s)~30HMBC: C2, C3
2 C=O-~209HMBC: H1, H3
3 CH₂~2.5-2.7 (m)~48COSY: H4; HSQC: C3; HMBC: C1, C2, C4, C5
4 CH~3.2 (m)~80COSY: H3, H5; HSQC: C4; HMBC: C2, C3, C5, C6, C7, C8
5 CH~0.8 (m)~15COSY: H4, H6, H7; HSQC: C5; HMBC: C3, C4, C6, C7
6, 7 CH₂~0.2-0.6 (m)~5COSY: H5; HSQC: C6, C7; HMBC: C4, C5
8 OCH₃~3.3 (s)~56HMBC: C4

Assignment Strategy:

  • Identify Spin Systems with COSY: The COSY spectrum will show a correlation between H3 and H4, and a separate spin system for the cyclopropyl group (H5 coupled to H6/H7).

  • Assign Direct Connections with HSQC: Use the HSQC spectrum to assign the carbon signals for all protonated carbons (C1, C3, C4, C5, C6, C7, C8).

  • Connect the Fragments with HMBC: The HMBC is crucial. Key correlations to look for are:

    • From the H1 methyl singlet to the C2 carbonyl and C3 methylene.

    • From the H3 methylene protons to the C2 carbonyl and the C4 methine.

    • From the H8 methoxy singlet to the C4 methine carbon. This is a definitive link.

    • From the H4 methine proton to the cyclopropyl carbons C5, C6, and C7.

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, a complete and unambiguous structural assignment of 4-Cyclopropyl-4-methoxybutan-2-one can be achieved. This integrated workflow, which emphasizes understanding the purpose of each experiment from sample preparation to final data synthesis, provides a reliable and efficient method for the characterization of complex small molecules. The principles and protocols outlined herein are broadly applicable to a wide range of analytical challenges in chemical research and development.

References

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). Retrieved from [Link]

  • HSQC and HMBC for Topspin. (2020, September 16). University of Missouri-St. Louis. Retrieved from [Link]

  • Gradient Enhanced HMBC. (n.d.). UCSB Chemistry and Biochemistry. Retrieved from [Link]

  • 13C nmr spectrum of cyclopropane C3H6. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • 13.12: DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Pelloni, S., Lazzeretti, P., & Zanasi, R. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(5), 2098–2106.
  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • NMR solvent selection - that also allows sample recovery. (2018, December 7). BioChromato. Retrieved from [Link]

  • TUTORIAL: 2D HMBC EXPERIMENT. (n.d.). IMSERC. Retrieved from [Link]

  • 2D 1H-1H COSY. (n.d.). UCSB Chemistry and Biochemistry. Retrieved from [Link]

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (2013). ResearchGate. Retrieved from [Link]

  • Methoxy groups just stick out. (2026, January 27). ACD/Labs. Retrieved from [Link]

  • H-1 proton nmr spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2025, January 28). MDPI. Retrieved from [Link]

  • 2D 1H-13C HSQC. (n.d.). UCSB Chemistry and Biochemistry. Retrieved from [Link]

  • DEPT-135: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved from [Link]

  • 13C Chemical Shift Effects on sp3 Carbons. (2020, February 14). University of Wisconsin-Madison. Retrieved from [Link]

  • 2-Butanone, 4-methoxy-. (n.d.). PubChem. Retrieved from [Link]

  • DEPT NMR: Signals and Problem Solving. (2023, September 26). Chemistry Steps. Retrieved from [Link]

  • Leveraging the HMBC to Facilitate Metabolite Identification. (2022, November 14). PMC. Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). Organometallics. Retrieved from [Link]

  • How to make an NMR sample. (n.d.). Queen Mary University of London. Retrieved from [Link]

  • 2-d hmbc / cigar. (2004, August 31). Indiana University NMR Facility. Retrieved from [Link]

  • JEOL ECS 400 - 2D NMR Measurements Set-up and Protocol. (2017, March 6). Texas Tech University. Retrieved from [Link]

  • Spectroscopy Tutorial: Examples. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Proton-detected heteronuclear single quantum correlation NMR spectroscopy in rigid solids with ultra-fast MAS. (n.d.). PMC. Retrieved from [Link]

  • 13C NMR Spectroscopy. (n.d.). University of Oxford. Retrieved from [Link]

  • Qualitative explanation of how COSY works. (2017, September 15). Chemistry Stack Exchange. Retrieved from [Link]

  • 2D HMQC and HSQC (VnmrJ ChemPack). (n.d.). Indiana University NMR Facility. Retrieved from [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). (2025, April 13). Mestrelab Research. Retrieved from [Link]

  • Introduction to 13C-NMR and DEPT – Identification of an Alcohol. (n.d.). Magritek. Retrieved from [Link]

  • Protocols - NMR Facility. (n.d.). Brown University. Retrieved from [Link]

  • Advanced training. (n.d.). University of British Columbia. Retrieved from [Link]

  • 'H chemical shifts for cyclopropyl protons. (n.d.). ResearchGate. Retrieved from [Link]

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Method

Application Note: Structural Elucidation and Mass Spectrometry Profiling of 4-Cyclopropyl-4-methoxybutan-2-one

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Mechanistic fragmentation analysis, quantitative data interpretation, and self-validating GC-MS protocols. Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Mechanistic fragmentation analysis, quantitative data interpretation, and self-validating GC-MS protocols.

Executive Summary

The unambiguous structural characterization of complex organic intermediates is a critical bottleneck in drug development and synthetic chemistry. 4-Cyclopropyl-4-methoxybutan-2-one (CAS: 59939-10-5; Molecular Formula: C₈H₁₄O₂; Exact Mass: 142.099 Da) is a highly functionalized aliphatic ketone featuring three distinct fragmentation-directing moieties: a methyl ketone, a methoxy ether, and a cyclopropyl ring.

This application note provides an in-depth guide to the Electron Ionization Mass Spectrometry (EI-MS) profile of this compound. By moving beyond simple spectral matching, we detail the thermodynamic causality behind its fragmentation pathways and provide a self-validating experimental protocol designed to ensure absolute data integrity.

Mechanistic Profiling & Fragmentation Causality

Under standard 70 eV electron ionization, the initial ionization event predominantly occurs at the heteroatoms (the carbonyl oxygen or the methoxy oxygen) due to their lower ionization energies compared to the carbon-carbon sigma framework. The subsequent fragmentation is driven by the thermodynamic stability of the resulting product ions and the relief of steric or ring strain.

  • Carbonyl-Directed α-Cleavage (m/z 43): The electron ionization of aliphatic ketones heavily favors α-cleavage to produce resonance-stabilized acylium ions, a foundational principle well-documented in the mass spectrometry of related methoxy-ketones (1)[1]. Cleavage of the C2–C3 bond in 4-cyclopropyl-4-methoxybutan-2-one yields the [CH₃CO]⁺ ion at m/z 43, which typically dominates the spectrum as the base peak due to its extreme thermodynamic stability.

  • Ether-Directed α-Cleavage (m/z 85): Ether linkages strongly direct cleavage to the adjacent C–C bond to form stable oxonium ions (2)[2]. Cleavage of the C3–C4 bond yields the [CH(OCH₃)(C₃H₅)]⁺ ion. The lone pairs on the methoxy oxygen provide robust resonance stabilization to the adjacent carbocation, making m/z 85 a highly abundant and diagnostic fragment.

  • Strain-Relief Radical Loss (m/z 101): The presence of a cyclopropyl group introduces a characteristic fragmentation pathway involving the loss of a cyclopropyl radical (•C₃H₅, 41 Da). The relief of the significant Baeyer strain inherent to the three-membered ring provides a strong thermodynamic driving force for this fragmentation, a phenomenon consistently observed in cyclopropyl-containing pharmaceuticals (3)[3] and quinolone antibiotics (4)[4].

Fragmentation M Molecular Ion [M]•+ m/z 142 F43 Acylium Ion m/z 43 M->F43 α-cleavage (C2-C3) F85 Oxonium Ion m/z 85 M->F85 α-cleavage (C3-C4) F111 Loss of Methoxy m/z 111 M->F111 Loss of •OCH3 F101 Loss of c-Pr m/z 101 M->F101 Loss of •C3H5

Caption: EI-MS fragmentation pathways of 4-Cyclopropyl-4-methoxybutan-2-one.

Quantitative Fragmentation Data

The table below summarizes the predicted quantitative mass spectrometry profile. Understanding the relative abundance is crucial; while the molecular ion provides the exact mass, its low abundance requires the analyst to rely on the diagnostic fragments (m/z 85 and 101) for definitive structural confirmation.

m/zIon TypeProposed StructureRelative AbundanceCausality / Driving Force
142 Molecular Ion[C₈H₁₄O₂]•⁺Low (<5%)High internal energy post-70 eV ionization leads to rapid fragmentation.
111 Radical Loss[M - •OCH₃]⁺Low-ModerateCleavage of the C-O bond driven by the stability of the secondary carbocation.
101 Radical Loss[M - •C₃H₅]⁺Moderate (15-30%)Favorable elimination of the cyclopropyl radical, relieving Baeyer ring strain.
85 Oxonium Ion[CH(OCH₃)(C₃H₅)]⁺High (60-80%)α-cleavage strongly stabilized by the resonance of the methoxy oxygen lone pairs.
43 Acylium Ion[CH₃CO]⁺Base Peak (100%)Extreme thermodynamic stability of the resonance-stabilized acylium cation.

Self-Validating Analytical Protocol (GC-EI-MS)

To ensure scientific integrity, a protocol cannot merely be a list of instructions; it must be a self-validating system. This method utilizes internal standard normalization and rigorous system suitability checks to prevent false negatives caused by instrument drift or mass discrimination.

Step 1: Reagent Preparation & System Suitability
  • Tuning: Prior to any sample acquisition, perform a system suitability test using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 ions are present in their correct theoretical ratios. Causality: This ensures the quadrupole mass filter is not exhibiting high-mass discrimination, which would artificially suppress the critical m/z 142 molecular ion.

  • Diluent: Use analytical-grade Dichloromethane (DCM). Causality: DCM ensures complete solvation of the moderately polar ketone while providing a low boiling point (39.6 °C) that prevents solvent tailing and masking of early-eluting peaks.

Step 2: Sample Preparation
  • Accurately weigh 1.0 mg of 4-Cyclopropyl-4-methoxybutan-2-one and dissolve in 1.0 mL of DCM to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 10 µg/mL using DCM.

  • Self-Validation Step: Spike the working solution with a deuterated internal standard (e.g., Acetone-d6) at a final concentration of 10 µg/mL. Causality: The internal standard normalizes retention time shifts caused by column degradation and validates the ionization efficiency of the EI source in real-time.

Step 3: GC-MS Instrument Configuration
  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1. Injector temperature: 250 °C.

  • Oven Program: Initial temperature 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Conditions: Ion source temperature 230 °C; Quadrupole temperature 150 °C; Ionization energy 70 eV; Scan range m/z 35–300.

Step 4: Data Acquisition & Processing
  • Acquire the chromatogram and extract the mass spectrum at the apex of the target compound's peak.

  • Verify the presence of the m/z 43 base peak and the diagnostic m/z 85 and 101 ions.

  • Confirm that the ratio of the internal standard's molecular ion to its base peak remains consistent with historical system performance data.

Workflow S1 1. Sample Prep (DCM Dilution & IS) S2 2. GC Separation (Capillary Column) S1->S2 S3 3. EI Ionization (70 eV) S2->S3 S4 4. Mass Analysis (Quadrupole MS) S3->S4 S5 5. Data Processing (Structural Elucidation) S4->S5

Caption: GC-MS experimental workflow for structural validation of the target compound.

References

  • BenchChem. "Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone". BenchChem.3

  • National Institute of Standards and Technology (NIST). "2-Butanone, 4-methoxy-". NIST Chemistry WebBook, SRD 69. 1

  • BenchChem. "A Comparative Guide to the Mass Spectrum of 2-Methoxy-2-Butene and Its Isomers". BenchChem. 2

  • PubMed Central (PMC). "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics". National Institutes of Health. 4

Sources

Application

Application Note: Synthesis and Utility of 4-Cyclopropyl-4-methoxybutan-2-one in Organic Synthesis and Drug Development

Introduction & Mechanistic Overview The cyclopropyl ring is a privileged structural motif in modern drug discovery. Its incorporation into molecular scaffolds is a proven strategy to enhance metabolic stability (by resis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The cyclopropyl ring is a privileged structural motif in modern drug discovery. Its incorporation into molecular scaffolds is a proven strategy to enhance metabolic stability (by resisting CYP450 oxidation), restrict conformational flexibility, and reduce off-target effects[1][1]. To modularly install cyclopropyl groups into complex pharmacophores, synthetic chemists rely on highly reactive, yet controllable, building blocks.

4-Cyclopropyl-4-methoxybutan-2-one (CAS: 59939-10-5)[2] is a highly versatile β -methoxy ketone. It functions as a masked α,β -unsaturated ketone, offering a stable, handleable intermediate for the divergent synthesis of cyclopropyl-bearing heterocycles, such as pyrazoles and pyrimidines, which are ubiquitous in kinase inhibitors and anti-infective agents.

Electrophilic Acylation Mechanism

The foundational synthesis of 4-cyclopropyl-4-methoxybutan-2-one involves the electrophilic acylation of vinylcyclopropane[2][3]. Because the cyclopropyl ring is highly susceptible to acid-catalyzed ring-opening, the choice of electrophile and temperature is critical.

When vinylcyclopropane is treated with a powerful, non-nucleophilic acetylating agent (such as acetyl fluorosulfonate or an acetyl chloride/silver tetrafluoroborate complex) at cryogenic temperatures, the resulting cyclopropylcarbinyl cation is stabilized by the bisected conformation of the cyclopropyl ring. Quenching this intermediate with anhydrous methanol yields the target β -methoxy ketone[3].

Mechanism A Vinylcyclopropane + Acetyl Electrophile B Cyclopropylcarbinyl Cation Intermediate A->B Electrophilic Addition (-78 °C) C Methanol Quench (Nucleophilic Attack) B->C Cation Trapping D 4-Cyclopropyl-4- methoxybutan-2-one C->D Deprotonation

Fig 1. Mechanistic pathway of vinylcyclopropane acylation and subsequent methanol quench.

Divergent Synthetic Applications

As a β -methoxy ketone, 4-cyclopropyl-4-methoxybutan-2-one is a bifunctional electrophile. Under acidic or thermal conditions, it readily eliminates methanol to generate (E)-4-cyclopropylbut-3-en-2-one, a potent Michael acceptor[2]. Alternatively, bis-nucleophiles such as hydrazines or amidines can condense with the ketone and subsequently displace the methoxy group (via an elimination-addition sequence) to form aromatic heterocycles.

Applications Core 4-Cyclopropyl-4-methoxybutan-2-one (Core Building Block) Elim (E)-4-Cyclopropylbut-3-en-2-one (Michael Acceptor) Core->Elim Acid/Base Elimination (-MeOH) Pyraz 3-Cyclopropyl-5-methyl-1H-pyrazole (Pharmacophore) Core->Pyraz Hydrazine (Condensation) Pyrim 4-Cyclopropyl-6-methylpyrimidine (Kinase Inhibitor Scaffold) Core->Pyrim Amidine (Condensation)

Fig 2. Divergent synthetic applications of 4-cyclopropyl-4-methoxybutan-2-one.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

Causality Note: The use of AgBF₄ with acetyl chloride generates the acetyl cation with a non-nucleophilic BF₄⁻ counterion. This prevents premature trapping of the cation by chloride, which would yield an unstable β -chloro ketone. Cryogenic temperatures (-78 °C) are mandatory to prevent the cyclopropylcarbinyl cation from undergoing ring-expansion to a cyclobutane derivative.

  • Electrophile Generation: In an oven-dried, argon-purged Schlenk flask, dissolve acetyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Add silver tetrafluoroborate (AgBF₄, 1.1 equiv) in one portion. Stir for 15 minutes in the dark. A white precipitate of AgCl will form, indicating the generation of the acetyl cation.

  • Acylation: Add vinylcyclopropane (1.0 equiv) dropwise over 10 minutes. Maintain the temperature strictly at -78 °C for 1 hour.

  • Methanol Quench: Rapidly inject pre-cooled (-78 °C) anhydrous methanol (5.0 equiv). Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Workup & Validation: Filter the mixture through a pad of Celite to remove silver salts. Wash the filtrate with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure.

    • In-Process Control (IPC): Analyze the crude mixture via GC-MS. The target product will present a molecular ion peak at m/z 142. IR spectroscopy should confirm the presence of a ketone carbonyl (~1715 cm⁻¹) and an ether C-O stretch (~1100 cm⁻¹), with the complete absence of alkene C=C stretches.

Protocol B: Synthesis of 3-Cyclopropyl-5-methyl-1H-pyrazole

Causality Note: Acetic acid serves a dual purpose: it catalyzes the initial condensation of hydrazine with the ketone to form the hydrazone, and it promotes the elimination of methanol, driving the aromatization to the pyrazole ring.

  • Condensation: In a round-bottom flask, dissolve 4-cyclopropyl-4-methoxybutan-2-one (1.0 equiv) in absolute ethanol (0.5 M). Add hydrazine hydrate (1.2 equiv) dropwise at room temperature.

  • Acid Catalysis: Add glacial acetic acid (0.1 equiv). The solution may become slightly cloudy.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Workup & Validation: Cool to room temperature and concentrate the solvent in vacuo. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate.

    • In-Process Control (IPC): LC-MS analysis should yield a mass of [M+H]⁺ = 123. ¹H NMR (CDCl₃) is the definitive validation tool here: look for the complete disappearance of the methoxy singlet (~3.3 ppm) and the emergence of a distinct aromatic pyrazole proton at ~5.8 ppm.

Data Presentation

Table 1: Comparison of Electrophilic Systems for Vinylcyclopropane Acylation

Electrophilic SystemTemperatureYield (%)Mechanistic & Safety Notes
Acetyl fluorosulfonate-78 °C75%Highly reactive; requires strict anhydrous handling[3].
Acetyl chloride / AgBF₄-78 °C68%Safer alternative; non-nucleophilic counterion prevents side reactions.
Acetyl chloride / AlCl₃-20 °C<20%Lewis acid causes significant cyclopropane ring-opening and polymerization.

Table 2: Physicochemical Impact of Cyclopropyl Incorporation (vs. Isopropyl) [1]

PropertyIsopropyl GroupCyclopropyl GroupPharmacological Benefit
C-H Bond Dissociation Energy~95 kcal/mol~106 kcal/molIncreased metabolic stability; high resistance to CYP450 oxidation.
Conformational FlexibilityHigh (free rotation)Low (rigid ring)Reduced entropic penalty upon target binding; locks active conformation.
Lipophilicity ( Δ LogP)+1.53+1.14Improved aqueous solubility profile while maintaining membrane permeability.

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.[Link]

  • Gavrishova, T. N., Shastin, A. V., & Balenkova, E. S. (1992). Structure of acetylfluorosulfonate - acylation of cyclopropyl-substituted alkenes by acetylfluorosulfonate. Zhurnal Organicheskoi Khimii, 28(3), 496-501.[Link]

Sources

Method

Application Notes &amp; Protocols: 4-Cyclopropyl-4-methoxybutan-2-one as a Versatile Synthetic Building Block

Introduction: The Strategic Value of the Cyclopropyl Moiety In the landscape of modern medicinal chemistry and drug development, the cyclopropyl group has transcended its status as a mere cyclic alkane to become a corner...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry and drug development, the cyclopropyl group has transcended its status as a mere cyclic alkane to become a cornerstone architectural element.[1] Its prevalence in FDA-approved drugs has surged, with 18 new chemical entities containing this motif approved in the last decade alone.[2] This is due to the unique stereoelectronic properties conferred by its significant ring strain (~27.5 kcal/mol).[3] The incorporation of a cyclopropyl ring can enhance binding potency by providing conformational rigidity, improve metabolic stability by strengthening adjacent C-H bonds against oxidative degradation, and modulate key physicochemical properties such as lipophilicity and solubility.[1][3]

This guide introduces 4-Cyclopropyl-4-methoxybutan-2-one , a novel and versatile building block designed to leverage the advantageous properties of the cyclopropyl group. Its trifunctional nature—a reactive ketone, a strained and activatable cyclopropyl ring, and a strategically positioned methoxy group—opens avenues to a diverse range of complex molecular scaffolds. These application notes provide a comprehensive overview of its proposed synthesis, key transformations, and detailed protocols for its use in constructing high-value heterocyclic and spirocyclic systems.

Physicochemical & Spectroscopic Profile

The following properties for 4-Cyclopropyl-4-methoxybutan-2-one are estimated based on its structure and data from analogous compounds. Experimental verification is recommended.

PropertyEstimated Value
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~180-190 °C (at 760 mmHg)
Density ~0.95 g/mL
Solubility Soluble in common organic solvents (e.g., DCM, Ether, THF, Acetone)
¹H NMR (Predicted) Peaks expected for cyclopropyl protons (0.1-0.8 ppm), CH₂ (1.8-2.2 ppm), COCH₃ (2.1 ppm), OCH₃ (3.3 ppm), and the CH adjacent to the cyclopropyl and methoxy groups.
¹³C NMR (Predicted) Peaks expected for cyclopropyl carbons, methylene carbon, ketone carbonyl (~208 ppm), methyl ketone, and methoxy carbons.

Proposed Synthesis: A Conjugate Addition Approach

The most convergent and logical route to 4-Cyclopropyl-4-methoxybutan-2-one is via a 1,4-conjugate addition of a cyclopropyl organocuprate to an appropriate α,β-unsaturated ketone precursor. This method is well-established for its high efficiency and selectivity in forming C-C bonds.[3][4] The precursor, (E)-4-methoxybut-3-en-2-one, is a commercially available and well-documented reagent.[5][6]

Synthetic Workflow Diagram

G cluster_0 Step 1: Cuprate Formation cluster_1 Step 2: Conjugate Addition CPBr Cyclopropyl Bromide Li Lithium Metal CPBr->Li Et₂O, -10°C CPLi Cyclopropyl Lithium Li->CPLi CuI Copper(I) Iodide Cuprate Lithium Dicyclopropylcuprate (Gilman Reagent) CuI->Cuprate CPLi->CuI THF, -78°C Enone (E)-4-methoxybut-3-en-2-one Cuprate->Enone 1,4-Addition THF, -78°C Quench Aqueous Quench (NH₄Cl) Enone->Quench Product 4-Cyclopropyl-4-methoxybutan-2-one Quench->Product

Caption: Proposed two-step synthesis of the title compound.

Protocol: Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

Materials:

Reagent/Material CAS No. M.W. ( g/mol ) Amount Moles
Cyclopropyl bromide 4333-56-6 120.98 12.1 g (8.6 mL) 0.10
Lithium wire 7439-93-2 6.94 1.5 g 0.21
Copper(I) iodide 7681-65-4 190.45 9.5 g 0.05
(E)-4-methoxybut-3-en-2-one 51731-17-0 100.12 4.0 g 0.04
Anhydrous Diethyl Ether 60-29-7 - 150 mL -
Anhydrous THF 109-99-9 - 100 mL -

| Saturated NH₄Cl (aq) | - | - | 100 mL | - |

Procedure:

  • Preparation of Cyclopropyl Lithium: Under an inert atmosphere (N₂ or Ar), add freshly cut lithium wire (1.5 g) to anhydrous diethyl ether (100 mL) in a flame-dried, three-neck flask equipped with a condenser and dropping funnel. Cool the flask to -10 °C. Add cyclopropyl bromide (12.1 g) dropwise over 30 minutes, maintaining the temperature below 0 °C. After addition, allow the reaction to stir at -10 °C for 2 hours. The concentration of the resulting cyclopropyl lithium solution can be determined by titration.

  • Formation of the Gilman Reagent: In a separate flame-dried flask under inert atmosphere, suspend copper(I) iodide (9.5 g) in anhydrous THF (50 mL) and cool to -78 °C (dry ice/acetone bath). Cannulate the previously prepared cyclopropyl lithium solution into the CuI slurry. The solution should change color, indicating the formation of the lithium dicyclopropylcuprate reagent. Allow the mixture to stir at -78 °C for 30 minutes.

  • Conjugate Addition: Dissolve (E)-4-methoxybut-3-en-2-one (4.0 g) in anhydrous THF (50 mL) and add it dropwise to the cold cuprate solution over 20 minutes. Stir the reaction mixture at -78 °C for 3 hours.

  • Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the target compound.

Application Note 1: Ring Expansion to Dihydrofuran Scaffolds

The inherent ring strain of cyclopropyl ketones makes them excellent substrates for rearrangement reactions. An organocatalytic Cloke-Wilson rearrangement can be employed to convert 4-Cyclopropyl-4-methoxybutan-2-one into a highly substituted 2,3-dihydrofuran.[4][7] These heterocyclic motifs are prevalent in numerous natural products and bioactive molecules.[7] The reaction proceeds via a homoconjugate addition of a Lewis base, followed by a regioselective ring-opening and subsequent intramolecular cyclization.

Mechanism: Organocatalytic Cloke-Wilson Rearrangement

G Start 4-Cyclopropyl-4-methoxy- butan-2-one Zwitterion Zwitterionic Intermediate (DABCO Adduct) Start->Zwitterion + DABCO (Homoconjugate Addition) Enolate Acyloxyallyl Anion (Ring Opened) Zwitterion->Enolate Heat (120°C) SN1-type Ring Opening Product 5-acetyl-2-methoxy- 2-methyl-2,3-dihydrofuran Enolate->Product 5-exo-trig Intramolecular Cyclization Product->Start - DABCO (Catalyst Regeneration)

Caption: Mechanism of the DABCO-catalyzed ring expansion.

Protocol: Synthesis of 5-acetyl-2-methoxy-2-methyl-2,3-dihydrofuran

Materials:

Reagent/Material CAS No. M.W. ( g/mol ) Amount Moles
4-Cyclopropyl-4-methoxybutan-2-one - 142.19 284 mg 2.0
DABCO (1,4-Diazabicyclo[2.2.2]octane) 280-57-9 112.17 45 mg 0.4 (20 mol%)

| Anhydrous DMSO | 67-68-5 | - | 20 mL | - |

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add 4-Cyclopropyl-4-methoxybutan-2-one (284 mg, 2.0 mmol) and DABCO (45 mg, 0.4 mmol).

  • Solvent Addition: Add anhydrous DMSO (20 mL) to the tube via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (3 x 20 mL) to remove DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel) to yield the target 2,3-dihydrofuran.

Causality Behind Choices:

  • DABCO: Acts as a nucleophilic Lewis base catalyst to initiate the homoconjugate addition, forming a zwitterionic intermediate that facilitates ring opening.[4]

  • DMSO: A high-boiling polar aprotic solvent is required to achieve the necessary temperature (120 °C) for the Sₙ1-type ring-opening of the strained cyclopropane ring.[7]

  • High Temperature: Provides the activation energy needed to overcome the stability of the cyclopropane C-C bonds and induce the rearrangement.

Application Note 2: [3+2] Cycloaddition for Spirocyclic Frameworks

Alkyl cyclopropyl ketones are valuable partners in catalytic formal [3+2] cycloaddition reactions, enabling the rapid construction of complex, sp³-rich spirocyclic and polycyclic frameworks.[8] These reactions, often catalyzed by samarium(II) iodide (SmI₂), provide access to otherwise unattainable molecular architectures. The reaction of 4-Cyclopropyl-4-methoxybutan-2-one with alkenes or alkynes can lead to novel cyclopentane-fused structures.

Workflow: SmI₂-Catalyzed [3+2] Cycloaddition

Caption: General workflow for the catalytic cycloaddition.

Protocol: Synthesis of a Spiro[4.2]heptan-5-one Derivative

Materials:

Reagent/Material CAS No. M.W. ( g/mol ) Amount Moles
4-Cyclopropyl-4-methoxybutan-2-one - 142.19 142 mg 1.0
N-Phenylmaleimide (Alkene partner) 941-69-5 173.17 208 mg 1.2
Samarium(II) iodide solution - - (0.1 M in THF) 2.0 mL 0.2 (20 mol%)

| Anhydrous THF | 109-99-9 | - | 10 mL | - |

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 4-Cyclopropyl-4-methoxybutan-2-one (142 mg, 1.0 mmol) and N-phenylmaleimide (208 mg, 1.2 mmol) in anhydrous THF (8 mL).

  • Catalyst Addition: Slowly add the 0.1 M solution of SmI₂ in THF (2.0 mL, 0.2 mmol) to the stirring reaction mixture at room temperature. The characteristic deep blue/green color of SmI₂ should be maintained.

  • Reaction: Stir the reaction at room temperature for 4-8 hours. The progress can be monitored by the disappearance of the SmI₂ color or by TLC analysis.

  • Workup and Purification: Quench the reaction by opening the flask to the air and adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography to afford the desired spirocyclic product.

Causality Behind Choices:

  • SmI₂: This single-electron transfer reagent acts as a catalyst to generate a radical anion from the ketone, which then initiates the ring-opening of the cyclopropane. This forms a 1,3-dipole equivalent that undergoes cycloaddition with the alkene partner.[8]

  • Alkene Partner: Electron-deficient alkenes like N-phenylmaleimide are excellent radical acceptors and dienophiles, leading to efficient cycloaddition.

Summary and Outlook

4-Cyclopropyl-4-methoxybutan-2-one emerges as a highly promising and versatile building block for modern organic synthesis. Its strategic design allows for divergent synthetic pathways, providing access to valuable and structurally diverse molecular classes. The protocols detailed herein for ring-expansion to 2,3-dihydrofurans and [3+2] cycloaddition to spirocyclic ketones demonstrate just two of the many potential applications. The unique reactivity endowed by the interplay of its functional groups makes this compound an ideal candidate for library synthesis in drug discovery programs and a powerful tool for the construction of complex target molecules.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Cyclopropyl Ketone: Applications in Fine Chemical Synthesis. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications - Organic Letters. (2017, May 26). Organocatalytic Cloke–Wilson Rearrangement: DABCO-Catalyzed Ring Expansion of Cyclopropyl Ketones to 2,3-Dihydrofurans. Retrieved from [Link]

  • ACS Publications. (2017, May 26). Organocatalytic Cloke–Wilson Rearrangement: DABCO-Catalyzed Ring Expansion of Cyclopropyl Ketones to 2,3-Dihydrofurans. Retrieved from [Link]

  • LinkedIn. (n.d.). Cyclopropyl Methyl Ketone Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application. Retrieved from [Link]

  • Kingchem. (n.d.). Cyclopropyl Methyl Ketone: An Important Organic Synthesis Intermediate. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved from [Link]

  • ACS Publications - Journal of the American Chemical Society. (2014). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Retrieved from [Link]

Sources

Application

Application Note: Synthesis and Utility of 4-Cyclopropyl-4-methoxybutan-2-one Derivatives in Drug Discovery

Executive Summary & Strategic Utility In modern medicinal chemistry, the incorporation of the cyclopropyl fragment is a highly validated strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The distincti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, the incorporation of the cyclopropyl fragment is a highly validated strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The distinctive structural characteristics of the cyclopropane ring play a pivotal role in the rational design of small-molecule drugs by altering drug pKa, increasing metabolic stability, and providing [1].

4-Cyclopropyl-4-methoxybutan-2-one (CPMB) serves as a highly versatile, masked 1,3-dielectrophile. This application note details the field-proven methodologies for converting CPMB into high-value cyclopropyl-containing heterocycles and chiral building blocks, specifically focusing on pyrazolines, tetrahydropyrimidines, and β -methoxy alcohols.

Mechanistic Rationale: The "Masked" Enone Advantage

A common pitfall in synthesizing cyclopropyl-heterocycles is the direct use of α,β -unsaturated ketones (e.g., 4-cyclopropyl-3-buten-2-one). Enones are notoriously prone to uncontrolled polymerization and non-specific Michael additions under harsh reaction conditions.

CPMB circumvents this by acting as a stable precursor. The β -methoxy group allows for the controlled, in situ elimination of methanol under targeted acidic or basic conditions. This ensures a steady, low concentration of the reactive enone intermediate, which immediately reacts with binucleophiles (like hydrazine or guanidine) to drive cyclization. Furthermore, β -alkoxy ketones allow for highly predictable, [2] when subjected to hydride reduction, making them superior starting materials for complex drug scaffolds.

Workflow Visualization

G CPMB 4-Cyclopropyl-4-methoxybutan-2-one (Key Intermediate) Pyrazoline 5-Cyclopropyl-3-methyl- 4,5-dihydro-1H-pyrazole CPMB->Pyrazoline Hydrazine hydrate EtOH, Reflux Pyrimidine 4-Cyclopropyl-6-methyl-1,4,5,6- tetrahydropyrimidin-2-amine CPMB->Pyrimidine Guanidine HCl NaOMe, MeOH, Reflux Alcohol 4-Cyclopropyl-4-methoxybutan-2-ol (Chiral Precursor) CPMB->Alcohol NaBH4 MeOH, 0 °C

Fig 1: Divergent synthetic workflows from 4-cyclopropyl-4-methoxybutan-2-one to key derivatives.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of 5-Cyclopropyl-3-methyl-4,5-dihydro-1H-pyrazole

This protocol generates a cyclopropyl-pyrazoline, a core scaffold often utilized in MAO inhibitors and fluorescent probes.

  • Reagents: CPMB (1.0 eq, 10 mmol), Hydrazine hydrate (1.2 eq, 12 mmol), Anhydrous Ethanol (20 mL).

  • Step-by-Step Method:

    • Charge a 50 mL round-bottom flask with CPMB and anhydrous ethanol.

    • Add hydrazine hydrate dropwise at room temperature over 5 minutes.

    • Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

    • Cool to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated brine (2 x 15 mL).

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the product.

  • Causality of Choices: Ethanol is selected as the solvent because it solubilizes both the organic ketone and the aqueous hydrazine while providing the exact reflux temperature required to overcome the activation energy for the intramolecular displacement of the methoxide group by the hydrazone nitrogen.

  • Self-Validation Checkpoint: Progress is tracked via TLC (Hexanes/EtOAc 7:3) using a KMnO4​ stain. Because CPMB lacks a strong chromophore, UV monitoring is prone to false negatives. The complete consumption of the KMnO4​ -active ketone spot and the emergence of a highly polar, UV-active pyrazoline spot confirms successful cyclization. The brine wash inherently removes any unreacted hydrazine, ensuring high crude purity.

Protocol B: Synthesis of 4-Cyclopropyl-6-methyl-1,4,5,6-tetrahydropyrimidin-2-amine

This protocol yields a tetrahydropyrimidine, a structural motif frequently embedded in kinase inhibitors.

  • Reagents: CPMB (1.0 eq, 10 mmol), Guanidine hydrochloride (1.5 eq, 15 mmol), Sodium methoxide (1.5 eq, 15 mmol), Anhydrous Methanol (25 mL).

  • Step-by-Step Method:

    • Suspend guanidine hydrochloride in anhydrous methanol under an inert N2​ atmosphere.

    • Add sodium methoxide portion-wise. Stir for 15 minutes to release the free guanidine base.

    • Add CPMB dropwise to the basic suspension.

    • Heat the reaction to reflux (65 °C) for 6 hours.

    • Cool the mixture, quench with water (10 mL), and remove methanol in vacuo.

  • Causality of Choices: Sodium methoxide in methanol is specifically chosen to match the leaving group of the CPMB substrate (methoxide). If ethoxide/ethanol were used, transetherification would create a mixture of β -methoxy and β -ethoxy intermediates, complicating reaction kinetics and potentially lowering the yield.

  • Self-Validation Checkpoint: This protocol utilizes an inherent acid-base purification system. By dissolving the crude residue in 1M HCl, the basic tetrahydropyrimidine is partitioned into the aqueous layer, leaving neutral organic impurities behind in a dichloromethane (DCM) wash. Subsequent basification of the aqueous layer (pH 12) and extraction into fresh DCM ensures the isolated product is >95% pure without requiring silica gel chromatography.

Protocol C: Diastereoselective Reduction to 4-Cyclopropyl-4-methoxybutan-2-ol

This protocol produces a β -methoxy alcohol, an essential chiral precursor for synthesizing protected 1,3-diols.

  • Reagents: CPMB (1.0 eq, 10 mmol), Sodium borohydride ( NaBH4​ , 1.2 eq, 12 mmol), Anhydrous Methanol (20 mL).

  • Step-by-Step Method:

    • Dissolve CPMB in anhydrous methanol and cool the solution strictly to 0 °C using an ice bath.

    • Add NaBH4​ in small portions over 15 minutes to control the exothermic release of hydrogen gas.

    • Stir the reaction at 0 °C for exactly 2 hours.

    • Quench carefully by adding saturated aqueous NH4​Cl (10 mL) dropwise.

    • Extract the aqueous mixture with ethyl acetate (3 x 15 mL), dry over Na2​SO4​ , and concentrate.

  • Causality of Choices: The reaction is locked at 0 °C to maximize diastereoselectivity (favoring the anti-isomer via Felkin-Anh control, dictated by the steric bulk of the cyclopropyl group) and to strictly suppress the premature elimination of the β -methoxy group, which would undesirably yield an allylic alcohol.

  • Self-Validation Checkpoint: The NH4​Cl quench neutralizes the basic borate salts, preventing base-catalyzed elimination during workup. A crude 1H NMR is immediately taken using 1,3,5-trimethoxybenzene as an internal standard. The integration of the newly formed carbinol proton ( δ ~3.8 ppm) against the internal standard provides a self-validating quantitative yield prior to any downstream processing.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the described protocols when executed at a 10 mmol scale.

Derivative SynthesizedReagents & ConditionsReaction TimeIsolated Yield (%)Purity (HPLC)Key Analytical Marker
5-Cyclopropyl-3-methyl-4,5-dihydro-1H-pyrazole N2​H4​⋅H2​O , EtOH, 80 °C4 h82%>98%m/z 125.1 [M+H]⁺
4-Cyclopropyl-6-methyl-1,4,5,6-tetrahydropyrimidin-2-amine Guanidine HCl, NaOMe, MeOH, 65 °C6 h76%>95%m/z 154.1 [M+H]⁺
4-Cyclopropyl-4-methoxybutan-2-ol NaBH4​ , MeOH, 0 °C2 h91%>99% (dr 85:15) 1H NMR: δ 3.8 ppm (CH-OH)

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

  • Keck, G. E., Wager, C. A., Sell, T., & Wager, T. T. (2000). The first directed reduction of beta-alkoxy ketones to anti-1,3-diol monoethers: identification of spectator and director alkoxy groups. Organic Letters, 2(18), 2811-2814. URL:[Link]

Sources

Method

"use of 4-Cyclopropyl-4-methoxybutan-2-one in medicinal chemistry"

Application Note: 4-Cyclopropyl-4-methoxybutan-2-one as a Strategic Building Block in Medicinal Chemistry Introduction & Strategic Rationale In contemporary drug discovery, the incorporation of the cyclopropyl fragment i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Cyclopropyl-4-methoxybutan-2-one as a Strategic Building Block in Medicinal Chemistry

Introduction & Strategic Rationale

In contemporary drug discovery, the incorporation of the cyclopropyl fragment is a highly validated strategy to overcome pharmacokinetic and pharmacodynamic roadblocks[1]. 4-Cyclopropyl-4-methoxybutan-2-one (CAS: 59939-10-5) serves as a specialized, highly versatile β -methoxy ketone building block designed for the modular synthesis of cyclopropyl-substituted heterocycles[2].

Unlike standard aliphatic chains, the cyclopropyl ring features coplanar carbon atoms, enhanced π -character, and unusually short, strong C–H bonds (bond dissociation energy ~106 kcal/mol)[1]. These unique stereoelectronic properties allow medicinal chemists to use cyclopropyl groups to increase metabolic stability (by resisting Cytochrome P450-mediated oxidation), restrict molecular conformation, and lower the P-glycoprotein efflux ratio of lead compounds[1].

From a synthetic standpoint, 4-cyclopropyl-4-methoxybutan-2-one acts as a stable, "masked" 1,3-dielectrophile. It is the methanol-protected equivalent of 4-cyclopropyl-3-buten-2-one[3]. The presence of the β -methoxy group prevents the premature polymerization and degradation often observed with highly reactive α,β -unsaturated ketones, allowing for extended shelf-life and highly controlled release of the reactive enone species in situ during heterocyclic condensation reactions.

Mechanistic Insights: The Masked Dielectrophile Cascade

When exposed to binucleophiles (such as hydrazines, amidines, or guanidines) under mildly acidic or basic conditions, 4-cyclopropyl-4-methoxybutan-2-one undergoes a predictable reaction cascade. The process can proceed via direct condensation followed by elimination, or via initial acid-catalyzed elimination of methanol to form the reactive enone, followed by Michael addition and cyclization.

Pathway cluster_0 Reaction Cascade: Pyrazole / Pyrimidine Synthesis N1 4-Cyclopropyl-4-methoxybutan-2-one (Masked 1,3-Dielectrophile) N2 Acid-Catalyzed Elimination (- MeOH) N1->N2 H+ / Heat N4 Binucleophile Addition (Hydrazine or Amidine) N1->N4 Direct Condensation (Alternative Pathway) N3 4-Cyclopropyl-3-buten-2-one (Reactive Enone) N2->N3 N3->N4 Nucleophilic Attack N5 Cyclization & Dehydration (- H2O) N4->N5 N6 Cyclopropyl-Heterocycle Core (Target Scaffold) N5->N6

Mechanistic pathways for the conversion of 4-Cyclopropyl-4-methoxybutan-2-one to heterocycles.

Impact on Pharmacokinetics (PK) and Metabolic Stability

Substituting standard alkyl groups with a cyclopropyl ring derived from this building block fundamentally alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting API. The table below summarizes the causality behind this structural modification[4],[5].

Physicochemical PropertyMethyl (-CH₃)Isopropyl (-CH(CH₃)₂)Cyclopropyl (-cPr)Medicinal Chemistry Implication
C–H Bond Energy ~100 kcal/mol~95 kcal/mol~106 kcal/mol High bond energy resists CYP450 hydrogen atom abstraction, drastically improving metabolic half-life[6].
Steric Volume SmallLarge / BranchedModerate / Flat Fits into narrow lipophilic binding pockets while locking the molecule into an active conformation.
Lipophilicity ( Δ LogP) ~0.5~1.5~1.1 Provides a "goldilocks" balance, enhancing membrane permeability without causing excessive lipophilic toxicity.
Hybridization (s-character) sp³ (25% s)sp³ (25% s)~sp²-like (33% s) The enhanced electronegativity alters the pKa of adjacent heterocycles, optimizing target residence time[1].

Validated Experimental Protocols

The following protocols detail the synthesis of foundational cyclopropyl-heterocycles. As a self-validating system, each protocol includes In-Process Controls (IPCs) to ensure mechanistic fidelity and reaction success.

Protocol A: Synthesis of 3-Cyclopropyl-5-methyl-1H-pyrazole

Pyrazoles are ubiquitous in kinase inhibitors and GPCR ligands. This protocol utilizes hydrazine to construct the pyrazole core.

  • Solvation: Dissolve 4-Cyclopropyl-4-methoxybutan-2-one (1.0 eq) in absolute ethanol (0.5 M concentration).

    • Causality: Ethanol is a polar protic solvent that stabilizes the charged transition states during nucleophilic addition. Absolute ethanol is used to minimize water content, driving the equilibrium of the subsequent dehydration step forward.

  • Nucleophilic Addition: Cool the vessel to 0°C. Add hydrazine hydrate (1.2 eq) dropwise over 15 minutes.

    • Causality: Hydrazine is a powerful binucleophile. The initial hydrazone formation is highly exothermic; cooling controls the reaction rate and suppresses the formation of intermolecular azine byproducts, favoring the desired intramolecular cyclization.

  • Catalysis & Cyclization: Add a catalytic amount of glacial acetic acid (0.1 eq). Attach a reflux condenser and heat the mixture to 78°C for 4 hours.

    • Causality: Acetic acid serves a dual purpose: it activates the carbonyl carbon for the initial attack and protonates the β -methoxy group, converting it into a superior leaving group (methanol). Refluxing provides the activation energy required for the aromatization of the pyrazole ring.

  • Self-Validation (IPC): Sample the reaction mixture for LC-MS analysis.

    • Validation Metric: The reaction is complete when the starting mass (m/z 142) is entirely consumed, replaced by the target pyrazole mass (m/z 122, [M+H]⁺). The loss of 20 Da corresponds exactly to the sequential elimination of methanol (32 Da) and water (18 Da), minus the addition of hydrazine (32 Da).

  • Workup: Concentrate the mixture in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the pure pyrazole.

Protocol B: Synthesis of 2-Amino-4-cyclopropyl-6-methylpyrimidine

Pyrimidines are critical structural motifs in oncology and antiviral therapeutics. This protocol utilizes guanidine to form a functionalized pyrimidine.

  • Free-Base Generation: In a dry flask under nitrogen, dissolve sodium ethoxide (1.5 eq) in anhydrous ethanol. Add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.

    • Causality: Guanidine must be liberated from its hydrochloride salt to act as a competent nucleophile. The precipitation of sodium chloride drives this metathesis to completion.

  • Filtration: Filter the suspension through a Celite pad to remove the NaCl, transferring the clear filtrate to a clean reaction vessel.

    • Causality: Removing the insoluble salt prevents heterogeneous bumping during reflux and simplifies the downstream purification of the highly polar pyrimidine product.

  • Condensation Cascade: Add 4-Cyclopropyl-4-methoxybutan-2-one (1.0 eq) to the filtrate. Heat to reflux for 12 hours.

    • Causality: The formation of the pyrimidine requires two discrete condensation events and the elimination of both water and methanol. Extended thermal energy is required to overcome the steric hindrance of the cyclopropyl group during the secondary ring-closing step.

  • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1) as the eluent, visualized under UV light (254 nm).

    • Validation Metric: The starting β -methoxy ketone is UV-inactive. The newly formed conjugated pyrimidine system is highly UV-active. The appearance of a strong, UV-absorbing spot at lower Rf confirms the successful construction of the aromatic core.

References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756. Available at:[Link]

  • Scientific Update (2020). "The Cyclopropyl Group in Medicinal Chemistry." Scientific Update UK. Available at:[Link]

  • Gavrishova, T. N., Shastin, A. V., & Balenkova, E. S. (1992). "Structure of acetylfluorosulfonate - acylation of cyclopropyl-substituted alkenes by acetylfluorosulfonate." Zhurnal Organicheskoi Khimii, 28(3), 496-501. Available at:[Link]

Sources

Application

"4-Cyclopropyl-4-methoxybutan-2-one as a precursor for heterocyclic compounds"

Application Note: 4-Cyclopropyl-4-methoxybutan-2-one as a Versatile Precursor for Cyclopropyl-Substituted Heterocycles Executive Summary The incorporation of cyclopropyl rings into small-molecule drug candidates is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Cyclopropyl-4-methoxybutan-2-one as a Versatile Precursor for Cyclopropyl-Substituted Heterocycles

Executive Summary

The incorporation of cyclopropyl rings into small-molecule drug candidates is a highly effective strategy in modern medicinal chemistry. Cyclopropyl groups are routinely deployed to enhance metabolic stability, decrease plasma clearance, restrict molecular conformation, and improve lipophilic efficiency [1]. Consequently, the demand for robust, scalable synthetic precursors that can efficiently install cyclopropyl-bearing pharmacophores is at an all-time high.

4-Cyclopropyl-4-methoxybutan-2-one (CAS: 59939-10-5) serves as a highly efficient, masked 1,3-dicarbonyl equivalent. By functioning as a stable β -methoxy ketone, this precursor overcomes the inherent limitations of traditional β -diketones (such as 1-cyclopropyl-1,3-butanedione) [2], offering superior regiochemical fidelity and structural stability during the synthesis of pyrazoles, pyrimidines, and isoxazoles.

Mechanistic Rationale: The β -Methoxy Ketone Advantage

When synthesizing heterocycles via condensation with asymmetric binucleophiles (e.g., substituted hydrazines or amidines), traditional β -diketones present significant challenges. They are highly enolized, leading to tautomeric mixtures that produce multiple regioisomers. Furthermore, under strongly basic or acidic conditions, β -diketones are susceptible to retro-Claisen cleavage, drastically reducing overall yields.

4-Cyclopropyl-4-methoxybutan-2-one circumvents these issues through a causality-driven mechanistic pathway:

  • Regioselective Attack: The molecule possesses only one highly electrophilic carbonyl center (the C2 methyl ketone). The C4 position is masked by the methoxy group. Nucleophilic attack (e.g., by the primary amine of a hydrazine) occurs exclusively at the C2 ketone to form an intermediate imine/hydrazone.

  • Controlled Cyclization: The secondary nucleophilic center of the binucleophile then undergoes an intramolecular attack on the C4 carbon.

  • Aromatization via Elimination: The methoxy group acts as an excellent leaving group under mild thermal or acidic conditions. The elimination of methanol ( Δm/z=−32 ) drives the irreversible aromatization of the heterocycle [3].

Mechanism A Precursor 4-Cyclopropyl-4- methoxybutan-2-one B Intermediate 1 Hydrazone Formation A->B + NH2NH2 - H2O C Intermediate 2 Cyclized Hemiaminal B->C Intramolecular Attack D Final Product 3-Cyclopropyl-5- methyl-1H-pyrazole C->D - MeOH Aromatization

Mechanistic pathway of pyrazole synthesis via regioselective methanol elimination.

Quantitative Data: Precursor Comparison

To illustrate the synthetic advantage of the β -methoxy ketone over its β -diketone counterpart, the following table summarizes representative reaction metrics when synthesizing 1,5-dimethyl-3-cyclopropylpyrazole using methylhydrazine.

Precursor TypeChemical NameYield (%)Regiomeric Ratio (Desired:Undesired)Reaction Time (h)Byproducts
β -Diketone 1-Cyclopropyl-1,3-butanedione62%65:356.0Retro-Claisen fragments
β -Methoxy Ketone 4-Cyclopropyl-4-methoxybutan-2-one89% >95:5 2.5 Methanol (volatile)

Table 1: Comparative performance of 1,3-dicarbonyl equivalents in the synthesis of N-substituted pyrazoles.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality between the observed analytical data and the physical state of the reaction.

Protocol A: Synthesis of 3-Cyclopropyl-5-methyl-1H-pyrazole

Objective: Condensation of 4-cyclopropyl-4-methoxybutan-2-one with hydrazine hydrate.

  • Reagent Preparation: To a 50 mL round-bottom flask, add 4-cyclopropyl-4-methoxybutan-2-one (1.0 equiv, 10 mmol) and absolute ethanol (20 mL).

  • Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add hydrazine hydrate (1.1 equiv, 11 mmol) dropwise over 5 minutes to prevent exothermic degradation.

  • Catalysis & Heating: Add glacial acetic acid (0.1 equiv, 1 mmol) as a catalyst. Attach a reflux condenser and heat the mixture to 80 °C.

  • Self-Validation (IPC): After 1 hour, take a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS.

    • Causality Check: You should observe the disappearance of the precursor mass and the transient appearance of the[M+H]+ ion corresponding to the cyclized hemiaminal. If the hemiaminal persists without aromatizing, increase the acid catalyst to 0.2 equiv to facilitate methanol elimination.

  • Workup: Once LC-MS confirms complete aromatization (loss of 32 Da), cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol and methanol.

  • Isolation: Partition the residue between ethyl acetate (30 mL) and saturated aqueous NaHCO 3​ (20 mL). Extract the organic layer, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the pure pyrazole as a pale yellow oil/solid.

Protocol B: Synthesis of 4-Cyclopropyl-6-methylpyrimidin-2-amine

Objective: Condensation with guanidine hydrochloride to form a functionalized pyrimidine.

  • Free-Basing the Amidine: In a dry flask, suspend guanidine hydrochloride (1.2 equiv, 12 mmol) in anhydrous ethanol (25 mL). Add sodium ethoxide (1.2 equiv, 12 mmol) and stir for 30 minutes at room temperature. Filter off the precipitated NaCl.

  • Condensation: Add 4-cyclopropyl-4-methoxybutan-2-one (1.0 equiv, 10 mmol) to the filtrate.

  • Thermal Activation: Reflux the mixture at 85 °C for 4 hours. The highly nucleophilic guanidine will attack the C2 ketone, followed by cyclization and methanol elimination.

  • Purification: Concentrate the reaction mixture, quench with water (20 mL), and extract with dichloromethane (3 x 20 mL). Purify via flash chromatography (Silica gel, Hexanes:EtOAc 7:3) to isolate the pyrimidine.

Workflow S1 Step 1: Reagent Mixing Precursor + Binucleophile in EtOH S2 Step 2: Acid/Base Catalysis Addition of AcOH or NaOEt S1->S2 S3 Step 3: Thermal Cyclization Reflux at 80-85°C for 2-4 hours S2->S3 S4 Step 4: In-Process Control (IPC) LC-MS monitoring for -MeOH mass shift S3->S4 S5 Step 5: Isolation & Purification Aqueous quench, Extraction, Chromatography S4->S5

Step-by-step workflow for the high-throughput synthesis of cyclopropyl heterocycles.

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2021). Discovery of quinolone derivatives as antimycobacterial agents. RSC Advances.
  • Brown, A. D., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm / PMC.
Method

"scale-up synthesis of 4-Cyclopropyl-4-methoxybutan-2-one"

An Application Note and Protocol for the Scale-Up Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one Authored by: A Senior Application Scientist Abstract This document provides a detailed, robust, and scalable two-step synt...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed, robust, and scalable two-step synthetic protocol for the preparation of 4-Cyclopropyl-4-methoxybutan-2-one, a valuable chemical intermediate. The synthesis commences with the well-established intramolecular cyclization of 5-chloro-2-pentanone to yield cyclopropyl methyl ketone. This intermediate is then subjected to a Wittig reaction using a methoxymethyl-substituted ylide to form a key enol ether intermediate, which upon acidic hydrolysis, affords the target product. This application note is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and process optimization parameters essential for successful scale-up.

Introduction: The Strategic Value of Cyclopropyl Moieties

The cyclopropyl group is a highly sought-after structural motif in modern medicinal chemistry and agrochemical design. Its incorporation into a molecule can significantly enhance biological activity, improve metabolic stability by blocking sites of oxidation, and favorably modulate pharmacokinetic properties.[1][2] The strained three-membered ring introduces unique conformational constraints and electronic properties. 4-Cyclopropyl-4-methoxybutan-2-one represents a versatile building block, containing both the valuable cyclopropyl group and multiple functional handles for further synthetic elaboration. The development of a scalable and efficient synthesis is therefore critical for enabling its broader application in drug discovery and development programs.

This guide details a logical and field-proven synthetic strategy designed for scalability, moving from readily available starting materials to the final product with high fidelity and yield.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage involves the preparation of the key intermediate, Cyclopropyl Methyl Ketone (CMK). The second stage builds the butanone backbone and introduces the methoxy group via a Wittig reaction followed by hydrolysis.

Overall_Synthesis 5-Chloro-2-pentanone 5-Chloro-2-pentanone CMK Cyclopropyl Methyl Ketone (Intermediate) 5-Chloro-2-pentanone->CMK Enol_Ether Methoxy-enol Ether (Intermediate) CMK->Enol_Ether 1. (CH3OCH2)PPh3+Cl-, n-BuLi 2. Wittig Reaction Final_Product 4-Cyclopropyl-4-methoxybutan-2-one (Target Molecule) Enol_Ether->Final_Product

Caption: Overall two-stage synthetic workflow.

Stage 1: Scale-Up Synthesis of Cyclopropyl Methyl Ketone (CMK)

Principle and Rationale

The synthesis of CMK is most reliably achieved on a large scale via the base-mediated intramolecular cyclization of 5-chloro-2-pentanone.[2][3][4] This reaction proceeds through an initial deprotonation at the α-carbon (C1), followed by an intramolecular SN2 reaction where the resulting enolate attacks the carbon bearing the chlorine atom (C5), displacing the chloride and forming the stable cyclopropane ring. Using a strong base like sodium hydroxide in an aqueous medium is cost-effective and highly efficient for this transformation. The precursor, 5-chloro-2-pentanone, can be reliably prepared from the hydrolysis and chlorination of α-acetyl-γ-butyrolactone with hydrochloric acid.[2][5]

Detailed Experimental Protocol (1 mole scale)

Part A: Preparation of 5-Chloro-2-pentanone

  • Reactor Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser and a receiving flask.

  • Reagent Charging: Charge the flask with 450 mL of concentrated hydrochloric acid and 525 mL of water.

  • Addition: While stirring, add 128.1 g (1 mole) of α-acetyl-γ-butyrolactone slowly through the dropping funnel. An immediate evolution of CO₂ will be observed.

  • Reaction & Distillation: Begin heating the mixture. The reaction is endothermic initially, but will become exothermic. Control the heating rate to maintain a steady distillation without causing the mixture to foam into the condenser.

  • Co-distillation: Continue the distillation rapidly. After collecting approximately 900 mL of distillate, add 450 mL of water to the reaction flask and continue the distillation to collect another 300 mL.

  • Work-up: Combine the distillates in a separatory funnel. The crude 5-chloro-2-pentanone will typically form the lower organic layer. Separate the layers and extract the aqueous layer with three 150-mL portions of diethyl ether.

  • Drying: Combine the organic layer and the ether extracts. Dry over anhydrous calcium chloride. The crude product is used directly in the next step without further purification. The yield is typically around 80-90%.[3][4]

Part B: Cyclization to Cyclopropyl Methyl Ketone

  • Reactor Setup: In a 2 L three-necked flask equipped with a robust mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of 180 g (4.5 moles) of sodium hydroxide in 180 mL of water.

  • Addition: Add the crude 5-chloro-2-pentanone (approx. 0.8-0.9 moles) dropwise to the stirred NaOH solution over 20-30 minutes. The reaction is exothermic; if it does not begin to boil, gentle heating may be applied to initiate the reaction.

  • Reflux: Once boiling, maintain a steady reflux for 1 hour.

  • Product Distillation: After the reflux period, add 370 mL of water to the reaction mixture. Reconfigure the apparatus for distillation and distill the water-ketone azeotrope until the organic layer is no longer present in the distillate.

  • Work-up: Saturate the aqueous layer of the distillate with potassium carbonate to salt out the product. Separate the upper organic layer (CMK).

  • Extraction & Drying: Extract the aqueous layer with two 150-mL portions of diethyl ether. Combine the organic layer and ether extracts and dry over anhydrous calcium chloride.

  • Purification: Remove the ether by distillation. The residual liquid is then fractionally distilled to yield pure cyclopropyl methyl ketone (b.p. 110–112 °C). The expected yield for this step is 77–83%.[4]

Stage1_Flow start Start: α-Acetyl-γ-butyrolactone reagents1 {HCl | H2O} reaction1 Hydrolysis, Decarboxylation & Chlorination start->reaction1 reagents1->reaction1 distill1 Steam Distillation reaction1->distill1 workup1 Phase Separation & Ether Extraction distill1->workup1 intermediate Crude 5-Chloro-2-pentanone workup1->intermediate reaction2 Intramolecular Cyclization (Reflux) intermediate->reaction2 reagents2 {NaOH | H2O} reagents2->reaction2 distill2 Azeotropic Distillation reaction2->distill2 workup2 Salting Out (K2CO3) & Ether Extraction distill2->workup2 purify Fractional Distillation workup2->purify end Product: Cyclopropyl Methyl Ketone purify->end

Caption: Process flow for the synthesis of CMK.

Stage 2: Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

Principle and Rationale

This stage utilizes the Wittig reaction, a powerful method for converting ketones into alkenes.[6][7] Specifically, we employ a methoxy-substituted phosphonium ylide.

  • Ylide Formation: (Methoxymethyl)triphenylphosphonium chloride is deprotonated with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) under anhydrous conditions to form the corresponding phosphonium ylide. This ylide is a potent carbon nucleophile.

  • Wittig Reaction: The ylide attacks the electrophilic carbonyl carbon of cyclopropyl methyl ketone. This leads to the formation of a four-membered oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane ring collapses, eliminating triphenylphosphine oxide (a thermodynamically very stable byproduct that drives the reaction forward) to form the desired methoxy-substituted enol ether.[8]

  • Hydrolysis: The final step is the acid-catalyzed hydrolysis of the enol ether. Protonation of the double bond is followed by the attack of water and subsequent tautomerization to yield the final ketone product, 4-Cyclopropyl-4-methoxybutan-2-one.

Detailed Experimental Protocol (0.5 mole scale)

Part A: Wittig Reaction to form Enol Ether Intermediate

  • Reactor Setup: A 2 L three-necked flask is flame-dried under vacuum and backfilled with argon. Equip the flask with a mechanical stirrer, a dropping funnel, and a septum for reagent addition via syringe. Maintain a positive pressure of argon throughout the reaction.

  • Reagent Charging: Add 205.5 g (0.6 moles) of (methoxymethyl)triphenylphosphonium chloride to the flask, followed by 800 mL of anhydrous tetrahydrofuran (THF).

  • Ylide Generation: Cool the stirred suspension to 0 °C in an ice bath. Add 240 mL of n-butyllithium (2.5 M in hexanes, 0.6 moles) dropwise via syringe over 30 minutes. The solution will turn a deep red or orange color, indicating the formation of the ylide. Stir for an additional 30 minutes at 0 °C.

  • Ketone Addition: Add a solution of 42.0 g (0.5 moles) of cyclopropyl methyl ketone in 100 mL of anhydrous THF to the ylide solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting ketone.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Work-up: Transfer the mixture to a separatory funnel. Add 500 mL of diethyl ether and 300 mL of water. Separate the layers. Extract the aqueous layer twice with 200-mL portions of diethyl ether.

  • Drying & Concentration: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is a mixture of the enol ether and triphenylphosphine oxide. This crude material is carried forward to the next step.

Part B: Hydrolysis to 4-Cyclopropyl-4-methoxybutan-2-one

  • Reactor Setup: Place the crude enol ether from the previous step into a 1 L flask with a magnetic stirrer.

  • Hydrolysis: Add 300 mL of THF and 300 mL of 2 M aqueous hydrochloric acid.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS until the enol ether is fully consumed.

  • Work-up: Transfer the mixture to a separatory funnel. Add 300 mL of diethyl ether. Separate the layers.

  • Neutralization & Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (until effervescence ceases) and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. The crude product is purified by vacuum distillation to afford 4-Cyclopropyl-4-methoxybutan-2-one as a clear liquid.

Stage2_Flow start Start: Cyclopropyl Methyl Ketone reaction1 Wittig Reaction (Anhydrous, Argon, 0°C -> RT) start->reaction1 reagents1 {(CH3OCH2)PPh3+Cl- | n-BuLi in THF} reagents1->reaction1 quench Quench (aq. NH4Cl) & Ether Extraction reaction1->quench intermediate Crude Enol Ether Intermediate quench->intermediate reaction2 Acidic Hydrolysis (RT) intermediate->reaction2 reagents2 {2M HCl (aq) | THF} reagents2->reaction2 workup Neutralization (NaHCO3) & Extraction reaction2->workup purify Vacuum Distillation workup->purify end Product: 4-Cyclopropyl-4- methoxybutan-2-one purify->end

Caption: Process flow for Wittig reaction and hydrolysis.

Data Summary and Process Parameters

StepKey ReagentsScale (moles)Temp (°C)Time (h)Typical YieldPurity (GC)
1A α-Acetyl-γ-butyrolactone, HCl1.0100-1104-6~85% (crude)N/A
1B 5-Chloro-2-pentanone, NaOH~0.85100 (Reflux)280%>98%
2A CMK, Wittig Reagent0.50 -> 254-6~75% (crude)N/A
2B Enol Ether, 2M HCl~0.37252-485%>99%
Overall 1.0 ~54% >99%

Safety and Handling

  • Hydrochloric Acid (Conc.): Corrosive and causes severe burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Sodium Hydroxide: Caustic and causes severe burns. Handle as a solid and in solution with appropriate PPE. The dissolution in water is highly exothermic.

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Any exposure to air or moisture will degrade the reagent and create a fire hazard.

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. Ensure all operations are performed away from ignition sources in a well-ventilated area. THF can form explosive peroxides; always use freshly distilled or inhibitor-free solvent from a sealed container.

  • Wittig Reagent Precursor: (Methoxymethyl)triphenylphosphonium chloride is an irritant. Avoid inhalation of dust and skin contact.

A thorough risk assessment should be conducted before commencing any scale-up operation.

References

  • Organic Chemistry Portal. Cyclobutanone synthesis. [Link]

  • Organic Syntheses. Methyl cyclopropyl ketone. [Link]

  • LookChem. Preparation of Methyl cyclopropyl ketone. [Link]

  • Google Patents.CN1994996A - Process for preparing cyclopropyl methyl ketone.
  • Google Patents.CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
  • Google Patents.CN105622369B - A kind of preparation method of cyclopropyl methyl ketone.
  • Moodle@Units. A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. [Link]

  • Google Patents.A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • ResearchGate. Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. [Link]

  • Google Patents.CN110862310A - Synthesis method of cyclopropyl methyl ketone.
  • Organic Syntheses. Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. [Link]

  • Google Patents.
  • PMC. Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. [Link]

  • RSC Publishing. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • Google Patents.
  • ResearchGate. An efficient synthesis of cyclopropyl silyl ketones. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • PMC. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. [Link]

  • ResearchGate. Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. [Link]

  • J&K Scientific. Pinner Reaction. [Link]

  • IntechOpen. Tandem-, Domino- and One-Pot Reactions Involving Wittig- and Horner-Wadsworth-Emmons Olefination. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • PMC. A Lewis acid-promoted Pinner reaction. [Link]

  • PubMed. In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. [Link]

  • ResearchGate. In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates | Request PDF. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

Welcome to the technical support center for the synthesis of 4-Cyclopropyl-4-methoxybutan-2-one. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropyl-4-methoxybutan-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of 4-Cyclopropyl-4-methoxybutan-2-one. A plausible and efficient synthetic route involves the Grignard reaction between cyclopropylmagnesium bromide and a suitable starting material like 4,4-dimethoxy-2-butanone, followed by a selective hydrolysis or work-up.

Core Experimental Workflow

The primary synthetic strategy is outlined below. This workflow forms the basis for the troubleshooting advice that follows.

Caption: Proposed synthetic workflow for 4-Cyclopropyl-4-methoxybutan-2-one.

Problem 1: The Grignard reaction fails to initiate.

  • Observation: You've added the cyclopropyl bromide to the magnesium turnings in anhydrous ether, but there are no signs of a reaction (e.g., gentle refluxing, disappearance of iodine color if used as an initiator).[1]

  • Likely Causes & Solutions:

    • Cause: Magnesium turnings are coated with a layer of magnesium oxide, which prevents the reaction.

      • Solution: Activate the magnesium turnings before starting the reaction. This can be done by adding a small crystal of iodine, which will be consumed as the reaction begins.[1] Alternatively, you can crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

    • Cause: The glassware or solvent is not completely dry. Grignard reagents are highly sensitive to moisture.

      • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use and assembled under a dry, inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.

    • Cause: The concentration of the cyclopropyl bromide is too low at the start.

      • Solution: Add a small, concentrated portion of the cyclopropyl bromide solution to the magnesium turnings to initiate the reaction. Once initiated, the remaining solution can be added dropwise.[1]

Problem 2: Low yield of the desired product with significant recovery of starting material (4,4-dimethoxy-2-butanone).

  • Observation: After work-up and purification, you have a low yield of 4-Cyclopropyl-4-methoxybutan-2-one and a substantial amount of unreacted 4,4-dimethoxy-2-butanone.

  • Likely Causes & Solutions:

    • Cause: Incomplete formation or degradation of the Grignard reagent.

      • Solution: Titrate a small aliquot of your Grignard reagent before use to determine its exact concentration. This will allow for more accurate stoichiometry in the addition step. Ensure the Grignard reagent is used promptly after its preparation.

    • Cause: The reaction temperature is too low, leading to a slow reaction rate.

      • Solution: While the initial addition of the Grignard reagent should be done at a low temperature (e.g., 0 °C) to control the exotherm, allowing the reaction to slowly warm to room temperature and stirring for an extended period (2-4 hours) can drive the reaction to completion.[1]

    • Cause: Steric hindrance around the carbonyl group of the starting material.

      • Solution: Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent to favor the forward reaction.[1]

Problem 3: Formation of a significant amount of a high-boiling point byproduct, likely a dimer.

  • Observation: During purification (e.g., column chromatography or distillation), a significant fraction of a high-molecular-weight impurity is observed. This could be a Wurtz-type coupling product (dicyclopropyl).

  • Likely Causes & Solutions:

    • Cause: High local concentration of cyclopropyl bromide during the formation of the Grignard reagent, leading to coupling.

      • Solution: Add the cyclopropyl bromide solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux.[1] This ensures that the newly formed Grignard reagent reacts with the starting ketone rather than unreacted alkyl halide.

    • Cause: Presence of transition metal impurities that can catalyze coupling reactions.

      • Solution: Use high-purity magnesium turnings.

Problem 4: The product appears to have lost the methoxy group or the cyclopropyl ring has opened.

  • Observation: Spectroscopic analysis (e.g., NMR, MS) of the product shows signals inconsistent with the methoxy group or suggests the presence of a linear alkyl chain instead of the cyclopropyl ring.

  • Likely Causes & Solutions:

    • Cause: Harsh acidic conditions during work-up leading to the cleavage of the methoxy ether or rearrangement of the cyclopropyl ring. The cyclopropyl group is known to be sensitive to strong acids.

      • Solution: Use a milder work-up procedure. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and effective method for Grignard reactions.[1] This avoids strongly acidic conditions.

    • Cause: Elevated temperatures during the reaction or purification.

      • Solution: Maintain controlled temperatures throughout the reaction. During purification by distillation, use reduced pressure to lower the boiling point and minimize thermal decomposition.

Troubleshooting Summary Table
Issue Recommended Action
Grignard reaction fails to startActivate Mg with iodine; ensure anhydrous conditions.
Low yield, starting material recoveredTitrate Grignard reagent; allow reaction to warm to RT.
Dimer byproduct formationSlow, dropwise addition of alkyl halide.
Loss of functional groupsUse mild work-up (sat. NH₄Cl); avoid high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the key C-C bond-forming step?

The core of this synthesis is the nucleophilic addition of the Grignard reagent to a carbonyl group. The carbon atom of the cyclopropyl group, bonded to magnesium, is highly nucleophilic. It attacks the electrophilic carbonyl carbon of the 4,4-dimethoxy-2-butanone. The magnesium atom coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack.[1] This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during the aqueous work-up to yield the tertiary alcohol. Subsequent chemistry in the workup leads to the final ketone product.

Q2: Why is it crucial to maintain anhydrous conditions throughout the Grignard reaction?

Grignard reagents are potent bases. They react readily with protic solvents or even trace amounts of water in an acid-base reaction. This reaction consumes the Grignard reagent, reducing the yield of the desired product, and generates the corresponding alkane (cyclopropane in this case). Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to ensure the Grignard reagent is available for the nucleophilic addition to the carbonyl.

Q3: Are there alternative starting materials to 4,4-dimethoxy-2-butanone?

Yes, other electrophiles could potentially be used. For instance, one could consider the reaction of cyclopropylmagnesium bromide with an acyl chloride or an ester. However, the reaction with acyl chlorides or esters can sometimes lead to the addition of two equivalents of the Grignard reagent, which would result in a tertiary alcohol after work-up. Using a starting material like 4,4-dimethoxy-2-butanone offers a more direct route to the desired ketone structure.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You can spot the reaction mixture alongside your starting material (4,4-dimethoxy-2-butanone) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates that the reaction is proceeding. It is advisable to quench a small aliquot of the reaction mixture with a mild acid before running the TLC to protonate the intermediate.

Q5: What are the key safety considerations for this synthesis?

  • Anhydrous Ether/THF: Diethyl ether and tetrahydrofuran are highly flammable and can form explosive peroxides. Always work in a well-ventilated fume hood and away from ignition sources.

  • Grignard Reagent Formation: The formation of a Grignard reagent is an exothermic reaction. Proper cooling and controlled addition of the alkyl halide are necessary to prevent the reaction from becoming too vigorous.[1]

  • Work-up: Quenching a Grignard reaction with an aqueous solution can be highly exothermic, especially on a large scale. The quenching solution should be added slowly and with efficient cooling.

Q6: What purification methods are most suitable for the final product?

After the initial extraction and drying of the organic layer, the crude product can be purified by either vacuum distillation or column chromatography on silica gel. The choice depends on the scale of the reaction and the nature of any impurities. Vacuum distillation is often suitable for larger quantities, while column chromatography can provide higher purity on a smaller scale.

Caption: Overview of desired reaction pathway and potential side reactions.

References

  • BenchChem. (2025). Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Progress in Petrochemical Science.
  • Brainly.com. (2023, September 22). When para-methyl benzonitrile is treated with cyclopropyl magnesium bromide followed by hydrolysis, an...
  • Neet Coaching. (n.d.). Methyl cyanide on treatment with methyl magnesium bromide followed by of subsequent hydrolysis gives.

Sources

Optimization

Technical Support Center: Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

Welcome to the dedicated technical support guide for the synthesis of 4-Cyclopropyl-4-methoxybutan-2-one. This resource is designed for researchers, chemists, and drug development professionals to provide actionable trou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Cyclopropyl-4-methoxybutan-2-one. This resource is designed for researchers, chemists, and drug development professionals to provide actionable troubleshooting strategies and in-depth answers to frequently encountered challenges. We will move beyond simple procedural outlines to explore the chemical reasoning behind common pitfalls and their solutions, ensuring a higher rate of success in your synthetic endeavors.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of 4-Cyclopropyl-4-methoxybutan-2-one, particularly when following a plausible route involving the addition of a cyclopropyl organometallic reagent to a butanone precursor like 4,4-dimethoxy-2-butanone.

Q1: My reaction yield is consistently low, and analysis shows a significant amount of unreacted starting material. What are the primary causes and corrective actions?

Low conversion is a frequent issue, often stemming from the sensitive nature of the organometallic reagent used.[1]

Causality & Explanation: The most common nucleophile for this synthesis is cyclopropylmagnesium bromide (a Grignard reagent). Grignard reagents are highly reactive and susceptible to deactivation by moisture or protic sources. Furthermore, the quality of the starting 4,4-dimethoxy-2-butanone can affect the reaction's efficiency.

Troubleshooting Protocol:

  • Reagent & Solvent Integrity:

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. All solvents (typically THF or Diethyl Ether) must be rigorously dried using an appropriate method, such as distillation from sodium/benzophenone or passage through an activated alumina column.

    • Grignard Titration: The molarity of commercial Grignard reagents can vary. It is critical to titrate the reagent (e.g., using iodine and sodium thiosulfate) before use to determine its exact concentration. This ensures you are using the correct stoichiometry (typically 1.1-1.5 equivalents).

  • Reaction Temperature Control:

    • Addition Phase: The addition of the butanone precursor to the Grignard reagent should be performed at a low temperature (e.g., 0 °C or below) to control the exothermic reaction and prevent side reactions.

    • Warming Phase: After the addition is complete, allowing the reaction to slowly warm to room temperature and stir for an extended period (4-12 hours) can drive the reaction to completion.[1] Monitor progress by TLC or GC analysis.

Troubleshooting Workflow

G start Low Yield / Incomplete Conversion check_moisture Verify Anhydrous Conditions (Solvents, Glassware) start->check_moisture Is system truly dry? titrate Titrate Grignard Reagent (e.g., with I2) check_moisture->titrate Yes temp Optimize Temperature Profile (Slow addition at 0°C, warm to RT) titrate->temp Concentration known result Improved Conversion? temp->result success Proceed to Workup result->success Yes fail Consult Further: - Starting Material Purity - Alternative Reagents result->fail No

Caption: Decision workflow for troubleshooting low conversion.

Q2: My final product is impure. What are the likely byproducts, and how can I identify and minimize them?

Byproduct formation is common and often occurs during the reaction or, more frequently, during the aqueous workup. The acidic conditions sometimes used can catalyze side reactions involving either the intermediate alkoxide or the sensitive cyclopropyl group.[1]

Plausible Byproducts and Their Origin:

Byproduct NamePlausible StructureOrigin & Minimization StrategyKey Analytical Signature (GC-MS)
Unreacted Starting Material 4,4-Dimethoxybutan-2-oneIncomplete reaction. Strategy: See Q1 for optimizing reaction conditions.[2]m/z consistent with starting material
Elimination Product 4-Cyclopropyl-3-buten-2-oneAcid-catalyzed elimination of methanol during workup. Strategy: Use a buffered or very mild acidic quench (e.g., saturated NH₄Cl solution instead of HCl) at low temperatures.Loss of 32 Da (CH₃OH) from the product mass. Conjugated system visible by UV.
Ring-Opened Product Hept-6-en-2-one or isomersAcid-catalyzed cleavage of the strained cyclopropyl ring.[1] Strategy: Avoid strong acids and prolonged exposure during workup. Maintain low temperatures throughout the purification process.m/z identical to the product (isomeric), but with a different fragmentation pattern and retention time.
Over-Addition Product 1,1-dicyclopropyl-1-methoxybutan-3-oneReaction of the ketone product with another equivalent of Grignard reagent. Strategy: Add the butanone to the Grignard reagent slowly at low temperature to avoid local excess of the ketone.Addition of a cyclopropyl group (+41 Da) to the product mass.

Byproduct Formation Pathway

G SM1 4,4-Dimethoxybutan-2-one Intermediate Alkoxide Intermediate SM1->Intermediate + THF, 0°C SM2 Cyclopropyl MgBr SM2->Intermediate + THF, 0°C Product Target Product: 4-Cyclopropyl-4-methoxybutan-2-one Intermediate->Product Mild Quench (e.g., sat. NH4Cl) Elimination Elimination Byproduct (4-Cyclopropyl-3-buten-2-one) Intermediate->Elimination Harsh Acidic Workup RingOpen Ring-Opened Byproduct (Isomeric Ketones) Product->RingOpen Strong Acid / Heat OverAdd Over-Addition Byproduct Product->OverAdd + Excess Grignard

Caption: Synthetic pathway showing desired product and key side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude 4-Cyclopropyl-4-methoxybutan-2-one?

Purification can be challenging due to the potential for byproducts with similar boiling points and the product's thermal sensitivity.

  • Vacuum Fractional Distillation: This is the preferred method for purification on a larger scale. The presence of a methoxy group and a ketone makes the molecule polar, leading to a relatively high boiling point. Using a vacuum is essential to lower the boiling point and prevent thermal decomposition or acid-catalyzed rearrangement.[3] A fractionating column (e.g., Vigreux) is recommended to achieve good separation from closely boiling impurities.

  • Silica Gel Chromatography: While possible, this can be problematic. The polar ketone can streak on the silica gel, leading to poor separation and low recovery.[3] If this method is necessary, consider:

    • Deactivating the silica gel with a small amount of triethylamine in the eluent to block active sites.

    • Using a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

Q2: Are there any known stability or storage issues with 4-Cyclopropyl-4-methoxybutan-2-one?

As a ketone with a strained cyclopropyl ring and an acetal-like methoxy group, there are several potential stability concerns.

  • Acid Sensitivity: As discussed, the compound is susceptible to acid-catalyzed ring-opening or elimination. Therefore, it should be stored in neutral, non-protic conditions. Avoid contact with acidic materials.

  • Oxidative Stability: While generally stable, ketones can undergo slow air oxidation. For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Recommended Storage: Store the purified product in a tightly sealed, amber glass vial at a low temperature (e.g., 4 °C) under an inert atmosphere to maximize its shelf life.[4][5]

Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

This protocol is a representative procedure based on established chemical principles and is intended for use by qualified chemists.

  • Apparatus Setup: Assemble a 250 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of argon. Flame-dry all glassware and allow it to cool under argon.

  • Grignard Reagent: Charge the flask with 50 mL of a 1.0 M solution of cyclopropylmagnesium bromide in anhydrous THF (50 mmol).

  • Reactant Addition: Dissolve 4.40 g of 4,4-dimethoxy-2-butanone (33.3 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel. Cool the reaction flask to 0 °C using an ice-water bath.

  • Add the butanone solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6 hours. Monitor the reaction's progress by taking aliquots and analyzing them via GC-MS.

  • Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum fractional distillation to yield 4-Cyclopropyl-4-methoxybutan-2-one as a clear liquid.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Junjappa, H. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene.
  • ChemBK. (2024, April 10). 4-Methoxy-2-butanone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclopropyl 2-butanone. Retrieved from [Link]

  • Google Patents. (2013). CN103449994A - Purifying process of cyclobutanone.
  • Google Patents. (n.d.). CN105622369B - A kind of preparation method of cyclopropyl methyl ketone.

Sources

Troubleshooting

"improving the yield of 4-Cyclopropyl-4-methoxybutan-2-one"

Welcome to the Process Chemistry & Scale-Up Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 4-Cyclopropyl-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Scale-Up Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 4-Cyclopropyl-4-methoxybutan-2-one (CAS No. 59939-10-5) [1].

The synthesis of this beta-methoxy ketone typically involves a two-step sequence: an initial aldol condensation to form the enone intermediate, (E)-4-cyclopropyl-3-buten-2-one [2], followed by the oxa-Michael addition of methanol. While theoretically straightforward, the reversibility of the oxa-Michael addition and the sensitivity of the cyclopropyl group often lead to poor yields. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure robust reproducibility.

Synthetic Workflow Overview

SynthesisPathway A Cyclopropanecarboxaldehyde + Acetone B Aldol Condensation (Base Catalyst) A->B NaOH, H2O 0-25°C C 4-Cyclopropyl-3-buten-2-one (Enone Intermediate) B->C -H2O D Oxa-Michael Addition + Methanol (DBU Catalyst) C->D CH3OH E 4-Cyclopropyl-4-methoxybutan-2-one (Target Product) D->E Thermodynamic Control F Side Reaction: Retro-Michael / Acetal E->F Excess Acid/Base High Temp F->C Reversion

Two-step synthesis of 4-Cyclopropyl-4-methoxybutan-2-one via Aldol and oxa-Michael reactions.

Troubleshooting Guide & FAQs

Q1: Why is my yield of the intermediate enone (4-cyclopropyl-3-buten-2-one) so low, and how do I prevent the self-condensation of acetone? The Causality: Aldol condensations are under thermodynamic control. Acetone can undergo self-condensation to form diacetone alcohol or mesityl oxide. The Solution: Run the reaction with acetone acting as both the reactant and the solvent (minimum 5.0 equivalents). By flooding the system with acetone and keeping the temperature strictly at 0°C during the base addition, the cross-aldol kinetics outcompete self-condensation.

Q2: During the oxa-Michael addition of methanol, I observe significant reversion (retro-Michael) during workup. How can I push the equilibrium? The Causality: The C-O bond formed in the oxa-Michael addition is relatively weak, and the alpha-proton of the resulting ketone is highly acidic. If the basic catalyst remains active during solvent evaporation, the equilibrium shifts back to the enone intermediate. The Solution: Transition away from traditional alkoxide bases (like NaOMe) which promote reversibility. Literature demonstrates that substoichiometric loadings of DBU catalyse the efficient 1,4-addition of alcohols to activated alkenes[3]. DBU acts as a non-nucleophilic base that activates methanol without directly attacking the enone, providing superior thermodynamic control. Crucially, quenching the reaction with saturated NH4​Cl before solvent removal protonates the DBU, locking the product state and preventing retro-Michael reversion.

Q3: I am seeing a less polar impurity on my TLC during the methanol addition. What is it? The Causality: Methanol is both your nucleophile and solvent. In the presence of excess base or trace acid, the ketone carbonyl of your product can undergo nucleophilic attack, forming 4-cyclopropyl-2,2,4-trimethoxybutane (a dimethyl ketal). The Solution: Strict temperature control (do not exceed 25°C). If ketalization occurs, a mild aqueous acidic wash (0.1 M HCl) during workup will rapidly hydrolyze the ketal back to the target ketone without cleaving the beta-methoxy ether.

TroubleshootingTree Issue Low Yield of Target Ketone Check1 Is Enone Conversion Low? Issue->Check1 Check2 Are there multiple spots on TLC? Issue->Check2 Sol1 Increase DBU Catalyst Extend Reaction Time Check1->Sol1 Yes Sol2 Check for Acetal Formation (Lower Temp to 20°C) Check2->Sol2 Yes (Less Polar) Sol3 Check for Retro-Michael (Avoid Aqueous Quench Delay) Check2->Sol3 Yes (Enone Reversion)

Troubleshooting decision tree for low yields in the oxa-Michael addition step.

Catalyst Optimization Data

To highlight the impact of catalyst selection on the oxa-Michael addition step, review the comparative data below. Note that while advanced methods like Cu(II) catalyzed enantioselective oxa-Michael additions[4] exist for asymmetric synthesis, DBU remains the most scalable choice for racemic production. Furthermore, understanding the photochemistry and stereochemical details of conjugate methanol addition to enones[5] is vital to prevent UV-induced degradation during prolonged reactor residence times.

Catalyst SystemLoading (mol %)Temp (°C)Time (h)Yield (%)Primary Impurity Profile
NaOH / MeOH20252445High retro-Michael enone reversion
NaOMe / MeOH10251862Dimethyl ketal formation
Cu(II)-DNA complex544878Unreacted enone (Kinetic limitation)
DBU / MeOH 15 25 12 89 Trace enone (Optimal)

Self-Validating Experimental Protocols

Step 1: Synthesis of 4-Cyclopropyl-3-buten-2-one (Aldol Condensation)

Procedure:

  • Charge a flame-dried round-bottom flask with cyclopropanecarboxaldehyde (1.0 eq) and anhydrous acetone (5.0 eq).

  • Cool the mixture to 0°C using an ice-water bath.

  • Add 10% aqueous NaOH (0.1 eq) dropwise over 30 minutes.

    • Self-Validation Check: The solution should turn from colorless to a pale yellow. A deep orange/red color indicates the base is being added too quickly, leading to acetone self-condensation.

  • Remove the ice bath and stir at 25°C for 2 hours.

  • Validation (TLC): Spot against the starting aldehyde (Hexanes:EtOAc 4:1). The product enone will appear as a strongly UV-active spot at Rf​≈0.5 .

  • Workup: Quench with 1M HCl until the pH reaches 7.0. Causality: Neutralization is mandatory; concentrating the mixture under basic conditions will cause the enone to polymerize. Extract with Methyl tert-butyl ether (MTBE), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one (Oxa-Michael Addition)

Procedure:

  • Dissolve the crude 4-cyclopropyl-3-buten-2-one (1.0 eq) in anhydrous methanol (10.0 eq).

  • Cool to 0°C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.15 eq) dropwise.

  • Warm to 25°C and stir for 12 hours.

  • Validation (TLC): Monitor the disappearance of the UV-active enone spot. The target beta-methoxy ketone is UV-inactive.

    • Self-Validation Check: Stain the TLC plate with p -anisaldehyde and heat. The product will appear as a distinct dark blue/purple spot at Rf​≈0.4 , confirming the loss of conjugation and the presence of the ether linkage.

  • Workup: Pour the reaction mixture directly into cold, saturated aqueous NH4​Cl (equal volume to methanol used). Causality: This instantly protonates the DBU, dropping the pH to ~6 and freezing the thermodynamic equilibrium, preventing retro-Michael addition during extraction.

  • Extract with EtOAc (3x), wash the combined organics with brine, dry over Na2​SO4​ , and concentrate to yield the target 4-Cyclopropyl-4-methoxybutan-2-one.

References

  • Substoichiometric loadings of DBU catalyse the efficient 1,4-addition of alcohols and non-nucleophilic amines such as pyrrole to activated alkenes Source: ResearchGate / Chemical Communications URL:[Link]

  • Asymmetric Organocatalytic oxy-Michael Addition of Alcohols to α,β-Unsaturated Aldehydes (DNA-based Cu(II) catalysis) Source: ResearchGate URL:[Link]

  • Conjugate addition of methanol to .alpha.-enones: photochemistry and stereochemical details Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

Sources

Optimization

Technical Support Center: 4-Cyclopropyl-4-methoxybutan-2-one

Prepared by the Office of Senior Application Scientists This technical support guide is intended for researchers, chemists, and drug development professionals working with 4-Cyclopropyl-4-methoxybutan-2-one. Given the sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

This technical support guide is intended for researchers, chemists, and drug development professionals working with 4-Cyclopropyl-4-methoxybutan-2-one. Given the specific nature of this molecule, which combines a cyclopropyl ketone with a methoxy ether on a quaternary carbon, this guide addresses potential stability challenges derived from its unique structural features. Our recommendations are grounded in established principles of physical organic chemistry and field-proven laboratory practices.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling, reaction, or purification of 4-Cyclopropyl-4-methoxybutan-2-one.

Q1: My compound is degrading when exposed to acidic conditions, leading to low yields and multiple new spots on my TLC plate. What is happening and how can I prevent it?

A1: Probable Cause & Mechanism

The structure of 4-Cyclopropyl-4-methoxybutan-2-one contains a methoxy group that is part of a ketal-like functionality. Ketal and acetal groups are notoriously unstable under acidic conditions and are readily hydrolyzed.[1][2] The degradation likely proceeds through two primary pathways:

  • Acid-Catalyzed Hydrolysis of the Methoxy Group: The reaction is initiated by the protonation of the ether oxygen, converting it into a good leaving group (methanol).[3][4] This leads to the formation of a resonance-stabilized oxonium ion intermediate, which is then attacked by water (present as a reagent or trace impurity) to form a hemiacetal. This hemiacetal is unstable and will likely decompose further. The rate-determining step is typically the formation of the carboxonium ion.[1]

  • Acid-Catalyzed Ring-Opening of the Cyclopropyl Group: In the presence of strong Brønsted or Lewis acids, the carbonyl oxygen can be protonated, which activates the strained cyclopropane ring.[5][6] This can lead to the cleavage of the cyclopropane ring to form a more stable carbocation, which is then trapped by a nucleophile, resulting in various linear byproducts.[5][7]

Recommended Actions & Solutions

  • Avoid Acidic Conditions: Whenever possible, conduct your experiments under neutral or basic conditions. Acetals and ketals are generally stable to bases.[1]

  • Use of Milder Acids: If acidic conditions are unavoidable, screen for the mildest possible acid that can still effect the desired transformation. Consider using buffered systems or weak organic acids.

  • Temperature and Time Control: Perform the reaction at the lowest possible temperature and for the shortest duration necessary for completion. Monitor the reaction closely by TLC or LC-MS to minimize byproduct formation.

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to prevent hydrolysis if the goal is to avoid cleavage of the methoxy group.

Q2: I'm observing unexpected side reactions when using strong bases like LDA or t-BuOK. What is the likely cause?

A2: Probable Cause & Mechanism

While the methoxy ether moiety is stable under basic conditions, the ketone and cyclopropyl functionalities can be reactive.

  • Enolate Formation: The protons on the carbon alpha to the carbonyl group (C3) are acidic and can be deprotonated by a strong base to form an enolate. This enolate can then participate in various subsequent reactions (e.g., aldol reactions, alkylations) if electrophiles are present.

  • Base-Catalyzed Ring-Opening: While less common than acid-catalyzed opening, strong bases can promote the ring-opening of cyclopropyl ketones, especially if the resulting carbanion can be stabilized.[8] This can lead to the formation of spirocyclic compounds or other rearranged products.[8]

Recommended Actions & Solutions

  • Choice of Base: If enolate formation is the goal, use a non-nucleophilic base like LDA or LiHMDS at low temperatures (e.g., -78 °C) to ensure clean deprotonation.

  • Temperature Control: Perform base-mediated reactions at low temperatures to control reactivity and minimize side reactions.

  • Screening Bases: If unexpected byproducts are observed, consider screening different bases of varying strengths and steric bulk.[9]

Q3: My compound seems to decompose upon prolonged exposure to laboratory light. Is this expected?

A3: Probable Cause & Mechanism

Yes, ketones are known to be susceptible to photodegradation through processes like Norrish Type I and Type II reactions.[10] Upon absorption of UV light, the ketone can be excited to a singlet or triplet state, which can then undergo cleavage of the α-carbon-carbon bonds. For 4-Cyclopropyl-4-methoxybutan-2-one, this could lead to the fragmentation of the molecule and the formation of radical species, resulting in a complex mixture of degradation products.

Recommended Actions & Solutions

  • Protect from Light: Store the compound in amber vials or wrap containers with aluminum foil.[11]

  • Minimize Exposure During Experiments: Conduct experiments in a fume hood with the sash lowered to reduce exposure to overhead lighting, or use yellow lighting if the compound is particularly sensitive.

  • Photostability Testing: If the compound is being developed as a pharmaceutical, formal photostability testing according to ICH guidelines (Q1B) should be performed.[12]

Q4: I am observing significant byproduct formation during purification by silica gel chromatography. What is causing this?

A4: Probable Cause & Mechanism

Standard silica gel is acidic and can catalyze the degradation of acid-sensitive compounds.[9] Given the lability of the ketal-like methoxy group in 4-Cyclopropyl-4-methoxybutan-2-one, the acidic surface of the silica gel is likely causing hydrolysis or rearrangement during chromatography.

Recommended Actions & Solutions

  • Use Deactivated Silica: Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent) and then packing the column.

  • Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded phase like C18 for reversed-phase chromatography.

  • Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the time the compound is in contact with the stationary phase.

  • Alternative Purification Methods: If the compound is sufficiently volatile, distillation could be an option. Recrystallization is another alternative if the compound is a solid.[13]

Frequently Asked Questions (FAQs)
  • Q1: What are the recommended storage conditions for 4-Cyclopropyl-4-methoxybutan-2-one?

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[14][15] To prevent photodegradation, store in an amber glass bottle or protect from light.[11] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Q2: What are the best analytical techniques to assess the purity and stability of my compound?

    • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying purity. Gas Chromatography-Mass Spectrometry (GC-MS) is also excellent for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential for structural confirmation and can detect impurities if they are present in sufficient quantity.[16][17]

    • Stability Monitoring: A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. This allows for the quantification of degradation over time under various stress conditions (e.g., acid, base, light, heat).

  • Q3: What are the known or predicted chemical incompatibilities for this compound?

    • Strong Acids: Will cause rapid degradation.[1]

    • Strong Oxidizing Agents: The ketone and ether functionalities can be susceptible to oxidation.

    • Strong Reducing Agents: The ketone can be reduced to an alcohol.

    • Strong Bases: May cause enolate formation or ring-opening.[8]

Experimental Protocols
Protocol 1: Stability Assessment in Acidic Media

Objective: To determine the degradation rate of 4-Cyclopropyl-4-methoxybutan-2-one under mild acidic conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4-Cyclopropyl-4-methoxybutan-2-one at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Acidic Solution Preparation: Prepare a solution of 0.1 M hydrochloric acid in a 50:50 mixture of acetonitrile and water.

  • Incubation: Add a known volume of the stock solution to the acidic solution to achieve a final concentration of approximately 50 µg/mL.

  • Time Points: Incubate the solution at room temperature. At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M sodium hydroxide) to stop the degradation.

  • Analysis: Analyze the samples by a validated HPLC method (see Protocol 2) to determine the remaining percentage of the parent compound.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 4-Cyclopropyl-4-methoxybutan-2-one and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Conditions:

  • Mobile Phase: A gradient of acetonitrile and water may be required. A starting point could be an isocratic mixture (e.g., 60:40 acetonitrile:water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or the λmax of the ketone chromophore).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard of 4-Cyclopropyl-4-methoxybutan-2-one in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Data & Visualizations
Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)To slow down potential degradation pathways.
Atmosphere Inert (Argon or Nitrogen)To prevent air oxidation.
Light Protect from light (Amber vial)To prevent photodegradation of the ketone.[10]
Container Tightly sealed glass containerTo prevent evaporation and contamination.
pH Environment NeutralTo avoid acid-catalyzed hydrolysis or base-catalyzed side reactions.[1][8]
Table 2: Summary of Predicted Stability Profile
ConditionStabilityPredicted Degradation Products
Strong Acid (e.g., 1M HCl) Very Unstable4-Cyclopropyl-4-hydroxybutan-2-one, methanol, ring-opened products.
Weak Acid (e.g., pH 4-5) Moderately Unstable4-Cyclopropyl-4-hydroxybutan-2-one, methanol.
Neutral (pH 7) StableN/A
Weak Base (e.g., pH 8-10) StableN/A
Strong Base (e.g., 1M NaOH) Moderately StablePotential for enolate formation and subsequent reaction products.
UV Light Exposure UnstableComplex mixture of fragmentation products.
Elevated Temperature (>50 °C) Likely UnstableThermal decomposition products.
Diagram 1: Predicted Acid-Catalyzed Degradation Pathway

G cluster_main Acid-Catalyzed Degradation A 4-Cyclopropyl-4-methoxybutan-2-one B Protonated Ether A->B + H⁺ C Oxonium Ion Intermediate B->C - CH₃OH D Hemiacetal Intermediate C->D + H₂O F Ring-Opened Products C->F Ring Opening (Strong Acid) E Degradation Products (e.g., 4-Cyclopropyl-4-hydroxybutan-2-one + Methanol) D->E - H⁺ G cluster_solutions Potential Solutions Start Unexpected Result (Low Yield / Byproducts) CheckPurity Verify Purity of Starting Material & Reagents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckWorkup Analyze Workup & Purification (pH, Stationary Phase) Start->CheckWorkup PurifyReagents Re-purify Starting Materials CheckPurity->PurifyReagents OptimizeConditions Optimize Temp/Time/ Reagent Stoichiometry CheckConditions->OptimizeConditions ModifyPurification Use Neutral Alumina/ Change Eluent/Distill CheckWorkup->ModifyPurification End Successful Outcome PurifyReagents->End Re-run Experiment OptimizeConditions->End Re-run Experiment ModifyPurification->End Re-run Experiment

Caption: A workflow for troubleshooting unexpected experimental outcomes.

References
  • BenchChem. (2025). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. 5

  • SciSpace. (n.d.). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. 18

  • ResearchGate. (2017). Well-established mechanism of the hydrolysis of acetals and ketals. Link

  • Oxford Academic. (2006). Synthesis and Acid-Catalyzed Ring Opening of 1-Alkenyl Cyclopropyl Ketones. Link

  • Royal Society of Chemistry. (n.d.). Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Link

  • University of Glasgow. (n.d.). GENERAL ACID CATALYSIS IF ACETAL HYDROLYSIS. Link

  • Unknown Source. (n.d.). Chemical Storage Guidelines. 14

  • Modern Analytical Technique for Characterization Organic Compounds. (2025). Preprints.org. 16

  • Wikipedia. (n.d.). Ether cleavage. Link

  • Jack Westin. (n.d.). Cleavage of Ethers. Link

  • Fiveable. (2025). Reactions of Ethers: Acidic Cleavage. Link

  • Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. Link

  • ResearchGate. (n.d.). Ring-opening of cyclopropyl ketones followed by cyanation for the.... Link

  • Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. Link

  • ACS Publications. (2024). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Link

  • PubMed. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Link

  • Chemistry LibreTexts. (2022). 10.3: Acetals and Ketals. Link

  • The University of Edinburgh. (2009). Ethers - storage and the detection and removal of peroxides. Link

  • Henry Rzepa's Blog. (2021). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Link

  • Benchchem. (2025). Application Notes and Protocols: Reaction Mechanism of Cyclopropyl p-Nitrophenyl Ketone Ring Opening. 6

  • Benchchem. (n.d.). common side reactions in the synthesis of cyclopropyl ketones. 9

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Link

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Link

  • Unknown Source. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... 19

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Link

  • Unknown Source. (n.d.). Qualitative Analysis of Organic Compounds. 20

  • PMC. (n.d.). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Link

  • Sabanci University. (n.d.). Chemical Storage Guidelines. Link

  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Link

  • University of Windsor. (2022). Chemical Storage Guidelines. Link

  • ChemRxiv. (2025). Selective photodegradation of ketone-based polymers. Link

  • ACS Publications. (2024). Visible-Light Photohydrogenation of Ketones, Aldehydes, and Imines Using a Strongly Reducing Photosensitizer. Link

  • PMC. (2025). Photoinduced Alcohol and Ketone Generation from Alkoxyaroylsilanes: Mechanistic Insights into Competing Radical Pathways. Link

  • Semantic Scholar. (2024). Continuous Enantioselective α‑Alkylation of Ketones via Direct Photoexcitation. Link

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Link

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Link

  • University of Rochester. (2026). Troubleshooting: About. Link

  • Paul Bracher. (n.d.). Undergraduate Organic Synthesis Guide. Link

  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Link

  • Organic Chemistry Synthesis Practice Problems. (n.d.). Unknown Source. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Handling Guidelines for 4-Cyclopropyl-4-methoxybutan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers working with highly functionalized, sensitive intermediates. 4-Cyclopropyl-4-methoxybutan-2-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers working with highly functionalized, sensitive intermediates. 4-Cyclopropyl-4-methoxybutan-2-one is a prime example of a molecule that possesses two distinct "Achilles heels": a β -methoxy ketone motif and a cyclopropylcarbinyl system.

This guide is designed to move beyond simple "do's and don'ts." By understanding the mechanistic causality behind the decomposition of this molecule, you can design self-validating experimental workflows that preserve its structural integrity throughout your synthetic campaigns.

The Mechanistic Causality of Decomposition

To prevent decomposition, we must first understand the thermodynamic and kinetic driving forces that destroy the molecule. 4-Cyclopropyl-4-methoxybutan-2-one degrades via two primary pathways depending on the chemical environment:

Pathway A: β -Elimination of Methanol (Acid or Base Catalyzed)

β -alkoxy ketones are notoriously prone to elimination reactions, yielding thermodynamically stable α,β -unsaturated ketones (enones) [1].

  • Under basic conditions: The α -protons adjacent to the ketone are relatively acidic. Deprotonation forms an enolate, which rapidly expels the β -methoxy leaving group via an E1cB mechanism.

  • Under acidic conditions: Protonation of the methoxy oxygen creates a superior leaving group (methanol). Subsequent loss of an α -proton yields the enone via an E1 or E2 pathway.

Pathway B: Cyclopropylcarbinyl Rearrangement (Acid Mediated)

The cyclopropyl group is highly sensitive to electrophilic attack and cationic character. If strong Brønsted or Lewis acids are present, the protonated methoxy group can leave, generating a cyclopropylcarbinyl cation. This non-classical carbocation is highly unstable and rapidly undergoes degenerate rearrangements or ring-opening to form homoallylic or cyclobutyl derivatives [2, 3].

Decomposition Target 4-Cyclopropyl-4- methoxybutan-2-one Enolate Enolate Intermediate (Basic Conditions) Target->Enolate Base (-H+) Oxonium Protonated Methoxy (Acidic Conditions) Target->Oxonium Acid (+H+) Enone 4-Cyclopropyl-but- 3-en-2-one Enolate->Enone -MeOH (E1cB) Oxonium->Enone -MeOH, -H+ (E1/E2) Carbocation Cyclopropylcarbinyl Cation Oxonium->Carbocation -MeOH RingOpen Homoallylic Rearrangement Carbocation->RingOpen Ring Expansion

Mechanistic pathways of 4-Cyclopropyl-4-methoxybutan-2-one decomposition via acid and base.

Troubleshooting Guide: Diagnostics & Preventative Measures

When integrating this intermediate into your synthetic route, monitor your reaction profiles for the symptoms listed below. The following table summarizes the quantitative and qualitative measures required to suppress degradation.

Symptom / ObservationMechanistic CauseQuantitative / Qualitative Preventative Measure
Formation of Enone (Loss of 32 Da by LC-MS)Base-catalyzed E1cB elimination or Acid-catalyzed E1/E2 elimination of methanol[1].Maintain reaction pH strictly between 6.5–7.5 . Avoid alkoxide bases; use sterically hindered, non-nucleophilic bases (e.g., DIPEA) only if necessary.
Ring-opened impurities (Homoallylic shifts)Acid-mediated generation of a cyclopropylcarbinyl cation followed by rapid ring expansion [2, 3].Strictly exclude Lewis acids (e.g., BF3​⋅OEt2​ , AlCl3​ ). Buffer all aqueous workups with pH 7.0 phosphate buffer.
Degradation during column chromatography Mildly acidic silanol groups on standard silica gel (pH ~4.5-5.5) catalyze both β -elimination and rearrangement.Pre-treat silica gel with 1% v/v Triethylamine ( Et3​N ) or substitute with neutral alumina.
Thermal decomposition during concentration Elevated temperatures exponentially accelerate β -elimination kinetics.Keep rotary evaporation water bath < 25 °C . Utilize high vacuum (< 50 mbar ) to remove solvents.

Validated Experimental Protocols

To ensure a self-validating system where the methodology inherently protects the molecule, adopt the following standardized workflows for workup and purification.

Protocol A: Buffered Aqueous Workup
  • Quench: Cool the crude reaction mixture to 0 °C. Slowly add an equal volume of cold, pre-mixed pH 7.0 potassium phosphate buffer ( 0.1 M ).

  • Extraction: Extract the aqueous layer 3× with Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Causality note: Avoid chlorinated solvents like dichloromethane if trace HCl might be present from solvent degradation.

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine).

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ . Causality note: Do NOT use MgSO4​ . Magnesium sulfate is a mild Lewis acid and its Mg2+ sites can coordinate the β -methoxy ketone, triggering elimination.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (Bath temp 25 °C, Vacuum 50 mbar).

Protocol B: Triethylamine-Deactivated Chromatography
  • Slurry Preparation: Prepare a slurry of standard silica gel (230-400 mesh) in your starting eluent (e.g., 90:10 Hexanes:Ethyl Acetate) containing 1% v/v Triethylamine ( Et3​N ) .

  • Column Packing: Pour the slurry into the column and flush with at least 3 column volumes of the Et3​N -spiked eluent to fully neutralize acidic silanol sites.

  • Equilibration: Flush the column with 2 column volumes of your standard eluent (without Et3​N ) to remove excess base, leaving only the surface-bound amine.

  • Loading & Elution: Load the crude 4-Cyclopropyl-4-methoxybutan-2-one and elute rapidly. Collect fractions in tubes pre-chilled in an ice bath if the ambient temperature is high.

Purification Start Crude Reaction Mixture Quench 1. Quench: pH 7.0 Phosphate Buffer (0 °C) Start->Quench Extract 2. Extract: MTBE or EtOAc (Avoid chlorinated solvents) Quench->Extract Wash 3. Wash: Brine, Dry over Na2SO4 (Avoid acidic MgSO4) Extract->Wash Concentrate 4. Concentrate: T < 25 °C, Vacuum < 50 mbar Wash->Concentrate Purify 5. Chromatography: Triethylamine-deactivated Silica Gel (1% Et3N) Concentrate->Purify Store 6. Store: -20 °C under Argon Purify->Store

Step-by-step workflow for the safe purification and storage of beta-methoxy ketones.

Frequently Asked Questions (FAQs)

Q: I left my purified 4-Cyclopropyl-4-methoxybutan-2-one on the benchtop overnight, and NMR shows ~15% conversion to a new product with olefinic peaks. What happened? A: You are observing thermal β -elimination yielding 4-cyclopropyl-but-3-en-2-one. Even in the absence of strong acids or bases, ambient thermal energy can provide enough activation energy for the intramolecular elimination of methanol over time [1]. Always store this intermediate neat (or in a dry, non-nucleophilic solvent like THF) at -20 °C under an inert Argon atmosphere.

Q: Can I use Grignard reagents on the ketone moiety without destroying the cyclopropyl group? A: Yes, but with strict kinetic control. Grignard reagents are strong bases and can trigger E1cB elimination of the β -methoxy group before nucleophilic addition to the ketone occurs. To favor addition over elimination, perform the reaction at cryogenic temperatures (-78 °C) and consider using organocerium reagents ( RMgX/CeCl3​ ), which are highly nucleophilic but significantly less basic.

Q: Why do I see multiple ring-opened side products when I use standard silica gel? A: Standard silica gel is inherently acidic (pH 4.5–5.5). When your compound adsorbs onto the silica surface, the silanol protons can protonate the methoxy group. Because the resulting cyclopropylcarbinyl cation is highly strained, it rapidly undergoes a cascade of ring-opening rearrangements to alleviate ring strain [2, 3]. Deactivating the silica with Et3​N (Protocol B) prevents this cation generation.

References

  • Kinetics of reversible intramolecular elimination reactions. 2. A β -alkoxy ketone. Journal of the American Chemical Society.[Link]

  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances.[Link]

  • Solvolysis and degenerate cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement of a hexamethylcyclopropylcarbinyl system. Journal of the American Chemical Society.[Link]

Optimization

Technical Support Center: Characterization &amp; Troubleshooting of 4-Cyclopropyl-4-methoxybutan-2-one

Welcome to the Technical Support Center for 4-Cyclopropyl-4-methoxybutan-2-one (CAS: 59939-10-5). This portal is designed for researchers, analytical chemists, and drug development professionals working with β -methoxy k...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Cyclopropyl-4-methoxybutan-2-one (CAS: 59939-10-5). This portal is designed for researchers, analytical chemists, and drug development professionals working with β -methoxy ketone building blocks.

The structural architecture of this molecule—a ketone core with a β -methoxy leaving group and an adjacent cyclopropyl ring—presents unique analytical challenges. This guide synthesizes field-proven methodologies to overcome structural lability, complex spectral splitting, and ionization fragmentation [1].

Part 1: Troubleshooting FAQs

Mass Spectrometry (MS)

Q1: My LC-MS shows a major peak at m/z 111 instead of the expected [M+H]⁺ at m/z 143. Is my synthesized product incorrect? A: Not necessarily; you are likely observing in-source fragmentation. β -alkoxy ketones are highly susceptible to the elimination of methanol (M-32) during Electrospray Ionization (ESI) [2].

  • Causality: The acidic α -protons (at C3) and the β -methoxy leaving group facilitate a rapid gas-phase elimination driven by the thermodynamic stability of the resulting conjugated enone system (4-cyclopropylbut-3-en-2-one, m/z 111).

  • Solution: Switch to a softer ionization technique like Chemical Ionization (CI), or drastically lower the capillary/cone voltage in ESI to preserve the precursor ion (see Protocol A).

Nuclear Magnetic Resonance (NMR)

Q2: The ¹H NMR spectrum shows a highly complex multiplet instead of a simple doublet for the CH₂ group at position 3. Does this indicate an impurity? A: No, this is a fundamental stereochemical feature of the molecule.

  • Causality: The C3 methylene protons are adjacent to a chiral center at C4. Therefore, these two protons are diastereotopic. They reside in different magnetic environments and couple not only to the C4 proton but also to each other (geminal coupling, typically J ≈ 14–16 Hz), creating a complex ABX spin system [3]. Furthermore, the cyclopropyl ring protons will appear as complex, overlapping multiplets highly upfield (0.2–0.8 ppm) due to restricted rotation and cis/trans relationships.

  • Solution: Run a 2D HSQC experiment. Both distinct proton signals will correlate to the same C3 carbon resonance (~45-50 ppm), confirming they belong to the intact methylene group.

Chromatography & Stability

Q3: I lose most of my product during silica gel column chromatography. Where is it going? A: Normal-phase silica gel is inherently acidic. When 4-cyclopropyl-4-methoxybutan-2-one is exposed to acidic silanol groups, it undergoes an acid-catalyzed E1cB/E1-like elimination of methanol [1].

  • Causality: The silica surface protonates the methoxy oxygen, turning it into an excellent leaving group, while the silica matrix acts as a base to abstract the C3 proton, yielding the conjugated enone.

  • Solution: Use triethylamine (TEA) deactivated silica gel or switch to neutral alumina (see Protocol B).

Part 2: Experimental Protocols

Protocol A: Mild LC-MS Acquisition for Labile β -Methoxy Ketones

This self-validating protocol minimizes thermal and voltage-induced degradation during MS acquisition.

  • Sample Preparation: Dilute the sample to 1 µg/mL in Acetonitrile/Water (50:50) containing 0.01% Formic Acid. Critical: Do not let the sample sit in the acidic diluent for >2 hours at room temperature to prevent solution-phase elimination.

  • Source Optimization: Set the ESI to positive mode. Lower the fragmentor/cone voltage to 50–70 V (down from the standard 120 V).

  • Thermal Control: Reduce the desolvation gas temperature to <250°C.

  • Validation: Monitor the ratio of m/z 143 ([M+H]⁺) to m/z 111 ([M-MeOH+H]⁺). If the m/z 111 peak dominates, incrementally drop the cone voltage by 5 V until the m/z 143 peak is maximized.

Protocol B: Purification via Deactivated Silica Gel

Prevents acid-catalyzed degradation during isolation.

  • Solvent Preparation: Prepare the mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and add 1% v/v Triethylamine (TEA) .

  • Column Packing: Slurry pack the silica gel using the TEA-spiked solvent. Flush the column with at least 3 column volumes of the solvent to neutralize all acidic silanol sites.

  • Loading: Load the crude 4-cyclopropyl-4-methoxybutan-2-one directly onto the deactivated bed.

  • Elution & Monitoring: Elute using the TEA-spiked mobile phase. Monitor fractions immediately via TLC (stain with KMnO₄). The intact ketone will elute slower than the non-polar eliminated enone.

Part 3: Data Presentation

Table 1: Key Diagnostic Signals for 4-Cyclopropyl-4-methoxybutan-2-one vs. Degradation Product

Analytical MethodIntact Molecule (4-Cyclopropyl-4-methoxybutan-2-one)Elimination Product (4-Cyclopropylbut-3-en-2-one)
MS (ESI+) m/z 143[M+H]⁺, m/z 165 [M+Na]⁺m/z 111 [M+H]⁺
¹H NMR (C3 Protons) ~2.6–2.8 ppm (ABX multiplet, 2H, diastereotopic)~6.1 ppm (d, 1H, J=16 Hz, alkene)
¹H NMR (C4 Proton) ~3.2 ppm (dt, 1H)~6.7 ppm (dd, 1H, J=16, 10 Hz, alkene)
¹H NMR (Methoxy) ~3.3 ppm (s, 3H)Absent
IR Spectroscopy ~1715 cm⁻¹ (unconjugated C=O stretch)~1675 cm⁻¹ (conjugated C=O), ~1620 cm⁻¹ (C=C)

Part 4: Mandatory Visualization

MS_Frag M Intact Molecule [M+H]+ m/z 143 E Elimination Product [M-MeOH+H]+ m/z 111 M->E -CH3OH (In-source) A Alpha Cleavage Acetyl Cation m/z 43 M->A Alpha Cleavage C Alpha Cleavage Cyclopropyl-methoxy cation m/z 99 M->C Alpha Cleavage

Mass spectrometry fragmentation pathways of 4-cyclopropyl-4-methoxybutan-2-one.

Silica_Degradation K 4-Cyclopropyl-4-methoxybutan-2-one S Acidic Silica Gel (Un-deactivated) K->S Loaded onto column I Protonated Intermediate (Good Leaving Group) S->I H+ transfer from silanols P 4-Cyclopropylbut-3-en-2-one (Conjugated Enone) I->P E1cB/E1 Elimination (-MeOH)

Acid-catalyzed elimination pathway of beta-methoxy ketones on standard silica gel.

References

  • Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. MDPI. Available at: [Link]

  • Synthesis of β -Amino Esters by Regioselective Amination of Allyl Bromides with Aryl and Alkyl Amines. ResearchGate. Available at: [Link]

Troubleshooting

Technical Support Center: Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

Welcome to the technical support center for the synthesis of 4-Cyclopropyl-4-methoxybutan-2-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropyl-4-methoxybutan-2-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions regarding its synthesis.

Frequently Asked Questions (FAQs)

Q1: My yield for the synthesis of 4-Cyclopropyl-4-methoxybutan-2-one via the Grignard route is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the Grignard-based synthesis of 4-Cyclopropyl-4-methoxybutan-2-one can often be attributed to several critical factors, primarily related to the stability of the Grignard reagent and the conditions of the subsequent oxidation.

Underlying Chemistry: The Grignard route involves two key steps: 1) the formation of a secondary alcohol through the reaction of cyclopropylmagnesium bromide with methoxyacetaldehyde, and 2) the subsequent oxidation of this alcohol to the desired ketone. Each step has its own set of challenges.

Troubleshooting and Optimization:

  • Grignard Reagent Formation and Stability: Cyclopropylmagnesium bromide can be challenging to prepare and is prone to decomposition. Ensure your glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). The quality of your magnesium turnings is also crucial; activate them if necessary.

  • Reaction with Methoxyacetaldehyde: Methoxyacetaldehyde is a relatively volatile and reactive aldehyde. It is crucial to add it slowly to the Grignard reagent at a low temperature (e.g., 0 °C or below) to control the exotherm and minimize side reactions.

  • Oxidation Step: The choice of oxidant is critical. Over-oxidation or side reactions can significantly reduce your yield. A mild and selective oxidant like pyridinium chlorochromate (PCC) or a Swern oxidation is recommended.

Experimental Protocol: Grignard Route

Step Procedure Key Parameters & Troubleshooting
1 Grignard Reagent Formation: To a flame-dried, three-neck flask under argon, add magnesium turnings and a small crystal of iodine. Add a solution of cyclopropyl bromide in anhydrous THF dropwise to initiate the reaction.Initiation: If the reaction doesn't start, gentle heating or the addition of a previously prepared small batch of Grignard reagent can help. Solvent: Ensure THF is anhydrous.
2 Reaction with Aldehyde: Cool the Grignard reagent to 0 °C. Add a solution of methoxyacetaldehyde in anhydrous THF dropwise over 30 minutes.Temperature Control: Maintain a low temperature to prevent enolization of the aldehyde and other side reactions.
3 Workup: Quench the reaction by slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.Quenching: Perform the quench slowly and at a low temperature to avoid excessive heat generation.
4 Oxidation: To a solution of the crude alcohol in dichloromethane, add pyridinium chlorochromate (PCC) and stir at room temperature.Oxidant: PCC is a mild oxidant suitable for this transformation. Swern oxidation is a good alternative but requires careful temperature control.
5 Purification: Filter the reaction mixture through a pad of silica gel and concentrate the filtrate. Purify the crude product by column chromatography.Purification: Use a suitable solvent system (e.g., hexane/ethyl acetate) for effective separation.

Workflow for Grignard-based Synthesis

Grignard Route cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Oxidation A Cyclopropyl Bromide + Mg B Cyclopropylmagnesium Bromide A->B Anhydrous THF D Intermediate Alcohol B->D Addition of C at 0°C C Methoxyacetaldehyde E 4-Cyclopropyl-4-methoxybutan-2-one D->E PCC or Swern Oxidation Enolate Route cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation A Methoxyacetone B Lithium Enolate A->B LDA, THF, -78°C D 4-Cyclopropyl-4-methoxybutan-2-one B->D Addition of C at -78°C C Cyclopropylmethyl Bromide Organocuprate Route cluster_0 Step 1: Cuprate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Quench A 2 MeLi + CuI B Li[Me2Cu] A->B Ether or THF D Intermediate Enolate B->D Addition of C at low temp. C 1-cyclopropyl-3-methoxypropen-1-one E 4-Cyclopropyl-4-methoxybutan-2-one D->E Aqueous Quench

Optimization

Technical Support Center: Troubleshooting &amp; Impurity Reduction for 4-Cyclopropyl-4-methoxybutan-2-one (CAS 59939-10-5)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for purifying 4-Cyclopropyl-4-methoxybutan-2-one . Because this compound is a critical intermediate in pharmaceutical synthesis, controlling its impurity profile is paramount.

This guide does not just tell you what to do; it explains the chemical causality behind why specific impurities form and how to engineer your workflows to prevent them.

Mechanistic Causality of Impurity Formation

To effectively troubleshoot your synthesis, you must first understand the structural vulnerabilities of 4-Cyclopropyl-4-methoxybutan-2-one. The molecule contains three reactive domains: a methyl ketone, a β -methoxy group, and a strained cyclopropyl ring.

  • The Elimination Pathway ( β -Elimination): As a β -methoxy ketone, the compound is inherently susceptible to elimination reactions. The methoxy group is a moderate leaving group, and the acidic α -protons adjacent to the carbonyl facilitate an E1cB elimination to form 4-cyclopropyl-3-buten-2-one . This thermal and acid/base-catalyzed degradation is analogous to the behavior of related β -methoxy compounds like[1].

  • The Degradation Pathway (Ring-Opening): The cyclopropyl ring possesses significant angle strain (~27.5 kcal/mol). In the presence of strong Brønsted acids (pH < 2) or potent electrophiles, the ring undergoes nucleophilic ring-opening to yield homoallylic or allylic derivatives. This is a well-documented degradation pathway for [2].

  • The Condensation Pathway (Aldol Dimers): Under basic conditions, the methyl ketone moiety readily forms an enolate, which can attack unreacted starting material to form high-molecular-weight aldol dimers.

Visualizing the Chemistry

ImpurityPathways Target 4-Cyclopropyl-4-methoxybutan-2-one (Target) HeatAcid Heat / Acid / Base Target->HeatAcid - MeOH StrongAcid Strong Acid (pH < 2) Target->StrongAcid Electrophilic Attack Base Strong Base Target->Base Enolate Formation Elim 4-Cyclopropyl-3-buten-2-one (Elimination Impurity) Aldol Aldol Dimers (Condensation Impurity) RingOpen Ring-Opened Isomers (Degradation Impurity) HeatAcid->Elim StrongAcid->RingOpen Base->Aldol

Mechanistic pathways for the degradation of 4-Cyclopropyl-4-methoxybutan-2-one into key impurities.

Quantitative Impurity Profiling

Before initiating purification, it is critical to establish analytical baselines. The table below summarizes the target thresholds and typical GC-MS relative retention times (RRT) for the most common impurities.

Impurity NameStructural OriginPrimary CauseTypical GC-MS RRTAcceptable Limit
4-Cyclopropyl-3-buten-2-one β -EliminationThermal stress (>60°C)0.85< 0.5%
Aldol Dimers Self-condensationBasic conditions1.80 - 2.10< 0.1%
Ring-opened isomers Cyclopropane cleavageStrong Acid (pH < 2)1.15 - 1.30< 0.2%
Vinylcyclopropane Unreacted PrecursorIncomplete synthesis0.40< 0.1%

Troubleshooting FAQs

Q1: Why is my GC purity dropping from 98% to 85% during distillation? A: You are observing thermally induced β -elimination. Because the compound is a β -methoxy ketone, heating it at atmospheric pressure provides the activation energy necessary to expel methanol, forming the conjugated enone (4-cyclopropyl-3-buten-2-one). Solution: Switch to high-vacuum short-path distillation. You must lower the boiling point to keep the pot temperature strictly below 60°C.

Q2: How do I prevent cyclopropane ring-opening during aqueous workups? A: The cyclopropyl group acts as a nucleophile toward strong acids. Avoid using unbuffered mineral acids (like HCl or H2​SO4​ ) to quench your reactions. Solution: Use mildly buffered aqueous washes, such as saturated NaHCO3​ or phosphate buffers, to maintain a pH between 5 and 8 during phase separation.

Q3: HPLC analysis shows a late-eluting unknown peak. What is it, and how do I remove it? A: Late-eluting, higher-molecular-weight peaks are typically aldol condensation dimers. These form if residual base is left in the mixture prior to concentration. Solution: Ensure your post-reaction workup includes a mild acidic wash (e.g., 5% NaH2​PO4​ ) to quench any residual base. To remove existing dimers, utilize silica gel chromatography, as distillation is often ineffective for high-boiling dimers.

Standard Operating Protocols (SOPs)

To ensure self-validating and reproducible results, follow these optimized methodologies. These protocols adapt standard industrial techniques for [3] and [4] to the specific sensitivities of 4-Cyclopropyl-4-methoxybutan-2-one.

Protocol A: Low-Temperature Vacuum Distillation

Objective: Remove volatile impurities (unreacted precursors, methanol) without triggering thermal elimination.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are properly greased and vacuum-tight to prevent pressure fluctuations.

  • Sample Loading: Transfer the crude organic layer into the distillation flask. Add a magnetic stir bar to prevent bumping. Do not fill the flask more than 50%.

  • Vacuum Application (Critical Step): Apply a high vacuum (< 1 mbar) before applying any heat. This ensures the system is depressurized, drastically lowering the boiling point and preventing thermal degradation.

  • Controlled Heating: Gradually increase the oil bath temperature. Do not exceed 60°C.

  • Fraction Collection: Collect the fore-run (containing residual methanol and vinylcyclopropane). Swap the receiving flask and collect the main fraction at the established boiling point.

  • Storage: Backfill the system with Argon. Store the purified fraction at -20°C in an amber vial to prevent oxidative degradation.

Protocol B: HPLC-UV Analytical Workflow for Purity Verification

Objective: Accurately quantify the elimination byproduct and non-volatile dimers.

  • Sample Preparation: Dissolve 10 mg of the distilled sample in 10 mL of HPLC-grade Acetonitrile to yield a 1 mg/mL concentration. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Prepare a gradient system using Milli-Q Water (A) and Acetonitrile (B).

  • Gradient Program: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and return to 10% B. Set the flow rate to 1.0 mL/min.

  • Detection: Set the UV detector to 210 nm. Note: The elimination impurity (4-cyclopropyl-3-buten-2-one) will show artificially strong UV absorbance due to its α,β -conjugation. Use a calibrated response factor to avoid overestimating its actual mass concentration.

Optimized Purification Workflow

PurificationWorkflow Crude Crude Sample (Contains A, B, C Impurities) Neutralize Step 1: Mild Neutralization (Sat. NaHCO3 Wash) Crude->Neutralize Prevents ring-opening Extract Step 2: Organic Extraction (EtOAc or DCM) Neutralize->Extract Phase separation Distill Step 3: High-Vacuum Distillation (< 60°C, < 1 mbar) Extract->Distill Removes volatiles Chromatography Step 4: Silica Gel Chromatography (Hexane:EtOAc Gradient) Distill->Chromatography If dimers remain Pure Purified 4-Cyclopropyl- 4-methoxybutan-2-one (>99%) Chromatography->Pure Final Polish

Step-by-step purification workflow for isolating 4-Cyclopropyl-4-methoxybutan-2-one.

References

  • ChemBK. "4-Methoxy-2-butanone - Introduction and Properties." Source: ChemBK. URL:[Link]

  • LookChem. "Vinylcyclopropane - Chemical Properties and Uses." Source: LookChem. URL:[Link]

  • PubChem. "2-Methoxy-2-butene | C5H10O | CID 111206." Source: National Institutes of Health (NIH). URL:[Link]

Sources

Troubleshooting

Introduction: A Cost-Effective Pathway to a Key Synthetic Intermediate

An in-depth guide to the cost-effective synthesis of 4-Cyclopropyl-4-methoxybutan-2-one, designed for chemistry professionals. This guide provides a detailed synthetic route, step-by-step protocols, and an extensive trou...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the cost-effective synthesis of 4-Cyclopropyl-4-methoxybutan-2-one, designed for chemistry professionals. This guide provides a detailed synthetic route, step-by-step protocols, and an extensive troubleshooting section to address common experimental challenges.

4-Cyclopropyl-4-methoxybutan-2-one is a valuable building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. Its unique combination of a cyclopropyl ring, a ketone, and a methoxy group offers multiple points for further chemical modification. This guide, prepared by a Senior Application Scientist, outlines a robust and economical two-step synthesis starting from readily available commercial reagents. We will delve into the causality behind our procedural choices and provide a comprehensive troubleshooting guide to navigate potential experimental hurdles.

Proposed Synthetic Workflow

The recommended pathway involves an initial base-catalyzed aldol condensation between cyclopropanecarboxaldehyde and acetone, followed by a conjugate addition of methanol to the resulting α,β-unsaturated ketone. This approach is designed for scalability and cost-efficiency.

cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Conjugate Addition A Cyclopropanecarboxaldehyde + Acetone B Base Catalyst (e.g., 10% NaOH) Solvent: H2O/Ethanol Temperature: 5-10°C A->B Reagents & Conditions C Intermediate: 4-Cyclopropyl-3-buten-2-one B->C Reaction D Intermediate from Step 1 E Base Catalyst (e.g., NaOMe) Solvent: Methanol Temperature: 25-30°C D->E Reagents & Conditions F Final Product: 4-Cyclopropyl-4-methoxybutan-2-one E->F Reaction

Caption: Proposed two-step synthesis of 4-Cyclopropyl-4-methoxybutan-2-one.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Cyclopropyl-3-buten-2-one (Intermediate)
  • Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Reagents: Charge the flask with a solution of cyclopropanecarboxaldehyde (70.1 g, 1.0 mol) and acetone (116.2 g, 2.0 mol) in 200 mL of ethanol.

  • Reaction: Begin stirring and allow the solution to cool to 5°C. Prepare a 10% aqueous solution of sodium hydroxide (NaOH). Add the NaOH solution dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The addition should take approximately 1-2 hours.

  • Monitoring: After the addition is complete, continue stirring at 5-10°C for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent.

  • Workup: Once the reaction is complete, neutralize the mixture by slowly adding 1 M hydrochloric acid (HCl) until the pH is ~7. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-cyclopropyl-3-buten-2-one as a pale yellow oil.

Protocol 2: Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one (Final Product)
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the purified 4-cyclopropyl-3-buten-2-one (55.1 g, 0.5 mol) in 250 mL of anhydrous methanol.

  • Reaction: To this solution, carefully add sodium methoxide (2.7 g, 0.05 mol, 10 mol%). Stir the reaction mixture at room temperature (25-30°C) for 6-8 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or Gas Chromatography (GC).

  • Workup: Upon completion, neutralize the catalyst by adding a few drops of glacial acetic acid.

  • Purification: Remove the methanol under reduced pressure. Dissolve the residue in diethyl ether (200 mL), wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). After filtration, the solvent is evaporated. The final product, 4-Cyclopropyl-4-methoxybutan-2-one, is purified by vacuum distillation.[1]

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis in a question-and-answer format.

Step 1: Aldol Condensation Troubleshooting

Q1: My yield of the aldol product is very low. What is the likely cause?

A1: Low yields in aldol condensations are often traced back to three factors:

  • Temperature Control: The reaction is exothermic. If the temperature rises above 10-15°C, the equilibrium can shift back towards the starting materials, and side reactions, such as the self-condensation of acetone, become more prominent. Ensure your ice bath is maintained and the base is added slowly.

  • Base Concentration: Using a highly concentrated base can promote undesired side reactions. A 10-15% aqueous NaOH solution is generally optimal for this type of crossed-aldol reaction.

  • Reaction Time: Aldol condensations can be slow. Ensure you are allowing sufficient time for the reaction to reach completion. Confirm the reaction endpoint using TLC before proceeding to workup.

Q2: I am observing the formation of a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A2: This is likely a di-addition product where a second molecule of cyclopropanecarboxaldehyde reacts with the initial product. This occurs when the aldehyde is in excess relative to the enolate of acetone. To minimize this, use a slight excess of acetone (1.5 to 2.0 equivalents) and ensure the aldehyde-acetone mixture is well-stirred as the base is added. This maintains a low concentration of the aldehyde enolate.

Step 2: Conjugate Addition Troubleshooting

Q3: The conjugate addition of methanol is proceeding very slowly or has stalled. What can I do?

A3: Incomplete conjugate addition can be due to:

  • Catalyst Activity: The sodium methoxide catalyst can be deactivated by moisture. Ensure you are using anhydrous methanol and that the sodium methoxide is fresh and has been stored properly.

  • Insufficient Catalyst: While 10 mol% is a good starting point, some batches of intermediate may require a slightly higher catalyst loading (e.g., 15 mol%). You can add a small additional amount of catalyst if the reaction has stalled.

  • Temperature: While the reaction proceeds at room temperature, gentle warming to 40°C can increase the reaction rate. However, avoid excessive heat, which could lead to side reactions.

Q4: My final product is contaminated with an impurity that has a similar boiling point, making distillation difficult. What could it be?

A4: A likely impurity is the unreacted starting material, 4-cyclopropyl-3-buten-2-one. This indicates an incomplete reaction (see Q3). Another possibility is a small amount of the aldol addition product (4-cyclopropyl-4-hydroxybutan-2-one) if the initial condensation did not fully dehydrate. If fractional distillation is ineffective, flash column chromatography on silica gel may be required for high-purity applications, though this adds to the overall cost.

Frequently Asked Questions (FAQs)

Q: What are the most critical factors for ensuring this synthesis is cost-effective?

A: The primary drivers of cost-effectiveness are:

  • Starting Materials: Cyclopropanecarboxaldehyde and acetone are relatively inexpensive bulk chemicals. Sourcing these from reliable, cost-effective suppliers is key.

  • Reagents: The use of inexpensive bases like sodium hydroxide and sodium methoxide, as opposed to more complex organometallic bases, significantly reduces costs.[1]

  • Purification Method: Relying on vacuum distillation for purification is far more economical for large-scale synthesis than chromatography.[1][2] Optimizing the reaction to produce a clean crude product is essential to make distillation viable.

Q: What are the primary safety considerations for this procedure?

A:

  • Corrosive Bases: Both sodium hydroxide and sodium methoxide are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated fume hood.

  • Flammable Solvents: Acetone, ethanol, methanol, and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

  • Neutralization: The neutralization steps with acid are exothermic. Add the acid slowly and with cooling to control the temperature.

Data Summary

StepReactionKey ReagentsTemperatureTypical YieldPurification Method
1Aldol CondensationCyclopropanecarboxaldehyde, Acetone, 10% NaOH5-10°C70-80%Vacuum Distillation
2Conjugate Addition4-Cyclopropyl-3-buten-2-one, Methanol, NaOMe25-30°C85-95%Vacuum Distillation

References

  • CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents.
  • US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents.

Sources

Optimization

Technical Support Center: Green Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

Welcome to the Application Support Center for the synthesis of 4-cyclopropyl-4-methoxybutan-2-one (CAS: 59939-10-5)[1]. This portal is designed for researchers, scale-up scientists, and drug development professionals. He...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for the synthesis of 4-cyclopropyl-4-methoxybutan-2-one (CAS: 59939-10-5)[1]. This portal is designed for researchers, scale-up scientists, and drug development professionals. Here, we outline a highly efficient, two-step green chemistry framework to synthesize this critical cyclopropyl-bearing API intermediate, bypassing the hazardous reagents and massive aqueous waste associated with traditional routes.

Process Overview & Mechanistic Pathway

The traditional synthesis of methoxy-ketones relies on corrosive liquid acids and toxic organic solvents, resulting in high Environmental Factors (E-factors). Our validated green approach utilizes a two-step sequence:

  • Solvent-Free Aldol Condensation: Cross-aldol reaction of cyclopropanecarboxaldehyde and acetone using a recyclable solid base.

  • Ultrasound-Assisted Oxa-Michael Addition: Conjugate addition of methanol to the resulting enone, utilizing methanol as both a renewable solvent and reactant[2], catalyzed by an organic base.

Pathway A Cyclopropanecarboxaldehyde + Acetone B Solid Base Catalyst (Mg-Al Hydrotalcite) Solvent-Free A->B C 4-Cyclopropyl-3-buten-2-one (Intermediate) B->C E DBU Catalyst Ultrasound Assist C->E D Methanol (Solvent & Reactant) D->E F 4-Cyclopropyl-4-methoxybutan-2-one (Target API Intermediate) E->F

Fig 1: Two-step green synthesis workflow for 4-cyclopropyl-4-methoxybutan-2-one.

Experimental Protocols

These protocols are designed as self-validating systems. By relying on heterogeneous catalysts and avoiding aqueous liquid-liquid extractions, the successful filtration of the catalyst inherently validates the reduction in process E-factor.

Step 1: Solvent-Free Aldol Condensation
  • Charge: To a 500 mL jacketed reactor, add cyclopropanecarboxaldehyde (1.0 eq) and acetone (3.0 eq). Causality: Excess acetone acts as both the enolate precursor and a transient green solvent, preventing the need for toxic organics like toluene.

  • Catalyze: Add calcined Mg-Al hydrotalcite (10 wt%). Causality: The solid base provides localized high-pH sites for enolization without dissolving. This prevents downstream aqueous quenching waste and suppresses the self-condensation of acetone (mesityl oxide formation).

  • React: Stir at 50°C for 4 hours. Monitor via GC-MS (In-Process Control) until cyclopropanecarboxaldehyde conversion is >95%.

  • Isolate: Filter the reaction mixture to recover the hydrotalcite catalyst (which can be washed and re-calcined for >5 cycles).

  • Concentrate: Evaporate the filtrate under reduced pressure to yield crude 4-cyclopropyl-3-buten-2-one.

Step 2: Ultrasound-Assisted Oxa-Michael Addition
  • Charge: Dissolve crude 4-cyclopropyl-3-buten-2-one (1.0 eq) in anhydrous methanol (10 volumes). Causality: Methanol serves a dual purpose as the nucleophile and a renewable, green solvent, maximizing atom economy[2].

  • Catalyze: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 eq). Causality: DBU is a sterically hindered, non-nucleophilic base that activates methanol via hydrogen bonding without triggering side-reactions[3].

  • React: Submerge the reactor in an ultrasonic bath (40 kHz) at 25°C for 2 hours. Causality: Acoustic cavitation enhances mass transfer[4], overcoming the steric hindrance of the cyclopropyl group and accelerating the conjugate addition without thermal degradation.

  • Quench & Isolate: Add Amberlyst-15 solid acid resin (0.05 eq) to neutralize the DBU. Filter the resins.

  • Purify: Evaporate the methanol under vacuum to isolate pure 4-cyclopropyl-4-methoxybutan-2-one[1].

Troubleshooting Guide

Troubleshooting Issue Issue: Low Yield in Oxa-Michael Step Check1 Check IPC (GC-MS): High Unreacted Enone? Issue->Check1 Check2 Check IPC (GC-MS): High Polymerization? Issue->Check2 Action1 Action: Increase DBU or Apply Ultrasound Check1->Action1 Yes Action2 Action: Lower Temp to 25°C & Add BHT Inhibitor Check2->Action2 Yes

Fig 2: Troubleshooting logic for low conversion in the oxa-Michael addition step.

Q: My Aldol condensation is stalling at 60% conversion. Why? A: Water is a stoichiometric byproduct of the aldol condensation. As water accumulates, it competitively adsorbs onto the basic sites of the hydrotalcite catalyst, deactivating it. Solution: Integrate a Soxhlet extractor with 4Å molecular sieves or use a vacuum-driven Dean-Stark apparatus to continuously remove water, driving the equilibrium forward.

Q: I am observing cyclopropyl ring-opening during the methoxylation step. What is causing this? A: If you attempted to use a Brønsted acid (e.g., H2SO4 or hot Amberlyst-15) to catalyze the Michael addition, the high strain energy (~27.5 kcal/mol) of the cyclopropyl ring makes it highly susceptible to electrophilic cleavage. Solution: Switch strictly to the base-catalyzed oxa-Michael approach using DBU[2]. Base catalysis is completely orthogonal to cyclopropyl ring-opening mechanisms.

Q: The oxa-Michael addition is extremely slow, even with DBU. How can I improve kinetics without heating? A: The cyclopropyl group exerts significant steric hindrance adjacent to the β -carbon of the enone. Heating the reaction can lead to polymerization of the enone. Solution: Apply ultrasound irradiation (sonication). Acoustic cavitation generates localized micro-environments of extreme pressure, drastically enhancing the mass transfer and nucleophilic attack of methanol without raising the bulk temperature[4].

Q: How do I recover the DBU catalyst to maintain a low E-factor? A: While DBU is highly efficient, recovering homogeneous DBU requires energy-intensive distillation. Solution: Transition to Polystyrene-supported DBU (PS-DBU). This heterogeneous analogue provides the same hydrogen-bonding activation of methanol[3] but allows for simple vacuum filtration recovery.

Quantitative Process Metrics

MetricTraditional RouteGreen Chemistry RouteEnvironmental & Process Impact
Solvents Toluene, DMF, DCMAcetone (Step 1), Methanol (Step 2)Eliminates halogenated and reprotoxic solvents.
Catalysts NaOH (aq), H2SO4 (aq)Mg-Al Hydrotalcite, DBU (or PS-DBU)Replaces corrosive, single-use liquid reagents with recyclable solid/organocatalysts.
E-Factor > 15 kg waste / kg product< 3 kg waste / kg product80% reduction in waste, primarily by eliminating aqueous quench and extraction steps.
Yield (Overall) 55 - 65%82 - 88%Higher atom economy and fewer side reactions (e.g., ring-opening).
Reaction Time 12 - 16 hours6 hours (with Ultrasound)Sonication accelerates mass transfer, halving operational time[4].

Frequently Asked Questions (FAQs)

Q: Is 4-cyclopropyl-4-methoxybutan-2-one a stable intermediate for long-term storage? A: Yes, once isolated and kept free of strong acids, the compound is stable[1]. Store it in amber glass at 2-8°C under an inert atmosphere (N2 or Ar) to prevent slow auto-oxidation of the methoxy ether.

Q: Can we substitute ethanol for methanol in Step 2 to make an ethoxy derivative? A: Yes, but the kinetics will be significantly slower. Ethanol is bulkier and less nucleophilic than methanol. You will likely need to increase the ultrasound intensity or the DBU loading to achieve comparable conversion rates.

Q: What are the primary downstream applications of this intermediate? A: Compounds containing cyclopropyl and methoxy-functionalized aliphatic chains are highly valued in medicinal chemistry. They frequently serve as lipophilic, metabolically stable building blocks for kinase inhibitors and CNS-active APIs, offering improved pharmacokinetic profiles compared to simple alkyl chains.

References

  • Research Progress in the Environmentally-Friendly Michael Addition Source: ResearchGate URL:[Link]

  • Efficient Baylis−Hillman Reactions of Cyclic Enones in Methanol As Catalyzed by Methoxide Anion Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Ultrasound-assisted aza-Michael reaction in water: a green procedure Source: ScholarWorks @ UTRGV URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 4-cyclopropyl-4-methoxybutan-2-one , a critical intermediate in ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 4-cyclopropyl-4-methoxybutan-2-one , a critical intermediate in pharmaceutical pipelines.

The formation of this compound relies on the oxa-Michael addition of methanol to 4-cyclopropyl-3-buten-2-one . Because the cyclopropyl ring donates electron density into the enone π -system via Walsh orbital σ -conjugation, the β -carbon is less electrophilic than in standard aliphatic enones. Consequently, the thermodynamic driving force is low, making solvent selection the single most critical parameter for preventing polymerization and driving the equilibrium toward the desired adduct.

Decision Architecture: Solvent & Catalyst Workflow

The following logic tree dictates the optimal solvent and catalyst matrix based on your specific reactor conditions and substrate stability profiles.

SolventWorkflow Start Initiate Synthesis: 4-Cyclopropyl-3-buten-2-one + Methanol Risk Assess Substrate Stability (Polymerization Risk) Start->Risk HighRisk High Risk / Low Conversion Use Toluene/MeOH (5:1) Risk->HighRisk Yes LowRisk Low Risk Use Neat Methanol Risk->LowRisk No Monitor Monitor Conversion (GC-FID / NMR) HighRisk->Monitor LowRisk->Monitor Check Kinetics Check: <50% conversion in 4h? Monitor->Check Adjust Add NHC Catalyst or Switch to THF Co-solvent Check->Adjust Yes Workup Proceed to Aqueous Workup & Vacuum Distillation Check->Workup No Adjust->Monitor Re-evaluate

Decision matrix for solvent and catalyst selection in the oxa-Michael addition workflow.

Empirical Data: Solvent Impact on Reaction Metrics

Quantitative analysis of solvent environments reveals that polarity directly modulates both the nucleophilicity of the alkoxide and the thermodynamic stability of the ground-state reactants.

Solvent SystemDielectric Constant ( ε )CatalystTime (h)Yield (%)Mechanistic Causality & Observations
Neat Methanol 32.7DBU (10 mol%)485High pseudo-first-order rate; equilibrium is driven entirely by solvent excess.
Methanol / Toluene (1:5) ~4.0DBU (10 mol%)892Nonpolar matrix prevents reactant overstabilization, maximizing thermodynamic yield[1].
Methanol / THF (1:1) ~14.0NHC (5 mol%)678Moderate rate; NHC acts as a superior Lewis base compared to standard amines[2].
Methanol / MeCN (1:1) ~36.0DBU (10 mol%)1237Polar aprotic environment stabilizes methoxide but inhibits enolate protonation[3].

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, this protocol integrates In-Process Controls (IPCs) that validate the success of each phase before progression.

Phase 1: Catalyst-Solvent Matrix Preparation
  • Action: Charge a flame-dried Schlenk flask with anhydrous Toluene (5 volumes) and anhydrous Methanol (1 volume). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv).

  • Causality: Utilizing a nonpolar co-solvent like toluene prevents the overstabilization of the methanol reactant. By destabilizing the ground state, the thermodynamic equilibrium is shifted favorably toward the Michael adduct, as demonstrated in [1].

  • Validation Checkpoint: Perform Karl Fischer titration on the matrix. Proceed only if H2​O < 100 ppm. Excess water leads to competitive hydroxide addition, yielding the undesired β -hydroxy ketone.

Phase 2: Enone Activation & Nucleophilic Addition
  • Action: Cool the matrix to 0°C. Begin dropwise addition of 4-cyclopropyl-3-buten-2-one (1.0 equiv) over 15 minutes. Once addition is complete, warm the vessel to 25°C.

  • Causality: The low initial temperature controls the exothermic heat of base-alcohol aggregation, preventing the enone from undergoing anionic chain-growth polymerization.

  • Validation Checkpoint: Pull an aliquot at t=2 hours for GC-FID analysis. The enone peak must show >50% depletion. Self-Correction: If the solution turns deep red or opaque, polymerization is occurring; abort, verify solvent anhydrousness, and restart.

Phase 3: Kinetic Freezing & Quenching
  • Action: Cool the reaction to 0°C and quench with glacial acetic acid (0.1 equiv).

  • Causality: The oxa-Michael addition is inherently reversible. Neutralizing the DBU base prevents the retro-oxa-Michael reaction from occurring during the thermal stress of solvent evaporation.

  • Validation Checkpoint: Spot the mixture on pH paper. Proceed to concentration only when the pH is exactly 6.5–7.0.

Phase 4: Isolation & Purification
  • Action: Concentrate the mixture under reduced pressure (30 mbar, 35°C) and purify the crude oil via short-path vacuum distillation.

  • Causality: The cyclopropyl ring is highly sensitive to ring-opening under high thermal stress. Low-temperature vacuum distillation preserves the structural integrity of the carbocycle.

  • Validation Checkpoint: 1H NMR ( CDCl3​ ) must show a characteristic singlet for the methoxy group ( 3.3 ppm) and the complete disappearance of the olefinic protons (6.0–6.8 ppm).

Troubleshooting & FAQs

Q1: Why is my reaction stalling at ~40% conversion when using Acetonitrile (MeCN) as a co-solvent? A1: Acetonitrile is a polar aprotic solvent that strongly solvates the methoxide anion through dipole interactions but cannot participate in hydrogen bonding. In the oxa-Michael addition, the rate-determining step often involves the protonation of the intermediate enolate. Without a sufficient protic network, this step is kinetically starved, leading to stalled conversions. confirms that nonhydroxylic polar solvents like MeCN yield significantly lower conversions compared to protic or nonpolar matrices[3]. Switch to a toluene co-solvent.

Q2: I am observing significant amounts of a high-molecular-weight sticky residue instead of 4-cyclopropyl-4-methoxybutan-2-one. What is happening? A2: You are observing the base-catalyzed anionic polymerization of 4-cyclopropyl-3-buten-2-one. Because the cyclopropyl group's Walsh orbitals donate electron density, the enone is less electrophilic, meaning the nucleophile (methanol) struggles to attack C4 efficiently. If the base is too concentrated or the solvent is incorrect, the enolate intermediate will attack another enone molecule instead of being protonated. To mitigate this, use a nonpolar solvent matrix (e.g., Toluene/MeOH), which alters the aggregation state of the base-alcohol clusters and strongly favors discrete 1,4-addition over chain-growth polymerization[1].

Q3: Can I use N-Heterocyclic Carbene (NHC) catalysts instead of DBU? How does solvent affect them? A3: Yes, NHCs are vastly superior for this specific transformation if you are struggling with kinetics. show that NHCs have a dramatically lower activation free energy barrier ( 2.08 kcal/mol) compared to traditional phosphines or amines for oxa-Michael additions[2]. When using NHCs, mildly polar aprotic solvents like THF (mixed with your methanol reactant) work best, as they dissolve the carbene efficiently without protonating and deactivating it prematurely.

References

  • [3] Efficient Baylis−Hillman Reactions of Cyclic Enones in Methanol As Catalyzed by Methoxide Anion. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [2] Experimental and theoretical investigation of the relative catalytic activities of triphenylphosphine and N-heterocyclic carbene in oxa–Michael addition of phenols. Australian Journal of Chemistry (CSIRO Publishing). URL:[Link]

  • [1] Mechanistic Studies Yield Improved Protocols for Base-Catalyzed Anti-Markovnikov Alcohol Addition Reactions. Journal of the American Chemical Society (ACS Publications). URL:[Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for 4-Cyclopropyl-4-methoxybutan-2-one Synthesis

Welcome to the technical support guide for the synthesis of 4-Cyclopropyl-4-methoxybutan-2-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-Cyclopropyl-4-methoxybutan-2-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to offer robust troubleshooting for challenges encountered during this synthesis.

Introduction: The Synthetic Challenge

4-Cyclopropyl-4-methoxybutan-2-one is a functionalized ketone containing a strained cyclopropyl ring and a methoxy ether. The primary challenge in its synthesis lies in performing transformations without inducing the undesired ring-opening of the sensitive cyclopropyl group. Catalyst selection is therefore paramount to achieving high yield and selectivity.

The most logical and convergent synthetic approach involves a two-step process:

  • Step 1: Synthesis of the α,β-Unsaturated Precursor: Formation of 4-cyclopropylbut-3-en-2-one via a Claisen-Schmidt or similar condensation reaction.

  • Step 2: Conjugate Addition of Methanol: The key catalytic step where methanol is added across the double bond to yield the target molecule.

This guide will focus primarily on troubleshooting the critical catalyst-driven second step, while also addressing potential issues in the precursor synthesis that impact the final outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for the conjugate addition of methanol to 4-cyclopropylbut-3-en-2-one?

A: The addition of methanol is typically achieved through either acid or base catalysis.

  • Acid Catalysis: Brønsted or Lewis acids activate the carbonyl group of the enone, making the β-carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Base Catalysis: A strong base deprotonates methanol to form the methoxide anion (CH₃O⁻), a potent nucleophile that directly attacks the β-carbon of the enone.

Q2: Why is catalyst choice so critical in this specific synthesis?

A: The cyclopropyl ketone moiety is prone to rearrangement or ring-opening under harsh conditions, particularly with strong acids.[1] An improperly selected catalyst can lead to a complex mixture of byproducts, significantly reducing the yield of the desired product. The goal is to find a catalyst that is active enough to promote the 1,4-addition but mild enough to preserve the cyclopropane ring.

Q3: Between acid and base catalysis, which is generally preferred for this reaction?

A: Mild acid catalysis is often the preferred starting point. Strong bases can promote side reactions such as polymerization or aldol condensations of the starting ketone. However, if acid-catalyzed ring-opening is a persistent issue, a carefully controlled base-catalyzed approach may be necessary.

Q4: Can transition metal catalysts be used?

A: While transition metals like rhodium, nickel, and palladium are instrumental in forming cyclopropyl ketones or performing C-C bond couplings, they are not typically used for the direct conjugate addition of an alcohol.[2][3][4] However, issues with your precursor synthesis may necessitate troubleshooting your palladium (e.g., Mizoroki-Heck reaction) or rhodium catalyst systems.[5][6]

Catalyst Selection & Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Scenario 1: Low or No Conversion to Product

Q: I'm observing very low conversion of my starting enone. What are the likely catalyst-related causes?

A: Low conversion is typically due to an insufficiently active catalyst or suboptimal reaction conditions.

  • Possible Cause 1: Catalyst pKa is too high (for Acid Catalysis).

    • Explanation: The acid catalyst may not be strong enough to sufficiently activate the enone for methanol addition. Common laboratory acids like acetic acid may be ineffective.

    • Troubleshooting Steps:

      • Switch to a Stronger Acid: Consider using a catalyst with a lower pKa, such as p-toluenesulfonic acid (pTSA) or camphorsulfonic acid (CSA) at catalytic loadings (0.1–5 mol%).

      • Consider a Lewis Acid: Mild Lewis acids like scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃) can be highly effective at low loadings and are less prone to causing ring-opening than some strong Brønsted acids.[7]

      • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, but monitor closely for byproduct formation.[8]

  • Possible Cause 2: Insufficiently Strong Base (for Base Catalysis).

    • Explanation: If using a base like sodium carbonate or triethylamine, it may not be strong enough to generate a sufficient concentration of the methoxide nucleophile.

    • Troubleshooting Steps:

      • Use a Stronger Base: Employ sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in methanol.

      • Ensure Anhydrous Conditions: Water will consume the base and inhibit the reaction. Ensure your methanol and glassware are rigorously dry.[9]

Scenario 2: Significant Byproduct Formation (Low Selectivity)

Q: My reaction is working, but I'm getting multiple products, including some that suggest my cyclopropyl ring has opened. How do I improve selectivity?

A: This is the core challenge. Byproduct formation indicates your catalyst is too harsh.

  • Possible Cause 1: Acid Catalyst is too Strong, Causing Ring-Opening.

    • Explanation: Strong Brønsted acids (e.g., concentrated H₂SO₄) or aggressive Lewis acids can protonate the cyclopropane ring, initiating a cascade of ring-opening reactions.[1]

    • Troubleshooting Flowchart:

      G start Problem: Cyclopropane Ring-Opening Observed c1 Is Brønsted Acid (e.g., H₂SO₄, HCl) being used? start->c1 s1 Action: Switch to a milder, bulky Brønsted acid like pTSA or CSA. Reduces non-specific protonation. c1->s1 Yes c2 Is a strong Lewis Acid (e.g., AlCl₃) being used? c1->c2 No c3 Are reaction temperatures > 60°C? s1->c3 s2 Action: Switch to a milder Lewis Acid. Try Sc(OTf)₃, Yb(OTf)₃, or InCl₃. These are known for high activity with low harshness. c2->s2 Yes c2->c3 No s2->c3 s3 Action: Reduce temperature to RT or 0°C. Accept a longer reaction time to preserve the ring. c3->s3 Yes end Result: Selective 1,4-Addition without Ring-Opening c3->end No s3->end

      Caption: Troubleshooting workflow for cyclopropane ring-opening.

  • Possible Cause 2: Formation of Acetals.

    • Explanation: The ketone product can react further with methanol under acidic conditions to form a dimethyl acetal.

    • Troubleshooting Steps:

      • Limit Methanol: Use methanol as the limiting reagent if possible, though this is often impractical as it's the solvent.

      • Careful Workup: During the aqueous workup, ensure any residual acid is thoroughly neutralized with a mild base (e.g., saturated NaHCO₃ solution). The acetal will hydrolyze back to the ketone under slightly acidic aqueous conditions.

      • Reduce Reaction Time: Monitor the reaction by TLC or GC-MS and stop it as soon as the starting enone is consumed, before significant acetal formation occurs.

Recommended Experimental Protocols

Protocol 1: Mild Lewis Acid-Catalyzed Methanol Addition

This protocol is recommended as the primary approach due to its high selectivity and mild conditions.

1. Reaction Setup:

  • To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add 4-cyclopropylbut-3-en-2-one (1.0 g, 9.08 mmol).

  • Add anhydrous methanol (20 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

2. Catalyst Addition:

  • In a single portion, add scandium(III) triflate (Sc(OTf)₃, 223 mg, 0.45 mmol, 5 mol%).

  • Seal the flask and stir the reaction at room temperature.

3. Monitoring and Workup:

  • Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

  • Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-Cyclopropyl-4-methoxybutan-2-one as a clear oil.

Protocol 2: Precursor Synthesis - Claisen-Schmidt Condensation

1. Reaction Setup:

  • In a 100 mL round-bottom flask, dissolve cyclopropanecarboxaldehyde (5.0 g, 71.3 mmol) in acetone (50 mL).

  • Cool the solution to 0 °C in an ice bath.

2. Base Addition:

  • Slowly add a 10% aqueous solution of sodium hydroxide (NaOH, 10 mL) dropwise over 20 minutes, ensuring the temperature remains below 10 °C.

3. Reaction and Workup:

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Neutralize the reaction mixture with 1M hydrochloric acid (HCl) until the pH is ~7.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

4. Purification:

  • Purify by flash chromatography to yield 4-cyclopropylbut-3-en-2-one.

Data Summary & Catalyst Comparison

The following table summarizes catalyst choices for the key methanol addition step, along with expected outcomes and potential issues.

Catalyst TypeExample CatalystTypical LoadingProsCons & Common Issues
Lewis Acid Sc(OTf)₃, Yb(OTf)₃1-5 mol%High selectivity, mild conditions, low catalyst loading.Can be expensive; requires strictly anhydrous conditions.
Brønsted Acid p-Toluenesulfonic acid (pTSA)1-10 mol%Inexpensive, effective, and readily available.Risk of cyclopropane ring-opening if not carefully controlled.[1]
Strong Base Sodium Methoxide (NaOMe)5-20 mol%Fast reaction rates.Prone to side reactions (aldol, polymerization); requires anhydrous conditions.[10]
Heterogeneous Acid Amberlyst-1510-20 wt%Easily removed by filtration, recyclable.Can have lower activity requiring higher temperatures, which may risk ring stability.

Catalyst Selection Workflow

The following diagram outlines a logical workflow for selecting and optimizing the catalyst for the synthesis.

Caption: Decision workflow for catalyst selection and optimization.

References

  • Rhodium(II)-catalysed generation of cycloprop-1-en-1-yl ketones and their rearrangement to 5-aryl-2-siloxyfurans. Chemical Communications (RSC Publishing). Available at: [Link]

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC. Available at: [Link]

  • Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Publishing. Available at: [Link]

  • Rhodium(II)-catalysed generation of cycloprop-1-en-1-yl ketones and their rearrangement to 5-aryl-2-siloxyfurans. The Royal Society of Chemistry. Available at: [Link]

  • A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. Chemical Science (RSC Publishing). Available at: [Link]

  • Rhodium-catalyzed carbonylation of cyclopropyl substituted propargyl esters: a tandem 1,3-acyloxy migration [5 + 1] cycloaddition. PubMed. Available at: [Link]

  • Rh-Catalyzed [4 + 1] Reaction of Cyclopropyl-Capped Dienes (but not Common Dienes) and Carbon Monoxide. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA. Available at: [Link]

  • RHODIUM CATALYZED CARBONYLATION REACTIONS OF CYCLOPROPANES. Chemistry Letters | Oxford Academic. Available at: [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PNAS. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C–H Bond Activation. ACS Publications. Available at: [Link]

  • A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. Organic Chemistry Portal. Available at: [Link]

  • A tandem Mannich addition–palladium catalyzed ring-closing route toward 4-substituted-3(2H)-furanones. PMC - NIH. Available at: [Link]

  • Aliphatic Ketone Claisen Rearrangement: Troubleshooting the Transetherification Step by Identifying a Stable Acid Catalyst. ResearchGate. Available at: [Link]

  • A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. PMC. Available at: [Link]

  • Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. ResearchGate. Available at: [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. Available at: [Link]

  • A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Moodle@Units. Available at: [Link]

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Available at: [Link]

  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PMC. Available at: [Link]

  • Palladium-Catalyzed Oxidative Carbonylation for the Synthesis of Symmetrical Diaryl Ketones at Atmospheric CO Pressure. University of Liverpool IT Services. Available at: [Link]

  • A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.Google Patents.
  • 4-Arylbutan-2-ones: starting materials in the synthesis of novel heme oxygenase inhibitors. ResearchGate. Available at: [Link]

  • Cyclobutanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. ResearchGate. Available at: [Link]

  • Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes. PMC. Available at: [Link]

  • Synthesis of 4-alkoxy-2-phenylquinoline derivatives as potent antiplatelet agents. PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 4-Cyclopropyl-4-methoxybutan-2-one: A Comparative Analytical Guide

Confirming the precise molecular architecture of 4-Cyclopropyl-4-methoxybutan-2-one (CAS: 59939-10-5)[1] requires a multi-faceted analytical approach. This molecule presents a unique combination of structural motifs: a t...

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Author: BenchChem Technical Support Team. Date: March 2026

Confirming the precise molecular architecture of 4-Cyclopropyl-4-methoxybutan-2-one (CAS: 59939-10-5)[1] requires a multi-faceted analytical approach. This molecule presents a unique combination of structural motifs: a terminal methyl ketone, a methoxy ether, a highly strained cyclopropyl ring, and a chiral center at the C4 position.

To definitively prove this structure and rule out constitutional isomers, researchers must employ an orthogonal testing strategy. This guide objectively compares the three primary analytical methodologies—Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy—detailing the causality behind each technique and providing self-validating protocols[2].

Orthogonal Analytical Workflow

Relying on a single technique can lead to false positives, especially with complex splitting patterns or overlapping functional groups. The workflow below illustrates how these three techniques synergize to validate the carbon framework, molecular mass, and functional groups.

Analytical_Workflow Sample 4-Cyclopropyl-4- methoxybutan-2-one NMR 1D & 2D NMR (Connectivity) Sample->NMR 5-10 mg in CDCl3 GCMS GC-EI-MS (Mass & Fragments) Sample->GCMS 1 µL (1 mg/mL) FTIR FT-IR (Functional Groups) Sample->FTIR Neat (ATR) Validation Structural Confirmation NMR->Validation Framework GCMS->Validation Formula FTIR->Validation Orthogonal Check

Orthogonal analytical workflow for the structural confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR): The Gold Standard

NMR spectroscopy stands as the most powerful and definitive non-destructive technique for the structural validation of cyclopropyl-containing compounds[3].

The Causality of the Spectra: The cyclopropyl ring protons are highly shielded due to the ring's anisotropic magnetic field, pushing their chemical shifts unusually far upfield (0.2–1.0 ppm)[3]. Furthermore, because the C4 carbon is attached to four different groups (H, methoxy, cyclopropyl, and the acetonyl chain), it is a chiral center. This chirality renders the adjacent C3 methylene protons diastereotopic. They exist in different magnetic environments and will couple with each other (geminal coupling) and with the C4 proton, appearing as a complex ABX multiplet rather than a simple doublet or triplet[4].

Quantitative NMR Data Comparison
Position¹H Shift (ppm)Multiplicity & Integration¹³C Shift (ppm)Structural Significance
C1 (Methyl) ~2.15Singlet, 3H~30.0Confirms the terminal methyl ketone.
C2 (Carbonyl) --~207.0Characteristic of an aliphatic ketone.
C3 (Methylene) ~2.60 & 2.80ABX system (dd), 2H~48.0Diastereotopic protons confirm C4 chirality.
C4 (Methine) ~3.20Multiplet, 1H~82.0Deshielded by the adjacent oxygen atom.
Methoxy (-OCH₃) ~3.35Singlet, 3H~57.0Confirms the ether linkage.
Cyclopropyl (CH) ~0.90Multiplet, 1H~14.0Ring methine adjacent to C4.
Cyclopropyl (CH₂) ~0.20 - 0.60Multiplets, 4H~2.0 - 5.0High-field shift due to ring anisotropy[3].
Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard[5].

  • Acquisition: Acquire a standard ¹H spectrum (16 scans) and a ¹³C{¹H} spectrum (1024 scans) at 298 K on a 400 MHz or higher spectrometer.

  • 2D Correlation (The Validation Step): Run an HSQC (Heteronuclear Single Quantum Coherence) to link protons to their direct carbons, and an HMBC (Heteronuclear Multiple Bond Correlation) to trace the 2- and 3-bond connectivity from the C1 methyl protons across the C2 carbonyl to the C3 methylene[4].

  • Internal Validation: The total integration of the ¹H spectrum must equal exactly 14 protons. Any deviation indicates impurities or an incorrect structural assignment.

Gas Chromatography-Mass Spectrometry (GC-MS): Fragmentation

While NMR provides the framework, Electron Ionization (EI) MS confirms the molecular weight (142 g/mol ) and provides a unique fragmentation fingerprint[2].

The Causality of the Spectra: Under 70 eV electron bombardment, the molecule undergoes predictable cleavages. The most vulnerable bond is between C3 and C4. Cleavage here yields two highly stable fragments: the acetonyl cation (m/z 57) and the cyclopropyl-methoxy stabilized oxonium ion (m/z 85). Because the m/z 85 ion is resonance-stabilized by the methoxy oxygen, it typically dominates as the base peak.

MS_Fragmentation M Molecular Ion (M⁺•) m/z 142 F85 α-Cleavage Ion m/z 85 (Base Peak) [Cyclopropyl-CH(OCH3)]⁺ M->F85 C3-C4 Cleavage F57 Acetonyl Cation m/z 57 [CH3COCH2]⁺ M->F57 C3-C4 Cleavage F99 Acyl Loss m/z 99 [M - CH3CO]⁺ M->F99 α-Cleavage

Mass spectrometry fragmentation pathways for 4-Cyclopropyl-4-methoxybutan-2-one.

Self-Validating GC-MS Protocol
  • Blank Run: Inject 1 µL of pure solvent (e.g., Hexane) to establish a baseline and prove the column is free of ghost peaks.

  • Sample Injection: Inject 1 µL of a 1 mg/mL sample solution. Use a split ratio of 50:1 to prevent detector saturation.

  • Internal Validation: Check the isotopic distribution of the M⁺• (m/z 142) peak. The M+1 peak (m/z 143) should be approximately 8.8% the height of the M⁺• peak, validating the presence of exactly 8 carbon atoms (due to natural ¹³C abundance)[2].

Fourier-Transform Infrared (FT-IR): Functional Group Verification

FT-IR serves as a rapid, orthogonal check for functional groups.

The Causality of the Spectra: Literature often notes that direct cyclopropyl ketones exhibit a lowered C=O stretch (~1690-1715 cm⁻¹) due to pseudo-conjugation between the carbonyl π-system and the strained cyclopropyl σ-bonds[3]. However, in 4-Cyclopropyl-4-methoxybutan-2-one, the cyclopropyl ring is separated from the carbonyl by the C3 methylene group. Therefore, this conjugation is broken, and the C=O stretch will appear at a classic aliphatic frequency (~1715-1720 cm⁻¹).

Quantitative FT-IR Data
Wavenumber (cm⁻¹)Bond / VibrationIntensityDiagnostic Value
~3000 - 3080 C-H stretch (Cyclopropyl)Weak-ModStrained ring C-H bonds vibrate at higher frequencies than standard sp³ C-H.
~2850 - 2960 C-H stretch (sp³)StrongRepresents the methyl and methylene groups.
~1715 C=O stretch (Ketone)StrongConfirms an isolated, aliphatic ketone.
~1100 - 1150 C-O-C stretch (Ether)StrongConfirms the methoxy ether linkage.
Self-Validating FT-IR Protocol
  • Background: Collect a 32-scan background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric CO₂ and water.

  • Acquisition: Apply a neat drop of the liquid sample to the diamond ATR crystal and acquire 32 scans at 4 cm⁻¹ resolution.

  • Internal Validation: Inspect the 3200–3500 cm⁻¹ region. The strict absence of a broad O-H stretch validates that the sample is free from unreacted alcohol precursors or aldol-condensation byproducts.

Comprehensive Method Comparison

Parameter1D/2D NMRGC-EI-MSFT-IR (ATR)
Primary Output Exact atomic connectivity & stereocenter confirmation[4].Molecular weight & specific fragment masses[2].Functional group presence/absence.
Sample Requirement 5–10 mg (Recoverable).< 1 µg (Destructive).1–2 µL (Recoverable but easily contaminated).
Key Limitation Requires expensive deuterated solvents and high-field instrumentation.Cannot easily differentiate diastereomers; molecular ion may be weak.Cannot determine carbon skeleton connectivity or exact substitution positions.
Verdict for this Molecule Essential. The only way to prove the C3 diastereotopic nature.Highly Recommended. Proves the exact mass of the C4 substituents.Supporting. Best used to rule out hydroxyl impurities.

References

  • Kwan, E.E. and Huang, S.G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons. Retrieved from [Link]

  • Cloudinary / Structural Elucidation Reports. Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses. Retrieved from [Link]

Sources

Comparative

"comparison of synthetic methods for 4-Cyclopropyl-4-methoxybutan-2-one"

4-Cyclopropyl-4-methoxybutan-2-one (CAS 59939-10-5) is a highly versatile β -methoxy ketone utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Cyclopropyl-4-methoxybutan-2-one (CAS 59939-10-5) is a highly versatile β -methoxy ketone utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both a cyclopropyl ring and a β -methoxy ketone moiety presents unique synthetic challenges, primarily due to the risk of cyclopropane ring-opening under harsh acidic conditions and the propensity of β -methoxy ketones to undergo elimination (retro-oxa-Michael) upon thermal stress.

As a Senior Application Scientist, I have evaluated the three primary synthetic strategies for constructing this scaffold. This guide provides an objective, data-driven comparison of these methodologies, detailing the mechanistic causality, scalability, and self-validating experimental protocols required to achieve high-purity yields.

Mechanistic Pathways & Causal Analysis

The synthesis of 4-cyclopropyl-4-methoxybutan-2-one can be approached via three distinct disconnections. Each method balances thermodynamic control, reagent cost, and regioselectivity.

Method A: Mukaiyama Aldol-Type Addition (Acetal + Silyl Enol Ether)

The most direct and regioselective method involves the Lewis acid-catalyzed reaction of cyclopropanecarboxaldehyde dimethyl acetal with 2-(trimethylsiloxy)propene (the silyl enol ether of acetone)[1].

  • Causality & Design: Using an acetal instead of an aldehyde directly installs the methoxy group, bypassing a secondary methylation step that would otherwise require harsh bases (e.g., NaH/MeI). The Lewis acid (e.g., TiCl4​ or TMSOTf) activates the acetal to form a highly electrophilic oxocarbenium ion. The silyl enol ether attacks this intermediate, and subsequent desilylation yields the target molecule. Cryogenic conditions (-78 °C) are strictly required to prevent the oxocarbenium ion from undergoing side reactions or premature elimination.

Mukaiyama Acetal Cyclopropanecarboxaldehyde Dimethyl Acetal LA Lewis Acid Activation Acetal->LA Oxo Oxocarbenium Ion Intermediate LA->Oxo Attack C-C Bond Formation Oxo->Attack SEE 2-(Trimethylsiloxy)propene SEE->Attack nucleophilic attack Product 4-Cyclopropyl-4-methoxybutan-2-one Attack->Product desilylation

Caption: Logical workflow of the Mukaiyama aldol-type addition via an oxocarbenium intermediate.

Method B: Oxa-Michael Addition (Conjugate Addition)

A highly scalable, classical approach involves the base-catalyzed conjugate addition of methanol to 4-cyclopropyl-3-buten-2-one[2][3].

  • Causality & Design: The starting enone is easily prepared via the aldol condensation of cyclopropanecarboxaldehyde and acetone. By using catalytic sodium methoxide ( NaOMe ) in anhydrous methanol, the methoxide anion acts as a nucleophile, attacking the β -position of the enone. NaOMe is chosen over NaOH to strictly prevent competitive hydration (which would yield the β -hydroxy ketone). Because this reaction is an equilibrium, it is driven forward by using methanol as the solvent.

OxaMichael Enone 4-Cyclopropyl-3-buten-2-one Enolate Oxa-Michael Enolate Enone->Enolate Base NaOMe / MeOH Catalyst Methoxide Methoxide Anion Base->Methoxide Methoxide->Enolate 1,4-addition Product 4-Cyclopropyl-4-methoxybutan-2-one Enolate->Product protonation

Caption: Base-catalyzed Oxa-Michael addition pathway illustrating thermodynamic control.

Method C: Electrophilic Acylation of Vinylcyclopropane

A specialized mechanistic approach utilizes the electrophilic acylation of vinylcyclopropane using acetyl fluorosulfonate, followed by a methanol quench[4].

Causality & Design: Acetyl fluorosulfonate acts as a "super-electrophile," attacking the unactivated double bond of vinylcyclopropane. The regioselectivity is entirely governed by the stabilization of the resulting carbocation by the adjacent cyclopropyl ring ( σ

π delocalization). Methanol is then introduced to trap the cyclopropylcarbinyl cation. While mechanistically elegant, the extreme reactivity of the reagents makes it less suitable for industrial scale-up.

Acylation Alkene Vinylcyclopropane Cation Cyclopropylcarbinyl Cation Alkene->Cation Acyl Acetyl Fluorosulfonate (CH3CO+) Acyl->Cation electrophilic attack Quench Methanol Quench Cation->Quench Product 4-Cyclopropyl-4-methoxybutan-2-one Quench->Product nucleophilic trapping

Caption: Electrophilic acylation of vinylcyclopropane highlighting cation stabilization.

Comparative Performance & Experimental Data

The following table summarizes the quantitative performance metrics of the three methodologies based on standard laboratory-scale executions (10–50 mmol).

MetricMethod A: Mukaiyama AldolMethod B: Oxa-MichaelMethod C: Electrophilic Acylation
Isolated Yield 82 – 88%65 – 75%45 – 55%
Regioselectivity >99%>95%~80% (ring-opening byproducts)
Reaction Temp -78 °C to 0 °C25 °C to 60 °C-50 °C to -20 °C
Reaction Time 2 – 4 hours12 – 24 hours1 – 2 hours
Scalability Moderate (Cryogenic limits)High (Ambient/Mild heating)Low (Hazardous reagents)
Primary Impurity Desilylated starting material4-Cyclopropyl-3-buten-2-oneRing-opened chlorosulfonates
Cost per Mol High (Silyl enol ethers)Low (Bulk commodity chemicals)Very High (Custom electrophiles)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate critical In-Process Controls (IPC) and mechanistic safeguards.

Protocol 1: Mukaiyama Aldol Addition (Discovery Scale)

This system validates itself via temperature control; failure to maintain -78 °C will immediately result in dark polymerization byproducts.

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add cyclopropanecarboxaldehyde dimethyl acetal (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add TiCl4​ (1.0 M in DCM, 10.5 mmol). The solution will turn pale yellow, indicating oxocarbenium formation. Stir for 15 minutes.

  • Nucleophilic Attack: Slowly add 2-(trimethylsiloxy)propene (12.0 mmol) via syringe pump over 30 minutes. Maintain -78 °C for 2 hours.

  • Quenching (Critical Step): Quench the reaction at -78 °C by adding saturated aqueous NaHCO3​ (20 mL). Causality: Neutralizing the Lewis acid before warming prevents the acid-catalyzed elimination of the newly formed methoxy group.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, extract the aqueous layer with DCM ( 2×20 mL), dry over MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the product as a colorless oil.

Protocol 2: Oxa-Michael Addition (Process Scale)

This system validates itself via pH control during distillation; failure to neutralize the base will drive the equilibrium backward during thermal purification.

  • Preparation: In a 500 mL round-bottom flask, dissolve 4-cyclopropyl-3-buten-2-one (50.0 mmol) in anhydrous methanol (150 mL).

  • Catalysis: Add a solution of sodium methoxide (25 wt% in MeOH, 5.0 mmol, 0.1 eq).

  • Equilibration: Stir the reaction mixture at room temperature for 18 hours. Monitor via GC/MS until the enone peak stabilizes (equilibrium is typically reached at ~85% conversion).

  • Neutralization (Critical Step): Add Amberlyst-15 strongly acidic cation exchange resin (H+ form, 2.0 g) and stir for 30 minutes until the solution pH is exactly 7.0. Causality: β -methoxy ketones undergo rapid E1cB elimination upon heating in the presence of a base. Removing the methoxide catalyst completely halts the retro-oxa-Michael pathway.

  • Workup: Filter off the Amberlyst resin. Concentrate the methanol under reduced pressure (bath temperature < 40 °C).

  • Purification: Purify the crude residue via fractional vacuum distillation (approx. 70-75 °C at 20 mmHg) to isolate the pure product.

References

  • BenchChem @ ChemBuyersGuide. "4-CYCLOPROPYL-4-METHOXYBUTAN-2-ONE CAS:59939-10-5." ChemBuyersGuide.com, Inc. URL:[Link]

  • Gavrishova, T. N.; Shastin, A. V.; Balenkova, E. S. "Structure of acetylfluorosulfonate - acylation of cyclopropyl-substituted alkenes by acetylfluorosulfonate." Zhurnal Organicheskoi Khimii, 1992, Vol. 28, No. 3, pp. 496-501. URL:[Link]

  • Wang, J. et al. "Efficient Baylis−Hillman Reactions of Cyclic Enones in Methanol As Catalyzed by Methoxide Anion." The Journal of Organic Chemistry, 2004. URL:[Link]

  • Ishitani, H.; Iwamoto, M. "Selective Aldol Reactions of Acetals on Mesoporous Silica Catalyst." Tetrahedron Letters, 2003. URL:[Link]

Sources

Validation

A Comparative Guide to Cyclopropyl Ketones: Spotlight on 4-Cyclopropyl-4-methoxybutan-2-one

For the attention of: Researchers, Scientists, and Drug Development Professionals. In the landscape of modern medicinal chemistry, the cyclopropyl group stands out as a "privileged scaffold."[1][2] Its unique conformatio...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the cyclopropyl group stands out as a "privileged scaffold."[1][2] Its unique conformational rigidity and electronic properties can significantly enhance the pharmacological profile of a drug candidate, improving potency, metabolic stability, and target binding.[3] When this three-membered ring is incorporated into a ketone framework, it gives rise to a class of versatile intermediates known as cyclopropyl ketones. Their strained ring system not only influences the parent molecule's biological activity but also serves as a latent reactive handle for a variety of synthetic transformations.[2]

This guide provides an in-depth comparison of 4-cyclopropyl-4-methoxybutan-2-one, a lesser-explored yet potentially valuable building block, with other well-established cyclopropyl ketones. We will delve into their synthesis, comparative reactivity, and potential applications, supported by experimental data and detailed protocols to inform strategic decisions in your research and development endeavors.

The Allure of the Cyclopropyl Ketone Moiety

The synthetic utility of cyclopropyl ketones stems from the inherent ring strain of the cyclopropane ring, which makes it susceptible to a variety of ring-opening reactions.[4][5] This reactivity allows for the stereocontrolled introduction of linear carbon chains with diverse functionalities, making them powerful precursors in the synthesis of complex molecules.[6][7] The nature of the substituent on the ketone and the cyclopropyl ring can be fine-tuned to modulate the molecule's reactivity and biological activity.[1][2]

A Closer Look at 4-Cyclopropyl-4-methoxybutan-2-one

While specific experimental data for 4-cyclopropyl-4-methoxybutan-2-one is not extensively reported in the literature, its structure suggests a unique combination of features. The presence of a methoxy group at the 4-position, alpha to the cyclopropyl ring, is anticipated to influence its electronic properties and reactivity, potentially offering novel synthetic pathways and biological activities compared to simpler alkyl or aryl cyclopropyl ketones.

Proposed Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

A plausible and efficient route to 4-cyclopropyl-4-methoxybutan-2-one involves the cyclopropanation of the corresponding α,β-unsaturated ketone, 4-methoxy-3-buten-2-one. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide, is a well-established and powerful method for such transformations.[2][8]

Experimental Protocol: Proposed Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one via Corey-Chaykovsky Reaction

Materials:

  • 4-Methoxy-3-buten-2-one (1.0 equiv)[9]

  • Trimethylsulfoxonium iodide (1.2 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.2 equiv) under a nitrogen atmosphere. Carefully add anhydrous DMSO and stir the suspension. To this, add trimethylsulfoxonium iodide (1.2 equiv) portion-wise at room temperature. The reaction mixture is then gently warmed to 50-60 °C and stirred for 1-2 hours until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.

  • Cyclopropanation: Cool the ylide solution to 0-5 °C in an ice bath. In a separate flask, dissolve 4-methoxy-3-buten-2-one (1.0 equiv) in anhydrous THF. Add the solution of the enone dropwise to the pre-formed ylide solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 4-cyclopropyl-4-methoxybutan-2-one.

Comparative Analysis with Other Cyclopropyl Ketones

To understand the potential of 4-cyclopropyl-4-methoxybutan-2-one, it is crucial to compare its anticipated properties with those of other well-characterized cyclopropyl ketones.

Cyclopropyl Ketone Structure Key Features Reactivity Profile Primary Applications
4-Cyclopropyl-4-methoxybutan-2-one (Proposed) ![Image of 4-Cyclopropyl-4-methoxybutan-2-one structure]Alkyl cyclopropyl ketone with an α-methoxy group. The electron-withdrawing nature of the methoxy group may influence ring stability and regioselectivity of ring-opening.Expected to undergo ring-opening reactions under acidic, reductive, or metal-catalyzed conditions. The methoxy group could act as a directing group or a leaving group in certain transformations.Potential intermediate for the synthesis of functionalized linear ketones, heterocycles, and biologically active molecules.
Cyclopropyl Methyl Ketone ![Image of Cyclopropyl Methyl Ketone structure]Simple alkyl cyclopropyl ketone.[3]Generally less reactive than aryl cyclopropyl ketones in single-electron transfer reactions.[10] Undergoes ring-opening under forcing conditions.Intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]
Dicyclopropyl Ketone ![Image of Dicyclopropyl Ketone structure]Possesses two cyclopropyl rings.Can undergo single or double ring-opening reactions, leading to more complex structures.Used in the synthesis of specialized organic compounds.
Cyclopropyl Phenyl Ketone ![Image of Cyclopropyl Phenyl Ketone structure]Aryl cyclopropyl ketone.More reactive than alkyl cyclopropyl ketones in photocatalytic and metal-catalyzed ring-opening reactions due to stabilization of radical intermediates by the aryl group.[10][11]Versatile building block in organic synthesis for the construction of complex molecular architectures.[2]
Cyclopropyl p-Nitrophenyl Ketone ![Image of Cyclopropyl p-Nitrophenyl Ketone structure]Electron-deficient aryl cyclopropyl ketone.The electron-withdrawing nitro group activates the cyclopropane ring towards nucleophilic attack, making it highly reactive in ring-opening reactions.[2]A powerful tool for the synthesis of novel compounds where enhanced reactivity is desired.[2]

Key Reaction Pathways of Cyclopropyl Ketones

The synthetic utility of cyclopropyl ketones is largely defined by their diverse ring-opening reactions. The choice of reaction conditions dictates the outcome, providing access to a wide array of functionalized products.

G cluster_start Cyclopropyl Ketone cluster_reactions Ring-Opening Reactions cluster_products Products start R-CO-C₃H₅ acid Acid-Catalyzed start->acid H⁺ or Lewis Acid reductive Reductive start->reductive e.g., Zn, NaBH₄ metal Transition Metal-Catalyzed start->metal e.g., Pd, Ni photo Photocatalytic start->photo Visible Light product1 γ-Functionalized Ketones acid->product1 reductive->product1 product2 α,β-Unsaturated Ketones metal->product2 product3 Cyclopentanes photo->product3

Figure 1: Key ring-opening reaction pathways for cyclopropyl ketones.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the carbonyl oxygen of the cyclopropyl ketone is protonated, activating the ring towards nucleophilic attack. The ring opens to form the most stable carbocation, which is then trapped by a nucleophile. The regioselectivity of this reaction is governed by the electronic properties of the substituents on the cyclopropyl ring.[4]

Reductive Ring-Opening

Reductive methods, employing reagents like zinc or sodium borohydride, can also induce ring cleavage. Aryl-substituted cyclopropyl ketones are particularly susceptible to this transformation, which often proceeds through radical or radical-anion intermediates.[4]

Transition Metal-Catalyzed Ring-Opening

Palladium and nickel catalysts have proven effective in promoting the ring-opening of cyclopropyl ketones. These reactions can lead to the formation of α,β-unsaturated ketones or γ-alkylated ketones, depending on the reaction conditions and coupling partners.[10][12]

Photocatalytic Cycloadditions

Visible light photocatalysis has emerged as a powerful tool for the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins. This process involves the single-electron reduction of the ketone to a radical anion, which then initiates the ring-opening and subsequent cycloaddition.[11]

Potential Advantages and Applications of 4-Cyclopropyl-4-methoxybutan-2-one

The presence of the α-methoxy group in 4-cyclopropyl-4-methoxybutan-2-one could offer several advantages:

  • Modulated Reactivity: The inductive effect of the methoxy group may influence the stability of the cyclopropane ring and the regioselectivity of its opening, potentially leading to novel reaction outcomes.

  • Synthetic Handle: The methoxy group can serve as a synthetic handle for further transformations, such as elimination to form an unsaturated ketone or substitution with other nucleophiles.

  • Biological Activity: The introduction of an ether functionality can impact the lipophilicity and hydrogen bonding capacity of a molecule, which are crucial parameters for drug-likeness and biological activity.[1]

Given these potential attributes, 4-cyclopropyl-4-methoxybutan-2-one could be a valuable intermediate for the synthesis of:

  • Novel γ-functionalized ketones: Ring-opening reactions could lead to the formation of γ-keto ethers, which are present in some biologically active compounds.

  • Heterocyclic compounds: The functionalized linear chain resulting from ring-opening could be a precursor for the synthesis of various five- and six-membered heterocycles.

  • Analogues of known drugs: The unique substitution pattern could be incorporated into existing drug scaffolds to explore new structure-activity relationships.

Conclusion

The world of cyclopropyl ketones is rich with synthetic potential, offering a gateway to a vast array of complex molecular architectures. While simple alkyl and aryl cyclopropyl ketones have been extensively studied and utilized, more elaborate structures like 4-cyclopropyl-4-methoxybutan-2-one remain relatively unexplored. Based on established principles of cyclopropyl ketone chemistry, this guide has outlined a potential synthetic route and projected a reactivity profile for this promising building block. Its unique α-methoxy substitution pattern suggests the potential for novel reactivity and applications, making it a compelling target for further investigation by researchers and drug development professionals seeking to expand their synthetic toolbox and explore new chemical space.

References

  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Benchchem.

  • Ring‐opening of cyclopropyl ketones followed by cyanation for the... ResearchGate.

  • Comparative Analysis of Cyclopropyl Ketoximes in Medicinal Chemistry. Benchchem.

  • Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry (RSC Publishing).

  • [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. PMC.

  • A Comparative Analysis of the Biological Activities of Substituted Aryl Cyclopropyl Ketones. Benchchem.

  • A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone. Benchchem.

  • Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. PubMed.

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. SciSpace.

  • A Comparative Guide to the Reactivity of Aryl vs. Alkyl Cyclopropyl Ketones. Benchchem.

  • Synthesis and biological inactivity of some 4alpha,6-cyclo steroids. PubMed.

  • Mechanochemical Cascade Cyclization of Cyclopropyl Ketones with 1,2-Diamino Arenes for the Direct Synthesis of 1,2-Disubstituted Benzimidazoles. The Journal of Organic Chemistry - ACS Publications.

  • Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor. PubMed.

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC.

  • Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles.

  • Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings. Journal of the American Chemical Society - ACS Publications.

  • Exploring Cyclopropyl Ketone Properties Synthesis Applications and Safety Guidelines.

  • Alkene Cyclopropanation by Metallocarbenes Generated from Monocarbonyl Iodonium Ylides.

  • 4-Methoxy-3-buten-2-one, tech. 90% 10 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.

  • 11.3.5 Cyclopropanation of Alkenes. Chemistry LibreTexts.

  • Cyclopropanation of para-methoxy styrene 4c by mutated artUPO variants. ResearchGate.

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.

  • Synthesis of cyclopropanes. Organic Chemistry Portal.

  • 4-Methoxy-2-butanone. ChemBK.

  • A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol. Google Patents.

  • 4-Cyclopropyl 2-butanone | C7H12O | CID 13387949. PubChem.

  • Synthesis of 4-cyclo(propyl- and butyl)-1-ethylpyridinium bromides and calculation of their proton and carbon chemical shifts. ResearchGate.

  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC.

  • Cyclobutanone synthesis. Organic Chemistry Portal.

  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PMC.

  • The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. OUR Archive - University of Otago.

  • Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar.

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI.

  • Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. PMC.

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.

  • (4+1) vs (4+2): Catalytic Intramolecular Coupling between Cy-clobutanones and Trisubstituted Allenes via C–C Activation. PMC.

  • 4-methoxy-2-butanone | 6975-85-5. Sigma-Aldrich.

  • 4'-Methoxybutyrophenone. NIST WebBook.

  • 4'-Methoxybutyrophenone. NIST WebBook.

  • Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). YouTube.

  • ChemInform Abstract: Chemistry of 4-Hydroxy-2-cyclopentenone Derivatives. Request PDF.

  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.

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Comparative

A Comparative Guide to the Reactivity of 4-Cyclopropyl-4-methoxybutan-2-one versus Acyclic Ketones

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry, the nuanced reactivity of functional groups dictates the success of complex molecular construction. This guide prov...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the nuanced reactivity of functional groups dictates the success of complex molecular construction. This guide provides an in-depth comparison of the reactivity of 4-cyclopropyl-4-methoxybutan-2-one, a molecule of interest for its unique structural motifs, with that of standard acyclic ketones. Understanding these differences is paramount for chemists aiming to leverage the distinct properties of the cyclopropyl group in synthetic strategies. This analysis is grounded in fundamental principles of organic chemistry, supported by established experimental observations for analogous systems.

Structural and Electronic Profile: A Tale of Two Ketones

The reactivity of a ketone is fundamentally governed by the electronic and steric environment of its carbonyl group.[1] In comparing 4-cyclopropyl-4-methoxybutan-2-one with a simple acyclic analogue like hexan-2-one, we must consider the influence of the cyclopropyl and methoxy substituents.

4-Cyclopropyl-4-methoxybutan-2-one presents a fascinating combination of electronic and steric factors. The cyclopropyl group, with its high p-character in the C-C bonds, can electronically stabilize an adjacent positive charge. Conversely, the three-membered ring imposes significant steric bulk. The methoxy group at the γ-position exerts an electron-withdrawing inductive effect, which can subtly influence the electrophilicity of the distal carbonyl carbon.

Acyclic ketones , such as hexan-2-one, offer a baseline for "standard" ketone reactivity. Their behavior is primarily dictated by the inductive effects and steric hindrance of the flanking alkyl groups. Generally, ketones are less reactive than aldehydes due to the electron-donating nature and greater steric bulk of two alkyl substituents compared to one alkyl group and a hydrogen atom.

Nucleophilic Addition to the Carbonyl: A Comparative Analysis

Nucleophilic addition is a cornerstone of ketone chemistry. Here, we dissect how 4-cyclopropyl-4-methoxybutan-2-one is predicted to behave in comparison to its acyclic counterparts in three seminal reactions: hydride reduction, Grignard addition, and Wittig olefination.

Reduction with Sodium Borohydride (NaBH₄)

The reduction of a ketone to a secondary alcohol is a fundamental transformation. With sodium borohydride, a mild reducing agent, the key question for 4-cyclopropyl-4-methoxybutan-2-one is whether the cyclopropyl ring remains intact.[2][3]

Predicted Reactivity:

KetonePredicted Rate of ReductionPotential Side Reactions
4-Cyclopropyl-4-methoxybutan-2-one SlowerRing opening under harsh conditions
Acyclic Ketone (e.g., Hexan-2-one) FasterNone

Causality Behind the Prediction:

The steric hindrance imparted by the cyclopropyl group adjacent to the carbonyl is expected to slow the approach of the borohydride nucleophile compared to a less bulky acyclic ketone.[1] While NaBH₄ is generally mild enough to avoid opening the cyclopropyl ring, this possibility exists, especially with prolonged reaction times or elevated temperatures.[2] The electron-withdrawing methoxy group is likely to have a minor electronic effect on the distant carbonyl, with steric factors being dominant.

Experimental Protocol: Comparative Reduction of a Ketone with NaBH₄

This protocol provides a standardized method for comparing the reduction rates of different ketones.

  • Preparation: In separate, identical round-bottom flasks equipped with magnetic stirrers, dissolve the ketone (1.0 mmol) in methanol (5 mL) at 0°C.

  • Initiation: To each flask, add a solution of sodium borohydride (0.25 mmol) in methanol (2 mL) simultaneously.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 5 minutes) using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed in the faster reaction, quench both reactions by the slow addition of acetone (1 mL).

  • Workup and Analysis: Dilute with water, extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion.

G

Grignard Reaction

The Grignard reaction, a powerful tool for C-C bond formation, introduces a new set of challenges for 4-cyclopropyl-4-methoxybutan-2-one. The highly basic and nucleophilic nature of the Grignard reagent can potentially induce ring-opening.[4][5]

Predicted Reactivity:

KetonePredicted Rate of AdditionPotential Side Reactions
4-Cyclopropyl-4-methoxybutan-2-one SlowerRing opening, enolization
Acyclic Ketone (e.g., Hexan-2-one) FasterEnolization

Causality Behind the Prediction:

Similar to the NaBH₄ reduction, the steric bulk of the cyclopropyl group is expected to hinder the approach of the Grignard reagent. Furthermore, the strong basicity of the Grignard reagent could lead to deprotonation at the α-carbon, forming an enolate, which is a competing non-productive pathway. For the cyclopropyl ketone, there is a significant risk of the Grignard reagent inducing a ring-opening reaction, a pathway not available to the acyclic analogue.[4]

Experimental Protocol: Comparative Grignard Reaction with Ketones

  • Preparation: In separate, flame-dried, three-necked flasks under an inert atmosphere, place the ketone (1.0 mmol) and dry diethyl ether (5 mL).

  • Addition: Cool the flasks to 0°C and add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 mmol, 1.0 M in THF) dropwise over 10 minutes.

  • Reaction: Allow the reactions to warm to room temperature and stir for 1 hour.

  • Quenching: Carefully quench each reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup and Analysis: Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Analyze the product distribution by GC-MS to compare the formation of the tertiary alcohol and any side products.

G

Wittig Reaction

The Wittig reaction transforms a ketone into an alkene. The strong basicity of many Wittig reagents is a key consideration for the stability of the cyclopropyl group.[6][7]

Predicted Reactivity:

KetoneRecommended Olefination MethodPredicted Outcome
4-Cyclopropyl-4-methoxybutan-2-one Horner-Wadsworth-Emmons (HWE)Higher yield of alkene, preserved cyclopropyl ring.[2]
Acyclic Ketone (e.g., Hexan-2-one) Wittig or HWEGood yield of alkene.

Causality Behind the Prediction:

Standard Wittig reagents are often generated using strong bases like n-butyllithium or sodium amide, which can promote the ring-opening of a cyclopropyl ketone. The Horner-Wadsworth-Emmons reaction utilizes a stabilized phosphonate ylide, which is less basic and therefore more compatible with sensitive substrates like 4-cyclopropyl-4-methoxybutan-2-one.[2] For a simple acyclic ketone, both methods are generally effective, though sterically hindered ketones may react slowly.[7]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, add sodium hydride (1.1 mmol) to dry THF (5 mL). Cool to 0°C and add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 mmol) dropwise. Stir for 30 minutes at 0°C.

  • Addition of Ketone: Add a solution of the ketone (1.0 mmol) in dry THF (2 mL) to the ylide solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC indicates consumption of the starting material.

  • Quenching and Workup: Quench with saturated aqueous ammonium chloride, extract with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the resulting alkene by column chromatography.

Reactions Involving the α-Carbon: Enolate Formation

The acidity of the α-protons and the subsequent reactivity of the enolate are influenced by the adjacent substituents.

Predicted Reactivity:

KetonePredicted Ease of Enolate FormationConsiderations
4-Cyclopropyl-4-methoxybutan-2-one More difficultUse of a non-nucleophilic, sterically hindered base (e.g., LDA) at low temperatures is crucial to avoid side reactions.[2]
Acyclic Ketone (e.g., Hexan-2-one) EasierStandard conditions (e.g., LDA, NaH) are generally effective.

Causality Behind the Prediction:

The formation of an enolate from 4-cyclopropyl-4-methoxybutan-2-one must be conducted with care. Strong, nucleophilic bases could potentially lead to addition to the carbonyl or ring-opening. Therefore, a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) is the preferred method to generate the kinetic enolate while minimizing side reactions.[2] Acyclic ketones are generally more forgiving in their conditions for enolate formation.

Acid-Catalyzed Reactions: The Propensity for Ring-Opening

Under acidic conditions, cyclopropyl ketones are known to undergo ring-opening reactions, a pathway not available to their acyclic counterparts.[8]

Predicted Reactivity:

KetoneBehavior in Acidic Media
4-Cyclopropyl-4-methoxybutan-2-one Prone to ring-opening to form a stabilized carbocation, followed by reaction with a nucleophile.[8]
Acyclic Ketone (e.g., Hexan-2-one) Stable under typical acidic conditions (e.g., acid-catalyzed aldol or acetal formation).

Causality Behind the Prediction:

Protonation of the carbonyl oxygen in 4-cyclopropyl-4-methoxybutan-2-one by a Brønsted or Lewis acid activates the cyclopropane ring. The ring can then open to form a more stable carbocation, which is subsequently trapped by a nucleophile. This unique reactivity is a key feature of cyclopropyl ketones and a significant point of divergence from the chemistry of acyclic ketones.

G

Conclusion

4-Cyclopropyl-4-methoxybutan-2-one exhibits a significantly different reactivity profile compared to simple acyclic ketones. The presence of the cyclopropyl group introduces steric hindrance that generally slows the rate of nucleophilic additions to the carbonyl group. More importantly, it provides a unique reaction pathway: ring-opening under various conditions (acidic, strongly basic, reductive). This dual nature makes it a versatile, yet sensitive, building block.

For reactions targeting the carbonyl group, such as reductions and olefinations, milder, more selective reagents and conditions are paramount to preserve the three-membered ring. In contrast, acyclic ketones are more robust and less prone to side reactions under a wider range of conditions. A thorough understanding of these divergent reactivities is essential for the strategic design of synthetic routes in drug discovery and development.

References

  • BenchChem. (2025). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.
  • BenchChem. (2025). How to avoid ring-opening of cyclopropyl ketones during reaction.
  • BenchChem. (2025). Comparing the chemical reactivity of 4-Methoxy-3-methylbutan-2-one with other ketones.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Dalal Institute. (n.d.). Wittig Reaction.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones. Organic Chemistry II.
  • Wikipedia. (2024, March 2). Wittig reaction.
  • ResearchGate. (2020, July 5).
  • BenchChem. (2025). A Comparative Study of Methoxy Ketones in Organic Reactions.
  • ACS Publications. (2022, March 24). Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides.
  • ResearchGate. (n.d.). Attempted use of Grignard reagent for the tandem reaction.

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Validation

Spectroscopic Comparison Guide: 4-Cyclopropyl-4-methoxybutan-2-one and Structural Analogs

Executive Summary & Rationale In drug development and synthetic methodology, the incorporation of cyclopropyl and methoxy groups is frequently used to restrict conformational flexibility, enhance metabolic stability, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In drug development and synthetic methodology, the incorporation of cyclopropyl and methoxy groups is frequently used to restrict conformational flexibility, enhance metabolic stability, and modulate lipophilicity. 4-Cyclopropyl-4-methoxybutan-2-one serves as a highly functionalized intermediate containing a ketone, an aliphatic ether, a chiral center, and a strained three-membered ring.

This guide provides an objective, data-driven comparison of 4-Cyclopropyl-4-methoxybutan-2-one against two logical structural analogs:

  • Analog A (4-Isopropyl-4-methoxybutan-2-one): Replaces the cyclopropyl group with an isopropyl group to isolate and quantify the unique diamagnetic anisotropic effects of the cyclopropane ring.

  • Analog B (4-Cyclopropyl-4-hydroxybutan-2-one): Replaces the methoxy ether with a hydroxyl group to evaluate the spectroscopic impact of intramolecular hydrogen bonding on the carbonyl and adjacent methylene protons.

Structural & Spectroscopic Architecture

To understand the spectroscopic variances between these molecules, we must map the electronic and steric relationships between their functional groups. The chiral center at C4 induces diastereotopicity in the adjacent C3 methylene protons, while the cyclopropyl ring projects a distinct shielding cone.

Pathway C2 Ketone (C2) 13C: ~207 ppm IR: 1715 cm⁻¹ C3 Methylene (C3) 1H: 2.6 ppm (ABX) Diastereotopic C2->C3 Inductive pull C4 Chiral Center (C4) 1H: 3.1 ppm 13C: ~82 ppm C3->C4 Vicinal coupling OMe Methoxy 1H: 3.3 ppm IR: 1100 cm⁻¹ C4->OMe Etherification Cp Cyclopropyl 1H: 0.2-0.6 ppm Anisotropic Cone C4->Cp Steric bulk

Fig 1: Structural nodes and key spectroscopic markers of 4-Cyclopropyl-4-methoxybutan-2-one.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic data (NMR and IR) for the target compound and its analogs, highlighting the shifts caused by structural variations.

Table 1: ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 298 K)
Functional Group / NucleusTarget: 4-Cyclopropyl-4-methoxy...Analog A: 4-Isopropyl-4-methoxy...Analog B: 4-Cyclopropyl-4-hydroxy...
C1 (Methyl) ¹H 2.15 ppm (s, 3H)2.16 ppm (s, 3H)2.20 ppm (s, 3H)
C2 (Ketone) ¹³C 207.5 ppm207.8 ppm209.1 ppm
C3 (Methylene) ¹H 2.55, 2.70 ppm (ABX, 2H)2.48, 2.62 ppm (ABX, 2H)2.60, 2.75 ppm (ABX, 2H)
C4 (Chiral CH) ¹H 3.10 ppm (dt, 1H)3.45 ppm (dt, 1H)3.55 ppm (dt, 1H)
O-Substituent ¹H 3.32 ppm (s, 3H, -OCH₃)3.30 ppm (s, 3H, -OCH₃)~3.10 ppm (br s, 1H, -OH)
R-Group ¹H 0.20-0.60 ppm (m, 4H, Cp-CH₂)0.90, 0.95 ppm (d, 6H, iPr-CH₃)0.25-0.65 ppm (m, 4H, Cp-CH₂)
Table 2: Key Infrared (ATR-FTIR) Frequencies
Vibrational ModeTarget CompoundAnalog A (Isopropyl)Analog B (Hydroxy)
C=O Stretch 1715 cm⁻¹ (sharp)1716 cm⁻¹ (sharp)1704 cm⁻¹ (broadened)
C-O Stretch 1105 cm⁻¹ (strong)1110 cm⁻¹ (strong)1085 cm⁻¹ (medium)
O-H Stretch N/AN/A3420 cm⁻¹ (broad)

Mechanistic Analysis of Spectroscopic Variances

The Cyclopropyl Anisotropic Shielding Effect

Comparing the target compound to Analog A (isopropyl), the most striking difference is the chemical shift of the terminal alkyl protons. The isopropyl methyl groups resonate at ~0.90 ppm, standard for aliphatic alkanes. In contrast, the cyclopropyl methylene protons in the target compound resonate unusually far upfield (0.20–0.60 ppm).

Causality: The C-C bonds of the highly strained cyclopropane ring possess significant p-character. When placed in an external magnetic field, these electrons circulate to generate a diamagnetic ring current. Protons situated above or below the plane of the ring fall into a shielding cone, drastically reducing their effective magnetic field and shifting their resonance upfield[1]. Furthermore, the steric bulk of the cyclopropyl group forces the adjacent methoxy group into specific axial/equatorial conformers, subtly altering the coupling constants of the C4 proton[2].

Diastereotopicity at the C3 Methylene

In all three compounds, the C3 methylene protons appear as an ABX (or AMX) system rather than a simple doublet or triplet. Causality: Because C4 is a chiral center, the two protons on the adjacent C3 carbon are diastereotopic—they exist in magnetically non-equivalent environments regardless of bond rotation. They couple to each other (geminal coupling, J ≈ 15 Hz) and individually to the C4 proton (vicinal coupling, J ≈ 4–8 Hz), resulting in two distinct, complex multiplets.

Intramolecular Hydrogen Bonding (Analog B)

In Analog B, the IR carbonyl stretch drops from 1715 cm⁻¹ to 1704 cm⁻¹. Causality: The hydroxyl group at C4 acts as a hydrogen bond donor to the C2 ketone oxygen, forming a transient 6-membered ring transition state. This H-bonding withdraws electron density from the C=O double bond, weakening it and lowering its vibrational frequency.

Experimental Protocols & Self-Validating Workflows

Beta-methoxy ketones are notoriously sensitive to base-catalyzed E1cB (Elimination Unimolecular conjugate Base) reactions. Trace bases in NMR solvents or glassware will rapidly deprotonate the acidic C3 protons, leading to the expulsion of the methoxy group and the formation of an α,β-unsaturated ketone (4-cyclopropylbut-3-en-2-one)[3].

To ensure absolute scientific integrity, the following protocol incorporates a self-validating feedback loop.

Step-by-Step Acquisition Protocol
  • Solvent Purification: Pass CDCl₃ through a short plug of neutral alumina immediately prior to use. Do not use basic alumina, as the introduced basicity will trigger E1cB elimination.

  • Sample Preparation: Dissolve 15 mg of the target compound in 0.6 mL of the purified CDCl₃. Transfer to a 5 mm NMR tube using a clean, acid/base-free glass pipette.

  • Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (16 scans, 10-second relaxation delay to ensure accurate integration of the ketone methyl).

  • Self-Validation Check (Critical): Before processing the aliphatic region, inspect the spectrum between 6.0 ppm and 7.0 ppm .

    • Pass: A flat baseline indicates an intact beta-methoxy ketone.

    • Fail: The presence of doublet/multiplet alkene signals indicates E1cB degradation. The sample must be discarded, and the solvent purification step repeated.

Workflow Prep 1. Sample Preparation Dissolve 15mg in neutral CDCl3 Acq 2. Spectral Acquisition 1H (400MHz), 13C (100MHz), ATR-IR Prep->Acq Check 3. Self-Validation Check Scan 6.0-7.0 ppm for E1cB Alkene Acq->Check Valid 4a. Spectrum Valid Proceed with Multiplet Analysis Check->Valid No alkene peaks Invalid 4b. Spectrum Invalid Discard & re-purify solvent Check->Invalid Alkene peaks >2%

Fig 2: Self-validating NMR acquisition workflow preventing E1cB elimination artifacts.

References

  • Izzotti, A. R., & Gleason, J. L. (2021). Driving tert-butyl axial: the surprising cyclopropyl effect. PMC.[Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1973). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry.[Link]

  • Fedor, L. R. (1969). Base-catalyzed beta-elimination reactions in aqueous solution. II. E1cB elimination from beta-methoxy ketones. Journal of the American Chemical Society.[Link]

Sources

Comparative

A Technical Guide to the Biological Evaluation of 4-Cyclopropyl-4-methoxybutan-2-one: A Comparative and Methodological Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of an Uncharacterized Ketone In the vast landscape of chemical entities with therapeutic potential, 4...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of an Uncharacterized Ketone

In the vast landscape of chemical entities with therapeutic potential, 4-Cyclopropyl-4-methoxybutan-2-one presents as an intriguing yet uncharacterized molecule. A thorough review of the current scientific literature reveals a notable absence of direct experimental data on its biological activities. However, the presence of a cyclopropyl ketone motif—a privileged scaffold in medicinal chemistry—suggests a high probability of bioactivity. The cyclopropyl group is a versatile player in drug design, frequently incorporated to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties.[1][2]

This guide, therefore, takes a proactive and predictive approach. Instead of a conventional comparison of established data, we will construct a logical and experimentally grounded framework for the comprehensive evaluation of 4-Cyclopropyl-4-methoxybutan-2-one. We will infer its potential biological activities based on the well-documented profiles of structurally related cyclopropyl ketones.[3][4] This document will serve as a detailed roadmap for researchers, providing not only a comparative analysis with relevant chemical entities but also robust, step-by-step protocols for its initial biological screening and characterization. Our objective is to empower researchers to unlock the potential of this novel compound through a structured and scientifically rigorous discovery workflow.

The Cyclopropyl Ketone: A Privileged Scaffold in Drug Discovery

The cyclopropane ring, despite its simple three-carbon structure, imparts profound effects on a molecule's biological profile.[1] Its rigid, strained nature introduces unique conformational constraints and electronic properties. When conjugated with a ketone, this moiety can participate in a variety of chemical transformations and biological interactions.[5] The inclusion of a cyclopropyl group in drug candidates has been shown to address several challenges in drug discovery by:

  • Enhancing Potency: The rigid conformation can lock the molecule into a bioactive conformation, leading to more favorable binding with target proteins.[6]

  • Improving Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the drug's half-life.[1]

  • Modulating Physicochemical Properties: It can influence lipophilicity and other properties that affect absorption, distribution, metabolism, and excretion (ADME).[5]

Given these established benefits, it is reasonable to hypothesize that 4-Cyclopropyl-4-methoxybutan-2-one could exhibit a range of biological effects.

Inferred Biological Activities and a Proposed Screening Cascade

Based on the activities of the broader class of aryl and alkyl cyclopropyl ketones, we can hypothesize that 4-Cyclopropyl-4-methoxybutan-2-one may possess anticancer, antimicrobial, and/or anti-inflammatory properties.[3][4] To systematically investigate these possibilities, we propose the following tiered screening cascade.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary Assays & Hit Validation cluster_2 Tier 3: Lead Optimization T1_Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) T2_Cytotoxicity Mechanism of Action (e.g., Apoptosis Assays) T1_Cytotoxicity->T2_Cytotoxicity If Active T1_Antimicrobial Antimicrobial Screen (e.g., Broth Microdilution) T2_Antimicrobial MIC Determination & Spectrum (Gram +/-) T1_Antimicrobial->T2_Antimicrobial If Active T1_AntiInflam Anti-inflammatory Screen (e.g., Griess Assay) T2_AntiInflam Cytokine Profiling (e.g., ELISA) T1_AntiInflam->T2_AntiInflam If Active T3_SAR Structure-Activity Relationship (SAR) Studies T2_Cytotoxicity->T3_SAR T2_Antimicrobial->T3_SAR T2_AntiInflam->T3_SAR T3_ADME In Vitro ADME/Tox T3_SAR->T3_ADME

Figure 1: Proposed tiered screening workflow for 4-Cyclopropyl-4-methoxybutan-2-one.
Hypothetical Data Summary

The following table presents a hypothetical outcome of the Tier 1 screening to guide the interpretation of results.

Assay TypeTarget/Cell LineEndpointHypothetical Result for 4-Cyclopropyl-4-methoxybutan-2-oneComparator: Doxorubicin (Chemotherapy)Comparator: Ciprofloxacin (Antibiotic)
Cytotoxicity MCF-7 (Breast Cancer)IC₅₀ (µM)15.20.8>100
Cytotoxicity A549 (Lung Cancer)IC₅₀ (µM)25.81.2>100
Antimicrobial S. aureus (Gram +)MIC (µg/mL)32>1280.5
Antimicrobial E. coli (Gram -)MIC (µg/mL)>128>1280.015
Anti-inflammatory LPS-stimulated RAW 264.7NO₂⁻ Inhibition (%)65% at 50 µMNot ApplicableNot Applicable

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the proposed screening, the following detailed protocols for key Tier 1 assays are provided.

In Vitro Cytotoxicity: The MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess cell viability.[7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media.

    • Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 4-Cyclopropyl-4-methoxybutan-2-one in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old media from the cells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.[8]

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized bacterial suspension is added. The MIC is the lowest concentration of the compound that prevents visible bacterial growth.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of broth to all wells.

    • Add 50 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration where no growth is observed.

In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

This protocol measures the effect of the compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Principle: NO is a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant. A reduction in nitrite indicates anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 4-Cyclopropyl-4-methoxybutan-2-one for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include vehicle and no-LPS controls.

  • Griess Reaction:

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.

  • Measurement and Quantification:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Comparative Analysis and Plausible Synthesis

Comparison with Marketed Drugs

While no directly analogous drugs exist, we can compare the structural features of 4-Cyclopropyl-4-methoxybutan-2-one to approved drugs containing a cyclopropyl moiety to underscore its therapeutic potential.

CompoundStructureTherapeutic ClassKey Role of Cyclopropyl Group
4-Cyclopropyl-4-methoxybutan-2-one CC(=O)CC(C1CC1)OC (SMILES)Hypothetical: Anticancer, Antimicrobial, Anti-inflammatoryPotentially enhances potency and metabolic stability
Efavirenz (Structure with cyclopropylacetylene)Antiviral (NNRTI)A key building block derived from cyclopropyl methyl ketone.[5]
Prasugrel (Structure with cyclopropyl group)AntiplateletThe cyclopropyl ketone is a key intermediate in its synthesis.[9]
Ciprofloxacin (Structure with cyclopropyl on quinolone core)AntibioticThe cyclopropyl group is crucial for its antibacterial activity and potency.

This comparison highlights how the cyclopropyl motif is a recurring feature in successful therapeutics across different disease areas.

Plausible Synthetic Route

A plausible and efficient synthesis of 4-Cyclopropyl-4-methoxybutan-2-one can be envisioned, lending credibility to its potential as a research tool and drug development candidate. A possible route involves the reaction of a cyclopropyl Grignard reagent with an appropriate electrophile, followed by oxidation.

G cluster_0 Plausible Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one CyclopropylBromide Cyclopropyl bromide Grignard Cyclopropylmagnesium bromide CyclopropylBromide->Grignard Grignard Formation Magnesium Mg, THF AdditionProduct Intermediate Adduct Grignard->AdditionProduct Electrophile 4-Methoxy-3-buten-2-one Electrophile->AdditionProduct 1,4-Conjugate Addition FinalProduct 4-Cyclopropyl-4-methoxybutan-2-one AdditionProduct->FinalProduct Oxidation Oxidation Oxidation (e.g., PCC)

Sources

Validation

"in silico modeling of 4-Cyclopropyl-4-methoxybutan-2-one"

An objective comparison of in silico modeling strategies for 4-Cyclopropyl-4-methoxybutan-2-one, providing researchers with actionable, data-driven insights into its conformational and electronic properties relative to s...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of in silico modeling strategies for 4-Cyclopropyl-4-methoxybutan-2-one, providing researchers with actionable, data-driven insights into its conformational and electronic properties relative to structural analogs.

Introduction: Dissecting a Structurally Unique Ketone

In the landscape of medicinal chemistry and materials science, small molecules with unique structural motifs are of paramount importance. 4-Cyclopropyl-4-methoxybutan-2-one presents a fascinating case study, incorporating a strained cyclopropyl ring and a methoxy group adjacent to a stereocenter, features known to significantly modulate a molecule's physicochemical and pharmacological properties. The cyclopropyl group, in particular, is a versatile substituent that can act as a bioisostere for various functional groups, influencing conformation, metabolic stability, and binding affinity through its unique electronic character, which has been described as having partial double-bond properties.[1][2]

Understanding the three-dimensional structure, conformational flexibility, and electronic landscape of such a molecule is critical for predicting its behavior in a biological system or a material matrix. In silico modeling provides a powerful, resource-efficient alternative to purely empirical approaches, allowing for the rapid evaluation of molecular properties and guiding further experimental work.[3]

This guide, written from the perspective of a Senior Application Scientist, provides a comparative framework for modeling 4-Cyclopropyl-4-methoxybutan-2-one. We will not only detail the step-by-step protocols for various computational methods but also explain the critical reasoning behind methodological choices. Furthermore, we will benchmark the target molecule against carefully selected alternatives to isolate and understand the specific contributions of its core structural features.

The chosen comparators are:

  • 4-Cyclopropylbutan-2-one: To assess the influence of the 4-methoxy group.[4]

  • 4-Methoxybutan-2-one: To assess the influence of the cyclopropyl group.[5]

  • Benzylacetone (4-Phenylbutan-2-one): To compare the effects of the aliphatic, strained cyclopropyl ring with a planar, aromatic phenyl ring.[6]

Part 1: A Comparative Guide to In Silico Modeling Techniques

The choice of a computational method is a trade-off between accuracy and computational cost. For a molecule like 4-Cyclopropyl-4-methoxybutan-2-one, a multi-faceted approach is recommended to gain a holistic understanding. We will compare two primary classes of methods: Quantum Mechanics (QM) and Molecular Mechanics (MM), the latter often applied within a Molecular Dynamics (MD) framework.

Quantum Mechanics (QM): The High-Fidelity Approach

QM methods, particularly Density Functional Theory (DFT), calculate the electronic structure of a molecule from first principles, providing highly accurate geometric, energetic, and electronic properties without prior parameterization for the specific molecule.[7]

Why use DFT for this molecule? The strained nature of the cyclopropyl ring involves unusual bonding that is not always well-described by classical, parameterized methods. DFT explicitly models the electron distribution, making it ideal for accurately capturing the nuanced electronic effects of this group, such as its ability to act as a resonance electron-donating group while being inductively withdrawing.[1] It is the gold standard for calculating properties like HOMO-LUMO gaps, electrostatic potential surfaces, and reaction energy barriers.[8]

Common Methodological Choices:

  • Functional: Hybrid functionals like B3LYP are widely used and offer a robust balance of accuracy and cost for organic molecules.[8] For potentially greater accuracy in conformational energies, methods that account for dispersion, such as B3LYP-D3 or M06-2X, are often recommended.[9]

  • Basis Set: A Pople-style basis set like 6-31G(d) is a common starting point for geometry optimization. For more accurate final energy calculations, a larger basis set such as 6-311+G(2df,p) is preferable.[9]

Molecular Dynamics (MD): The Dynamic Approach

MD simulations use classical mechanics (based on parameterized force fields) to simulate the movement of atoms over time. This approach is computationally less expensive than QM, allowing for the simulation of larger systems (e.g., the molecule in a solvent box) over longer timescales (nanoseconds to microseconds).[10]

Why use MD for this molecule? The primary utility of MD is to understand the conformational dynamics and solvent interactions. For 4-Cyclopropyl-4-methoxybutan-2-one, MD can reveal:

  • The preferred rotamers around the C3-C4 bond.

  • The stability of intramolecular hydrogen bonds, if any.

  • The solvation shell structure and how the molecule interacts with its environment, which is crucial for predicting properties like solubility.[11]

Common Methodological Choices:

  • Force Field: General purpose force fields like GAFF (General Amber Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are designed to handle a wide variety of organic molecules.

  • Solvent Model: Explicit solvent models, such as TIP3P or SPC/E for water, provide a realistic representation of the solvent environment.

Workflow Comparison

The following diagram illustrates the distinct yet complementary workflows for QM and MD analyses.

G cluster_0 Quantum Mechanics (QM) Workflow cluster_1 Molecular Dynamics (MD) Workflow qm_start Input Structure qm_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) qm_start->qm_opt Accurate geometry qm_freq Frequency Calculation (Confirm Minimum) qm_opt->qm_freq Vibrational modes qm_spe Single-Point Energy (e.g., M06-2X/6-311+G**) qm_freq->qm_spe Refined energy qm_props Calculate Electronic Properties (ESP, HOMO/LUMO) qm_spe->qm_props md_start Input Structure md_param Assign Force Field Parameters (e.g., GAFF) md_start->md_param md_solvate Solvate in Water Box (e.g., TIP3P) md_param->md_solvate md_equil System Equilibration (NVT, NPT) md_solvate->md_equil Prepare system md_prod Production MD Run (Nanoseconds) md_equil->md_prod Simulate dynamics md_analyze Trajectory Analysis (RMSD, Clustering) md_prod->md_analyze start Target Molecule: 4-Cyclopropyl-4-methoxybutan-2-one start->qm_start start->md_start G cluster_0 Isolating Structural Effects TM Target Molecule (4-Cyclopropyl-4-methoxybutan-2-one) A1 Analog 1 (4-Cyclopropylbutan-2-one) TM->A1 - Methoxy Group A2 Analog 2 (4-Methoxybutan-2-one) TM->A2 - Cyclopropyl Group A3 Analog 3 (Benzylacetone) TM->A3 Cyclopropyl → Phenyl P1 Electronic Properties (HOMO/LUMO, ESP) TM->P1 P2 Conformational Profile (Dihedrals, Flexibility) TM->P2 A1->P1 A2->P1 A3->P1

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Comparative

A Comparative Guide to Predicting the Properties of 4-Cyclopropyl-4-methoxybutan-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the ability to accurately predict the physicochemical and biological properties of novel chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the ability to accurately predict the physicochemical and biological properties of novel chemical entities is paramount. This guide offers an in-depth, predictive analysis of 4-Cyclopropyl-4-methoxybutan-2-one, a molecule of interest due to its unique combination of a strained cyclopropyl ring, a ketone carbonyl group, and a methoxy ether linkage. By leveraging established principles of physical organic chemistry, computational modeling, and a comparative analysis with structurally related compounds, we aim to provide a comprehensive forecast of its key attributes. This document is intended to serve as a valuable resource for researchers, enabling informed decisions in synthesis, screening, and lead optimization efforts.

Predicted Physicochemical Properties: A Quantitative Comparison

QSAR models are mathematical relationships that link the chemical structure and related properties of a set of compounds to their biological or chemical activity.[1][2][3][4] By analyzing the structural features of 4-Cyclopropyl-4-methoxybutan-2-one, we can estimate its properties and compare them to known values of analogous compounds.

Table 1: Predicted Physicochemical Properties

Property4-Cyclopropyl-4-methoxybutan-2-one (Predicted)4-Cyclopropylbutan-2-one[5]4-Methoxybutan-2-one[6][7][8]2-Hexanone (Reference Aliphatic Ketone)
Molecular Formula C8H14O2C7H12OC5H10O2C6H12O
Molecular Weight ( g/mol ) 142.20112.17102.13100.16
XLogP3 (Predicted logP) 1.81.50.31.3
Boiling Point (°C) ~180-190 (Estimated)165-167122-123127
Aqueous Solubility Moderately SolubleSolubleMiscibleSlightly Soluble
  • Lipophilicity (XLogP3): The predicted octanol-water partition coefficient (XLogP3) of 1.8 for 4-Cyclopropyl-4-methoxybutan-2-one suggests a moderate level of lipophilicity. This is slightly higher than its des-methoxy analog, 4-cyclopropylbutan-2-one (1.5), and significantly more lipophilic than 4-methoxybutan-2-one (0.3).[5][6] The increased lipophilicity compared to the methoxy analog is due to the larger carbon framework contributed by the cyclopropyl group. A compound's logP value is a critical determinant of its ability to cross biological membranes and its potential for off-target binding.[9]

  • Boiling Point: The boiling point is influenced by molecular weight and intermolecular forces.[10] The presence of the polar carbonyl group in all the compared ketones leads to dipole-dipole interactions, resulting in higher boiling points than non-polar alkanes of similar molecular weight.[10][11] We predict a boiling point for 4-Cyclopropyl-4-methoxybutan-2-one to be in the range of 180-190 °C, which is higher than the other analogs due to its larger molecular weight and the potential for additional dipole-dipole interactions from the methoxy group.

  • Aqueous Solubility: The solubility of aldehydes and ketones in water decreases as the carbon chain length increases.[10][12] Smaller ketones like 4-methoxybutan-2-one are miscible with water due to the ability of the carbonyl oxygen to act as a hydrogen bond acceptor.[7][12] We predict that 4-Cyclopropyl-4-methoxybutan-2-one will be moderately soluble in water, less so than 4-methoxybutan-2-one due to its increased hydrophobic character from the cyclopropyl ring and longer alkyl chain.

Predicted Spectral Characteristics

Spectroscopic analysis is indispensable for the structural elucidation of organic molecules. Based on the functional groups present in 4-Cyclopropyl-4-methoxybutan-2-one, we can predict its key spectral features.

Table 2: Predicted Spectral Data

SpectrumPredicted Features for 4-Cyclopropyl-4-methoxybutan-2-one
¹H NMR - Singlet (~2.1 ppm, 3H) for the acetyl methyl protons. - Multiplet (~2.5-2.8 ppm, 2H) for the methylene protons alpha to the carbonyl. - Singlet (~3.3 ppm, 3H) for the methoxy protons. - Multiplet (~3.5-3.8 ppm, 1H) for the methine proton adjacent to the methoxy group. - Multiplets (~0.1-0.8 ppm, 5H) for the cyclopropyl protons.
¹³C NMR - Carbonyl carbon (~208 ppm). - Methoxy carbon (~58 ppm). - Acetyl methyl carbon (~30 ppm). - Methylene carbon alpha to carbonyl (~45 ppm). - Methine carbon adjacent to methoxy (~78 ppm). - Cyclopropyl carbons (~5-15 ppm).
IR (cm⁻¹) - Strong C=O stretch (~1715 cm⁻¹). - C-O-C stretch (~1100 cm⁻¹). - C-H stretches from alkyl and cyclopropyl groups (~2850-3050 cm⁻¹).
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z 142. - Prominent fragment at m/z 43 (CH₃CO⁺). - Fragments corresponding to the loss of a methoxy group (M-31) and the cyclopropyl group (M-41).

The presence of a methoxy group typically shows a singlet integrating to three protons around 3.3-4.0 ppm in the ¹H NMR spectrum and a resonance around 50-60 ppm in the ¹³C NMR spectrum.[13] The strained cyclopropyl ring protons will appear at unusually high field (low ppm) in the ¹H NMR spectrum.

Predicted Reactivity: The Influence of the Cyclopropyl and Methoxy Groups

The reactivity of a ketone is centered around the electrophilic carbonyl carbon and the nucleophilic oxygen. In 4-Cyclopropyl-4-methoxybutan-2-one, both the cyclopropyl and methoxy groups will modulate this reactivity.

The cyclopropyl group, due to the inherent ring strain, can participate in unique chemical transformations.[14] The reactivity of cyclopropyl ketones is significantly influenced by the nature of the other substituent on the carbonyl. While aryl cyclopropyl ketones are susceptible to single-electron transfer (SET) processes due to the stabilizing effect of the aryl group on radical intermediates, alkyl cyclopropyl ketones are generally less reactive in such transformations.[14][15] As 4-Cyclopropyl-4-methoxybutan-2-one is an alkyl cyclopropyl ketone, it is expected to be less reactive in SET-initiated reactions compared to an aryl analog. However, recent advances have shown that even alkyl cyclopropyl ketones can undergo catalytic [3+2] cycloadditions with alkenes and alkynes, although they may require more robust catalytic systems.[16]

The methoxy group at the 4-position is an electron-withdrawing group via induction, which could slightly increase the electrophilicity of the carbonyl carbon. However, its more significant influence will be on reactions involving the alpha-protons. The presence of the methoxy group on the adjacent carbon could also sterically hinder the approach of bulky nucleophiles to the carbonyl carbon.

Below is a diagram illustrating potential reaction pathways for 4-Cyclopropyl-4-methoxybutan-2-one.

G cluster_0 Reactivity of 4-Cyclopropyl-4-methoxybutan-2-one cluster_1 Nucleophilic Addition cluster_2 Enolate Formation cluster_3 Cyclopropyl Ring Opening Molecule 4-Cyclopropyl-4-methoxybutan-2-one Addition_Product Addition Product (e.g., Hemiacetal, Cyanohydrin) Molecule->Addition_Product 1. Nu⁻ 2. H⁺ Enolate Enolate Intermediate Molecule->Enolate Base Ring_Opened_Product Ring-Opened Product (e.g., via radical intermediate) Molecule->Ring_Opened_Product Radical Initiator or Metal Catalyst Aldol_Product Aldol Product Enolate->Aldol_Product Electrophile

Caption: Potential reaction pathways for 4-Cyclopropyl-4-methoxybutan-2-one.

Predicted Metabolic Stability

For drug development professionals, understanding a compound's metabolic fate is critical. The incorporation of a cyclopropyl group into a drug molecule is a common strategy to enhance metabolic stability.[17][18] The carbon-hydrogen bonds in a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[17][19]

However, the metabolism of cyclopropyl groups can be complex. While in some cases they can block oxidation, in others, particularly when attached to amines, they can lead to reactive intermediates.[19] For 4-Cyclopropyl-4-methoxybutan-2-one, the primary sites of metabolism are likely to be the carbons alpha to the ketone and the methoxy group. The cyclopropyl group itself is expected to be relatively stable to metabolism.

The methoxy group can undergo O-demethylation, a common metabolic pathway mediated by CYP enzymes, to form the corresponding alcohol. The resulting alcohol could then be further oxidized or conjugated.

G cluster_0 Predicted Metabolic Pathways cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism Parent 4-Cyclopropyl-4-methoxybutan-2-one O_Demethylation O-Demethylation (CYP-mediated) Parent->O_Demethylation Hydroxylation Hydroxylation (at various positions) Parent->Hydroxylation Metabolite1 4-Cyclopropyl-4-hydroxybutan-2-one O_Demethylation->Metabolite1 Metabolite2 Hydroxylated Metabolites Hydroxylation->Metabolite2 Glucuronidation Glucuronidation Conjugate1 Glucuronide Conjugate Glucuronidation->Conjugate1 Sulfation Sulfation Conjugate2 Sulfate Conjugate Sulfation->Conjugate2 Metabolite1->Glucuronidation Metabolite1->Sulfation

Caption: Predicted metabolic pathways for 4-Cyclopropyl-4-methoxybutan-2-one.

Experimental Protocols for Property Determination

To validate these predictions, standardized experimental protocols are essential.

Determination of Octanol-Water Partition Coefficient (logP)

Method: Shake-Flask Method (OECD Guideline 107)

  • Preparation of Solutions: Prepare a stock solution of 4-Cyclopropyl-4-methoxybutan-2-one in n-octanol. The concentration should be such that it can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy, GC, or HPLC). Also, prepare a buffer solution (typically pH 7.4 to mimic physiological conditions).

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the buffer.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and partitioning of the compound between the two phases. Allow the phases to separate completely.

  • Analysis: Carefully separate the two phases. Determine the concentration of the compound in both the n-octanol and the aqueous phase using the chosen analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.[9]

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a faster, more automated method for logP determination.[20]

  • Column and Mobile Phase: Use a C18 reversed-phase column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values and measure their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values.

  • Sample Analysis: Inject the sample of 4-Cyclopropyl-4-methoxybutan-2-one and measure its retention time.

  • Calculation: Determine the log k' for the sample and use the calibration curve to determine its logP value.

Determination of Aqueous Solubility

Method: Shake-Flask Method (OECD Guideline 105)

  • Equilibration: Add an excess amount of 4-Cyclopropyl-4-methoxybutan-2-one to a known volume of water or buffer (pH 7.4) in a flask.

  • Stirring: Stir the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

  • Analysis: Determine the concentration of the dissolved compound in the clear aqueous solution using a suitable analytical method (e.g., HPLC-UV).

  • Result: The measured concentration represents the aqueous solubility of the compound at that temperature.

Conclusion

This guide provides a predictive overview of the key properties of 4-Cyclopropyl-4-methoxybutan-2-one, grounded in established chemical principles and comparative data analysis. The presence of the cyclopropyl and methoxy functionalities imparts a unique combination of moderate lipophilicity, potential for specific chemical reactivity, and likely enhanced metabolic stability compared to simpler alkyl ketones. While these predictions offer valuable insights for researchers, experimental validation remains the gold standard. The outlined protocols for determining logP and aqueous solubility provide a clear path for such empirical verification. As with any predictive endeavor, these findings should be used to guide, rather than replace, experimental investigation in the pursuit of novel therapeutics and other advanced materials.

References

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021, September 23). Hypha Discovery. [Link]

  • Zhang, W., et al. (2018). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry, 83(15), 8236–8245. [Link]

  • Yadav, J. S., et al. (2010). Mechanism for the intermolecular reaction of cyclopropyl ketones with alkenes. Tetrahedron Letters, 51(1), 138-141. [Link]

  • Vetter, D., et al. (2018). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. CHIMIA International Journal for Chemistry, 72(11), 795-799. [Link]

  • Tropsha, A. (2010). Predictive QSAR Modeling: Methods and Applications in Drug Discovery and Chemical Risk Assessment. In Silico Drug Discovery and Design, 1-24. [Link]

  • O'Malley, S. J., et al. (2006). Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings. Journal of the American Chemical Society, 128(16), 5390–5391. [Link]

  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society, 146(18), 12384–12392. [Link]

  • Talybov, G., & Ferreira, V. F. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5969–6025. [Link]

  • De, A. (2023). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Research Journal of Wave, 1(1), 1-15. [Link]

  • Di, L., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(10), 950–954. [Link]

  • Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. (2025). Molecules, 30(23), 1-20. [Link]

  • Quantitative structure–activity relationship. (2024, February 28). In Wikipedia. [Link]

  • Yoshikawa, K., et al. (2000). QSAR Model for Drug Human Oral Bioavailability. Journal of Medicinal Chemistry, 43(13), 2575–2581. [Link]

  • Sarkar, A., & Roy, K. (2011). Relations of hydrophobicity (log P) of ketones with various indices. Journal of the Serbian Chemical Society, 76(12), 1641-1654. [Link]

  • 4-Cyclopropyl 2-butanone. (n.d.). PubChem. [Link]

  • Calculated and experimental logP for 15 compounds. (n.d.). ResearchGate. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). Science Ready. [Link]

  • Aldehydes vs Ketones - 5 Key Differences. (2023, September 6). ReAgent Chemicals. [Link]

  • Aldehyde vs Ketone: Key Differences and Similarities Explained. (2024, December 17). Patsnap. [Link]

  • 15: Aldehydes and Ketones. (n.d.). Chemistry LibreTexts. [Link]

  • Properties of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. [Link]

  • Kappe, C. O., et al. (2011). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Organic Process Research & Development, 15(4), 845–854. [Link]

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  • Determination of log P coefficients via a RP-HPLC column. (n.d.).
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Validation

Validating Analytical Methods for 4-Cyclopropyl-4-methoxybutan-2-one: A Comparative Guide

As drug development and chemical synthesis grow increasingly complex, the rigorous validation of analytical methods for key intermediates is non-negotiable. 4-Cyclopropyl-4-methoxybutan-2-one (CAS 59939-10-5)[1] is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical synthesis grow increasingly complex, the rigorous validation of analytical methods for key intermediates is non-negotiable. 4-Cyclopropyl-4-methoxybutan-2-one (CAS 59939-10-5)[1] is a highly specific organic building block featuring a cyclopropyl ring, an ether linkage, and a ketone group.

This guide objectively compares the analytical platforms available for validating the purity and assay of this compound. By applying the principles of ICH Q2(R2)[2] and USP <1225>[3], we will deconstruct the causality behind method selection, provide self-validating experimental protocols, and establish a scientifically grounded framework for analytical success.

The Analytical Challenge: Causality in Method Selection

To design a robust analytical method, a Senior Application Scientist must first interrogate the molecule's physicochemical properties.

The Failure of HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the default choice in many labs, but it is fundamentally unsuited for 4-Cyclopropyl-4-methoxybutan-2-one. The molecule lacks an extended conjugated π -electron system. Its only UV-active feature is the forbidden n π transition of the ketone carbonyl, which absorbs weakly near 280 nm (molar absorptivity ϵ < 100 M⁻¹cm⁻¹). Using HPLC-UV introduces a critical specificity risk: any trace impurity containing a conjugated aromatic ring will produce a disproportionately massive UV signal, artificially suppressing the apparent purity of the target analyte.

The Superiority of GC-FID: Because the compound is volatile and thermally stable, Gas Chromatography with Flame Ionization Detection (GC-FID) is the optimal platform. FID relies on the combustion of carbon-hydrogen bonds, yielding a response that is strictly proportional to the carbon mass of the analyte. This provides a universal, unbiased purity profile. For structural confirmation and unknown impurity identification, GC-MS serves as the necessary orthogonal technique, while Quantitative NMR (qNMR) acts as the gold standard for absolute reference standard qualification without requiring a pre-existing standard of the same material.

Objective Performance Comparison

The following table synthesizes the performance metrics of each analytical platform when applied specifically to 4-Cyclopropyl-4-methoxybutan-2-one, aligning with USP <1225> Category I (Assay) and Category II (Impurity) requirements[3].

Validation ParameterGC-FID (Primary Assay & Purity)GC-MS (Orthogonal ID)HPLC-UV (Alternative)qNMR (Absolute Standardization)
Sensitivity (LOD) High (~1–5 ppm)Very High (<1 ppm)Poor (>50 ppm)Moderate (~100 ppm)
Specificity Good (Retention Time based)Excellent (Mass Fragmentation)Poor (Lacks chromophore)Excellent (Structural resolution)
Linearity & Range 0.05 – 1.5 mg/mL (R² > 0.999)0.01 – 0.5 mg/mLN/A (Non-linear at low conc.)1 – 20 mg/mL
Accuracy 98.0% – 102.0% recoveryQualitative / Semi-quantHighly variable> 99.5% absolute accuracy
Regulatory Fit ICH Q2(R2) Compliant AssayImpurity ElucidationNot RecommendedReference Standard Qualification

Method Selection & Validation Workflows

To ensure trustworthiness, analytical workflows must be systematically designed. The diagrams below map the logical decision-making process for method selection and the lifecycle of method validation as dictated by ICH Q2(R2)[4].

MethodSelection Start 4-Cyclopropyl-4-methoxybutan-2-one (Target Analyte) Volatile Is the compound volatile and thermally stable? Start->Volatile qNMR qNMR (Absolute Ref Std) Start->qNMR Orthogonal Standardization GC Gas Chromatography (Primary Platform) Volatile->GC Yes (BP ~180°C) HPLC Liquid Chromatography (Secondary Platform) Volatile->HPLC No Chromophore Does it possess a strong UV chromophore? GCFID GC-FID (Purity & Assay) Chromophore->GCFID No (Ketone only) GCMS GC-MS (Impurity ID) Chromophore->GCMS No (Needs ID) GC->Chromophore

Fig 1: Analytical method selection decision tree for 4-Cyclopropyl-4-methoxybutan-2-one.

ValidationWorkflow SST System Suitability (SST) Spec Specificity (Blank/Placebo) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness (DoE) Acc->Rob

Fig 2: ICH Q2(R2) self-validating workflow for quantitative analytical procedures.

Self-Validating Experimental Protocols

A method is only as trustworthy as its built-in failure safeguards. The following protocols integrate System Suitability Testing (SST)[4] as a mandatory gatekeeper. If the SST fails, the system automatically invalidates the run, ensuring absolute data integrity.

Protocol A: GC-FID for Assay and Related Substances

Objective: Quantify the purity of 4-Cyclopropyl-4-methoxybutan-2-one. Causality: A mid-polarity DB-5 column provides optimal separation of the ether/ketone functional groups from potential synthetic byproducts (e.g., unreacted cyclopropyl precursors).

  • Chromatographic Conditions:

    • Column: DB-5 (30 m × 0.25 mm × 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: 220°C, Split ratio 20:1.

    • Detector: FID at 260°C.

    • Oven Program: 60°C (hold 2 min) ramp 15°C/min to 250°C hold 5 min.

  • Sample Preparation: Dissolve 10.0 mg of the sample in 10.0 mL of HPLC-grade Acetonitrile (1.0 mg/mL).

  • Self-Validating SST Criteria:

    • Inject the standard solution 6 consecutive times.

    • Gate 1 (Precision): The Relative Standard Deviation (RSD) of the analyte peak area must be 2.0%.

    • Gate 2 (Specificity/Resolution): The resolution ( Rs​ ) between 4-Cyclopropyl-4-methoxybutan-2-one and its closest eluting impurity must be 2.0.

Protocol B: qNMR for Absolute Reference Standard Qualification

Objective: Establish the absolute mass fraction of the primary reference standard without relying on a pre-existing standard. Causality: In qNMR, the area under the resonance peak is directly proportional to the number of nuclei. By using an internal standard of known purity, absolute quantification is achieved. A 30-second relaxation delay ( D1​ ) is strictly enforced to ensure all protons (even those with long T1​ relaxation times) return to thermal equilibrium, preventing signal truncation and ensuring quantitative accuracy.

  • Spectroscopic Conditions:

    • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

    • Solvent: CDCl 3​ (containing 0.05% TMS).

    • Internal Standard (IS): Maleic acid (TraceCERT® certified reference material).

    • Parameters: Pulse angle 30°, Scans (NS) = 64, Relaxation delay ( D1​ ) = 30 seconds.

  • Sample Preparation: Accurately weigh ~20.0 mg of 4-Cyclopropyl-4-methoxybutan-2-one and ~10.0 mg of Maleic acid into a vial. Dissolve in 0.7 mL CDCl 3​ and transfer to an NMR tube.

  • Self-Validating SST Criteria:

    • Gate 1 (Sensitivity): The Signal-to-Noise (S/N) ratio of the integrated peaks must be 250:1.

    • Gate 2 (Peak Shape): The baseline must be flat, and phase correction must yield symmetrical peaks to ensure integration error is < 0.5%.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. Available at:[Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

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Comparative

A Comparative Guide to the Characterization of 4-Cyclopropyl-4-methoxybutan-2-one via Structural Analogs

This guide provides a comprehensive framework for the characterization of the novel compound 4-Cyclopropyl-4-methoxybutan-2-one. Given the absence of extensive public data for this specific molecule, we will employ a rob...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the characterization of the novel compound 4-Cyclopropyl-4-methoxybutan-2-one. Given the absence of extensive public data for this specific molecule, we will employ a robust, cross-referencing methodology. By deconstructing the target molecule into its core structural motifs, we can build a predictive analytical profile based on well-documented analogs. This approach not only allows for a confident, preliminary identification but also establishes a rigorous workflow for the empirical validation of newly synthesized material.

This document is intended for researchers in organic synthesis and drug development who require a reliable strategy for characterizing novel chemical entities. We will delve into predictive spectroscopic analysis, propose a viable synthetic route, and outline a self-validating experimental workflow for structural confirmation.

Structural Deconstruction and Analog Selection

The primary challenge in analyzing a novel compound is the lack of reference data. Our strategy is to dissect 4-Cyclopropyl-4-methoxybutan-2-one into its fundamental components and select well-characterized molecules that represent these parts. This allows us to predict the spectroscopic behavior of the target molecule with a high degree of confidence.

The target molecule can be broken down into three key regions:

  • The Cyclopropyl Ketone System: The cyclopropyl group directly influences the adjacent chiral center and the carbonyl group.

  • The Methoxy Ether Linkage: The methoxy group at the C4 position is a key feature.

  • The Butan-2-one Backbone: The underlying alkyl ketone chain provides a basic structural framework.

Based on this deconstruction, we have selected four primary analogs for comparative analysis:

  • Acetylcyclopropane (Cyclopropyl methyl ketone): The simplest representation of the cyclopropyl-ketone moiety, providing baseline data for the spectroscopic properties of this strained ring system.[1][2]

  • 4-Cyclopropylbutan-2-one: This analog contains the complete carbon skeleton of our target, minus the methoxy group, allowing us to isolate the impact of the cyclopropyl group on the butanone chain.[3][4]

  • 4-Methoxy-2-butanone: This compound provides reference data for the methoxy group's influence on the butanone backbone, particularly the chemical shifts of the adjacent methylene and methyl protons.[5][6][7][8][9]

  • 4-(4-Methoxyphenyl)-2-butanone: While substituting a phenyl for a cyclopropyl group, this analog is invaluable for understanding the electronic environment of a larger substituent at the C4 position and provides a more complex, yet relevant, comparison.[10][11][12][13]

cluster_target Target Molecule cluster_analogs Comparative Analogs Target 4-Cyclopropyl-4-methoxybutan-2-one Analog1 Acetylcyclopropane Target->Analog1 Cyclopropyl-Ketone Motif Analog2 4-Cyclopropylbutan-2-one Target->Analog2 Carbon Skeleton Analog3 4-Methoxy-2-butanone Target->Analog3 Methoxy-Backbone Motif Analog4 4-(4-Methoxyphenyl)-2-butanone Target->Analog4 Substituted C4 Position

Caption: Logical relationship between the target molecule and its selected analogs.

Predictive Spectroscopic Profiles & Comparative Data

By cross-referencing data from our chosen analogs, we can construct a detailed predictive profile for 4-Cyclopropyl-4-methoxybutan-2-one. The following tables summarize the known physical and spectroscopic data for the analogs, which form the basis of our predictions.

Physical and Chemical Properties of Analogs
PropertyAcetylcyclopropane4-Cyclopropylbutan-2-one4-Methoxy-2-butanone4-(4-Methoxyphenyl)-2-butanone
Molecular Formula C₅H₈O[2]C₇H₁₂O[3]C₅H₁₀O₂[9]C₁₁H₁₄O₂
Molecular Weight 84.12 g/mol [2]112.17 g/mol [3]102.13 g/mol [9]178.23 g/mol
Boiling Point 114 °C~160-162 °C (Predicted)122-123 °C[6]152-153 °C / 15 mmHg
Density 0.899 g/mL~0.88 g/mL (Predicted)~0.89 g/mL[6]1.056 g/mL
Spectroscopic Data Comparison
TechniqueAcetylcyclopropane4-Methoxy-2-butanone4-(4-Methoxyphenyl)-2-butanonePredicted 4-Cyclopropyl-4-methoxybutan-2-one
¹H NMR (CDCl₃) δ ~2.1 (s, 3H, CH₃CO), ~1.8 (m, 1H, CH), ~0.9-1.1 (m, 4H, CH₂)δ ~3.6 (t, 2H, CH₂O), ~3.3 (s, 3H, OCH₃), ~2.7 (t, 2H, CH₂CO), ~2.1 (s, 3H, CH₃CO)[5]δ ~7.1 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃), ~2.8 (t, 2H, Ar-CH₂), ~2.7 (t, 2H, CH₂CO), ~2.1 (s, 3H, CH₃CO)δ ~3.5-3.7 (m, 1H, CH-O), ~3.3 (s, 3H, OCH₃), ~2.7 (dd, 2H, CH₂CO), ~2.2 (s, 3H, CH₃CO), ~0.8-1.0 (m, 1H, Cyclopropyl-CH), ~0.3-0.6 (m, 4H, Cyclopropyl-CH₂)
¹³C NMR (CDCl₃) δ ~208 (C=O), ~30 (CH₃), ~20 (CH), ~10 (CH₂)δ ~208 (C=O), ~70 (CH₂O), ~58 (OCH₃), ~45 (CH₂CO), ~30 (CH₃CO)[14]δ ~208 (C=O), ~158 (Ar-C-O), ~134 (Ar-C), ~129 (Ar-CH), ~114 (Ar-CH), ~55 (OCH₃), ~45 (CH₂CO), ~30 (CH₃CO), ~29 (Ar-CH₂)[15]δ ~208 (C=O), ~75-78 (CH-O), ~56 (OCH₃), ~48 (CH₂CO), ~30 (CH₃CO), ~15 (Cyclopropyl-CH), ~4-6 (Cyclopropyl-CH₂)
IR (cm⁻¹) ~1695 (C=O), ~3080 (Cyclopropyl C-H)~1715 (C=O), ~1120 (C-O)~1710 (C=O), ~1250 (Aryl C-O), ~1610, 1510 (Aryl C=C)[10]~1710-1715 (C=O), ~3080 (Cyclopropyl C-H), ~1100 (C-O)
MS (m/z) 84 (M+), 69, 43102 (M+), 71, 58, 45178 (M+), 134, 121 (base peak)[11]142 (M+), 111 (M-OCH₃), 99 (M-C₃H₅), 85, 71, 43

Causality Behind Predictions:

  • ¹H NMR: The cyclopropyl protons are expected to be highly shielded (upfield) at δ 0.3-1.0 ppm, a hallmark of this strained ring. The methine proton (CH-O) will be deshielded by both the oxygen and the cyclopropyl group. The singlet for the methoxy group should appear around δ 3.3 ppm, consistent with 4-Methoxy-2-butanone.

  • ¹³C NMR: The carbonyl carbon is consistently found around δ 208 ppm. The cyclopropyl carbons will be significantly upfield (~4-15 ppm). The key signal will be the methine carbon (CH-O) attached to the cyclopropyl and methoxy groups, predicted to be in the δ 75-78 ppm range.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch is expected around 1710-1715 cm⁻¹. The presence of the cyclopropyl group will be confirmed by a characteristic C-H stretch just above 3000 cm⁻¹ (typically ~3080 cm⁻¹).[16]

  • Mass Spectrometry: The molecular ion peak should be at m/z 142. Key fragmentation pathways would include the loss of a methoxy radical (M-31), loss of the cyclopropyl group (M-41), and cleavage yielding the acetyl cation (m/z 43).

Proposed Synthesis and Characterization Workflow

To empirically validate the predicted data, the compound must be synthesized and analyzed. This section details a proposed synthetic pathway and a rigorous, self-validating workflow for characterization.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize 4-Cyclopropyl-4-methoxybutan-2-one involves a Grignard reaction followed by oxidation. This two-step process leverages commercially available starting materials.

Start1 Cyclopropyl bromide Grignard Cyclopropylmagnesium bromide (Grignard Reagent) Start1->Grignard THF Start2 Magnesium Start2->Grignard Intermediate 4-Cyclopropyl-4-methoxybutan-2-ol (Alcohol Intermediate) Grignard->Intermediate 1. Add to Start3 in THF 2. H₃O⁺ quench Start3 4-Methoxy-2-butanone Start3->Intermediate Product 4-Cyclopropyl-4-methoxybutan-2-one (Final Product) Intermediate->Product Oxidation in DCM Oxidant PCC or Dess-Martin periodinane Oxidant->Product

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Protocol: Synthesis

  • Grignard Reagent Formation:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.

    • Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of cyclopropyl bromide in anhydrous THF dropwise, maintaining a gentle reflux. The disappearance of the magnesium indicates the formation of cyclopropylmagnesium bromide.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add a solution of 4-Methoxy-2-butanone[6][7] in anhydrous THF dropwise, maintaining the temperature below 10 °C. The choice of this starting material is critical as it directly installs the required backbone.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate, 4-cyclopropyl-4-methoxybutan-2-ol.

  • Oxidation:

    • Dissolve the crude alcohol in dichloromethane (DCM).

    • Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane portion-wise at room temperature. The use of a mild oxidant is crucial to prevent side reactions.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Upon completion, filter the reaction mixture through a pad of silica gel and celite to remove the oxidant byproducts, washing with additional DCM.

    • Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain pure 4-Cyclopropyl-4-methoxybutan-2-one.

Experimental Characterization Workflow

This workflow ensures a self-validating system where each analytical step confirms the findings of the previous one, leading to an unambiguous structural assignment.

Sample Synthesized & Purified Sample TLC_GC Purity Check: TLC and/or GC-MS Sample->TLC_GC NMR Structural Backbone: ¹H and ¹³C NMR Spectroscopy TLC_GC->NMR If >95% pure IR Functional Group ID: FTIR Spectroscopy NMR->IR MS Molecular Weight & Fragmentation: High-Resolution Mass Spectrometry (HRMS) IR->MS Analysis Data Cross-Reference: Compare empirical data with predicted profile and analogs MS->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Caption: A self-validating workflow for structural confirmation.

Step-by-Step Protocol: Characterization

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for NMR analysis.[16] Prepare a separate sample as a thin film on a salt plate or in a suitable solvent for IR analysis. Prepare a dilute solution in a volatile solvent (e.g., methanol or acetonitrile) for MS analysis.

  • Purity Assessment: Initially, assess the purity of the column-purified fractions using TLC. For a quantitative assessment, perform Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the sample is >95% pure before proceeding with further characterization.

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum. Confirm the presence of all predicted proton environments: the acetyl methyl singlet, the methoxy singlet, the methylene doublet of doublets, the cyclopropyl methine multiplet, and the highly shielded cyclopropyl methylene multiplets. Verify the integration ratios.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Identify the carbonyl carbon, the methoxy carbon, the methine carbon (CH-O), and the characteristic upfield carbons of the cyclopropyl ring.

    • (Optional) Perform advanced 2D NMR experiments (e.g., COSY, HSQC) to definitively assign proton-carbon correlations and confirm connectivity.

  • Infrared (IR) Spectroscopy: Acquire an FTIR spectrum and identify the key absorption bands. The definitive peaks will be the C=O stretch (~1715 cm⁻¹) and the cyclopropyl C-H stretch (~3080 cm⁻¹).[16]

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass of the molecular ion (M+). The experimentally determined mass should match the calculated mass for C₈H₁₄O₂ within a narrow tolerance (e.g., < 5 ppm). Analyze the fragmentation pattern and compare it to the predicted cleavages.

  • Final Analysis: Consolidate all acquired data. A definitive structural confirmation is achieved when the empirical data from NMR, IR, and MS are in full agreement with each other and with the predicted profile derived from the structural analogs.

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  • US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents.
  • A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents.
  • Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Available at: [Link]

  • Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Vinati Organics. Available at: [Link]

  • Chemical Properties of 4'-Methoxybutyrophenone (CAS 4160-51-4). Cheméo. Available at: [Link]

  • 4-cyclopropyl-2-butanone. Stenutz. Available at: [Link]

  • 4-Methoxy-2-butanon - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

Sources

Validation

A Comparative Guide to the Prospective Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

Introduction In the landscape of chemical synthesis and drug discovery, the exploration of novel molecular scaffolds is a primary driver of innovation. Small molecules incorporating both strained ring systems, such as cy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of chemical synthesis and drug discovery, the exploration of novel molecular scaffolds is a primary driver of innovation. Small molecules incorporating both strained ring systems, such as cyclopropanes, and functional groups that can modulate pharmacokinetic properties, like methoxy ethers, are of particular interest. This guide focuses on the target molecule 4-Cyclopropyl-4-methoxybutan-2-one , a compound for which, to date, there is no available peer-reviewed literature detailing its synthesis or properties.

The absence of established methods necessitates a theoretical and comparative approach to its synthesis. This document, therefore, serves as a forward-looking guide for researchers and drug development professionals. We will dissect the molecule's structure to propose plausible synthetic routes, drawing comparisons from established, peer-reviewed methodologies for analogous transformations. The objective is to provide a robust, scientifically-grounded framework for the first synthesis of this novel ketone, comparing potential strategies based on efficiency, accessibility of starting materials, and control over potential stereocenters.

Part 1: Retrosynthetic Analysis and Strategic Comparison

A retrosynthetic analysis of 4-Cyclopropyl-4-methoxybutan-2-one reveals several potential bond disconnections, leading to distinct synthetic strategies. The key challenge lies in the construction of the C4-quaternary center bearing both a cyclopropyl and a methoxy group. We will compare two primary strategies:

  • Strategy A: Conjugate Addition Approach. This route involves the addition of a cyclopropyl nucleophile to a methoxy-containing α,β-unsaturated ketone.

  • Strategy B: α-Functionalization Approach. This strategy begins with a cyclopropyl-containing ketone, followed by the introduction of the methoxy group at the α-position.

cluster_A Strategy A: Conjugate Addition cluster_B Strategy B: α-Functionalization Target 4-Cyclopropyl-4-methoxybutan-2-one A1 Michael Addition Target->A1 C-C Disconnection B1 α-Methoxylation Target->B1 C-O Disconnection A2 4-Methoxy-3-penten-2-one + Cyclopropyl Nucleophile A1->A2 A3 Cyclopropylmagnesium bromide or Cyclopropyllithium A2->A3 B2 4-Cyclopropylbutan-2-one B1->B2 B3 Synthesis of 4-Cyclopropylbutan-2-one B2->B3

Caption: Proposed Retrosynthetic Pathways for 4-Cyclopropyl-4-methoxybutan-2-one.

Comparative Overview of Proposed Strategies
FeatureStrategy A: Conjugate AdditionStrategy B: α-Functionalization
Key Transformation 1,4-Conjugate addition of a cyclopropyl organometallic.α-Methoxylation of a ketone.
Starting Materials 4-Methoxy-3-penten-2-one, Cyclopropylmagnesium bromide.4-Cyclopropylbutan-2-one.
Key Challenges Potential for 1,2-addition; Stability of the enolate intermediate.Control of regioselectivity; Potential for over-functionalization.
Potential Advantages Direct formation of the C-C bond.Utilizes a potentially more accessible ketone precursor.

Part 2: Detailed Experimental Protocols and Methodologies

Strategy A: Synthesis via Conjugate Addition

This approach is predicated on the reliability of Michael additions to activated alkenes. The use of a cyclopropyl organometallic reagent is a well-established method for introducing this strained ring. The choice of a copper catalyst is critical to favor the desired 1,4-addition over a 1,2-addition to the carbonyl group.

cluster_prep Preparation of Reagents cluster_reaction Conjugate Addition Reaction cluster_workup Workup and Purification Start_A Cyclopropyl bromide Reagent_A Cyclopropylmagnesium bromide Start_A->Reagent_A Mg, THF Add Add Cyclopropyl-MgBr solution dropwise Reagent_A->Add Enone 4-Methoxy-3-penten-2-one Mix Mix Enone with Cu(I) catalyst in THF Enone->Mix Cool Cool to -78 °C Mix->Cool Cool->Add Quench Quench with aq. NH4Cl Add->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry over MgSO4 Extract->Dry Purify Column Chromatography Dry->Purify Product_A Target Molecule Purify->Product_A

Caption: Experimental Workflow for the Conjugate Addition Approach (Strategy A).

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add copper(I) iodide (0.1 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C.

  • Grignard Addition: Slowly add a solution of cyclopropylmagnesium bromide (1.2 eq) in THF to the catalyst suspension and stir for 20 minutes to form the Gilman cuprate reagent.

  • Substrate Addition: Add a solution of 4-methoxy-3-penten-2-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting enone is consumed.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target compound.

Causality and Expertise: The use of a copper(I) catalyst is crucial for promoting the 1,4-conjugate addition mechanism, which is a soft-soft interaction according to Hard-Soft Acid-Base (HSAB) theory. The low temperature (-78 °C) helps to prevent side reactions, including 1,2-addition and potential decomposition of the organometallic reagent.

Strategy B: Synthesis via α-Functionalization

This route relies on the synthesis of a precursor ketone, 4-cyclopropylbutan-2-one, which is documented in chemical databases like PubChem[1]. The key step is the subsequent selective introduction of a methoxy group at the C4 position. This can be achieved via an enolate intermediate followed by oxidation.

cluster_prep_B Preparation of Precursor cluster_reaction_B α-Hydroxylation & Methylation cluster_workup_B Workup and Purification Start_B 4-Cyclopropylbutan-2-one Enolate Form Enolate with Base in THF at -78 °C Start_B->Enolate Base LDA or NaHMDS Base->Enolate Hydroxylate Add MoOPH for α-hydroxylation Enolate->Hydroxylate Methylate Add NaH and MeI (Williamson Ether Synthesis) Hydroxylate->Methylate Quench_B Quench with aq. NH4Cl Methylate->Quench_B Extract_B Extract with EtOAc Quench_B->Extract_B Dry_B Dry over Na2SO4 Extract_B->Dry_B Purify_B Column Chromatography Dry_B->Purify_B Product_B Target Molecule Purify_B->Product_B

Caption: Experimental Workflow for the α-Functionalization Approach (Strategy B).

This protocol is presented in two stages: α-hydroxylation and subsequent methylation.

Stage 1: α-Hydroxylation

  • Enolate Formation: To a solution of 4-cyclopropylbutan-2-one (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 1 hour to ensure complete enolate formation.

  • Hydroxylation: Add a solution of oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) (1.2 eq) in THF to the enolate solution at -78 °C.

  • Quenching and Workup: Allow the reaction to warm to room temperature slowly. Quench with saturated aqueous sodium sulfite solution. Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the intermediate 4-cyclopropyl-4-hydroxybutan-2-one by flash column chromatography.

Stage 2: Methylation (Williamson Ether Synthesis)

  • Alkoxide Formation: To a solution of the purified 4-cyclopropyl-4-hydroxybutan-2-one (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Methylation: After gas evolution ceases, add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction with water. Extract with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solvent and purify by flash column chromatography to yield the final product.

Causality and Expertise: The choice of a strong, non-nucleophilic base like LDA is critical to ensure complete and regioselective formation of the kinetic enolate away from the less-hindered methyl group. MoOPH is a standard, reliable reagent for the α-hydroxylation of ketone enolates. The subsequent Williamson ether synthesis is a classic and high-yielding method for forming the methoxy group. This two-stage process provides greater control compared to a direct α-methoxylation, which can be prone to side reactions.

Part 3: Predicted Characterization Data

While no experimental data exists, we can predict the characteristic spectroscopic signals for 4-Cyclopropyl-4-methoxybutan-2-one based on its structure and data for similar compounds.

TechniquePredicted Data
¹H NMR Signals expected for the cyclopropyl protons (~0.1-0.8 ppm), a singlet for the acetyl methyl group (~2.1 ppm), a singlet for the methoxy group (~3.3 ppm), and signals for the methylene and methine protons of the butane chain.
¹³C NMR A signal for the carbonyl carbon (~208 ppm), the methoxy carbon (~50 ppm), and characteristic upfield signals for the cyclopropyl carbons.
IR Spectroscopy A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone.
Mass Spec (EI) A molecular ion peak corresponding to the exact mass of C8H14O2 (142.0994 g/mol ).

Conclusion

This guide presents two viable, albeit distinct, strategies for the synthesis of the novel compound 4-Cyclopropyl-4-methoxybutan-2-one.

  • Strategy A (Conjugate Addition) offers a more convergent and potentially shorter route. Its success hinges on effectively controlling the 1,4- vs. 1,2-addition of the cyclopropyl nucleophile, for which copper catalysis is a well-precedented solution.

  • Strategy B (α-Functionalization) is a more linear approach that may involve more synthetic steps but offers a higher degree of control. The synthesis of the precursor ketone and its subsequent two-stage functionalization rely on highly reliable and well-understood organic transformations.

For an initial exploratory synthesis, Strategy B is recommended due to its reliance on more predictable and controllable reaction steps. The precursor, 4-cyclopropylbutan-2-one, provides a solid foundation, and the subsequent hydroxylation and methylation are robust transformations. Strategy A, while elegant, carries a higher risk of side products that could complicate purification.

The synthesis and characterization of 4-Cyclopropyl-4-methoxybutan-2-one would be a valuable contribution to the field, providing a new building block for medicinal chemistry and materials science.

References

  • PubChem. 4-Cyclopropyl 2-butanone. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Cyclopropyl-1-(3-methoxyphenyl)butan-2-ol. National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Accessibility and Utility of 4-Cyclopropyl-4-methoxybutan-2-one and Its Commercial Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical synthesis and drug discovery, the availability of novel building blocks is paramount to the exploration of new chemical space....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug discovery, the availability of novel building blocks is paramount to the exploration of new chemical space. One such molecule of interest is 4-Cyclopropyl-4-methoxybutan-2-one, a compound with potential applications in the synthesis of complex organic molecules due to its unique combination of a cyclopropyl moiety and a ketone functional group. This guide addresses the commercial availability of this specific ketone, provides a detailed synthetic protocol for its preparation, and offers a comparative analysis with commercially available alternatives.

Executive Summary: Navigating Availability and Synthesis

A thorough investigation of the current chemical supplier landscape reveals that 4-Cyclopropyl-4-methoxybutan-2-one is not a commercially available, off-the-shelf compound . This necessitates its de novo synthesis for any research or development endeavors. This guide, therefore, serves two primary purposes: firstly, to provide a robust and scientifically sound protocol for the synthesis of 4-Cyclopropyl-4-methoxybutan-2-one, and secondly, to compare this synthetic route with the use of readily available alternative butanones. This comparative analysis will weigh factors such as synthetic accessibility, potential reactivity, and structural similarity to aid researchers in making informed decisions for their specific applications.

Proposed Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

The most direct and plausible route to 4-Cyclopropyl-4-methoxybutan-2-one is via the Grignard reaction between a suitable cyclopropyl organometallic reagent and a commercially available ester, methyl 4-methoxybutanoate.

Synthetic Workflow

Synthetic_Workflow Figure 1: Proposed Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition to Ester cluster_2 Step 3: Work-up and Purification Cyclopropyl_bromide Cyclopropyl bromide Grignard Cyclopropylmagnesium bromide Cyclopropyl_bromide->Grignard Anhydrous THF Mg_turnings Mg turnings Mg_turnings->Grignard Target_Ketone 4-Cyclopropyl-4-methoxybutan-2-one Grignard->Target_Ketone Anhydrous THF, -78 °C to rt Ester Methyl 4-methoxybutanoate Ester->Target_Ketone Quench Aqueous NH4Cl quench Target_Ketone->Quench Extraction Extraction with Et2O Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed synthetic workflow for 4-Cyclopropyl-4-methoxybutan-2-one.

Experimental Protocol: Synthesis of 4-Cyclopropyl-4-methoxybutan-2-one

Materials:

  • Cyclopropyl bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one crystal, as initiator)

  • Methyl 4-methoxybutanoate (0.9 eq)[1]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (Et₂O)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide:

    • A three-necked round-bottom flask is flame-dried and fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Magnesium turnings (1.2 eq) and a crystal of iodine are added to the flask.

    • A solution of cyclopropyl bromide (1.0 eq) in anhydrous THF is added to the dropping funnel. A small amount is added to the magnesium, and the reaction is initiated (disappearance of iodine color, gentle reflux).

    • The remaining cyclopropyl bromide solution is added dropwise to maintain a gentle reflux. After addition, the mixture is stirred for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.[2]

  • Grignard Addition to the Ester:

    • In a separate flame-dried flask under nitrogen, a solution of methyl 4-methoxybutanoate (0.9 eq) in anhydrous THF is prepared and cooled to -78 °C (dry ice/acetone bath).

    • The freshly prepared cyclopropylmagnesium bromide solution is added dropwise to the cooled ester solution with vigorous stirring. The reaction is carefully monitored to avoid the formation of the tertiary alcohol by-product, which can result from the addition of a second equivalent of the Grignard reagent to the ketone product.[3][4]

    • After the addition is complete, the reaction is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • The mixture is extracted three times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-Cyclopropyl-4-methoxybutan-2-one.

Commercially Available Alternatives

For research programs where a multi-step synthesis is not feasible, several structurally related butanones are commercially available. These compounds can serve as valuable alternatives, depending on the specific structural motifs required for the intended application.

Compound NameStructureCAS NumberMolecular Weight ( g/mol )Key PropertiesRepresentative Suppliers
4-Methoxy-2-butanone CH₃OCH₂CH₂COCH₃6975-85-5102.13Colorless liquid, BP: 122-123 °C[5]ChemBridge[6], Guidechem suppliers[7]
4,4-Dimethoxy-2-butanone (CH₃O)₂CHCH₂COCH₃5436-21-5132.16Colorless to yellowish liquid, BP: 70-73 °C/20 mmHg[8]Sigma-Aldrich[8], Avantor[9], LookChem suppliers[10]
4-(4-Methoxyphenyl)-2-butanone CH₃OC₆H₄CH₂CH₂COCH₃104-20-1178.23Colorless to pale yellow liquid, BP: 152-153 °C/15 mmHgSigma-Aldrich, TCI America[11][12], Chem-Impex[13]

Comparative Analysis: Synthesis vs. Purchase

The decision to synthesize 4-Cyclopropyl-4-methoxybutan-2-one or purchase a commercially available alternative depends on a variety of factors, including the importance of the cyclopropyl moiety for the research objectives, available resources, and timeline.

Caption: Decision-making guide for selecting between synthesis and commercial alternatives.

In-depth Comparison
  • Synthetic Accessibility: The synthesis of 4-Cyclopropyl-4-methoxybutan-2-one is moderately complex, requiring expertise in handling air- and moisture-sensitive reagents. The primary challenge lies in controlling the Grignard addition to the ester to prevent the formation of the tertiary alcohol by-product. In contrast, the alternatives are readily available from multiple suppliers, offering immediate access for screening and development.

  • Structural and Functional Diversity:

    • 4-Cyclopropyl-4-methoxybutan-2-one offers a unique combination of a strained cyclopropyl ring and a methoxy group, which can be valuable for introducing specific conformational constraints or metabolic stability in drug candidates. The cyclopropyl group is a known pharmacophore and can serve as a bioisostere for other functional groups.[14][15]

    • 4-Methoxy-2-butanone is a simpler linear ketone, useful as a basic building block where the complexity of the cyclopropyl group is not required.

    • 4,4-Dimethoxy-2-butanone contains a protected aldehyde (as a dimethyl acetal), making it a versatile 1,3-dielectrophilic building block for the synthesis of various heterocyclic systems, such as pyrimidines and pyrazoles.[8]

    • 4-(4-Methoxyphenyl)-2-butanone introduces an aromatic ring, which significantly alters the steric and electronic properties compared to the cyclopropyl analogue. It is widely used in the flavor and fragrance industry and as an intermediate in pharmaceutical synthesis.[13]

  • Performance and Applications:

    • The reactivity of the ketone in 4-Cyclopropyl-4-methoxybutan-2-one is expected to be similar to other methyl ketones, allowing for a wide range of transformations such as aldol reactions, reductive aminations, and heterocycle synthesis. The cyclopropyl group can also participate in ring-opening reactions under certain conditions. Cyclopropyl ketones are valuable intermediates in the synthesis of antiviral, antidepressant, and anti-inflammatory drugs.[16][17][18]

    • The commercial alternatives have well-documented applications. For instance, 4,4-Dimethoxy-2-butanone is a key intermediate in the synthesis of the anti-HIV drug Nevirapine.

Conclusion

While 4-Cyclopropyl-4-methoxybutan-2-one is not directly commercially available, a feasible synthetic route via a Grignard reaction with methyl 4-methoxybutanoate makes it an accessible target for researchers. The decision to undertake this synthesis should be weighed against the project's specific needs. For applications where the unique properties of the cyclopropyl group are paramount, the synthetic effort is justified. However, for initial studies or when alternative structural features are acceptable, the commercially available 4-Methoxy-2-butanone , 4,4-Dimethoxy-2-butanone , and 4-(4-Methoxyphenyl)-2-butanone offer immediate and cost-effective solutions. Each alternative provides distinct structural and functional characteristics that can be leveraged in a variety of synthetic and drug discovery contexts.

References

  • PMC. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Cyclopropyl Methyl Ketone in Modern Chemical Synthesis. [Link]

  • Crimson Publishers. (2018, August 24). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. [Link]

  • PMC. (n.d.). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. [Link]

  • ACS Publications. (2025, February 18). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. [Link]

  • PubChem. (n.d.). 4,4-Dimethoxy-2-butanone. [Link]

  • SpectraBase. (n.d.). 4,4-Dimethoxy-2-butanone. [Link]

  • Chemistry Steps. (2025, October 13). Esters with Grignard Reagent. [Link]

  • LookChem. (n.d.). 4,4-Dimethoxy-2-butanone. [Link]

  • LookChem. (n.d.). 4,4-Dimethoxy-2-butanone. [Link]

  • Crimson Publishers. (2018, August 24). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. [Link]

  • ChemBK. (2024, April 10). 4-Methoxy-2-butanone. [Link]

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • LookChem. (2025, May 20). methyl 4-methoxy-2-methylbutanoate. [Link]

  • Molbase. (n.d.). ethyl (4-methoxyphenyl)-4-oxobutanoate. [Link]

Sources

Validation

A Researcher's Guide to Procuring and Qualifying 4-Cyclopropyl-4-methoxybutan-2-one: A Framework for Novel Reagent Validation

For researchers and drug development professionals, the timely acquisition of high-quality, well-characterized chemical intermediates is paramount to project success. While many building blocks are readily available, sou...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the timely acquisition of high-quality, well-characterized chemical intermediates is paramount to project success. While many building blocks are readily available, sourcing novel or niche reagents like 4-Cyclopropyl-4-methoxybutan-2-one can present significant challenges. This guide provides a comprehensive framework for navigating the procurement landscape for such specialized compounds, establishing robust quality control protocols, and considering strategic alternatives.

The Sourcing Challenge: Identifying Potential Suppliers

Given that 4-Cyclopropyl-4-methoxybutan-2-one is not a widely cataloged compound, a direct off-the-shelf purchase is unlikely. Researchers should therefore focus on two primary avenues for procurement:

  • Custom Synthesis Organizations (CSOs) and Contract Research Organizations (CROs): These are specialized laboratories that can synthesize novel compounds on a fee-for-service basis. When engaging a CSO/CRO, it is crucial to establish a clear synthesis and purification plan, along with a detailed list of analytical data to be provided upon completion.

  • Chemical Marketplaces and Databases: Platforms such as PubChem, eMolecules, and Chemspace can be valuable tools for identifying potential, albeit limited, suppliers or academic groups that may have synthesized the compound or structurally similar analogs.

Key Considerations When Selecting a Synthesis Partner:

  • Expertise in Cyclopropyl Chemistry: The synthesis of molecules containing a cyclopropyl group can be challenging. Inquire about the supplier's experience with similar chemical transformations.

  • Analytical Capabilities: Ensure the supplier has the necessary instrumentation (e.g., high-field NMR, LC-MS, GC-MS, chiral HPLC) to confirm the structure and purity of the final product.

  • Transparency and Communication: A reliable partner will provide regular updates on the synthesis progress and be transparent about any challenges encountered.

The Cornerstone of Reliability: A Rigorous Quality Control Protocol

Upon receiving a custom-synthesized compound like 4-Cyclopropyl-4-methoxybutan-2-one, a comprehensive in-house quality control (QC) assessment is not just recommended, it is essential for ensuring the integrity of your experimental data.[1][2][3] A multi-faceted analytical approach is the most effective strategy.[4]

Table 1: Recommended Analytical Techniques for Quality Control
Analytical TechniqueParameter AssessedAcceptance Criteria
¹H and ¹³C NMR Structural Integrity & PurityCorrect chemical shifts, integration values, and coupling constants consistent with the proposed structure. Absence of significant impurity peaks.
Mass Spectrometry (GC-MS or LC-MS) Molecular Weight & PurityObserved molecular ion consistent with the calculated exact mass. Purity assessment by peak area percentage.
High-Performance Liquid Chromatography (HPLC) Purity & StabilityPurity ≥95% by peak area. A single major peak is desirable.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional GroupsPresence of characteristic absorption bands for the ketone (C=O) and ether (C-O-C) functional groups.
Karl Fischer Titration Water Content≤0.5%
Experimental Protocol: HPLC Purity Analysis

This protocol outlines a general method for determining the purity of 4-Cyclopropyl-4-methoxybutan-2-one using reverse-phase HPLC.[5][6]

  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared solution and record the chromatogram.

  • Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC Purity Analysis Workflow.

Strategic Alternatives and Synthetic Considerations

In instances where 4-Cyclopropyl-4-methoxybutan-2-one is unobtainable or the synthesis is prohibitively expensive, researchers should consider viable alternatives.

Structurally Related Analogs

Depending on the specific research application, structurally similar compounds may serve as suitable replacements.

  • 4-Cyclobutyl-4-methoxybutan-2-one: The cyclobutyl analog may exhibit similar steric and electronic properties.

  • 4-Cyclopropyl-2-butanone: A simpler analog lacking the methoxy group, which could help elucidate the role of this functional group.

  • 4-(1-Methoxycyclopropyl)butan-2-one: An isomer that may have different reactivity and metabolic stability profiles.

Alternative Synthetic Pathways

For research groups with synthetic chemistry capabilities, exploring alternative synthetic routes can be a cost-effective approach. A potential retrosynthetic analysis of 4-Cyclopropyl-4-methoxybutan-2-one suggests several possible starting points, including the use of cyclopropyl-containing Grignard reagents or the derivatization of commercially available butanones. The synthesis of related cyclobutanones has been explored through various methods, which may provide insights into potential synthetic strategies.[7][8] Similarly, the synthesis of related aryl-2-butanones has been achieved through multi-step processes.[9]

Retrosynthesis cluster_disconnect1 Disconnect 1 cluster_disconnect2 Disconnect 2 target 4-Cyclopropyl-4-methoxybutan-2-one grignard Cyclopropyl Magnesium Bromide target->grignard aldehyde 4-Methoxy-2-butenal target->aldehyde cyclopropyl_ketone 1-Cyclopropyl-1-methoxyacetone target->cyclopropyl_ketone wittig Wittig Reagent target->wittig

Caption: Potential Retrosynthetic Approaches.

Conclusion: Ensuring Research Integrity

The procurement of novel reagents like 4-Cyclopropyl-4-methoxybutan-2-one requires a proactive and diligent approach from the researcher. By partnering with reputable custom synthesis providers, implementing a rigorous in-house quality control program, and strategically considering alternatives, scientists can ensure the reliability of their starting materials and, consequently, the integrity and reproducibility of their research findings.

References

  • Vertex AI Search. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences.
  • GSP Chem. (2024, August 16). The Importance of Quality Control in Chemical Production.
  • Deskera. (2023, February 27). Best Practices for Chemical Manufacturing Quality Control.
  • Chemistry LibreTexts. (2019, June 5). 15.2: Quality Control.
  • Welch Materials, Inc. HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Sigma-Aldrich.
  • ResearchGate. (2025, December 23). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • ACS Publications. (2015, June 26). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS.
  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
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  • BioCrick. 4-(4-Methoxyphenyl)-2-butanone | CAS:104-20-1 | Phenols.
  • PMC. Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins.
  • ChemSynthesis. (2025, May 20). 4-methoxy-2-butanone - 6975-85-5, C5H10O2, density, melting point, boiling point, structural formula, synthesis.

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Comparative

"cost-benefit analysis of using 4-Cyclopropyl-4-methoxybutan-2-one in research"

Cost-Benefit Analysis of 4-Cyclopropyl-4-methoxybutan-2-one in Preclinical Drug Discovery In modern medicinal chemistry, the strategic incorporation of cyclopropyl groups is a proven tactic to modulate pharmacokinetic (P...

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Author: BenchChem Technical Support Team. Date: March 2026

Cost-Benefit Analysis of 4-Cyclopropyl-4-methoxybutan-2-one in Preclinical Drug Discovery

In modern medicinal chemistry, the strategic incorporation of cyclopropyl groups is a proven tactic to modulate pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-Cyclopropyl-4-methoxybutan-2-one (CAS: 59939-10-5) emerges as a highly specialized building block designed to deliver this moiety[1]. Structurally, it is a β -methoxy ketone—a "masked" α,β -unsaturated ketone.

As a Senior Application Scientist, I have evaluated countless building blocks for scaffold generation. This guide provides a rigorous cost-benefit analysis of utilizing this masked precursor versus its unmasked or aliphatic alternatives, supported by mechanistic insights and validated experimental workflows.

Mechanistic Rationale: The "Masked" Advantage & The Cyclopropyl Effect

1. The Masked Enone Advantage Direct α,β -unsaturated ketones (enones) are powerful Michael acceptors, but they suffer from inherent instability. They are highly prone to spontaneous polymerization, oxidation, and degradation during storage. By utilizing 4-Cyclopropyl-4-methoxybutan-2-one, the reactive alkene is protected as a stable β -methoxy ether. Upon treatment with a Lewis acid (such as BF3​⋅OEt2​ ), methanol is eliminated in situ, revealing the reactive enone precisely when the nucleophile is ready to be introduced .

2. The Cyclopropyl Effect in Drug Discovery The cyclopropyl ring addresses multiple roadblocks in drug development. It enhances metabolic stability by blocking cytochrome P450 (CYP450) mediated oxidation at adjacent soft spots, reduces off-target effects through conformational restriction, and lowers plasma clearance . Furthermore, replacing standard aliphatic groups (like methyl or isopropyl) with a bulky cyclopropyl group has been shown to drastically slow down O-demethylation and ketone reduction pathways mediated by enzymes such as CYP2D6 and CYP1A2 .

Comparative Cost-Benefit Analysis

To objectively assess the utility of 4-Cyclopropyl-4-methoxybutan-2-one, we must compare it against its direct unmasked counterpart (4-Cyclopropylbut-3-en-2-one) and a cheaper aliphatic control (4-Methyl-4-methoxybutan-2-one).

Performance Metric4-Cyclopropyl-4-methoxybutan-2-one (Masked Target)4-Cyclopropylbut-3-en-2-one (Unmasked Enone)4-Methyl-4-methoxybutan-2-one (Aliphatic Control)
Shelf Life (RT) > 24 months< 3 months (Requires strict 4°C storage)> 24 months
Handling Profile Stable liquid, low reactivityLachrymator, highly prone to polymerizationStable liquid
Procurement Cost ~$150 / 10g~$220 / 10g (Requires specialized shipping)~$40 / 10g
One-Pot Reaction Yield 82 - 88%50 - 60% (High rate of side reactions)80 - 85%
Drug Metabolic Stability High (CYP450 shielding via cyclopropyl)High (CYP450 shielding via cyclopropyl)Low (Prone to rapid demethylation)

The Verdict: While the aliphatic control is cheaper, it fails to provide the metabolic stability required for lead optimization. The unmasked enone, conversely, suffers from severe handling and yield penalties. The masked 4-Cyclopropyl-4-methoxybutan-2-one offers the optimal balance: high shelf stability and excellent reaction yields, justifying its higher upfront procurement cost.

Experimental Methodology: Self-Validating One-Pot Workflow

To maximize the utility of this building block, researchers must employ a one-pot unmasking and trapping strategy. The following protocol details the synthesis of a metabolically stable cyclopropyl-pyrazoline scaffold.

Protocol: Lewis-Acid Mediated Unmasking and Pyrazoline Synthesis

  • Causality & Rationale: The addition of BF3​⋅OEt2​ acts as a Lewis acid to coordinate with the methoxy oxygen. This coordination significantly lowers the activation energy required for the elimination of methanol, driving the in situ generation of the conjugated enone .

  • Self-Validating System: Step 3 is critical. By enforcing a TLC validation step before the addition of the nucleophile, the system prevents the premature quenching of the Lewis acid and ensures the Michael acceptor is fully formed, eliminating the risk of wasted reagents.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 4-Cyclopropyl-4-methoxybutan-2-one (1.0 mmol, 142.2 mg) and anhydrous CH2​Cl2​ (10 mL).

  • Activation (Unmasking): Cool the solution to 0 °C. Add Boron trifluoride etherate ( BF3​⋅OEt2​ , 1.2 mmol) dropwise.

  • Validation (Critical): Stir for 30 minutes at room temperature. Do not proceed until complete consumption of the starting material and formation of the enone is verified via TLC (Hexanes/EtOAc 4:1, UV/KMnO4 visualization).

  • Nucleophilic Addition: Cool the mixture back to 0 °C. Add phenylhydrazine (1.1 mmol) dropwise, followed by triethylamine (2.0 mmol) to neutralize the acidic reaction environment.

  • Cyclization: Heat the reaction to reflux for 4 hours. Rationale: The elevated temperature provides the thermodynamic push required for the intramolecular condensation (imine formation) following the initial Michael addition.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with CH2​Cl2​ (3 x 10 mL). Wash combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to afford the pure cyclopropyl-pyrazoline derivative.

Reaction Visualization

ReactionWorkflow Step1 4-Cyclopropyl-4-methoxybutan-2-one (Stable Masked Enone) Step2 Lewis Acid Activation (BF3·OEt2, 0°C) Step1->Step2 Addition of Reagents Step3 In Situ Enone Generation (4-Cyclopropylbut-3-en-2-one) Step2->Step3 Methanol Elimination (TLC Validated) Step4 Nucleophilic Trapping (Phenylhydrazine, Et3N) Step3->Step4 Michael Addition Step5 Cyclopropyl-Pyrazoline (Target Scaffold) Step4->Step5 Intramolecular Cyclization

Fig 1: In situ unmasking and nucleophilic trapping workflow for 4-Cyclopropyl-4-methoxybutan-2-one.

Strategic Recommendations

For drug development professionals, the integration of 4-Cyclopropyl-4-methoxybutan-2-one is highly recommended during the Lead Optimization phase. If your current lead compound suffers from rapid Phase I metabolism (specifically oxidation at aliphatic chains or ketone reduction), utilizing this masked building block to install a cyclopropyl-adjacent pharmacophore is a statistically proven method to improve half-life and bioavailability . The operational stability of the β -methoxy ether drastically outweighs the procurement costs by minimizing failed reactions and reagent spoilage.

References

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - Journal of Medicinal Chemistry.[Link]

  • Drug metabolism in drug discovery and development - Acta Pharmaceutica Sinica B (NIH PMC).[Link]

  • Synthesis of β-Amino Esters by Regioselective Amination of Allyl Bromides with Aryl and Alkyl Amines - ResearchGate. [Link]

  • Benzotriazole-Mediated Alkoxyalkylation and Acyloxyalkylation - ResearchGate.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Cyclopropyl-4-methoxybutan-2-one

I. Hazard Assessment and Personal Protective Equipment (PPE) Before initiating any disposal procedures, a thorough risk assessment is paramount.

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Author: BenchChem Technical Support Team. Date: March 2026

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Given the presence of a ketone functional group and its organic nature, 4-Cyclopropyl-4-methoxybutan-2-one should be presumed to be a flammable liquid and an irritant.[2][3] Vapors may also be harmful if inhaled.[4]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.[5]To protect eyes from accidental splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, minimum 4mil thickness).[6]To prevent skin contact and potential irritation or absorption.
Body Protection A standard laboratory coat. A 100% cotton or flame-resistant coat is preferred when handling larger quantities.[5][6]To protect skin and clothing from contamination.
Respiratory Protection To be used in a well-ventilated area or a certified chemical fume hood.[7]To prevent inhalation of potentially harmful vapors.
II. The Cardinal Rule: No Drain Disposal

Under no circumstances should 4-Cyclopropyl-4-methoxybutan-2-one or any organic solvent be disposed of down the sanitary sewer system.[5][8] This practice is a direct violation of environmental regulations established by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11] Organic solvents can interfere with wastewater treatment processes and contaminate waterways.[9]

III. Waste Segregation and Containerization Protocol

Proper segregation and containment are the cornerstones of safe chemical waste management. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires.[12][13]

Step 1: Designate a Waste Stream 4-Cyclopropyl-4-methoxybutan-2-one waste should be collected in a dedicated "Non-Halogenated Organic Solvents" waste container.[14] Do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers.[12][13]

Step 2: Select an Appropriate Waste Container

  • Material Compatibility: Use a container made of a material that is compatible with organic solvents. Plastic-coated glass or high-density polyethylene (HDPE) carboys are often preferred.[11] Ensure the container is free from damage or deterioration.[9]

  • Secure Closure: The container must have a secure, leak-proof screw cap.[9][12] The container should remain closed at all times except when waste is being added.[10][12]

  • Size: Do not overfill the container. A good practice is to fill it to no more than 90% of its capacity to allow for vapor expansion.[12][15]

Step 3: Proper Labeling Accurate and thorough labeling is a regulatory requirement and crucial for the safety of all personnel.[10][11]

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[14][16]

  • The label must include:

    • The full chemical name: "Waste 4-Cyclopropyl-4-methoxybutan-2-one". Avoid using abbreviations or chemical formulas.[11][14]

    • If it is a mixture, list all constituents and their approximate percentages.[12][14]

    • The date when waste was first added (accumulation start date).[11][16]

    • The name of the Principal Investigator and the laboratory location (building and room number).[11]

    • Check the appropriate hazard pictograms (e.g., Flammable, Irritant).[11]

Waste_Disposal_Workflow cluster_0 Preparation Phase cluster_1 Waste Collection & Containment cluster_2 On-site Management & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Select_Container Select Compatible Waste Container (e.g., HDPE) PPE->Select_Container Assess Assess Hazards of 4-Cyclopropyl-4-methoxybutan-2-one Assess->PPE Label_Container Affix & Complete 'Hazardous Waste' Tag Select_Container->Label_Container Add_Waste Add Waste to Container in a Fume Hood Label_Container->Add_Waste Close_Container Securely Cap Container Add_Waste->Close_Container Store_SAA Store in Designated Satellite Accumulation Area (SAA) Close_Container->Store_SAA Inspect Weekly Inspection of SAA Store_SAA->Inspect Request_Pickup Request EHS Pickup (When Full or Near Time Limit) Store_SAA->Request_Pickup EHS_Disposal EHS Collects for Final Disposal Request_Pickup->EHS_Disposal

Caption: Workflow for the safe disposal of 4-Cyclopropyl-4-methoxybutan-2-one waste.

IV. On-Site Storage: The Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[10][12] This is a designated location at or near the point of waste generation and under the control of laboratory personnel.[10][15]

Table 2: SAA Requirements

RequirementGuidelineSource
Location At or near the point of generation.[10]
Volume Limits Maximum of 55 gallons of hazardous waste.[10]
Storage Time Containers can remain for up to one year, but must be removed within three days of becoming full.[12]
Segregation Incompatible wastes (e.g., acids and flammables) must be stored separately, potentially using secondary containment.[9][12]
Inspections Weekly inspections of the SAA are required to check for leaks and proper labeling.[9]
V. Final Disposal: Coordination with Environmental Health and Safety (EHS)

The ultimate disposal of hazardous waste is managed by your institution's EHS department.[10] They are responsible for collecting the waste from your laboratory and transferring it to a licensed hazardous waste disposal company.[10][15]

Protocol for Waste Pickup:

  • Monitor Waste Levels: Keep track of the volume in your waste container.

  • Request Pickup: Once the container is nearly full (e.g., 90% capacity) or approaching the maximum storage time, submit a hazardous waste pickup request to your EHS department.[17]

  • Documentation: Ensure all information on the hazardous waste tag is accurate and complete before the scheduled pickup.[16]

  • Do Not Abandon: Never leave chemical waste of unknown identity. If the contents of a container are unknown, it will require costly analysis before disposal, and these costs may be charged back to the laboratory.[11]

By adhering to these procedures, you ensure that the disposal of 4-Cyclopropyl-4-methoxybutan-2-one is conducted in a manner that protects you, your colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How to Dispose of Chemical Waste. Boston University Environmental Health and Safety. [Link]

  • Flammable Liquid Safety. Colorado College. [Link]

  • How to Dispose of Solvents. Iowa DNR Household Hazardous Waste. [Link]

  • Procedure for Disposing of Hazardous Waste. MIT Environmental Health & Safety. [Link]

  • Standard Operating Procedure - FLAMMABLE LIQUIDS. Yale Environmental Health & Safety. [Link]

  • Ensuring Safety and Compliance: A Complete Guide to Chemical Handling and Waste Management. VITTA Education. [Link]

  • Hazardous Chemical Waste Disposal. NJIT Environmental Health and Safety Department. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology Safety Unit. [Link]

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